Imidazo[1,2-b]pyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-6-7-4-5-9(6)8-3-1/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVRXITWWZGKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227408 | |
| Record name | Imidazo(1,2-b)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-55-2, 146233-39-8 | |
| Record name | Imidazo(1,2-b)pyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-b)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10227408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDAZO[1,2-B]PYRIDAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Imidazol[1,2-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAZO(1,2-B)PYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC9C5RH4HC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Imidazo[1,2-b]pyridazine Core for Drug Discovery Professionals
The Imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of numerous bioactive compounds across a wide range of therapeutic areas.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the this compound core, including its fundamental structure and numbering, synthetic methodologies, chemical reactivity, and its significant applications in modern drug discovery.
Part 1: The this compound Core: Structure and Nomenclature
The this compound system is a fused heterocyclic compound consisting of an imidazole ring fused to a pyridazine ring.[3] This fusion results in a bicyclic aromatic structure with three nitrogen atoms, one of which is a bridgehead nitrogen.
Core Structure and IUPAC Numbering
The numbering of the this compound ring system follows the standardized IUPAC nomenclature for fused heterocyclic systems.[4][5][6][7][8] The numbering commences from the nitrogen atom in the imidazole ring that is not at the bridgehead, proceeds around the imidazole ring, and then continues around the pyridazine ring. The bridgehead nitrogen is not numbered directly but is part of the fusion.
Below is a diagram illustrating the core structure and the correct IUPAC numbering of the this compound scaffold.
Figure 1: IUPAC Numbering of the this compound Core.
Part 2: Synthesis of the this compound Scaffold
The construction of the this compound core is most commonly achieved through a condensation reaction. A widely employed and versatile method involves the reaction of a 3-aminopyridazine derivative with an α-haloketone.
General Synthetic Protocol: Condensation of 3-Aminopyridazines with α-Haloketones
A robust and frequently utilized method for the synthesis of the this compound backbone is the condensation of a substituted 3-aminopyridazine with an α-bromoketone under mild basic conditions.[9] The introduction of a halogen on the pyridazine ring can facilitate a successful reaction in good yield.[9]
Experimental Protocol:
-
Reaction Setup: To a solution of a substituted 3-amino-6-halopyridazine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add the appropriate α-bromoketone (1.1 eq.).
-
Base Addition: Add a mild base, for example, sodium bicarbonate (2.0 eq.), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 3-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired this compound derivative.
Figure 2: General Workflow for the Synthesis of this compound Derivatives.
Part 3: Reactivity and Functionalization
The this compound core possesses distinct regions of reactivity, allowing for selective functionalization. The electron-rich imidazole ring and the electron-deficient pyridazine ring provide opportunities for various chemical transformations.
Key Positions for Functionalization
-
C3 Position: The C3 position of the imidazole ring is susceptible to electrophilic substitution. Direct C3-H functionalization can be achieved through palladium-catalyzed oxidative (het)arylation and alkenylation.[10]
-
C6 Position: The C6 position on the pyridazine ring is a common site for modification, especially when starting with a 6-chlorothis compound intermediate.[11] This position is amenable to nucleophilic aromatic substitution and various cross-coupling reactions, such as Suzuki-Miyaura, to introduce a wide range of substituents.
-
C2 Position: The C2 position can be substituted by choosing the appropriate α-haloketone in the initial condensation reaction.
Part 4: Applications in Drug Discovery
The this compound scaffold is a cornerstone in the development of a multitude of therapeutic agents due to its ability to interact with a variety of biological targets.[1][2]
Kinase Inhibitors
A significant number of this compound derivatives have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.
-
Ponatinib (Iclusig®): An FDA-approved multi-kinase inhibitor for the treatment of chronic myeloid leukemia (CML) that features the this compound core.[12]
-
Mps1 (TTK) Kinase Inhibitors: this compound-based compounds have been discovered as extremely potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase, a target in oncology.[13] One such derivative, 27f, demonstrated remarkable antiproliferative activity in various cancer cell lines.[13]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: A derivative, compound 22 (TM471-1), has been identified as a potent and highly selective irreversible BTK inhibitor, showing significant tumor growth inhibition in xenograft models and has advanced into Phase I clinical trials.[14]
-
Tyk2 JH2 Inhibitors: Derivatives of this compound have been identified as potent, selective, and orally active inhibitors of the Tyk2 pseudokinase (JH2) domain for the treatment of autoimmune diseases.[15]
| Compound | Target Kinase | IC50 / Ki | Therapeutic Area |
| Ponatinib | Multi-kinase | Varies by kinase | Oncology (CML) |
| Compound 27f | Mps1 | 0.70 nM (cellular IC50) | Oncology |
| Compound 22 (TM471-1) | BTK | 1.3 nM (IC50) | B-cell Malignancies |
| Compound 6 | Tyk2 JH2 | Potent and selective | Autoimmune Diseases |
Table 1: Examples of this compound-based Kinase Inhibitors.
Antiviral Agents
The this compound nucleus has been explored for its antiviral properties, particularly against human picornaviruses.[16] Structure-activity relationship (SAR) studies have highlighted the importance of the linker between a phenyl group and the imidazopyridazine core for potent activity.[16]
Agents for Neurodegenerative Diseases
Derivatives of this compound have been synthesized and evaluated for their ability to bind to β-amyloid plaques, which are implicated in Alzheimer's disease.[9] One such compound, 2-(4′-Dimethylaminophenyl)-6-(methylthio)this compound, exhibited high binding affinity (Ki = 11.0 nM) and holds potential for the development of PET radiotracers for imaging Aβ plaques.[9]
Antimycobacterial Agents
This compound derivatives incorporating piperazine and morpholine moieties have been synthesized and shown to possess potent in vitro activity against Mycobacterium tuberculosis.[17]
Figure 3: Simplified BTK Signaling Pathway and the Point of Intervention by an this compound-based Inhibitor.
Conclusion
The this compound core continues to be a highly valuable scaffold in the field of medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued exploration in the quest for novel therapeutics. The successful clinical translation of compounds like ponatinib serves as a strong validation of the potential held within this privileged heterocyclic system. Future research will undoubtedly uncover new applications and further refine the structure-activity relationships of this versatile core, leading to the development of next-generation therapies for a multitude of diseases.
References
- Current time information in Los Angeles, CA, US. The time at the location 'Los Angeles, CA, US' is 08:54 PM. The location's timezone is 'America/Los_Angeles'.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC - PubMed Central.
- Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evalu
- Rule B-3. Fused Heterocyclic Systems. ACD/Labs.
- Exploring the Synthesis and Applications of this compound Deriv
- This compound as privileged scaffold in medicinal chemistry: An extensive review.
- The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- Discovery of this compound derivatives: selective and orally available Mps1 (TTK)
- This compound as privileged scaffold in medicinal chemistry: An extensive review.
- This compound synthesis. ChemicalBook.
- Synthesis of this compound comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
- Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH.
- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
- Chemistry of Heterocyclic Compounds.
- Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
- #Nomenclature of Fused #Heterocyclic rings. YouTube.
- III. Heterocyclic Compounds. Dr. Shyama Prasad Mukherjee University.
- Rule B-3. Fused Heterocycli...
- Imidazopyridazine. Wikipedia.
- Imidazo(1,2-b)pyridazine | C6H5N3. PubChem - NIH.
- IMIDAZO(1,2-B)PYRIDAZINE. gsrs.
- Exploring this compound: A Key Pharmaceutical Intermedi
- Nomenclature of the imidazo[1,2‐b]pyridazine ring system.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- Structure and functional activity of this compound com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 4. acdlabs.com [acdlabs.com]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. youtube.com [youtube.com]
- 7. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 8. oc2.chemie.uni-tuebingen.de [oc2.chemie.uni-tuebingen.de]
- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of this compound derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Imidazo[1,2-b]pyridazine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding a Privileged Scaffold
The imidazo[1,2-b]pyridazine core is a nitrogen-fused heterocyclic system of significant interest in modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its derivatives have demonstrated a wide spectrum of biological activities, including potent kinase inhibition, leading to successful therapeutics.[2][3][4][5] The journey from synthesis to a viable drug candidate is paved with rigorous analytical characterization. An unambiguous understanding of the molecule's structure, substitution patterns, and purity is non-negotiable. This guide provides an in-depth exploration of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate the structure of the this compound nucleus. Our focus extends beyond mere data reporting; we delve into the causality behind experimental choices and the logic of spectral interpretation, reflecting the workflow of an analytical chemistry expert.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment of individual atoms and their connectivity. For a heterocyclic system like this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete constitutional map.[6]
Proton (¹H) NMR Spectroscopy
¹H NMR analysis reveals the number of distinct proton types, their electronic environments (chemical shift), neighboring protons (spin-spin coupling), and their relative quantities (integration).
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for shifting the residual water peak away from regions of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.[7] Standard parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, a relaxation delay of 1-2 seconds, and accumulating 16-32 scans to ensure a good signal-to-noise ratio.[8]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is an excellent, rapid technique for identifying the presence or absence of specific functional groups.
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹. [9]A background spectrum of the clean ATR crystal is taken first and automatically subtracted.
For the core this compound structure, the IR spectrum is characterized by several key regions.
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3100 - 3000 | C-H Stretch | Aromatic C-H stretching vibrations from both rings. |
| 1650 - 1450 | C=C / C=N Stretch | A complex series of bands corresponding to the stretching vibrations within the fused aromatic rings. This region is part of the "fingerprint" and is highly characteristic of the heterocyclic core. |
| 1300 - 1000 | C-N Stretch | Stretching vibrations of the carbon-nitrogen bonds within the rings. |
| 900 - 675 | C-H Bend | Out-of-plane bending ("wags") of the aromatic C-H bonds. The specific pattern can give clues about the substitution pattern on the rings. |
| Note: Data compiled based on general principles and data for similar heterocyclic systems. | ||
| [10][11][12] | ||
| Trustworthiness: While IR is less powerful than NMR for determining the complete structure, it serves as a rapid and self-validating check. For example, in the synthesis of a derivative, the disappearance of a starting material's characteristic peak (e.g., an azide stretch at ~2100 cm⁻¹) and the appearance of a new peak (e.g., a carbonyl stretch at ~1700 cm⁻¹) provides immediate evidence of the chemical transformation. |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, offers clues about its structure. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation for positive-ion mode analysis ([M+H]⁺).
-
Data Acquisition: Infuse the solution directly into the electrospray ionization (ESI) source. The mass analyzer (e.g., Time-of-Flight or Orbitrap) measures the mass-to-charge ratio (m/z) of the resulting ions.
-
Molecular Ion: For this compound (C₆H₅N₃, Monoisotopic Mass: 119.0483 Da), HRMS should detect a protonated molecule [M+H]⁺ at m/z 120.0561. Observing this ion confirms the molecular formula.
-
Fragmentation Analysis (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum is produced. The fragmentation pathways help confirm the core structure. A plausible pathway for this compound involves the cleavage of the less stable pyridazine ring. [13]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. tsijournals.com [tsijournals.com]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
A Researcher's In-Depth Technical Guide to Quantum Chemical Calculations for Imidazo[1,2-b]pyridazine
Introduction: The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have shown significant promise in various therapeutic areas, including the development of kinase inhibitors for cancer therapy and novel agents for treating autoimmune diseases.[1][3][4][5] The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Quantum chemical calculations offer a powerful lens to investigate these characteristics at a molecular level, providing invaluable insights for the rational design and optimization of new drug candidates. This guide presents a comprehensive, technically-focused protocol for conducting quantum chemical calculations on the this compound core, grounded in established scientific principles and methodologies.
Part 1: The Foundational Theory and Strategic Importance
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in chemical and pharmaceutical research.[6] For a heterocyclic system like this compound, DFT allows us to model the electron distribution and predict a wide array of molecular properties with a high degree of accuracy. This predictive power is crucial for understanding structure-activity relationships (SAR), where subtle changes in molecular structure can lead to significant differences in biological activity.
The primary objectives of applying quantum chemical calculations to this compound are:
-
Elucidation of Molecular Geometry: Determining the most stable 3D conformation of the molecule, which is critical for understanding its interaction with biological targets.
-
Analysis of Electronic Structure: Investigating the frontier molecular orbitals (HOMO and LUMO) to predict reactivity and sites susceptible to metabolic transformation.
-
Prediction of Spectroscopic Properties: Simulating vibrational (IR, Raman), NMR, and electronic (UV-Vis) spectra to aid in the experimental characterization of newly synthesized derivatives.
-
Mapping Reactivity Descriptors: Calculating the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions, which are key to understanding non-covalent interactions in biological systems.
Part 2: A Validated Experimental and Computational Workflow
The reliability of quantum chemical calculations is contingent upon a robust and well-validated workflow. The following protocol outlines a step-by-step methodology for the computational analysis of this compound.
Step-by-Step Computational Protocol
Caption: A comprehensive workflow for quantum chemical calculations on this compound.
-
Initial Structure Generation: The process begins with the generation of a 3D structure of the this compound molecule. This can be achieved using molecular building software such as GaussView or Avogadro.
-
Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. A widely used and well-validated method for this is DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[7] This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is imperative. This serves two critical functions:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
It provides theoretical vibrational spectra (IR and Raman) that can be directly compared with experimental data for validation of the computational model.[7]
-
-
Calculation of Electronic and Spectroscopic Properties: With the validated optimized geometry, various properties can be calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are calculated. These are fundamental descriptors of chemical reactivity and stability.[7]
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for intermolecular interactions.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts, which are invaluable for structural elucidation.[7]
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and the corresponding UV-Vis absorption spectra.[7]
-
Part 3: Data Interpretation and Application
The true value of these calculations lies in their interpretation and application to real-world research problems.
Quantitative Data Summary
The following table presents a summary of typical quantum chemical data that would be generated for the parent this compound molecule, based on the B3LYP/6-311++G(d,p) level of theory.[7]
| Calculated Property | Description | Typical Application |
| Total Energy | The total electronic energy of the optimized molecule. | Comparing the relative stability of different isomers or conformers. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Predicting solubility and intermolecular interactions. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Comparison with experimental IR and Raman spectra for structural validation. |
| NMR Chemical Shifts | Predicted 1H and 13C NMR chemical shifts. | Aiding in the assignment of experimental NMR spectra. |
| Electronic Transitions (λmax) | Predicted wavelengths of maximum absorption in the UV-Vis spectrum. | Interpretation of experimental UV-Vis spectra and understanding electronic structure. |
Logical Framework for Drug Design
The data generated from these quantum chemical calculations can be integrated into a logical framework for the rational design of novel this compound derivatives.
Caption: A logical workflow integrating quantum chemical calculations into the drug design process.
By calculating the properties of a series of this compound derivatives and correlating this data with their experimentally determined biological activities, researchers can build robust SAR models.[8] These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding synthetic efforts towards molecules with enhanced potency and selectivity. Furthermore, the optimized geometries and electronic properties derived from these calculations are essential inputs for more advanced computational techniques like molecular docking, which simulates the binding of a ligand to its biological target.[9]
References
- Molecular, vibrational (FT-IR and FT-Raman), NMR and UV spectral analysis of this compound using experimental and DFT calculations. (n.d.). ResearchGate.
- The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (n.d.). ResearchGate.
- Yu, J., et al. (2025). Synthesis, Crystal structure, DFT, Hirshfeld surface, Vibration properties and in vitro anti-proliferation studies of a novel this compound derivative.
- Raman, P. K., Krishna, K. M., & Ramana, P. V. (2016). Molecular docking this compound heterocyclics on methicillin resistant Staphylococcus aureus.
- Liu, C., et al. (2019). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. [Link]
- FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (n.d.). ResearchGate.
- This compound as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry, 226, 113867. [Link]
- Liu, C., et al. (2019). Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. [Link]
- Identification of this compound TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (n.d.). MedChemComm.
- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). Molecules, 28(1), 226. [Link]
- DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. (2022). GSC Biological and Pharmaceutical Sciences, 20(1), 057-066. [Link]
- Wang, C.-Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Chemical Neuroscience, 1(6), 456-466. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onljbioinform.com [onljbioinform.com]
The Genesis of a Privileged Scaffold: A Historical Overview of Imidazo[1,2-b]pyridazine Discovery
For decades, the imidazo[1,2-b]pyridazine core has served as a versatile and privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its unique electronic and steric properties have allowed for the development of potent and selective modulators of various biological targets. This technical guide delves into the historical origins of this remarkable heterocycle, tracing its discovery back to the mid-20th century and exploring the pioneering synthetic strategies that first brought it to light.
The Dawn of a New Heterocycle: Initial Synthesis in the Mid-1960s
The scientific literature points to the mid-1960s as the period when the this compound nucleus was first synthesized and characterized. Seminal work published around 1966 laid the groundwork for what would become a burgeoning field of heterocyclic chemistry.[3][4] Early investigations were driven by a fundamental interest in novel fused heterocyclic systems, with their potential for unique chemical reactivity and biological activity.
The primary and most enduring method for the initial construction of the this compound ring system is a classic condensation reaction, a testament to the elegance and efficiency of established synthetic principles. This approach, analogous to the well-known Tschitschibabin (or Chichibabin) synthesis of related fused imidazole systems, involves the reaction of a 3-aminopyridazine with an α-haloketone.[5]
The causality behind this experimental choice lies in the inherent nucleophilicity of the aminopyridazine. The endocyclic nitrogen atom of the pyridazine ring, being more nucleophilic than the exocyclic amino group, initiates the reaction by displacing the halide from the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic this compound core. The presence of a halogen on the pyridazine ring, as in 3-amino-6-chloropyridazine, was found to facilitate a successful reaction in good yield.[5]
The Pioneering Synthetic Protocol: A Step-by-Step Examination
The following protocol outlines the likely methodology employed in the first syntheses of imidazo[1,2-b]pyridazines, based on the foundational chemistry of the era. This self-validating system relies on a robust and well-understood reaction mechanism.
Experimental Protocol: Synthesis of 6-Chloro-2-phenylthis compound
Materials:
-
3-Amino-6-chloropyridazine
-
α-Bromoacetophenone (or 2-bromo-1-phenylethanone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (or other suitable solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-chloropyridazine (1.0 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add α-bromoacetophenone (1.0 equivalent) and sodium bicarbonate (2.0 equivalents). The sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid (HBr) formed during the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to afford the pure 6-chloro-2-phenylthis compound.
Visualizing the Foundational Synthesis
The following diagrams illustrate the key steps and logical flow of the initial discovery and synthesis of the this compound core.
Caption: Logical flow from historical context to the core synthetic strategy.
Caption: Step-by-step workflow of the initial condensation reaction.
Early Biological Investigations: The Seeds of a Pharmaceutical Legacy
Shortly after the initial synthetic reports, researchers began to explore the biological properties of this novel heterocyclic system. Early studies, though not as targeted as modern drug discovery campaigns, screened these new compounds for a range of activities. This initial exploration was crucial, as it provided the first hints that the this compound scaffold possessed interesting pharmacological potential. These early findings spurred further interest in the synthesis of analogues and laid the foundation for the eventual development of potent and selective therapeutic agents, including antivirals and kinase inhibitors, in the decades that followed.[6]
Quantitative Data Summary
| Compound Class | Year of First Synthesis | Key Reaction Type | Precursors | Significance |
| Imidazo[1,2-b]pyridazines | ca. 1965-1966 | Condensation | 3-Aminopyridazines, α-Haloketones | Established the foundational scaffold for a new class of heterocycles. |
References
- Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. PubMed.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate.
- Synthesis and characterization of this compound linked thiazolidin amides. Der Pharma Chemica.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC - PubMed Central.
- This compound as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate.
- This compound as privileged scaffold in medicinal chemistry: An extensive review. PubMed.
- A new method for constructing pyrido[3',2':4,5]this compound system and preparation of its derivatives. ResearchGate.
- On the Biological Importance, Preparation, and Uses of this compound-Based Compounds. ResearchGate.
- Identification of this compound TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing).
- Derivatives of Imidazole. II. Synthesis and Reactions of Imidazo[1,2-α]pyrimidines and Other Bi- and Tricyclic Imidazo Derivatives with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry - ACS Publications.
- Synthesis of this compound comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate.
- Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating this compound Moiety. Hilaris Publisher.
- Electrocatalytic Unsaturated Hydrocarbon Reaction. Theseus.
- Discovery of novel this compound derivatives as potent covalent inhibitors of CDK12/13. PubMed.
- Imidazopyridazine. Wikipedia.
- Synthesis of Some New Imidazo[1,2-b] Pyridazines. ResearchGate.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. theseus.fi [theseus.fi]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract: The Imidazo[1,2-b]pyridazine core is a nitrogen-fused heterocyclic system that has garnered immense interest from the scientific community, particularly in the realm of drug discovery and development. While not prevalent in natural products, its synthetic accessibility and versatile three-dimensional structure have established it as a "privileged scaffold." This designation stems from its ability to serve as a foundational structure for ligands targeting multiple, distinct biological receptors, leading to a wide array of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the this compound core, detailing its synthesis, multifaceted therapeutic applications, and the critical structure-activity relationships that govern its biological effects. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own research endeavors.
The this compound Core: A Foundation for Bioactivity
The this compound is a bicyclic heteroaromatic system formed by the fusion of an imidazole and a pyridazine ring. Its rigid, planar structure provides a unique and modifiable framework for interacting with biological targets. The true value of this scaffold in medicinal chemistry was prominently highlighted by the development and success of the FDA-approved drug Ponatinib (Iclusig®), a multi-kinase inhibitor used in cancer therapy.[1][2] This success spurred a resurgence of interest in exploring the scaffold's potential across a wide spectrum of diseases.[1]
Derivatives of this core have demonstrated remarkable efficacy as anticancer, antiviral, antiparasitic, antibacterial, and anti-inflammatory agents.[1][3] This versatility underscores its status as a privileged structure, capable of forming the basis for highly specific and potent modulators of complex biological systems.
Synthesis and Functionalization: Building the Core
The construction of the this compound scaffold is well-established, with the most common method being a condensation reaction. Further diversification of the core to explore structure-activity relationships is readily achieved through modern synthetic techniques, particularly metal-catalyzed cross-coupling reactions.[4]
Core Synthesis: The Condensation Pathway
The predominant method for constructing the this compound backbone involves the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[5] The presence of a halogen on the pyridazine ring is crucial for achieving good yields, as it directs the initial alkylation to the desired ring nitrogen, preventing the formation of unwanted isomers.[5]
Caption: General workflow for the synthesis of the this compound core.
Experimental Protocol: Synthesis of a 2,6-Disubstituted this compound Derivative
This protocol is a representative example based on methodologies described in the literature for synthesizing derivatives for biological screening.[5]
Objective: To synthesize 2-(4'-Dimethylaminophenyl)-6-chlorothis compound.
Materials:
-
3-Amino-6-chloropyridazine
-
2-Bromo-1-(4-dimethylaminophenyl)ethanone (α-bromoketone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-amino-6-chloropyridazine (1.0 eq) and 2-bromo-1-(4-dimethylaminophenyl)ethanone (1.1 eq) in ethanol.
-
Base Addition: Add sodium bicarbonate (2.0 eq) to the mixture. The bicarbonate acts as a mild base to neutralize the HBr formed during the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel. Shake and allow the layers to separate. Collect the organic (ethyl acetate) layer.
-
Washing: Wash the organic layer sequentially with water and then with a brine solution to remove any remaining inorganic impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-(4'-Dimethylaminophenyl)-6-chlorothis compound.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Therapeutic Applications: A Scaffold of Diverse Action
The rigid and tunable nature of the this compound core has made it a cornerstone in the development of inhibitors for a wide range of therapeutic targets.
Oncology: A Powerhouse of Kinase Inhibition
The most profound impact of this scaffold has been in oncology, particularly in the design of protein kinase inhibitors.[6][7][8][9][10][11] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.
Case Study: Ponatinib (Iclusig®)
Ponatinib is a potent, oral multi-targeted tyrosine kinase inhibitor (TKI) that exemplifies the success of the this compound scaffold.[12] It was specifically designed to overcome resistance to other TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[13]
-
Mechanism of Action: In CML, the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[14] While first and second-generation TKIs are effective, many patients develop resistance, most notably through the T315I "gatekeeper" mutation.[15] Ponatinib's unique structure, featuring a carbon-carbon triple bond linker, allows it to bind effectively to the ATP-binding site of both wild-type and T315I-mutated BCR-ABL kinase, inhibiting its activity and blocking downstream signaling pathways that lead to cell growth.[12][14][15]
Caption: Ponatinib inhibits the BCR-ABL kinase, blocking downstream signaling.
Other Prominent Kinase Targets: The scaffold has been successfully employed to develop potent and selective inhibitors for a host of other clinically relevant kinases.
| Inhibitor Class / Compound | Target Kinase(s) | Therapeutic Area | Key Insights |
| TM471-1 (Compound 22) | Bruton's Tyrosine Kinase (BTK) | B-cell Malignancies | Irreversible inhibitor with potent activity (IC₅₀ = 1.3 nM) and excellent selectivity; advanced to Phase I clinical trials.[8][9] |
| Compound 27f | Monopolar spindle 1 (Mps1) | Oncology | Extremely potent cellular inhibitor (IC₅₀ = 0.70 nM) with oral bioavailability and in vivo activity.[7] |
| Various Derivatives | DYRK1A / CLK | Neurological Disorders, Cancer | Optimization of a fragment hit led to potent and selective cellular inhibitors of DYRK1A.[6] |
| Compound 6 | Tyrosine Kinase 2 (Tyk2) JH2 | Autoimmune Diseases | Orally active inhibitors targeting the pseudokinase (JH2) domain, demonstrating in vivo efficacy in an arthritis model.[16] |
| Compound 26 | c-Met / VEGFR2 | Oncology | A dual inhibitor with strong enzymatic and cellular inhibition, showing dose-dependent antitumor efficacy in mouse models.[11] |
Antiviral Applications
Researchers have identified this compound derivatives with significant antiviral properties.
-
Anti-Picornavirus Activity: A series of 2-aminoimidazo[1,2-b]pyridazines were discovered to be potent, broad-spectrum inhibitors of human picornaviruses, including human rhinovirus (HRV), a common cause of the cold.[17] Structure-activity relationship (SAR) studies highlighted that an oxime linker and specific stereochemistry (E geometry) were crucial for potent activity.[17]
-
Other Viral Targets: Certain derivatives have also shown inhibitory activity against the replication of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[18][19]
Neurology and Neurodegenerative Disorders
The scaffold's ability to cross the blood-brain barrier has made it an attractive candidate for CNS targets.
-
Alzheimer's Disease: Derivatives have been developed as high-affinity ligands for β-amyloid plaques, showing potential as PET radiotracers for the diagnosis of Alzheimer's disease.[5] Other series have been optimized as potent, brain-penetrant inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a key pathological feature of the disease.[20]
-
CNS Receptor Modulation: Substituted imidazo[1,2-b]pyridazines have been identified as potent ligands for central and peripheral benzodiazepine receptors, suggesting potential applications as anxiolytics or other CNS modulators.[21]
-
Anti-inflammatory Effects: In the context of neuroinflammation, derivatives have been shown to inhibit the production of pro-inflammatory mediators like COX-2 and nitric oxide in microglial cells.[22]
Guiding Principles: Structure-Activity Relationships (SAR)
Systematic modification of the this compound core has yielded crucial insights into the structural requirements for activity against different targets.
Caption: Key structure-activity relationship points on the this compound scaffold.
Key SAR takeaways include:
-
C2 Position: This position is frequently substituted with aryl or heteroaryl groups, which often engage in critical hydrogen bonding interactions within the hinge region of kinase ATP-binding sites. For Aβ plaque binding, a 2-N,N-dimethylaminophenyl group was found to be a key requirement for high affinity.[5]
-
C3 Position: This position is a key vector for optimization. In Ponatinib, the 3-ethynyl group is crucial for accommodating the T315I mutation.[12] For IKKβ inhibitors, optimization at this position led to increased cellular activity.[10]
-
C6 Position: This is one of the most commonly modified positions. A halogen at C6 serves as a versatile synthetic handle for introducing a wide variety of substituents via cross-coupling reactions.[4] Modifications at this site can dramatically influence metabolic stability, potency, and target selectivity.[5][16]
Conclusion and Future Perspectives
The this compound scaffold has unequivocally proven its merit as a privileged structure in medicinal chemistry. Its synthetic tractability and the rich biological activity of its derivatives have led to at least one major clinical success and a robust pipeline of promising therapeutic candidates across oncology, virology, and neurology.
The future of this scaffold remains bright. Ongoing research will likely focus on developing derivatives with even greater selectivity to minimize off-target effects, a critical challenge for kinase inhibitors. The exploration of novel substitutions and the application of advanced synthetic methodologies will undoubtedly uncover new biological activities and lead to the development of next-generation therapeutics built upon this remarkable and versatile core.
References
- Garrido, A., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
- Moslin, R., et al. (2019). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 923-928. [Link]
- Gueiffier, A., et al. (2003). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 46(21), 4549-4553. [Link]
- Jones, C., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116301. [Link]
- Abe, N., et al. (2018). Discovery of this compound Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 61(18), 8164-8184. [Link]
- Schiano, M. E., et al. (2024).
- Wang, X., et al. (2025). Discovery of this compound Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
- Wang, X., et al. (2025). Discovery of this compound Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
- Mavel, S., et al. (2003). Synthesis and antiviral activities of 3-aralkylthiomethylthis compound derivatives. Antiviral Chemistry & Chemotherapy, 14(4), 179-186. [Link]
- Johnson, D. S., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. [Link]
- Jia, H., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(1), 153-163. [Link]
- Mavel, S., et al. (2003). Synthesis and Antiviral Activities of 3-Aralkyl-Thiomethylthis compound Derivatives. Antiviral Chemistry & Chemotherapy. [Link]
- Shimizu, H., et al. (2010). Discovery of this compound derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. [Link]
- de Freitas, R. F., & da Silva, V. B. (2024). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals, 17(10), 1303. [Link]
- Jabbour, E., & Kantarjian, H. (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Clinical Lymphoma, Myeloma & Leukemia, 19(1), 1-10. [Link]
- Bakos, B., et al. (2021). Synthesis and Functionalization of this compound by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
- Ohbayashi, O., et al. (2013). Structure-based design, synthesis, and evaluation of this compound and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7769-7781. [Link]
- de Freitas, R. F., & da Silva, V. B. (2024). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals, 17(10), 1303. [Link]
- Barreiro, E. J. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 1-15). The Royal Society of Chemistry.
- Wikipedia contributors. (2023).
- Sridhar, S., et al. (2018). Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. Molecules, 23(11), 2829. [Link]
- Tomljanovic, D., et al. (1993). Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. Journal of Medicinal Chemistry, 36(15), 2133-2139. [Link]
Sources
- 1. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of this compound derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design, synthesis, and evaluation of this compound and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ponatinib - Wikipedia [en.wikipedia.org]
- 14. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and antiviral activities of 3-aralkylthiomethylthis compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activities of Imidazo[1,2-b]pyridazine
The landscape of medicinal chemistry is perpetually driven by the search for molecular scaffolds that are not only synthetically accessible but also possess the inherent ability to interact with a multitude of biological targets. The this compound nucleus stands out as one such "privileged scaffold".[1][2] This fused heterocyclic system, comprising an imidazole ring fused to a pyridazine ring, offers a unique three-dimensional arrangement of nitrogen atoms, hydrogen bond donors, and acceptors, making it a versatile framework for designing potent and selective therapeutic agents.[3] Its significance is underscored by its presence in clinically approved drugs, such as the multi-targeted tyrosine kinase inhibitor Ponatinib , used in the treatment of chronic myeloid leukemia (CML), and Risdiplam , a survival of motor neuron 2 (SMN2)-directed RNA splicing modifier.[4][5][6]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the diverse biological activities associated with the this compound core. We will delve into the key therapeutic areas where this scaffold has shown immense promise, explore the underlying mechanisms of action, and dissect the critical structure-activity relationships (SAR) that govern its efficacy.
Anticancer Activity: A Versatile Kinase Inhibitor
The most extensively explored therapeutic application of this compound derivatives is in oncology, primarily due to their remarkable ability to function as inhibitors of various protein kinases.[1] Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most this compound-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the target kinase, forming specific interactions that prevent the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of signaling pathways ultimately leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Caption: General mechanism of this compound as a kinase inhibitor.
Key Kinase Targets and Structure-Activity Relationships (SAR)
The versatility of the scaffold allows for its modification to achieve selectivity against a wide range of kinases.
-
mTOR Inhibitors: A series of this compound diaryl urea derivatives have been developed as potent ATP-competitive mTOR inhibitors. Compounds A17 and A18 showed significant mTOR inhibitory activity and suppressed the phosphorylation of downstream effectors like AKT and S6 in non-small cell lung cancer models.[8] The diaryl urea moiety was found to be crucial for this activity.
-
DYRK/CLK Inhibitors: Optimization of an this compound fragment led to potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target for cancer and neurological disorders. X-ray crystallography revealed the binding mode, and SAR exploration showed that adding a small lipophilic group at the 2-position of the scaffold could improve selectivity over related CLK kinases.[7]
-
Mps1 (TTK) Inhibitors: Through property-based optimization and a scaffold change from imidazo[1,2-a]pyrazine, an extremely potent and selective Mps1 inhibitor, 27f , was discovered. This compound demonstrated nanomolar antiproliferative activity against various cancer cell lines and showed good oral bioavailability.[9]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: A covalent inhibitor of BTK, compound 22 (TM471-1), was identified, exhibiting an IC50 of 1.3 nM.[10] This compound showed excellent selectivity across a panel of 310 kinases and has advanced into Phase I clinical trials.[10]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: The this compound scaffold has been identified as a less lipophilic alternative to imidazo[1,2-a]pyridines for developing CDK inhibitors.[11] Recently, novel covalent inhibitors of CDK12/13 based on this scaffold were developed for treating Triple-Negative Breast Cancer (TNBC), with compound 24 showing potent activity (IC50 values of 15.5 nM and 12.2 nM for CDK12 and CDK13, respectively).[12]
| Compound Class/Example | Target Kinase | Potency (IC₅₀) | Target Disease/Cell Line | Reference |
| Diaryl Urea (A17) | mTOR | 0.067 µM | Non-small cell lung cancer (A549) | [8] |
| Diaryl Urea (A18) | mTOR | 0.062 µM | Non-small cell lung cancer (A549) | [8] |
| Compound 27f | Mps1 (TTK) | 6.0 nM | A549 Cancer Cell Line | [9] |
| Compound 22 (TM471-1) | BTK | 1.3 nM | B-cell malignancies | [10] |
| Compound 24 | CDK12 / CDK13 | 15.5 nM / 12.2 nM | Triple-Negative Breast Cancer | [12] |
Antimicrobial and Antiparasitic Activity
Beyond cancer, the this compound nucleus has proven to be a fertile ground for the discovery of agents targeting infectious diseases.
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new anti-tubercular agents.[13][14] Several series of this compound derivatives have demonstrated potent activity against the H37Rv strain of M. tuberculosis.
A notable class includes derivatives incorporating a benzohydrazide linker. SAR studies on these compounds revealed that the nature and position of substituents on the benzohydrazide ring significantly influence activity. For instance, compounds with 2,4-dichloro or 2-fluoro substitutions displayed the highest potency.[14][15]
| Compound ID | R (Substitution on Benzohydrazide Ring) | MIC (µg/mL) | Reference |
| 6c | 2,4-di-Cl | 1.6 | [14][15] |
| 6d | 2-Cl | 1.6 | [14][15] |
| 6f | 2-F | 1.6 | [14][15] |
| 6g | 4-NO₂ | 1.6 | [14][15] |
| 6b | 4-Cl | 3.125 | [14][15] |
| 6a | 4-OCH₃ | 6.25 | [14][15] |
Experimental Protocol: In Vitro Anti-tubercular Susceptibility Testing
The following protocol outlines the Microplate Alamar Blue Assay (MABA), a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Objective: To determine the lowest concentration of an this compound derivative that inhibits the growth of M. tuberculosis H37Rv.
Methodology:
-
Preparation: A sterile 96-well microplate is prepared. The outer wells are filled with sterile water to prevent evaporation.
-
Compound Dilution: Test compounds are serially diluted in Middlebrook 7H9 broth across the microplate. A drug-free well serves as the growth control.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Reagent Addition: A freshly prepared solution of Alamar Blue reagent is added to each well. The plate is then re-incubated for 24 hours.
-
Data Interpretation: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change.
Antiviral and Antiparasitic Properties
Derivatives of this compound have been identified as a novel class of inhibitors against human picornaviruses, which are responsible for the common cold and other diseases.[16] SAR studies highlighted that an oxime linker between the phenyl and imidazopyridazine moieties, particularly with an E geometry, was key for potent activity against human rhinovirus 14 (HRV-14).[16] Furthermore, this scaffold has been investigated for activity against parasites like Plasmodium falciparum and Toxoplasma gondii, often by targeting parasite-specific kinases.[1][11]
Anti-inflammatory and Autoimmune Applications
The role of imidazo[1,2-b]pyridazines extends to modulating the immune system, offering potential treatments for inflammatory and autoimmune disorders.
-
Inhibition of Pro-inflammatory Enzymes: Certain substituted derivatives have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in microglial cells.[17]
-
Tyk2 Inhibition: Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and a key mediator in cytokine signaling pathways implicated in autoimmune diseases.[18] this compound derivatives have been developed as potent and selective allosteric inhibitors of the Tyk2 pseudokinase (JH2) domain. This selective approach offers a potential advantage over pan-JAK inhibitors. Compound 6 was identified as a highly potent and selective Tyk2 JH2 inhibitor with good oral pharmacokinetic profiles, proving effective in a rat adjuvant arthritis model.[18]
-
IL-17A Inhibition: Interleukin-17A (IL-17A) is a major pro-inflammatory cytokine driving autoimmune diseases like psoriasis and rheumatoid arthritis. A series of novel imidazo[1,2-b]pyridazines have been described as small-molecule IL-17A inhibitors, which could offer an oral treatment alternative to currently available biologic therapies.[19]
Applications in Neurological Disorders
The scaffold's ability to cross the blood-brain barrier and interact with CNS targets has opened avenues for its use in treating neurological diseases.
-
Ligands for β-Amyloid Plaques: In the context of Alzheimer's disease, a series of this compound derivatives were designed as isosteres of known amyloid imaging agents.[20] These compounds were evaluated for their binding affinity to synthetic Aβ₁₋₄₀ aggregates. Compound 4 , 2-(4′-Dimethylaminophenyl)-6-(methylthio)this compound, showed a high binding affinity (Ki = 11.0 nM), suggesting its potential for development as a PET radiotracer for imaging Aβ plaques in the brain.[20]
-
Acetylcholinesterase (AChE) Inhibitors: Some 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds have demonstrated potent AChE inhibitory activity, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[17]
Synthesis and Drug Design Principles
The utility of the this compound scaffold is enhanced by its accessible synthesis, which allows for extensive chemical modification and optimization.
Core Synthesis Workflow
The most common and efficient method for constructing the this compound core is through a condensation reaction between a 3-amino-6-halopyridazine and an appropriate α-haloketone under mild basic conditions.[7][20] This approach allows for the introduction of diversity at various positions of the scaffold.
Caption: General synthetic workflow for this compound derivatives.
A Logic Flow for Lead Optimization
The development of potent and selective this compound-based drugs follows a rational, iterative process. This involves identifying an initial "hit," often from high-throughput screening, followed by systematic chemical modifications guided by SAR and structural biology to improve potency, selectivity, and pharmacokinetic properties.
Caption: Logic flow for the optimization of this compound leads.
Conclusion
The this compound scaffold has firmly established itself as a cornerstone in medicinal chemistry. Its synthetic tractability and inherent ability to interact with a diverse array of biological targets, particularly protein kinases, have led to the development of numerous potent therapeutic candidates. From oncology and infectious diseases to inflammatory conditions and neurological disorders, derivatives of this privileged core continue to demonstrate significant potential. Future research will undoubtedly focus on refining the selectivity of these compounds, optimizing their pharmacokinetic profiles, and exploring novel mechanisms of action to address unmet medical needs. For drug discovery professionals, the this compound system represents a robust and rewarding platform for the creation of next-generation therapeutics.
References
- Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of this compound derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 129, 135-150. [Link]
- Hamdouchi, C., et al. (2009). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 52(14), 4337-4348. [Link]
- Jones, A. M., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Bioorganic & Medicinal Chemistry, 101, 117588. [Link]
- Hayakawa, M., et al. (2018). Discovery of this compound Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 61(15), 6564-6583. [Link]
- Garrido, A., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
- Moslin, R., et al. (2019). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 596-601. [Link]
- Zhen, X., et al. (2009). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 52(1), 121-128. [Link]
- Byth, K. F., et al. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248. [Link]
- Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. [Link]
- Garrido, A., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
- Wang, X., et al. (2025). Discovery of this compound Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
- Anonymous. (2021). Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. ACS Medicinal Chemistry Letters. [Link]
- Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences. [Link]
- Garg, P., et al. (2022). Substituted this compound compounds inhibit pro-inflammatory enzymes.
- Abignente, E., et al. (1990). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. Research Communications in Chemical Pathology and Pharmacology, 67(1), 43-54. [Link]
- Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Semantic Scholar. [Link]
- Garg, P., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. [Link]
- Reddy, T. S., et al. (2025). Synthesis of Phenoxy Substituted this compound-Based Amide Derivatives for Antibacterial and Anti-Tubercular Activities. Chemistry & Biodiversity. [Link]
- Anonymous. (n.d.). On the Biological Importance, Preparation, and Uses of this compound-Based Compounds.
- Scott, P. J. H. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. [Link]
- Korenev, G., et al. (2025). The pharmacologically active this compound derivatives.
- Li, Y., et al. (2025). Discovery of novel this compound derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 288, 117378. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Design, synthesis, and biological evaluation of this compound derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of novel this compound derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hakon-art.com [hakon-art.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tsijournals.com [tsijournals.com]
- 16. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on Structure-Activity Relationships and Therapeutic Potential
The imidazo[1,2-b]pyridazine scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance across a spectrum of diseases. This bicyclic nitrogen-containing heterocycle, an isostere of purine, serves as the foundational framework for a multitude of biologically active molecules.[1][2] Its significance is perhaps most prominently exemplified by the FDA-approved multi-kinase inhibitor, ponatinib (Iclusig®), a testament to the scaffold's potential in oncology.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights for researchers, scientists, and drug development professionals.
The Architectural Advantage: Why this compound?
The this compound core offers a unique combination of structural features that make it an attractive scaffold for drug design. Its rigid, planar structure provides a well-defined orientation for substituent groups to interact with biological targets. The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, which are crucial for target binding and selectivity. Furthermore, the scaffold is synthetically tractable, with well-established methods for its construction and functionalization, allowing for systematic exploration of chemical space.[1][4]
General Synthesis of the this compound Core
A common and effective method for the synthesis of the this compound backbone involves the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine.[5] This reaction typically proceeds under mild basic conditions, such as in the presence of sodium bicarbonate. The halogen at the 6-position of the pyridazine ring is crucial for the successful formation of the this compound ring system in good yields.[5] This halogen also serves as a convenient handle for further functionalization through various cross-coupling reactions.[4][6]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be finely tuned by strategic modifications at various positions of the heterocyclic core, most notably at the C2, C3, and C6 positions.
Kinase Inhibition: A Dominant Therapeutic Application
The this compound scaffold is a prolific source of kinase inhibitors, with derivatives showing activity against a wide range of kinases implicated in cancer and inflammatory diseases.[1][3][7]
Key SAR Observations for Kinase Inhibition:
-
C6-Position: Substitutions at the 6-position are critical for modulating potency and selectivity. For instance, in the development of Tyk2 JH2 inhibitors, moving from a 6-anilino to a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group dramatically improved metabolic stability.[8] The nature of the N1-substituent on the 2-oxo-1,2-dihydropyridine ring further influences properties like permeability.[8]
-
C3-Position: The C3 position is often a key vector for introducing substituents that can interact with the solvent-exposed region of the kinase active site. In the case of Mps1 kinase inhibitors, optimization at this position was crucial for achieving high potency.[9] For Tyk2 JH2 inhibitors, modifications to the C3 amide side chain were well-tolerated, allowing for the fine-tuning of activity.[8]
-
C2-Position: While often unsubstituted in potent kinase inhibitors, modifications at the C2-position can also influence activity. For example, in a series of dual c-Met and VEGFR2 inhibitors, the nature of the substituent at the C2-position of the related imidazo[1,2-a]pyridine scaffold was important for achieving dual inhibitory activity.[10]
| Target Kinase | Key Substituent Positions | General SAR Trends | Reference Compound (IC50) |
| Tyk2 JH2 | C6, C3 | 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) at C6 improves metabolic stability. N1-substituent on the pyridone ring affects permeability.[8] | Compound 6 : Tyk2 JH2 Ki = 0.015-0.035 nM[8] |
| Mps1 (TTK) | C6, C3 | 6-Aryl substitution improved cellular activity. Scaffold hopping to this compound enhanced oral bioavailability.[9] | Compound 27f : Cellular Mps1 IC50 = 0.70 nM[9] |
| BTK | C3, C6 | Covalent inhibitors with high selectivity and potency.[11] | Compound 22 : BTK IC50 = 1.3 nM[11] |
| GSK-3β | C3, C6 | Brain-penetrant inhibitors with oral bioavailability.[12] | Compound 47 : Showed significant lowering of phosphorylated tau in vivo.[12] |
| c-Met/VEGFR2 | C3, C6 | Pyrazolone and pyridone derivatives at C6 can form intramolecular hydrogen bonds, leading to potent inhibition.[10] | Compound 26 (imidazo[1,2-a]pyridine): c-Met IC50 = 1.9 nM, VEGFR2 IC50 = 2.2 nM[10] |
| IKKβ | C3, C6 | Optimization of substituents at the 3- and 6-positions increased IKKβ inhibitory activity and TNFα inhibition.[13] | - |
| DYRKs/CLKs | C3, C6 | 3,6-Disubstituted derivatives showed selective inhibition of DYRKs and CLKs.[7] | Compound 20a : DYRK1A IC50 = 50 nM, PfCLK1 IC50 = 32 nM[7] |
Anticancer Activity
The anticancer properties of this compound derivatives are often linked to their kinase inhibitory activity. However, these compounds can also exert their effects through other mechanisms.
Key SAR Observations for Anticancer Activity:
-
The antiproliferative activity of these derivatives has been demonstrated against a wide range of cancer cell lines.[9]
-
For a series of imidazo[1,2-b]pyrazole-7-carboxamides, a related scaffold, specific substitutions led to sub-micromolar cytotoxic activities, with one compound showing remarkable sensitivity against HL-60 human promyelocytic leukemia cells.[14]
Anti-inflammatory Activity
This compound derivatives have shown promise as anti-inflammatory agents by inhibiting key pro-inflammatory enzymes.
Key SAR Observations for Anti-inflammatory Activity:
-
Substituted 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds have been shown to significantly inhibit LPS-induced COX-2 and iNOS expression in microglial cells.[15]
Other Biological Activities
The versatility of the this compound scaffold extends to other therapeutic areas:
-
Antimycobacterial and Antifungal Activity: Derivatives incorporating piperazine and morpholine moieties have demonstrated potent antimycobacterial activity.[16] Other derivatives have shown broad-spectrum antifungal activity against phytopathogenic fungi.[17]
-
Ligands for β-Amyloid Plaques: Certain this compound derivatives have been synthesized and evaluated as potential imaging agents for β-amyloid plaques in Alzheimer's disease.[5] The 2-(4'-Dimethylaminophenyl)-6-(methylthio)this compound derivative showed high binding affinity (Ki = 11.0 nM).[5] SAR studies indicated that a 2-N,N-dimethylaminophenyl moiety and a phenyl ring are important for high binding affinity.[5]
Experimental Protocols
General Procedure for the Synthesis of this compound Derivatives
-
Step 1: Condensation. To a solution of the appropriate 3-amino-6-halopyridazine in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of the desired α-bromoketone.
-
Step 2: Basification. Add a mild base, such as sodium bicarbonate, to the reaction mixture.
-
Step 3: Reaction. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Step 4: Work-up. After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 5: Purification. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Step 1: Reagents. Prepare a reaction buffer containing the kinase, substrate (e.g., a peptide or protein), ATP, and necessary cofactors.
-
Step 2: Compound Preparation. Prepare serial dilutions of the test this compound derivatives in DMSO.
-
Step 3: Incubation. Add the test compounds to the reaction mixture and incubate at a specific temperature (e.g., 30°C) for a predetermined time.
-
Step 4: Detection. Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., with [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Step 5: Data Analysis. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships
Key SAR Features of this compound Derivatives
Caption: Key modification sites on the this compound core and their influence on biological and pharmacokinetic properties.
General Experimental Workflow for SAR Studies
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Exploration of the this compound scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based design, synthesis, and evaluation of this compound and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of this compound derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Imidazo[1,2-b]pyridazine: A Privileged Scaffold for Modern Drug Discovery
Abstract
The imidazo[1,2-b]pyridazine nucleus is a nitrogen-rich fused heterocyclic system that has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its role as a bioisostere of purines, have made it a versatile framework for designing potent and selective modulators of various biological targets. The clinical success of the multi-kinase inhibitor Ponatinib has catalyzed a significant wave of research, solidifying the scaffold's importance.[1][2] This guide provides an in-depth analysis of the this compound core, detailing its fundamental properties, synthetic strategies, diverse therapeutic applications, and the nuanced structure-activity relationships that govern its biological activity. It is intended to serve as a technical resource for researchers and drug development professionals engaged in the quest for novel therapeutics.
Introduction: The Rise of a Privileged Scaffold
In the landscape of drug discovery, a privileged scaffold is a molecular framework that demonstrates the ability to bind to multiple, often unrelated, biological targets through strategic modification of its substituents. The this compound core is a quintessential example of such a scaffold. This bicyclic aromatic system, composed of a fused imidazole and pyridazine ring, offers a rigid and planar structure with strategically positioned nitrogen atoms that can serve as crucial hydrogen bond acceptors and donors.
Its versatility is underscored by the breadth of its demonstrated biological activities, which span oncology, neuroscience, and infectious diseases.[2] The most prominent validation of its therapeutic potential is the FDA-approved drug Ponatinib (Iclusig®) , a potent pan-BCR-ABL inhibitor designed to overcome the challenging T315I gatekeeper mutation in chronic myeloid leukemia (CML).[3] The success of Ponatinib has illuminated the path for developing a new generation of drugs built upon this remarkable heterocyclic core.
Core Physicochemical and Structural Attributes
The utility of the this compound scaffold stems from a combination of its steric and electronic features. As a bioisosteric analogue of purine, it can effectively mimic the endogenous ligands of many enzymes, particularly ATP in the context of protein kinases. The nitrogen atoms at positions 1, 5, and 7 are key to its function, influencing the molecule's polarity, solubility, and, most importantly, its ability to form critical hydrogen bonds within target binding sites. The aromatic nature of the fused ring system provides a rigid conformation, which is entropically favorable for binding and serves as a stable anchor for appending various functional groups.
| Property | Value / Description | Source |
| Molecular Formula | C₆H₅N₃ | [PubChem] |
| Molecular Weight | 119.12 g/mol | [PubChem] |
| Nature | Fused bicyclic aromatic heterocycle; Bioisostere of purine. | [3] |
| Key Features | Rigid, planar structure with multiple hydrogen bond acceptors. | [4] |
| Solubility | Generally soluble in organic solvents like DMF and DMSO. | [Generic] |
Synthetic Strategies: From Core Construction to Diversification
The chemical tractability of the this compound scaffold is a primary reason for its widespread use. Both the initial construction of the core and its subsequent functionalization are well-established, allowing for the creation of large and diverse chemical libraries.
Foundational Synthesis of the this compound Core
The most classical and reliable method for constructing the this compound ring system is through the cyclocondensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound. The causality behind this choice is the high nucleophilicity of the endocyclic pyridazine nitrogen, which initiates the cyclization cascade. Using a halogenated aminopyridazine, such as 3-amino-6-chloropyridazine, is particularly advantageous as the chlorine atom provides a reactive handle for subsequent diversification.[5]
-
Step 1: Starting Materials & Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in an appropriate solvent (e.g., ethanol), add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).
-
Step 2: Cyclization: Heat the reaction mixture to reflux (approx. 90°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Rationale: The elevated temperature provides the necessary activation energy for both the initial imine formation and the subsequent intramolecular nucleophilic attack to close the imidazole ring.
-
Step 3: Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution. If necessary, distill off the water and ethanol to yield the crude solid.
-
Step 4: Purification: The crude product can be purified by stirring with a minimal amount of a solvent in which it is poorly soluble (e.g., ethanol or diethyl ether) to wash away impurities, followed by filtration to afford the pure 6-chlorothis compound as a solid.
Caption: Workflow for the synthesis of 6-chlorothis compound.
Modern Functionalization via Cross-Coupling Chemistry
The true power of this scaffold is realized through its functionalization. The chlorine atom at the C6 position is a versatile starting point for various metal-catalyzed cross-coupling reactions.[6] Additionally, the C3 position can be halogenated and subsequently used as another anchor point for diversification. This allows for the systematic and independent modification of multiple sites on the scaffold, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.[7]
-
Suzuki Coupling: To introduce aryl or heteroaryl groups.
-
Sonogashira Coupling: To install alkynyl linkers, a key feature in Ponatinib's design.[8]
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
Buchwald-Hartwig Amination: To introduce substituted amine functionalities.
Caption: Key functionalization hotspots on the this compound scaffold.
Therapeutic Applications and Mechanistic Insights
The scaffold's privileged nature is evident in the diversity of its biological targets.
Oncology: A Dominant Arena for Kinase Inhibition
The this compound core is a highly effective kinase hinge-binder. The N1 and N2 atoms of the imidazole ring can form canonical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.
-
Case Study 1: Ponatinib (AP24534) The development of Ponatinib is a landmark achievement in structure-based drug design.[9] The primary challenge was the T315I mutation in BCR-ABL, where the threonine "gatekeeper" residue is replaced by a bulkier isoleucine, sterically blocking access for existing inhibitors. The design of Ponatinib ingeniously incorporated the this compound scaffold as the hinge-binder and utilized a C3-alkynyl linker.[8] This rigid linker successfully "skirts" the bulky isoleucine residue, allowing the rest of the molecule to access deeper pockets of the active site and potently inhibit the mutant kinase.[8]
-
Case Study 2: Next-Generation Kinase Inhibitors Following Ponatinib, the scaffold has been successfully applied to inhibit other therapeutically relevant kinases. Derivatives have shown potent, nanomolar activity against ALK, TRK, and RET kinases, often being designed to overcome resistance mutations that arise from first-generation therapies.[4][10][11]
-
Anomalous Binding Mode: PIM Kinases Interestingly, while it is a classic hinge-binder for many kinases, structural studies revealed that this compound derivatives inhibit PIM kinases via an unusual mechanism.[12] Instead of interacting with the hinge, they bind to the opposite side of the ATP pocket, engaging the conserved lysine (Lys67) and the αC helix. This atypical binding mode is responsible for their high selectivity for PIM kinases and demonstrates the scaffold's conformational adaptability.[12]
Caption: Simplified diagram of the scaffold as a kinase hinge-binder.
Table: Selected this compound-Based Kinase Inhibitors
| Compound | Target Kinase(s) | Potency (IC₅₀) | Reference |
| Ponatinib | Pan-BCR-ABL (incl. T315I) | 0.37 nM (native), 2.0 nM (T315I) | [8] |
| Compound O-10 | ALK (WT, G1202R, L1196M/G1202R) | 2.6 nM, 6.4 nM, 23 nM | [10] |
| Compound 15m | TRK (WT, G595R, G667C) | 0.08 nM, 2.14 nM, 0.68 nM | [11] |
| K00135 | PIM1 | Low nanomolar | [12] |
Neuroscience: Imaging Agents for Alzheimer's Disease
The scaffold has been explored for applications beyond oncology. A series of derivatives were synthesized and evaluated as potential Positron Emission Tomography (PET) radiotracers for imaging β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[5] Structure-activity relationship (SAR) studies revealed that a 2-(4'-Dimethylaminophenyl) moiety was crucial for high binding affinity.[5]
Table: Aβ Plaque Binding Affinity of this compound Derivatives [5]
| Compound | Substitution (at C6) | Binding Affinity (Kᵢ, nM) |
| Compound 4 | -SMe (methylthio) | 11.0 |
| Compound 2c | -Cl | 49.3 |
| Compound 3 | -OMe (methoxy) | 39.0 |
These results indicate that modifications at the C6 position are well-tolerated and can be used to fine-tune the pharmacokinetic properties required for a successful brain imaging agent.[5]
Anti-Infective Properties
The this compound framework has been the basis for compounds with a wide spectrum of anti-infective activities. Research has documented its potential as an antibacterial, antiviral, and antiparasitic agent, making it a scaffold of significant interest for tackling infectious diseases.[1][2]
Conclusion and Future Perspectives
The this compound scaffold has unequivocally proven its merit in drug discovery. Its synthetic accessibility, rigid conformation, and versatile electronic properties make it an ideal starting point for lead optimization. Its success as a kinase hinge-binder is well-established, but emerging research continues to uncover novel applications and unique binding modes.
The future for this privileged core is bright. Areas of active exploration include the development of next-generation covalent inhibitors, the synthesis of macrocyclic derivatives to tackle difficult targets, and its application against novel target classes.[10] As our understanding of disease biology deepens, the this compound scaffold will undoubtedly remain a vital tool in the arsenal of medicinal chemists, enabling the creation of innovative medicines for years to come.
References
- Garrido, A., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
- Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]
- CN104557672A. (2015). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- Bousfiha, A., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review.
- Dar'in, D., et al. (2021). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- Fengchen, C. (n.d.).
- Moslin, R., et al. (2017). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 8(1), 116-120. [Link]
- Kim, H., et al. (2024). Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase. ACS Medicinal Chemistry Letters, 15(9), 1211-1218. [Link]
- Discovery of this compound derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. (2023).
- Discovery of this compound macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. (2023).
- Dar'in, D., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
- Gundu, C., et al. (2022). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. [Link]
- Legigan, T., et al. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]this compound. MDPI. [Link]
- Huang, W. S., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Journal of Medicinal Chemistry, 53(12), 4701-4719. [Link]
- Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
- Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. (2024). PMC. [Link]
- Aso, K., et al. (2010). Discovery of this compound derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. [Link]
- Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. (2024). RSC Publishing. [Link]
- de Oliveira, G. A. P., et al. (2024). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals, 17(5), 614. [Link]
- Wang, X., et al. (2023). Discovery of this compound derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 140, 106801. [Link]
Sources
- 1. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of this compound derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Unlocking the Anticancer Potential of Novel Imidazo[1,2-b]pyridazine Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Rise of Imidazo[1,2-b]pyridazines in Oncology
The landscape of cancer therapeutics is continually evolving, with a pressing need for novel chemical scaffolds that can overcome the challenges of drug resistance and off-target toxicity. Among the burgeoning classes of heterocyclic compounds, the imidazo[1,2-b]pyridazine core has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide delves into the anticancer potential of novel this compound derivatives, providing an in-depth technical resource for researchers, scientists, and drug development professionals.
Historically, the therapeutic exploration of imidazopyridazines was relatively limited until the FDA approval of ponatinib in 2012, a multi-targeted tyrosine kinase inhibitor featuring an this compound moiety, for the treatment of chronic myeloid leukemia (CML). This milestone ignited significant interest in this scaffold, leading to the discovery of a diverse array of derivatives with potent and selective anticancer properties. These compounds primarily exert their effects by targeting key players in oncogenic signaling pathways, most notably protein kinases.
This guide will navigate the intricate mechanisms of action of these compounds, elucidate key structure-activity relationships, and provide detailed, field-proven protocols for their preclinical evaluation. By synthesizing technical accuracy with practical insights, we aim to empower researchers to accelerate the discovery and development of the next generation of this compound-based cancer therapies.
Mechanisms of Action: Targeting the Kinome and Beyond
The primary anticancer mechanism of this compound derivatives lies in their ability to act as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.
Kinase Inhibition: A Versatile Strategy
The this compound scaffold has proven to be a versatile template for the design of inhibitors targeting a range of kinases, including:
-
DYRK and CLK Kinases: Several 3,6-disubstituted this compound derivatives have demonstrated selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC50 values in the nanomolar range. These kinases are implicated in various cellular processes, including cell cycle regulation and splicing, making them attractive targets in oncology.
-
Bruton's Tyrosine Kinase (BTK): Novel this compound derivatives have been identified as potent and highly selective irreversible inhibitors of BTK. One such compound, TM471-1, exhibited an IC50 of 1.3 nM for BTK and has advanced into Phase I clinical trials.
-
PIM Kinases: A family of imidazo[1,2-b]pyridazines has been identified as specific inhibitors of PIM kinases with low nanomolar potency. These kinases are known to be involved in hematopoietic malignancies and some solid tumors.
-
Monopolar Spindle 1 (Mps1/TTK) Kinase: An this compound-based compound, 27f, was discovered to be an extremely potent and selective Mps1 inhibitor with remarkable antiproliferative activity against various cancer cell lines. Mps1 is a key regulator of the spindle assembly checkpoint and a promising target for cancer therapy.
-
Cyclin-Dependent Kinases (CDKs): Novel this compound-based covalent inhibitors of CDK12/13 have been developed, showing potent inhibitory activity against triple-negative breast cancer (TNBC) cells.
-
Haspin Kinase: A series of imidazopyridazine derivatives have been developed as potent inhibitors of Haspin kinase, a mitotic kinase essential for proper cell division. These compounds displayed anti-proliferative properties against various human cancer cell lines.
The following diagram illustrates the diverse kinase targets of this compound compounds.
Induction of Apoptosis and Cell Cycle Arrest
Beyond direct kinase inhibition, this compound derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. For instance, certain imidazo[1,2-a]pyridine compounds, a closely related scaffold, have been demonstrated to induce the extrinsic apoptosis pathway, as evidenced by increased activity of caspases 7 and 8, and PARP cleavage. These compounds also cause cell cycle arrest, indicated by increased levels of p53 and p21.
The diagram below depicts a simplified workflow for evaluating the anticancer effects of these compounds.
Structure-Activity Relationship (SAR) Insights
The anticancer potency and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on the heterocyclic core. Key SAR observations include:
-
Substitution at the 2-position: Methylation at the 2-position of the this compound core has been shown to improve binding affinity to DYRK1A. However, larger substituents at this position are generally not well-tolerated.
-
Substitution at the 3- and 6-positions: Disubstitution at the 3 and 6-positions has been a successful strategy for developing selective inhibitors of DYRKs and CLKs.
-
Modifications for Metabolic Stability: In a series of Tyk2 JH2 inhibitors, replacing an anilino group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety at the 6-position dramatically improved metabolic stability.
Experimental Protocols for Evaluating Anticancer Potential
To rigorously assess the anticancer potential of novel this compound compounds, a series of well-established in vitro assays are essential. The following section provides detailed, step-by-step protocols for key experiments.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of a specific kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in the phosphorylated product or ADP formation.
Step-by-Step Protocol (General TR-FRET based):
-
Reagent Preparation: Prepare a serial dilution of the this compound compound in an appropriate buffer (e.g., 1X Kinase Buffer). Prepare a solution of the target kinase and a fluorescently labeled substrate.
-
Kinase Reaction: In a 384-well plate, add the kinase and the compound dilutions. Incubate at room temperature for a pre-determined time to allow for compound binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution containing ATP and the substrate. Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, providing insights into the molecular pathways affected by the compounds.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the this compound compound for the desired time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, cleaved PARP, β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to their DNA content.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the this compound compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the this compound compound. Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Use flow cytometry software to create a quadrant plot to differentiate between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation: Summarizing Key Findings
For clarity and comparative analysis, quantitative data should be presented in well-structured tables.
Table 1: In Vitro Cytotoxicity of Novel this compound Compounds
| Compound ID | Target Cancer Cell Line | IC50 (µM) after 48h |
| IMPD-001 | MCF-7 (Breast) | 5.2 |
| IMPD-001 | A549 (Lung) | 8.9 |
| IMPD-002 | HCT116 (Colon) | 2.1 |
| IMPD-002 | HeLa (Cervical) | 3.5 |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 |
Table 2: Kinase Inhibitory Activity of Lead Compound IMPD-002
| Kinase Target | IC50 (nM) |
| DYRK1A | 15 |
| CLK1 | 25 |
| BTK | >1000 |
| PIM1 | 8 |
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. Their ability to potently and selectively inhibit a diverse range of oncogenic kinases, coupled with their capacity to induce apoptosis and cell cycle arrest, underscores their therapeutic potential. The continued exploration of this chemical space, guided by rational drug design and robust preclinical evaluation as outlined in this guide, is poised to deliver innovative and effective cancer therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles, ultimately paving the way for their clinical translation.
References
- Optimization of this compound fragment 1 through structure− activity relationship exploration and in silico drug design efforts led to the discovery of compound 17 as a potent
The Emerging Therapeutic Potential of Imidazo[1,2-b]pyridazine Analogs in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure" due to its remarkable versatility and broad range of biological activities.[1][2] This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound analogs, moving beyond a mere listing of findings to offer a synthesized understanding of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. As chronic inflammation underpins a multitude of debilitating diseases, the development of novel anti-inflammatory agents remains a critical pursuit. This guide is designed to equip researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.
Introduction: The Inflammatory Cascade and the Promise of Imidazo[1,2-b]pyridazines
Inflammation is a complex biological response essential for host defense against infection and injury. However, dysregulated or chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and certain cancers.[3] The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators, including cytokines, chemokines, and enzymes like cyclooxygenases (COX).
The this compound core, a fused heterocyclic system, has emerged as a promising scaffold for the development of potent and selective anti-inflammatory agents.[1] Its rigid bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets within the inflammatory cascade. Notably, the FDA-approved multi-kinase inhibitor ponatinib, which is based on this scaffold, underscores the therapeutic potential of this chemical class.[2][4] This guide will delve into the key molecular targets of this compound analogs and the signaling pathways they modulate to exert their anti-inflammatory effects.
Mechanisms of Anti-inflammatory Action: Targeting Key Signaling Nodes
This compound analogs have been shown to exert their anti-inflammatory effects through the modulation of several key enzymes and signaling pathways. The primary mechanisms identified to date include the inhibition of p38 mitogen-activated protein kinase (MAPK), cyclooxygenase-2 (COX-2), and I-kappa B kinase (IKKβ), which subsequently impacts the nuclear factor-kappa B (NF-κB) signaling pathway.
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPK signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5][6] Consequently, inhibitors of p38 MAPK are actively being pursued as anti-inflammatory therapeutics. Several studies have identified this compound derivatives as potent inhibitors of p38 MAP kinase.[5][6][7]
Structure-based design strategies have been successfully employed to develop these inhibitors. For instance, X-ray crystallography has revealed that the this compound scaffold can effectively occupy the ATP-binding pocket of p38 MAPK, leading to its inhibition.[5][6] One notable compound, a pyridine N-oxide derivative of this compound, demonstrated potent inhibition of p38 MAP kinase and lipopolysaccharide (LPS)-induced TNF-α production in human monocytic THP-1 cells.[5][6] This compound also showed significant in vivo efficacy in a rat collagen-induced arthritis model, a well-established model of rheumatoid arthritis.[5][6]
Caption: Inhibition of the p38 MAPK signaling pathway by this compound analogs.
Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8][9] There are two major isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation.[8] Therefore, selective inhibition of COX-2 is a desirable strategy for anti-inflammatory drug development to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[10]
Several this compound and related imidazopyridine derivatives have been identified as potent and selective COX-2 inhibitors.[8][9][11][12][13] For example, certain substituted this compound compounds have been shown to significantly inhibit LPS-induced COX-2 expression in primary rat microglial cells.[11] Molecular docking studies have revealed that these compounds can fit into the active site of the COX-2 enzyme, often interacting with key amino acid residues.[13]
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
This compound derivatives have been shown to inhibit the NF-κB signaling pathway, primarily through the inhibition of IKKβ, a key catalytic subunit of the IKK complex.[14][15] By inhibiting IKKβ, these compounds prevent the degradation of IκBα, thereby keeping NF-κB in its inactive state in the cytoplasm.[3] This ultimately leads to a reduction in the production of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.
Experimental Evaluation of Anti-inflammatory Activity
A robust and multi-faceted experimental approach is essential to thoroughly characterize the anti-inflammatory properties of this compound analogs. This typically involves a combination of in vitro and in vivo assays.
In Vitro Assays
-
Enzyme Inhibition Assays: These assays directly measure the ability of the compounds to inhibit the activity of key inflammatory enzymes.
-
COX-1/COX-2 Inhibition Assay: This is often performed using a fluorescent or colorimetric assay kit to determine the IC50 values for both isoforms, allowing for the assessment of COX-2 selectivity.[9][12]
-
p38 MAPK Kinase Assay: The inhibitory activity against p38 MAPK can be determined using various methods, including radiometric assays or fluorescence-based assays that measure the phosphorylation of a specific substrate.[7]
-
IKKβ Kinase Assay: Similar to the p38 MAPK assay, the inhibitory effect on IKKβ can be quantified by measuring the phosphorylation of its substrate, IκBα.[15]
-
-
Cell-Based Assays: These assays are crucial for evaluating the effects of the compounds in a more physiologically relevant context.
-
LPS-Stimulated Macrophage/Monocyte Assays: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of the this compound analogs to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and prostaglandins is then measured using methods like the Griess assay and ELISA.[11]
-
Western Blot Analysis: This technique is used to assess the protein expression levels of key inflammatory markers, such as COX-2 and inducible nitric oxide synthase (iNOS), as well as the phosphorylation status of signaling proteins like p38 MAPK and IκBα.[3][11]
-
NF-κB Reporter Gene Assay: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A decrease in reporter gene activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
-
In Vivo Models of Inflammation
-
Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model in rodents. The anti-inflammatory activity of the test compounds is evaluated by their ability to reduce the swelling of the paw induced by the injection of carrageenan.[16]
-
Collagen-Induced Arthritis (CIA) in Rodents: This is a well-established animal model for rheumatoid arthritis. The efficacy of the this compound analogs is assessed by their ability to ameliorate the clinical signs of arthritis, such as joint swelling, and to reduce inflammatory markers in the blood and joint tissues.[5][6]
Structure-Activity Relationship (SAR) and Lead Optimization
The anti-inflammatory potency and selectivity of this compound analogs are highly dependent on the nature and position of the substituents on the bicyclic core.[1][15]
-
Substituents at the 2- and 6-positions: Modifications at these positions have been shown to be critical for activity. For instance, the presence of a 2-phenyl group is a common feature in many anti-inflammatory imidazo[1,2-b]pyridazines.[16]
-
Introduction of Polar Moieties: The incorporation of polar groups can influence the pharmacokinetic properties of the compounds, such as solubility and cell permeability, which are crucial for in vivo efficacy.[14]
Systematic SAR studies, often guided by computational modeling and molecular docking, are essential for the rational design of new analogs with improved potency, selectivity, and drug-like properties.[13][15]
Quantitative Data Summary
| Compound Class | Target | Assay | Key Findings | Reference |
| Phenyl-substituted Imidazo[1,2-b]pyridazines | COX, Platelet Aggregation | Carrageenan-induced rat paw edema, in vitro platelet malondialdehyde production | Showed anti-inflammatory and analgesic activities. | [16] |
| Pyridine N-oxide this compound | p38 MAPK | In vitro kinase assay, LPS-induced TNF-α production in THP-1 cells, Rat collagen-induced arthritis | Potent inhibition of p38 MAPK and in vivo efficacy. | [5][6] |
| 3-Nitro-6-amino-imidazo[1,2-b]pyridazines | COX-2, iNOS | Western blot in LPS-stimulated primary rat microglial cells | Significantly inhibited LPS-induced COX-2 and iNOS expression. | [11] |
| Imidazo[1,2-a]pyridine derivatives | COX-2 | In vitro COX-1/COX-2 inhibition assay | High selectivity for COX-2 inhibition with IC50 values in the nanomolar range. | [9] |
| This compound derivatives | IKKβ | Cell-free IKKβ inhibitory assay, TNFα inhibitory activity in THP-1 cells | Optimization of substituents led to increased potency. | [15] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the discovery and development of novel anti-inflammatory agents. The diverse mechanisms of action, including the inhibition of p38 MAPK, COX-2, and the NF-κB signaling pathway, highlight the therapeutic potential of this class of compounds.
Future research in this area should focus on:
-
Improving Selectivity: Designing analogs with enhanced selectivity for specific targets to minimize off-target effects and improve the safety profile.
-
Optimizing Pharmacokinetic Properties: Further modifications to the scaffold to improve oral bioavailability, metabolic stability, and other ADME (absorption, distribution, metabolism, and excretion) properties.
-
Exploring Novel Targets: Investigating the potential of this compound analogs to modulate other key players in the inflammatory cascade.
-
In-depth In Vivo Studies: Conducting comprehensive preclinical studies in relevant animal models of inflammatory diseases to validate the therapeutic potential of lead compounds.
By leveraging the principles of medicinal chemistry, structure-based drug design, and robust biological evaluation, the full therapeutic potential of this compound analogs as a new generation of anti-inflammatory drugs can be realized.
References
- Baj-Kropacz, M., & Szadowska, A. (1983). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. Acta Poloniae Pharmaceutica, 40(6), 637-642. [Link]
- Lee, H., et al. (2018). Structure-based design, synthesis, and biological evaluation of this compound-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(3), 736-746. [Link]
- Lee, H., et al. (2018). Structure-based Design, Synthesis, and Biological Evaluation of Imidazo[1,2- b ]pyridazine-based p38 MAP Kinase Inhibitors.
- Singh, S., et al. (2020). Substituted this compound compounds inhibit pro-inflammatory enzymes.
- Abbas, S. E., et al. (2019). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 24(19), 3464. [Link]
- Garrido, A., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
- Lindsley, C. W., et al. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692. [Link]
- Moslin, R. J., et al. (2019). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 923-928. [Link]
- Azizi, G., et al. (2021). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biomedicine & Pharmacotherapy, 142, 112018. [Link]
- Jia, H., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(2), 68-71. [Link]
- Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904-908. [Link]
- Fassihi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Medicinal Chemistry, 20(1), 93-108. [Link]
- El-Sayed, M. A. A., et al. (2020). New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry, 93, 103310. [Link]
- El-Sayed, M. A. A., et al. (2020). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 94, 103407. [Link]
- Kumar, A., et al. (2022). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- Hamdouchi, C., et al. (2005). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 48(22), 6934-6946. [Link]
- Shimizu, H., et al. (2010). Discovery of this compound derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. [Link]
- Kumar, R., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules, 25(9), 2038. [Link]
- Garrido, A., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review.
Sources
- 1. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based design, synthesis, and biological evaluation of this compound-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors | MDPI [mdpi.com]
- 9. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of this compound derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antiparasitic Activity of Imidazo[1,2-b]pyridazine Derivatives
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This technical guide provides an in-depth analysis of the antiparasitic potential of this heterocyclic nucleus, consolidating current knowledge for researchers in the field. We will explore its broad spectrum of activity against various protozoan parasites, delve into the primary mechanisms of action, dissect structure-activity relationships, and provide detailed, field-proven protocols for the evaluation of these compounds. The guide aims to serve as a comprehensive resource, bridging synthetic chemistry, parasitology, and pharmacology to accelerate the development of novel antiparasitic agents based on the this compound core.
Introduction: A Scaffold of Therapeutic Promise
Parasitic diseases, including malaria, leishmaniasis, Chagas disease, and giardiasis, continue to pose a significant threat to global health, affecting millions of people, primarily in tropical and subtropical regions. The relentless emergence of drug resistance against current therapies necessitates a continuous pipeline of novel antiparasitic agents with distinct mechanisms of action.[3]
The this compound ring system, a fused bicyclic heteroaromatic, has garnered substantial interest following the success of kinase inhibitors like ponatinib in oncology.[2][4] This has spurred extensive investigation into its broader therapeutic applications, revealing potent activities against bacteria, viruses, and, most notably, parasites.[2] This guide focuses on the latter, providing a technical overview of the current landscape of this compound derivatives as a promising class of antiparasitic agents.
Spectrum of Antiparasitic Activity
This compound derivatives have demonstrated potent in vitro and in vivo activity against a range of protozoan parasites. Their efficacy is particularly notable against Plasmodium, Leishmania, Trypanosoma, and Giardia species.
-
Antimalarial (Antiplasmodial) Activity: A significant body of research has focused on the antiplasmodial properties of this scaffold. Derivatives have shown high potency against both drug-sensitive (e.g., NF54) and multidrug-resistant (e.g., K1) strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[5][6]
-
Antileishmanial Activity: Certain 3,6-disubstituted imidazo[1,2-b]pyridazines have exhibited activity against Leishmania amazonensis, suggesting potential for development against cutaneous and visceral leishmaniasis.[7]
-
Antitrypanosomal Activity: The scaffold has been evaluated against Trypanosoma cruzi, the causative agent of Chagas disease, and Trypanosoma brucei, which causes human African trypanosomiasis.[3][8]
-
Anti-giardial Activity: A particularly promising area is the activity against Giardia lamblia. Notably, 3-nitrothis compound derivatives have displayed exceptional, sub-nanomolar potency against this intestinal parasite.[3][8]
Data Presentation: In Vitro Antiparasitic Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative this compound derivatives against various parasites, showcasing the scaffold's broad-spectrum potential.
| Compound Class | Parasite Species | Strain | IC50 (µM) | Reference |
| 3,6-Diarylated Imidazopyridazine | Plasmodium falciparum | NF54 | 0.0073 | [5] |
| 3,6-Diarylated Imidazopyridazine | Plasmodium falciparum | K1 | 0.0063 | [5] |
| 3,6-Disubstituted Imidazopyridazine | Plasmodium falciparum (PfCLK1) | - | 0.032 | [7] |
| 3-Nitroimidazopyridazine | Giardia lamblia | GS/M-83-H7 | <0.001 | [3] |
| 3-Nitroimidazopyridazine | Trypanosoma brucei rhodesiense | STIB 900 | 0.44 | [3] |
| 3-Nitroimidazopyridazine | Trypanosoma cruzi | Tulahuen C4 | 5.8 | [3] |
| 3-Nitroimidazopyridazine | Leishmania infantum | MHOM/MA(BE)/67 | 3.5 | [3] |
| 3-Nitroimidazopyridazine | Plasmodium falciparum | NF54 | 1.1 | [3] |
Mechanism of Action: Targeting Parasite Vulnerabilities
The antiparasitic effects of imidazo[1,2-b]pyridazines are attributed to at least two distinct mechanisms, depending on the substitution pattern of the scaffold.
Kinase Inhibition
The most widely explored mechanism is the inhibition of parasitic protein kinases. Many derivatives are designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of these essential enzymes.[9] The divergence between parasite and human kinomes provides a therapeutic window for selective inhibition.[7]
Key parasitic kinase targets identified include:
-
Calcium-Dependent Protein Kinases (CDPKs): PfCDPK1 in Plasmodium falciparum and TgCDPK1 in Toxoplasma gondii are crucial for parasite motility, invasion, and egress from host cells. Imidazopyridazines have been shown to be potent inhibitors of these kinases.[10][11][12]
-
Cyclic GMP-Dependent Protein Kinase (PKG): In Plasmodium, PKG is a central regulator of signaling pathways essential for the parasite's life cycle. Some imidazopyridazines kill the parasite primarily through PKG inhibition.[9][11][13]
-
Cdc2-like Kinases (CLKs): PfCLK1 (also known as PfCLK3) in Plasmodium is another validated target involved in essential cellular processes.[7]
It has also been discovered that some imidazopyridazines may act on multiple targets, including Heat Shock Protein 90 (HSP90), which could explain their activity at different stages of parasite development.[9][11]
Caption: Competitive inhibition of parasite protein kinases.
Nitrosative Stress Induction
A distinct mechanism is employed by 3-nitrothis compound derivatives, which show remarkable potency against Giardia lamblia.[3] This activity is dependent on the presence of the nitro group. In the low-oxygen environment inhabited by microaerophilic parasites like Giardia, the nitro group is thought to be enzymatically reduced, generating reactive nitrogen species. This leads to the formation of protein adducts and widespread cellular damage, disrupting the parasite's redox system and causing cell death.[3][8][14] This mode of action is analogous to that of the widely used antiparasitic drug metronidazole.[14][15]
Structure-Activity Relationship (SAR) Studies
Medicinal chemistry efforts have focused on optimizing the this compound scaffold to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The substitution pattern at the C3 and C6 positions is particularly critical for activity.
-
C3 Position: Modifications at this position significantly influence target engagement and potency. Aryl or heteroaryl groups are common.
-
C6 Position: Substituents here are crucial for modulating physicochemical properties like solubility and for fine-tuning activity. Diarylated compounds, with aromatic rings at both C3 and C6, have shown high antiplasmodial potency.[5]
-
Nitro Group at C3: For the nitrosative stress mechanism, a nitro group at the C3 position is essential for the high potency observed against G. lamblia.[3]
A major challenge in the development of this class has been poor aqueous solubility and potential cardiotoxicity due to inhibition of the hERG potassium channel.[5] SAR studies have aimed to mitigate these liabilities by introducing polar groups (e.g., sulfoxides) or modifying lipophilicity and basicity, which are known to influence hERG binding.[5][16]
Caption: Key positions for SAR on the this compound scaffold.
Methodologies for Evaluating Antiparasitic Activity
A structured, multi-stage screening cascade is essential for identifying and advancing promising compounds. This process begins with high-throughput in vitro assays and progresses to more complex in vivo models for lead candidates.
Caption: General workflow for antiparasitic drug screening.
In Vitro Screening Protocols
Causality: The primary goal of in vitro screening is to efficiently identify compounds with direct activity against the parasite while simultaneously assessing their toxicity to mammalian cells. This dual assessment allows for the calculation of a Selectivity Index (SI = CC50/IC50), a critical early indicator of a compound's therapeutic potential. Assays are chosen for their robustness, scalability, and clinical relevance (e.g., using intracellular amastigotes for Leishmania and T. cruzi).
Protocol 5.1.1: Antiplasmodial Activity Assay (SYBR Green I-based)
-
Principle: This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA. It is a widely used, robust method for high-throughput screening against P. falciparum.
-
Materials:
-
P. falciparum culture (e.g., NF54 strain) synchronized to the ring stage.
-
Complete RPMI-1640 medium with Albumax II.
-
Human erythrocytes (O+).
-
Lysis buffer with SYBR Green I.
-
Test compounds, positive control (e.g., Artemisinin), and negative control (DMSO).
-
Black, 96-well flat-bottom plates.
-
-
Methodology:
-
Prepare serial dilutions of test compounds in complete medium in the 96-well plates.
-
Add the parasite culture (typically 1% parasitemia, 2% hematocrit) to each well.
-
Incubate plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
After incubation, freeze plates at -80°C to lyse the red blood cells.
-
Thaw plates and add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark for 1 hour at room temperature.
-
Read fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate IC50 values by plotting the percentage of growth inhibition against the log of the compound concentration.
-
Protocol 5.1.2: Antileishmanial Intracellular Amastigote Assay
-
Principle: This assay evaluates compound efficacy against the clinically relevant intracellular amastigote stage of Leishmania. It uses host cells, such as murine macrophages or human THP-1 monocytes, infected with the parasite.[17]
-
Materials:
-
Differentiated THP-1 cells or primary murine peritoneal macrophages.
-
Leishmania donovani stationary phase promastigotes.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds and a positive control (e.g., Amphotericin B).
-
DNA fluorochrome (e.g., PicoGreen) or Giemsa stain.
-
-
Methodology:
-
Seed host cells in 96- or 384-well plates and allow them to adhere.
-
Infect the cells with promastigotes (typically at a 10:1 parasite-to-cell ratio) and incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Wash wells to remove extracellular parasites.
-
Add serial dilutions of the test compounds and incubate for a further 72 hours.
-
Fix the cells (e.g., with methanol) and stain with Giemsa for microscopic counting of amastigotes per 100 cells.
-
Alternatively, for a higher-throughput readout, lyse the cells and quantify parasite DNA using PicoGreen.[18]
-
Determine IC50 values based on the reduction in parasite load compared to untreated controls.
-
Protocol 5.1.3: Cytotoxicity Assay (Resazurin-based)
-
Principle: This assay measures the metabolic activity of mammalian cells as an indicator of viability. Resazurin (blue, non-fluorescent) is reduced by viable cells to the highly fluorescent resorufin (pink). This allows for the determination of the 50% cytotoxic concentration (CC50).
-
Materials:
-
Mammalian cell line (e.g., HEK293, MRC-5, or HepG2).[19]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Resazurin sodium salt solution.
-
Test compounds and a positive control (e.g., Doxorubicin).
-
-
Methodology:
-
Seed cells in a clear-bottom 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compounds.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add resazurin solution to each well and incubate for an additional 2-4 hours.
-
Measure fluorescence using a microplate reader (excitation ~560 nm, emission ~590 nm).
-
Calculate CC50 values by plotting the percentage of cell viability against the log of the compound concentration.
-
In Vivo Efficacy Models
Causality: While in vitro assays confirm direct antiparasitic activity, they do not predict a compound's behavior in a complex biological system. In vivo models are indispensable for evaluating pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy. The murine malaria model using Plasmodium berghei is a standard, well-validated first-line model due to its reproducibility and the relatively rapid progression of the infection, allowing for timely assessment of a compound's ability to clear parasitemia and improve survival.[20]
Protocol 5.2.1: Murine Malaria Model (4-Day Suppressive Test)
-
Principle: This is the standard model for assessing the in vivo blood-stage activity of antimalarial compounds. Mice are infected with Plasmodium berghei, and the ability of the test compound to suppress the resulting parasitemia is measured over four days.
-
Materials:
-
BALB/c or similar mouse strain.
-
Plasmodium berghei parasitized erythrocytes.
-
Test compound formulated in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol in water).
-
Positive control (e.g., Chloroquine).
-
-
Methodology:
-
Infection (Day 0): Infect mice intravenously or intraperitoneally with 1x10⁷ P. berghei parasitized red blood cells.
-
Treatment (Day 0-3): Two hours post-infection, administer the first dose of the test compound (typically via oral gavage or intraperitoneal injection). Continue treatment once daily for a total of four consecutive days.
-
Monitoring (Day 4): On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Analysis: Stain smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Evaluation: Calculate the percent suppression of parasitemia relative to the vehicle-treated control group. A compound is considered active if it achieves a significant reduction in parasitemia. Mean survival time can also be monitored as a secondary endpoint.
-
Synthesis Outline
The this compound scaffold is typically constructed via condensation reactions. A common and reliable method involves the reaction of a 3-amino-6-halopyridazine with an α-haloketone. Subsequent functionalization, particularly at the C3 and C6 positions, is often achieved through modern cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, allowing for the generation of diverse chemical libraries.[4]
Caption: General synthesis of the this compound core.
Challenges and Future Perspectives
Despite the significant promise of this compound derivatives, several challenges must be addressed for their successful clinical translation. As mentioned, poor aqueous solubility and potential hERG-related cardiotoxicity are key hurdles that require careful medicinal chemistry optimization.[5][6] Furthermore, understanding the potential for resistance development and elucidating the full spectrum of targets for multi-kinase inhibitors are critical.
Future research should focus on:
-
Designing for Selectivity: Leveraging structural biology to design derivatives with high selectivity for parasite kinases over human orthologs to minimize off-target effects.
-
Improving Physicochemical Properties: Employing strategies like co-crystallization or salt formation to enhance solubility and bioavailability.[6]
-
Exploring Novel Mechanisms: Further investigating the potential of 3-nitro derivatives and other unique substitutions to uncover new modes of antiparasitic action.
-
Combination Therapy: Evaluating the efficacy of imidazo[1,2-b]pyridazines in combination with existing antiparasitic drugs to enhance efficacy and combat resistance.
The this compound scaffold remains a highly attractive starting point for the development of the next generation of antiparasitic drugs. A multidisciplinary approach, integrating rational design, robust screening, and a deep understanding of parasite biology, will be key to unlocking its full therapeutic potential.
References
- Oumata, N., et al. (2017). Exploration of the this compound scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 928-940. [Link]
- Rojas-Pirela, J., et al. (2021). A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics. Frontiers in Cellular and Infection Microbiology, 11, 736430. [Link]
- Chatelain, E., & Konar, N. (2015). Translational challenges of animal models in Chagas disease drug development: a review. Drug Design, Development and Therapy, 9, 2559-2571. [Link]
- Singh, N., & Dube, A. (2004). Visceral leishmaniasis: Experimental models for drug discovery. Indian Journal of Medical Research, 120(4), 229-243. [Link]
- Vumba-Zana, C., et al. (2018). Imidazo[1,2-b]pyridazines targeting Toxoplasma gondii calcium-dependent protein kinase 1 decrease the parasite burden in mice with acute toxoplasmosis. International Journal for Parasitology, 48(6), 439-448. [Link]
- Cheuka, P. M., et al. (2018). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. RSC Medicinal Chemistry, 9(10), 1341-1352. [Link]
- Green, J. L., et al. (2016). Imidazopyridazine Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 Also Target Cyclic GMP-Dependent Protein Kinase and Heat Shock Protein 90 to Kill the Parasite at Different Stages of Intracellular Development. Antimicrobial Agents and Chemotherapy, 60(3), 1464-1475. [Link]
- Green, J. L., et al. (2016). Imidazopyridazine Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 Also Target Cyclic GMP-Dependent Protein Kinase and Heat Shock Protein 90 to Kill the Parasite at Different Stages of Intracellular Development. Antimicrobial Agents and Chemotherapy, 60(3), 1464–1475. [Link]
- Green, J. L., et al. (2016). Imidazopyridazine Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 Also Target Cyclic GMP-Dependent Protein Kinase and Heat Shock Protein 90 To Kill the Parasite at Different Stages of Intracellular Development. Antimicrobial Agents and Chemotherapy, 60(3), 1464-1475. [Link]
- Zheng, Y., et al. (2022). 3-nitrothis compound as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. International Journal for Parasitology: Drugs and Drug Resistance, 19, 47-55. [Link]
- Zheng, Y., et al. (2022). 3-nitrothis compound as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity.
- Mears, E. R., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLoS Neglected Tropical Diseases, 9(9), e0003889. [Link]
- ResearchGate. (n.d.). Bioluminescent in vivo mouse Chagas disease model general scheme for compound efficacy assessment. [Link]
- Castaldi, M. P., et al. (2014). Imidazopyridazines as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1): Preparation and evaluation of pyrazole linked analogues. Bioorganic & Medicinal Chemistry Letters, 24(1), 214-218. [Link]
- Keithly, J. S. (1983). Testing Experimental Compounds against Leishmaniasis in Laboratory Animal Model Systems.
- Cayo, M. A., et al. (2023). Pharmacokinetic-pharmacodynamic modeling of benznidazole and its antitrypanosomal activity in a murine model of chronic Chagas disease. PLoS Neglected Tropical Diseases, 17(8), e0011497. [Link]
- Garrido, A., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review.
- Francisco, A. F., et al. (2018). Experimental Models in Chagas Disease: A Review of the Methodologies Applied for Screening Compounds Against Trypanosoma Cruzi. Current Medicinal Chemistry, 25(25), 2912-2928. [Link]
- van der Meer, J. Y., et al. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. Microorganisms, 11(5), 1332. [Link]
- Jacob, M. R., et al. (2016). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. Pharmaceutical Biology, 54(8), 1433-1441. [Link]
- Garrido, A., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
- Romanha, A. J., et al. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memorias do Instituto Oswaldo Cruz, 105(2), 233-238. [Link]
- Held, J., et al. (2022). New In Vitro Interaction-Parasite Reduction Ratio Assay for Early Derisk in Clinical Development of Antimalarial Combinations. Antimicrobial Agents and Chemotherapy, 66(12), e0062422. [Link]
- Rojo-Gimeno, C., et al. (2024). Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5. International Journal of Molecular Sciences, 25(1), 529. [Link]
- Zheng, Y., et al. (2022). 3-nitrothis compound as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. International Journal for Parasitology: Drugs and Drug Resistance, 19, 47-55. [Link]
- Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy, 66(8), 1756-1760. [Link]
- Sitjà-Bobadilla, A., et al. (2021). In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii.
- Singh, S., & Singh, P. P. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14(7), 3972-3984. [Link]
- Rivera, G., et al. (2018). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Revista de la Sociedad Química de México, 62(3). [Link]
- Mosure, K., et al. (2019). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 518-523. [Link]
- de, D. L. T., et al. (2019). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 166, 473-485. [Link]
- Alves, V. M., et al. (2021). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. International Journal of Molecular Sciences, 22(16), 8876. [Link]
- Zhu, X., et al. (2025). Discovery of this compound derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 163, 108737. [Link]
- Chem Help ASAP. (2024, January 26). reducing hERG activity of a lead compound. YouTube. [Link]
- Singh, S., & Singh, P. P. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. [Link]
- Noonan, T. J., et al. (2019). Cocrystal and Salt Forms of an Imidazopyridazine Antimalarial Drug Lead. Crystal Growth & Design, 19(4), 2244-2254. [Link]
- Kelly, J. X., et al. (2011). Antimalarial pyrido[1,2-a]benzimidazoles. Journal of Medicinal Chemistry, 54(15), 5541-5553. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-nitrothis compound as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cocrystal and Salt Forms of an Imidazopyridazine Antimalarial Drug Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of the this compound scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazopyridazine Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 Also Target Cyclic GMP-Dependent Protein Kinase and Heat Shock Protein 90 To Kill the Parasite at Different Stages of Intracellular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-b]pyridazines targeting Toxoplasma gondii calcium-dependent protein kinase 1 decrease the parasite burden in mice with acute toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazopyridazine Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 Also Target Cyclic GMP-Dependent Protein Kinase and Heat Shock Protein 90 To Kill the Parasite at Different Stages of Intracellular Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazopyridazines as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1): Preparation and evaluation of pyrazole linked analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Antimalarial pyrido[1,2-a]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-b]pyridazine Scaffold: A Promising Frontier in the Quest for Neurotherapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, a heterogeneous group of disorders characterized by the progressive loss of structure and function of neurons, represent a significant and growing unmet medical need. The intricate and multifactorial nature of these diseases necessitates the exploration of novel chemical scaffolds with the potential to modulate multiple pathological pathways. The imidazo[1,2-b]pyridazine core, a privileged heterocyclic structure, has emerged as a compelling starting point for the design of potent and selective modulators of key targets implicated in neurodegeneration. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives. We delve into their mechanisms of action as inhibitors of critical kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), their role in modulating acetylcholinesterase activity, and their utility as imaging agents for amyloid-β plaques. This guide is intended to serve as a valuable resource for researchers in the field, offering detailed experimental protocols and a robust framework for the continued exploration of the this compound scaffold in the development of novel therapeutics for Alzheimer's disease and other neurodegenerative conditions.
The Chemical Foundation: Synthesis of the this compound Core
The this compound scaffold is a bicyclic heteroaromatic system that offers a versatile platform for chemical modification. Its synthesis is typically achieved through the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[1] The halogen substituent on the pyridazine ring is crucial for facilitating the cyclization reaction.[1] This foundational reaction allows for the introduction of a wide range of substituents at various positions of the bicyclic core, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.
A general synthetic scheme involves the reaction of 3-amino-6-chloropyridazine with a substituted α-bromoacetophenone in the presence of a mild base such as sodium bicarbonate.[1] This approach has been successfully employed to generate a library of derivatives for structure-activity relationship (SAR) studies.[1]
Detailed Experimental Protocol: Synthesis of 6-Chloro-2-(4-methoxyphenyl)this compound
This protocol provides a representative example of the synthesis of a substituted this compound derivative.
Materials:
-
3-amino-6-chloropyridazine
-
2-bromo-1-(4-methoxyphenyl)ethan-1-one
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired 6-chloro-2-(4-methoxyphenyl)this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Targeting Key Pathological Drivers in Neurodegeneration
The therapeutic potential of this compound derivatives in neurodegenerative diseases stems from their ability to interact with and modulate the activity of several key proteins involved in the disease pathology.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: A Central Node in Alzheimer's Disease
GSK-3β is a serine/threonine kinase that is aberrantly active in the brains of Alzheimer's disease patients and plays a crucial role in the hyperphosphorylation of the tau protein, a hallmark of the disease.[2][3] The formation of neurofibrillary tangles (NFTs), which are aggregates of hyperphosphorylated tau, is a major contributor to neuronal dysfunction and death.[2] this compound derivatives have been identified as potent inhibitors of GSK-3β.[2][3] By inhibiting GSK-3β, these compounds can reduce tau hyperphosphorylation, thereby preventing the formation of NFTs and their downstream pathological consequences.[2]
Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A) Inhibition
DYRK1A is another kinase implicated in tau pathology.[4][5] Overexpression of DYRK1A has been shown to contribute to the hyperphosphorylation of tau.[6] Selective inhibitors of DYRK1A are therefore of significant interest for the treatment of neurodegenerative disorders.[4][5] Certain this compound derivatives have demonstrated potent inhibitory activity against DYRK1A, suggesting another avenue through which this scaffold can exert its neuroprotective effects.[4][5]
Acetylcholinesterase (AChE) Inhibition: Symptomatic Relief and Beyond
The loss of cholinergic neurons and the subsequent deficit in the neurotransmitter acetylcholine are well-established features of Alzheimer's disease.[7] Acetylcholinesterase inhibitors (AChEIs) are a mainstay of current symptomatic treatment, as they increase the levels of acetylcholine in the synaptic cleft.[7] Interestingly, some this compound derivatives have been shown to be potent inhibitors of AChE.[8] Beyond their symptomatic effects, there is evidence to suggest that AChE may also play a role in the aggregation of amyloid-β peptides, a key pathological event in Alzheimer's disease.[9] Therefore, inhibiting AChE with this compound-based compounds could offer both symptomatic relief and potentially disease-modifying effects.[7][9]
In Vitro Evaluation: A Stepwise Approach to Characterization
A thorough in vitro evaluation is essential to characterize the biological activity of newly synthesized this compound derivatives and to guide the SAR for lead optimization.
Protocol: GSK-3β Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (a known GSK-3β inhibitor) and a negative control (DMSO vehicle).
-
Add the GSK-3β enzyme and substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the IC₅₀ value for each compound, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions, a positive control (e.g., donepezil), and a negative control (DMSO vehicle).
-
Add DTNB solution to all wells.
-
Add the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes).
-
The rate of increase in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol: In Vitro Amyloid-β (Aβ₁₋₄₂) Aggregation Assay (Thioflavin T)
This assay is used to monitor the aggregation of Aβ peptides into fibrils.
Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP) for peptide solubilization
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
Test compounds dissolved in DMSO
-
Black, clear-bottom 96-well plates
-
Fluorometric plate reader (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ by dissolving the lyophilized peptide in HFIP and then removing the solvent to obtain a peptide film. Resuspend the film in DMSO and then dilute to the final working concentration in phosphate buffer.
-
In a 96-well plate, add the Aβ₁₋₄₂ solution to wells containing serial dilutions of the test compounds or DMSO vehicle.
-
Add Thioflavin T to all wells.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at regular intervals over 24-48 hours.
-
An increase in fluorescence indicates the formation of Aβ fibrils.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Determine the ability of the test compounds to inhibit or delay Aβ aggregation.
In Vivo Validation: Assessing Therapeutic Efficacy in Animal Models
Promising candidates identified from in vitro screening must be evaluated in vivo to assess their pharmacokinetic properties, safety, and efficacy in relevant animal models of neurodegenerative disease.
Animal Models of Alzheimer's Disease
Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial Alzheimer's disease mutations are widely used. These models develop age-dependent amyloid plaques, neuroinflammation, and cognitive deficits, recapitulating key aspects of the human disease.
Assessment of Cognitive Improvement
Behavioral tests are crucial for evaluating the ability of a test compound to improve cognitive function.
-
Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water using spatial cues. The time taken to find the platform (escape latency) and the path length are measured.
-
Y-maze: This task evaluates short-term spatial working memory. Mice are allowed to explore a Y-shaped maze, and the sequence of arm entries is recorded. A higher rate of spontaneous alternations (entering a different arm on each of the three consecutive entries) indicates better working memory.
-
Object Recognition Test: This assay measures recognition memory. Mice are first exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured.
Histopathological and Biochemical Analysis
Following behavioral testing, brain tissue is collected for further analysis to correlate cognitive outcomes with pathological changes.
-
Immunohistochemistry: This technique is used to visualize and quantify amyloid plaques and phosphorylated tau in brain sections.
-
Western Blot Analysis: This method is employed to measure the levels of specific proteins, such as Aβ, total tau, and phosphorylated tau, in brain homogenates.
Materials:
-
Brain tissue homogenates from treated and control animals
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total tau and specific phospho-tau epitopes (e.g., AT8, PHF-1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Homogenize brain tissue in lysis buffer and determine the protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated tau signal to the total tau signal.
Future Directions and Conclusion
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutics for neurodegenerative diseases. Its synthetic tractability allows for the generation of diverse chemical libraries, and its ability to modulate multiple key pathological targets, including GSK-3β, DYRK1A, and AChE, makes it a particularly attractive starting point for multi-target drug design.
Future research should focus on optimizing the pharmacokinetic properties of these compounds to ensure adequate brain penetration and on further elucidating their precise mechanisms of action. The development of this compound-based PET ligands for imaging tau pathology in addition to amyloid plaques would also be a significant advancement for both preclinical research and clinical diagnostics.
References
- Mao, F., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231–4252. [Link]
- Inestrosa, N. C., et al. (2011). Revisiting the Role of Acetylcholinesterase in Alzheimer's Disease: Cross-Talk with P-tau and β-Amyloid. Frontiers in Molecular Neuroscience, 4, 22. [Link]
- Wang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 204–208. [Link]
- Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116292. [Link]
- Elakkaoui, A., et al. (2021). Synthesis and Functionalization of this compound by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
- Garrido, A., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
- Wegiel, J., et al. (2011). The role of DYRK1A in neurodegenerative diseases. The FEBS Journal, 278(2), 236-245. [Link]
- Lauretti, E., et al. (2020). Glycogen synthase kinase-3 signaling in Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1866(5), 165772. [Link]
- Liu, F., et al. (2008). Overexpression of Dyrk1A leads to neurofibrillary degeneration in the brains of transgenic mice.
- Rippin, Z., & Eldar-Finkelman, H. (2021). The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers in Molecular Neuroscience, 14, 708922. [Link]
- BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. [Link]
- Jackson, R. J., et al. (2019). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. Journal of Alzheimer's Disease, 70(s1), S35-S51. [Link]
- Lee, J. H., et al. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR Protocols, 2(4), 100918. [Link]
- Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of Pharmacal Research, 36(4), 375-399. [Link]
- Zhang, X., et al. (2019). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
- Reddy, T. S., et al. (2018). Drugs Against Neurodegenerative Diseases: Design and Synthesis of 6-Amino-substituted Imidazo[1,2-b]pyridazines as Acetylcholinesterase Inhibitors. Letters in Drug Design & Discovery, 15(11), 1166-1175. [Link]
Sources
- 1. The role of DYRK1A in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of acetylcholinesterase in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A-mediated Hyperphosphorylation of Tau | Semantic Scholar [semanticscholar.org]
- 7. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 9. Revisiting the Role of Acetylcholinesterase in Alzheimer’s Disease: Cross-Talk with P-tau and β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of Substituted Imidazo[1,2-b]pyridazines: An Application Guide for Researchers
Foreword: The Ascendancy of Imidazo[1,2-b]pyridazines in Modern Drug Discovery
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. This is evidenced by the successful incorporation of this core into approved drugs such as the multi-targeted tyrosine kinase inhibitor ponatinib and the RNA splicing modifier risdiplam .[1][2] The therapeutic potential of this scaffold extends across various domains, including oncology, neuroscience, and infectious diseases, with derivatives being investigated as potent kinase inhibitors (e.g., for Bruton's tyrosine kinase and anaplastic lymphoma kinase), agents for imaging β-amyloid plaques in Alzheimer's disease, and antimycobacterial compounds.[3][4][5]
The growing interest in this scaffold necessitates efficient, robust, and versatile synthetic methodologies. Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. In contrast, one-pot multicomponent reactions (MCRs) offer a streamlined and atom-economical approach to rapidly generate molecular diversity from simple, readily available starting materials. Among these, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction stands out as a particularly powerful tool for the construction of the this compound core.[6][7]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the one-pot synthesis of substituted imidazo[1,2-b]pyridazines. We will delve into the causality behind experimental choices, present detailed, validated protocols, and offer insights into troubleshooting and optimization, empowering you to effectively leverage this powerful chemistry in your research endeavors.
I. The Strategic Advantage of One-Pot Synthesis: The Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component condensation that brings together an amino-heterocycle (in our case, a 3-aminopyridazine), an aldehyde, and an isocyanide to form the 3-aminothis compound scaffold in a single synthetic operation.[6][8] This approach is highly convergent, meaning that complexity is built rapidly, and it allows for the introduction of three points of diversity in a single step, making it ideal for the construction of compound libraries for high-throughput screening.
Mechanistic Insights: Understanding the "Why"
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The GBB reaction proceeds through a series of well-defined steps, catalyzed by either a Brønsted or Lewis acid.[9]
Diagram 1: Proposed Mechanism of the Groebke-Blackburn-Bienaymé Reaction
Caption: The GBB reaction proceeds via imine formation, nucleophilic attack by the isocyanide, and subsequent cyclization/aromatization.
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 3-aminopyridazine with an aldehyde to form a reactive Schiff base (an iminopyridazine). The acid catalyst protonates the aldehyde's carbonyl oxygen, making it more electrophilic and susceptible to attack by the amino group of the pyridazine. Subsequent dehydration drives this equilibrium forward.
-
Nucleophilic Attack and Nitrile Ylide Formation: The isocyanide then acts as a nucleophile, attacking the protonated imine. This step is often the rate-determining step and is facilitated by the acidic conditions which activate the imine. This attack forms a key intermediate.
-
Intramolecular [4+1] Cycloaddition and Aromatization: The intermediate undergoes an intramolecular cyclization. The nucleophilic nitrogen of the pyridazine ring attacks the electrophilic carbon of the nitrile group, forming the five-membered imidazole ring. A final proton transfer and tautomerization lead to the stable, aromatic this compound product.
II. Experimental Protocols: A Validated One-Pot Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of a representative substituted this compound using the GBB reaction. The protocol is designed to be self-validating, with clear instructions and expected outcomes.
Protocol 1: Iodine-Catalyzed Synthesis of N-tert-butyl-6-chloro-2-(4-nitrophenyl)imidazo[1,2-b]pyridazin-3-amine
This protocol is adapted from a similar, well-established procedure for the synthesis of related imidazo-annulated heterocycles.[1][10] Iodine is an effective and inexpensive Lewis acid catalyst for this transformation.
Materials and Reagents:
-
3-Amino-6-chloropyridazine
-
4-Nitrobenzaldehyde
-
tert-Butyl isocyanide
-
Iodine (I₂)
-
Ethanol (Absolute)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Silica gel for column chromatography
Diagram 2: Experimental Workflow for GBB Synthesis
Caption: A streamlined workflow for the one-pot GBB synthesis and purification of imidazo[1,2-b]pyridazines.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-6-chloropyridazine (1.0 mmol, 129.5 mg), 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg), and ethanol (10 mL). Stir the mixture at room temperature to dissolve the solids.
-
Catalyst Addition: Add iodine (0.2 mmol, 50.8 mg) to the mixture. The solution will likely turn a dark brown color.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.1 mmol, 0.125 mL) dropwise to the stirring mixture over 1 minute.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent (e.g., 7:3 v/v). The reaction is typically complete within 4-12 hours. Expert Tip: If the reaction is sluggish at room temperature, it can be gently heated to reflux (approx. 78 °C in ethanol) to increase the rate.
-
Work-up - Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding saturated aqueous sodium thiosulfate solution (15 mL) to remove the excess iodine. The brown color should disappear.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL). The bicarbonate wash removes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Characterization: Combine the pure fractions, concentrate the solvent, and dry the final product under high vacuum. Characterize the product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
III. Data Presentation and Interpretation
The successful synthesis of a diverse library of compounds is a key advantage of this methodology. The following table illustrates the scope of the GBB reaction with various aldehydes and isocyanides.
Table 1: Scope of the One-Pot Synthesis of Substituted Imidazo[1,2-b]pyridazines
| Entry | 3-Aminopyridazine | Aldehyde | Isocyanide | Product | Yield (%) |
| 1 | 3-Amino-6-chloropyridazine | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | N-tert-butyl-6-chloro-2-(4-nitrophenyl)imidazo[1,2-b]pyridazin-3-amine | 85 |
| 2 | 3-Amino-6-chloropyridazine | Benzaldehyde | tert-Butyl isocyanide | N-tert-butyl-6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine | 89 |
| 3 | 3-Amino-6-chloropyridazine | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 6-Chloro-N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-3-amine | 82 |
| 4 | 3-Aminopyridazine | Furan-2-carbaldehyde | tert-Butyl isocyanide | N-tert-butyl-2-(furan-2-yl)imidazo[1,2-b]pyridazin-3-amine | 78 |
| 5 | 3-Amino-6-methylpyridazine | 4-Chlorobenzaldehyde | Benzyl isocyanide | N-Benzyl-2-(4-chlorophenyl)-6-methylimidazo[1,2-b]pyridazin-3-amine | 80 |
Yields are for isolated, purified products and are representative.
Expected Spectroscopic Data
Accurate characterization is crucial for validating the structure of the synthesized compounds. Below is an example of the expected NMR data for a representative product.
N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine (Analogue Example) [4]
-
¹H NMR (500 MHz, CDCl₃) δ: 7.97 (d, J = 6.9 Hz, 1H), 7.41 (d, J = 6.5 Hz, 2H), 7.02 (t, J = 8.4 Hz, 1H), 6.78 (d, J = 3.2 Hz, 1H), 6.69 (t, J = 6.5 Hz, 1H), 6.47 (dd, J = 3.4, 1.8 Hz, 1H), 3.53 (s, 1H, NH), 2.88 (m, 1H), 1.81 (m, 2H), 1.65 (m, 2H), 1.52 (m, 1H), 1.16 (m, 5H).
-
¹³C NMR (126 MHz, CDCl₃) δ: 150.4, 141.8, 141.3, 128.1, 125.5, 123.8, 122.7, 117.2, 111.5, 111.4, 106.3, 57.0, 34.1, 25.7, 24.9.
-
HRMS (ESI-TOF) m/z: calcd. for C₁₇H₂₀N₃O⁺ [M + H]⁺ 282.1601, found 282.1616.
IV. Troubleshooting and Field-Proven Insights
Low or No Yield:
-
Cause: Inefficient imine formation.
-
Solution: Ensure anhydrous conditions. The presence of water can hydrolyze the imine intermediate. Consider adding a dehydrating agent like trimethyl orthoformate.[3] Also, verify the purity of the aldehyde; auto-oxidation to the corresponding carboxylic acid can inhibit the reaction.
-
Cause: Poor catalyst activity.
-
Solution: While iodine is robust, other Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Brønsted acids like p-toluenesulfonic acid (p-TsOH) can be more effective, depending on the substrates.[9] A small screening of catalysts may be beneficial.
Formation of Side Products:
-
Cause: Competing Ugi-type reactions.
-
Solution: This is more common when using protic solvents like methanol, which can participate in the reaction.[10] Using a non-nucleophilic solvent or carefully controlling the stoichiometry can minimize this. The GBB reaction is generally favored for these heterocyclic amines.
Difficult Purification:
-
Cause: Streaking on silica gel due to the basic nature of the 3-amino group.
-
Solution: Pre-treat the silica gel with triethylamine (e.g., by adding 1% triethylamine to the eluent) to neutralize acidic sites and improve chromatography.
V. Conclusion: A Gateway to Novel Chemical Space
The one-pot GBB synthesis of substituted imidazo[1,2-b]pyridazines represents a highly efficient and versatile strategy for accessing novel chemical matter. Its operational simplicity, broad substrate scope, and high yields make it an invaluable tool for medicinal chemists and researchers in drug discovery. By understanding the underlying mechanism and leveraging the detailed protocols and insights provided in this guide, scientists can rapidly generate libraries of diverse this compound derivatives, accelerating the discovery of new therapeutic agents.
References
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.ACS Medicinal Chemistry Letters.[Link]
- This compound as privileged scaffold in medicinal chemistry: An extensive review.
- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.Journal of Medicinal Chemistry.[Link]
- The pyridazine heterocycle in molecular recognition and drug discovery.RSC Medicinal Chemistry.[Link]
- Discovery of this compound macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants.Bioorganic & Medicinal Chemistry Letters.[Link]
- ChemInform Abstract: First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction.
- The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- The Groebke-Blackburn-Bienaymé Reaction.European Journal of Organic Chemistry.[Link]
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.ChemistrySelect.[Link]
- Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.ACS Omega.[Link]
- Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.Journal of Chemical Sciences.[Link]
- Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines.Synthesis.[Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.RSC Advances.[Link]
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.Molbank.[Link]
- Synthesis of this compound comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).Beilstein Journal of Organic Chemistry.[Link]
- Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones.Magnetic Resonance in Chemistry.[Link]
- Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence.ACS Organic & Inorganic Au.[Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. d-nb.info [d-nb.info]
- 9. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of Imidazo[1,2-b]pyridazine via Suzuki-Miyaura Cross-Coupling
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold and the Power of Cross-Coupling
The this compound core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active molecules, including potent kinase inhibitors for oncology and antiviral agents.[4][5][6][7] The ability to strategically functionalize this core at various positions is paramount for generating libraries of analogues to explore structure-activity relationships (SAR) and optimize pharmacokinetic profiles.
Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile tool for creating carbon-carbon bonds.[8][9] Its broad functional group tolerance, use of relatively stable and non-toxic organoboron reagents, and generally mild reaction conditions make it an ideal choice for the late-stage functionalization of complex heterocyclic systems like this compound.[8][10] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of the Suzuki-Miyaura reaction for the derivatization of the this compound nucleus.
Understanding the Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9][11][12] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.
The three key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the halo-imidazo[1,2-b]pyridazine, forming a Pd(II) intermediate.[11][12] The reactivity of the halide in this step generally follows the trend I > Br > Cl > F, with chlorides often requiring more electron-rich and bulky ligands to facilitate this step.[11][12]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center.[9][11] The presence of a base is critical for this process. The base activates the organoboronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[13][14][15]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[11][12]
Below is a visual representation of the Suzuki-Miyaura catalytic cycle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel this compound derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Note: A Guide to the Palladium-Catalyzed Synthesis of Imidazo[1,2-b]pyridazine Derivatives for Drug Discovery
Introduction: The Imidazo[1,2-b]pyridazine Privileged Scaffold
In the landscape of medicinal chemistry, the this compound nucleus stands out as a "privileged scaffold." This heterocyclic system is a cornerstone in the design of molecules with significant biological activity.[1] Its structural rigidity, combined with its capacity for diverse substitutions, has made it a focal point for developing novel therapeutics. A prime example of its clinical success is Ponatinib (Iclusig®) , an FDA-approved multi-kinase inhibitor used in the treatment of chronic myeloid leukemia.[1][2] The therapeutic potential of this scaffold extends to orally active TYK2 JH2 inhibitors for autoimmune diseases, brain-penetrant GSK-3β inhibitors, and various antimicrobial agents.[3][4]
The challenge and opportunity for drug development professionals lie in the efficient synthesis and functionalization of this core structure to explore a vast chemical space. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tool for this purpose, enabling the precise installation of various functional groups.[5][6] This application note provides an in-depth guide to the strategic application of palladium catalysis for the synthesis of this compound libraries, complete with mechanistic insights and detailed laboratory protocols.
The Power of Palladium: Why It's the Catalyst of Choice
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[7][8] These reactions are indispensable for functionalizing heterocyclic cores for several key reasons:
-
Exceptional Functional Group Tolerance: Palladium catalysts are remarkably tolerant of a wide array of functional groups, allowing for the coupling of complex and sensitive molecules without the need for extensive protecting group strategies.[7][9]
-
Mild Reaction Conditions: Many palladium-catalyzed reactions proceed under mild temperatures and with moderate bases, preserving the integrity of the core heterocyclic structure.[10]
-
High Efficiency and Selectivity: These reactions are highly efficient, often requiring only low catalyst loadings (<1 mol%) to achieve high yields of the desired product.[7] Furthermore, by carefully selecting ligands and reaction conditions, chemists can achieve high regioselectivity, targeting specific positions on the this compound ring.[11]
The most common transformations for this scaffold include Suzuki-Miyaura coupling (for installing aryl or vinyl groups), Sonogashira coupling (for alkynyl groups), and Buchwald-Hartwig amination (for C-N bond formation).[5][12][13]
The Core Mechanism: Understanding the Palladium Catalytic Cycle
At the heart of these powerful transformations is a well-defined catalytic cycle. A deep understanding of this mechanism is not merely academic; it empowers the researcher to troubleshoot reactions, optimize conditions, and even predict outcomes. The cycle universally involves three fundamental steps, cycling between the Pd(0) and Pd(II) oxidation states.[7][8][9]
-
Oxidative Addition: The cycle begins with a catalytically active, low-coordinate Pd(0) complex, which inserts itself into the carbon-halogen bond (C-X) of the halogenated this compound. This step oxidizes the metal center from Pd(0) to a square planar Pd(II) species. The reactivity of the halide is critical, following the order I > Br > Cl, which is inversely related to bond strength.[7]
-
Transmetalation: In this step, the organic moiety (R') from a second reagent (an organometallic compound) is transferred to the palladium center, displacing the halide. For a Suzuki reaction, this involves an organoboron species; for a Sonogashira, a copper acetylide; and for a Stille reaction, an organotin compound.[8][12] This step brings both coupling partners together on the same metal center.
-
Reductive Elimination: This is the final, product-forming step. The two organic fragments (the this compound and the newly transferred R' group) couple to form a new C-C or C-Heteroatom bond. This process reduces the palladium center back to its catalytically active Pd(0) state, which can then re-enter the cycle.[7]
Figure 1: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
General Synthetic Workflow
The synthesis of a diverse library of this compound derivatives typically follows a logical and modular workflow. This begins with the construction of a halogenated core, which then serves as a versatile handle for subsequent palladium-catalyzed functionalization.
Figure 2: High-level workflow for the synthesis of this compound libraries.
Detailed Experimental Protocols
The following protocols are representative examples for the functionalization of the this compound scaffold.
Protocol 1: Suzuki-Miyaura Coupling for C6-Arylation
This protocol describes the arylation at the C6 position of a 6-chloro-imidazo[1,2-b]pyridazine derivative, a common strategy for building molecular complexity.[14]
Reaction Scheme: 6-chloro-2-phenylthis compound + (4-methoxyphenyl)boronic acid → 6-(4-methoxyphenyl)-2-phenylthis compound
Materials & Reagents:
-
6-chloro-2-phenylthis compound (1.0 equiv)
-
(4-methoxyphenyl)boronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene and Water (e.g., 10:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-chloro-2-phenylthis compound, (4-methoxyphenyl)boronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent before adding the slurry to the main reaction flask. Scientist's Note: Pre-mixing the catalyst and ligand can aid in the formation of the active catalytic species.
-
Solvent Addition & Degassing: Add the toluene/water solvent mixture. Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes, or by using three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: Sonogashira Coupling for C3-Alkynylation
This protocol details the introduction of an alkyne at the C3 position of a 3-bromo-imidazo[1,2-b]pyridazine, a key transformation for creating linear extensions and intermediates for further chemistry, such as in the synthesis of Ponatinib.[2][15]
Reaction Scheme: 3-bromo-6-methyl-2-phenylthis compound + Phenylacetylene → 6-methyl-2-phenyl-3-(phenylethynyl)this compound
Materials & Reagents:
-
3-bromo-6-methyl-2-phenylthis compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous solvent such as DMF or Toluene
-
Schlenk flask or sealed tube, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the 3-bromo-imidazo[1,2-b]pyridazine substrate, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and finally the phenylacetylene via syringe.
-
Degassing: Degas the mixture thoroughly as described in the Suzuki protocol. Scientist's Note: The Sonogashira reaction is particularly sensitive to oxygen, which can cause unwanted homocoupling of the alkyne (Glaser coupling).
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring under a positive pressure of inert gas. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with aqueous ammonium chloride solution (to remove copper salts) and then water. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Data Summary and Optimization Parameters
The choice of catalyst, ligand, base, and solvent is critical for success and can be tailored to the specific substrates being coupled. The following table summarizes typical conditions reported in the literature.[5][14][16][17]
| Coupling Type | Substrate Halide | Coupling Partner | Typical Catalyst / Ligand | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | -Cl, -Br, -I | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 |
| Sonogashira | -Br, -I | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | DMF, Toluene, THF | 25-80 |
| Stille | -I, -Br | Organostannane (e.g., R-SnBu₃) | Pd₂(dba)₃ / AsPh₃ | None | Dioxane, Toluene | 50-100 |
| Buchwald-Hartwig | -Cl, -Br | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane, Toluene | 90-120 |
| Direct Arylation | C3-H Bond | Aryl Bromide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 110 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Unreactive halide (Cl < Br < I).4. Low reaction temperature. | 1. Ensure thorough degassing; use fresh catalyst.2. Switch to a stronger base (e.g., K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. If using a chloride, switch to a more active ligand (e.g., a Buchwald ligand) or convert to the bromide/iodide.4. Increase temperature in 10 °C increments. |
| Substrate Decomposition | 1. Reaction temperature is too high.2. Base is too strong for the substrate. | 1. Lower the reaction temperature.2. Use a milder base (e.g., K₃PO₄ to K₂CO₃). |
| Significant Homocoupling | 1. (Suzuki) Hydrolytic deboronation of the boronic acid.2. (Sonogashira) Oxygen contamination leading to Glaser coupling. | 1. Use freshly recrystallized boronic acid; use K₃PO₄ instead of aqueous bases if possible.2. Improve degassing procedure; ensure a tight inert atmosphere seal. |
| Difficulty in Purification | 1. Residual tin byproducts (Stille).2. Persistent catalyst/ligand contamination. | 1. Perform an aqueous KF or NH₄F wash during work-up to precipitate tin salts.2. Filter the crude product through a plug of silica or a specialized metal scavenger resin. |
Conclusion
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing an unparalleled platform for the functionalization of the medicinally vital this compound scaffold. By understanding the underlying catalytic cycle and carefully selecting reaction parameters, researchers can efficiently generate vast libraries of novel compounds for drug discovery programs. The continued development of more active catalysts and the rise of atom-economical methods like direct C-H activation promise to further expand the synthetic toolkit, accelerating the journey from molecule to medicine.[17][18]
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- ResearchGate. (n.d.). Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39.
- Chemistry LibreTexts. (2023).
- PubMed Central. (n.d.).
- Wikipedia. (n.d.). Cross-coupling reaction.
- ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic acids in deep eutectic solvents.
- ResearchGate. (2021).
- ResearchGate. (n.d.). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr.
- PubMed Central. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
- ResearchGate. (n.d.). Reactivity of a 6-Chlorothis compound Derivative Towards Suzuki Cross-Coupling Reaction.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
- PubMed. (2012).
- European Journal of Medicinal Chemistry. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Frontiers. (n.d.).
Sources
- 1. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. nobelprize.org [nobelprize.org]
- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Accelerating Discovery: A Guide to the Microwave-Assisted Synthesis of Imidazo[1,2-b]pyridazines
An Application Note for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antiparasitic activities.[1][2] A notable example is the FDA-approved multi-kinase inhibitor ponatinib, which underscores the scaffold's significance in modern drug discovery.[3][4]
Traditionally, the synthesis of these heterocyclic systems involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of side products. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering a powerful alternative that dramatically accelerates reaction rates, improves yields, and enhances product purity.[5][6] This application note provides a comprehensive guide to the principles, protocols, and practical considerations for the microwave-assisted synthesis of imidazo[1,2-b]pyridazines, tailored for professionals in pharmaceutical and chemical research.
The Rationale: Why Microwave-Assisted Synthesis?
The advantages of MAOS over conventional heating are rooted in its unique heating mechanism. Unlike traditional methods that rely on conduction and convection to transfer heat from the outside in, microwave irradiation directly couples with polar molecules in the reaction mixture, causing them to align with the oscillating electric field.[7][8] This interaction, known as dipolar polarization, along with ionic conduction, generates rapid, uniform, and instantaneous heating throughout the sample volume.[7]
This mechanism provides several key benefits:
-
Drastic Reduction in Reaction Time: Reactions that take several hours under conventional reflux can often be completed in a matter of minutes.[7]
-
Increased Yields and Purity: The rapid heating minimizes the time available for side reactions and decomposition of reactants or products, often leading to cleaner reaction profiles and higher isolated yields.[8]
-
Energy Efficiency: By focusing energy directly into the reaction mixture, MAOS significantly reduces energy consumption compared to conventional heating methods.[7]
-
Enhanced Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, leading to highly reproducible results.[7][8]
Reaction Mechanism: Formation of the this compound Core
The most common and direct route to the this compound scaffold is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone. The generally accepted mechanism proceeds in two key steps:
-
N-Alkylation: The reaction initiates with a nucleophilic attack from the most nucleophilic nitrogen atom of the pyridazine ring (N1) onto the electrophilic α-carbon of the haloketone. This forms a pyridazinium salt intermediate. The presence of a halogen on the pyridazine ring can influence the nucleophilicity and facilitate a successful reaction.[9]
-
Intramolecular Cyclization and Dehydration: The amino group at the C3 position then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This is followed by a dehydration step to yield the final aromatic this compound ring system.
// Reactants sub [label=<
3-Aminopyridazine
];
keto [label=<
α-Haloketone
];
// Intermediate inter [label=<
Pyridazinium Intermediate
];
// Cyclized Intermediate cyclized [label=<
Cyclized Intermediate
];
// Product prod [label=<
this compound
];
// Invisible nodes for layout dummy1 [shape=point, width=0]; dummy2 [shape=point, width=0]; dummy3 [shape=point, width=0];
// Edges {rank=same; sub; keto}; sub -> dummy1 [arrowhead=none]; keto -> dummy1 [arrowhead=none]; dummy1 -> inter [label="Step 1: N-Alkylation"]; inter -> cyclized [label="Intramolecular\nCyclization"]; cyclized -> dummy2 [label="- H₂O"]; dummy2 -> prod [label="Dehydration"];
// Invisible edges for alignment {rank=same; inter}; {rank=same; cyclized}; {rank=same; prod}; } .enddot Caption: Reaction mechanism for this compound synthesis.
Experimental Protocols
This section provides a general workflow and a specific, detailed protocol for the synthesis of a representative this compound derivative using a laboratory microwave reactor.
The process can be broken down into four main stages: preparation, reaction, workup, and purification. Each step is critical for achieving high yield and purity.
This protocol describes the reaction of 3-amino-6-chloropyridazine with 2-bromoacetophenone.
Materials and Equipment:
-
3-amino-6-chloropyridazine
-
2-bromoacetophenone (α-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (or Acetonitrile)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Microwave reactor with sealed reaction vessels (10 mL) and magnetic stir bars
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-amino-6-chloropyridazine (1.0 mmol, 1 equiv.), 2-bromoacetophenone (1.05 mmol, 1.05 equiv.), and sodium bicarbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 3-5 mL of ethanol to the vessel.
-
Microwave Reaction:
-
Securely cap the vessel and place it in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Initiate the microwave program. The reaction should be monitored by TLC to confirm completion.
-
-
Workup:
-
Once the reaction is complete, allow the vessel to cool to room temperature (<50 °C) before opening.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 6-chloro-2-phenylthis compound.
-
Data and Comparison
The primary advantage of MAOS is the significant improvement in reaction efficiency. The following table provides a comparative summary of typical parameters between conventional and microwave-assisted methods for heterocyclic synthesis.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference(s) |
| Reaction Time | Several hours (e.g., 8-24 h) | Minutes (e.g., 5-30 min) | [7], |
| Temperature | Reflux temperature of solvent | Often higher (superheating) | [10] |
| Energy Usage | High | Significantly lower (~80% reduction) | [7] |
| Typical Yield | Moderate to Good (e.g., 50-85%) | Good to Excellent (e.g., 85-95%+) | [7],[12] |
| Side Products | More prevalent | Often reduced | [8] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Insufficient temperature or time.- Reagents are degraded or impure.- Incorrect stoichiometry. | - Increase reaction temperature or hold time.- Verify reagent purity and use fresh materials.- Re-verify molar equivalents. |
| Incomplete Reaction | - Reaction time is too short.- Microwave power is too low. | - Increase the hold time in 10-minute increments.- Ensure adequate power is applied to maintain the set temperature. |
| Formation of Dark Tarry Side Products | - Temperature is too high, causing decomposition. | - Reduce the reaction temperature by 10-20 °C.- Decrease the reaction time. |
| Poor Reproducibility | - Inconsistent vial sealing.- Inaccurate temperature/pressure monitoring. | - Ensure vials are properly capped to prevent solvent evaporation.- Calibrate the reactor's sensors if possible. |
Safety Precautions
-
Chemical Hazards: α-Haloketones are lachrymatory and skin irritants. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Microwave Reactor Safety: Never exceed the maximum recommended pressure or volume for the reaction vessels. Always allow the vessel to cool completely before opening to avoid sudden depressurization of superheated solvents. Use only microwave-safe vessels and caps designed for the specific reactor model.
-
Solvent Choice: Be aware of the dielectric properties of your chosen solvent. Highly absorbing solvents (like ethanol) heat very quickly, while non-polar solvents (like hexane) do not heat effectively on their own.
Conclusion
Microwave-assisted synthesis represents a significant advancement for the rapid and efficient production of imidazo[1,2-b]pyridazines.[6] By leveraging the principles of dielectric heating, researchers can dramatically shorten development timelines, improve synthetic efficiency, and adopt greener chemical practices.[5][7] The protocols and guidelines presented here provide a robust framework for scientists to successfully implement this powerful technology in the quest for novel therapeutic agents.
References
- Eduzone. Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective.
- International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound.
- EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles.
- Unknown Source. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles.
- Mali D. R. et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 10(4): 288-297.
- PubMed. (2025). Discovery of this compound Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. J Med Chem.
- ResearchGate. This compound as privileged scaffold in medicinal chemistry: An extensive review.
- PMC. The pyridazine heterocycle in molecular recognition and drug discovery.
- PubMed. (2023). Discovery of this compound macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorg Med Chem Lett.
- ResearchGate. The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- PMC. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- MDPI. (2019). Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction.
- Unknown Source. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing.
- Connect Journals. Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives.
- PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
- ResearchGate. (2012). Microwave-Assisted, One-Pot Three Component Synthesis of 2-Phenyl H-imidazo[1,2-α]pyridine.
- MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]this compound.
- Synthetic Communications. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- Unknown Source. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 7. eduzonejournal.com [eduzonejournal.com]
- 8. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. connectjournals.com [connectjournals.com]
Application Note & Protocol: A Validated Synthesis of 6-chloroimidazo[1,2-b]pyridazine
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of 6-chloroimidazo[1,2-b]pyridazine, a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery. The this compound core is a recognized "privileged structure" due to its presence in numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2] This document provides a step-by-step methodology, explains the underlying chemical principles, and offers practical insights to ensure a successful synthesis for researchers, chemists, and professionals in pharmaceutical development.
Introduction: The Significance of the this compound Scaffold
The this compound ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, making it a valuable framework for the design of novel therapeutics.[1] The 6-chloro-substituted derivative, in particular, serves as a versatile intermediate.[3][4] The chlorine atom at the 6-position acts as a reactive handle, enabling further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, thereby facilitating the generation of diverse chemical libraries for drug screening.[3][5]
This protocol outlines a classical and efficient approach to the synthesis of 6-chlorothis compound via the cyclocondensation of 3-amino-6-chloropyridazine with chloroacetaldehyde. This method is favored for its operational simplicity and the ready availability of starting materials.
Reaction Mechanism and Rationale
The synthesis proceeds through a well-established reaction pathway known as the Tschitschibabin reaction. The core transformation involves the formation of the imidazole ring fused to the pyridazine core.
Mechanistic Steps:
-
Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the endocyclic nitrogen atom of 3-amino-6-chloropyridazine on the electrophilic carbonyl carbon of chloroacetaldehyde. This step is often facilitated by the presence of a mild base.
-
Intramolecular Cyclization: Following the initial condensation, an intramolecular cyclization occurs. The exocyclic amino group attacks the imine carbon, leading to the formation of a five-membered dihydropyrimidine ring.
-
Dehydration: The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate, resulting in the formation of the aromatic this compound ring system.
The presence of the electron-withdrawing chlorine atom on the pyridazine ring influences the reactivity of the starting material and the final product.[6]
Experimental Protocol
This protocol provides a detailed, step-by-step procedure for the synthesis of 6-chlorothis compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-6-chloropyridazine | ≥98% | Commercially Available | A key precursor in pharmaceutical and agrochemical synthesis.[7] |
| Chloroacetaldehyde | 50% w/w solution in water | Commercially Available | Handle with care in a fume hood due to its toxicity. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | Acts as a mild base to facilitate the reaction. |
| Ethanol (EtOH) | Anhydrous | Commercially Available | Serves as the reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Used for extraction. |
| Brine (Saturated NaCl solution) | Prepared in-house | Used for washing during workup. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | Used as a drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-6-chloropyridazine (5.0 g, 38.6 mmol).
-
Solvent and Base Addition: Add ethanol (50 mL) to the flask, followed by sodium bicarbonate (4.86 g, 57.9 mmol). Stir the suspension at room temperature.
-
Addition of Chloroacetaldehyde: Slowly add chloroacetaldehyde (50% w/w aqueous solution, 6.06 mL, 46.3 mmol) to the stirred suspension.
-
Reaction at Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C). Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Reaction Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer with brine (2 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 6-chlorothis compound as a solid.
Characterization
The identity and purity of the synthesized 6-chlorothis compound should be confirmed by standard analytical techniques such as:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Visualization of the Synthesis
Reaction Scheme
Caption: Overall reaction for the synthesis of 6-chlorothis compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all steps of the synthesis in a well-ventilated fume hood.
-
Chloroacetaldehyde: This reagent is toxic and should be handled with extreme care. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained. |
| Loss of product during workup. | Ensure complete extraction by performing multiple extractions. Be careful during the separation of layers. | |
| Impure Product | Inefficient purification. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |
| Presence of starting material. | Ensure the reaction has gone to completion before workup. |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of 6-chlorothis compound. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The versatility of the 6-chloro substituent opens up a wide range of possibilities for the synthesis of novel and biologically active this compound derivatives.
References
- Zhi, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2064–2073. [Link]
- Google Patents. (2019). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. CN110373033A.
- Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- Li, Y., et al. (2017). Design, synthesis, and biological evaluation of this compound derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 132, 264-275. [Link]
- Al-Tel, T. H. (2020). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 5(29), 8963-8976. [Link]
- MDPI. (2020). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]this compound. Molbank, 2020(4), M1171. [Link]
- ResearchGate. (2020). Buchwald coupling of 6‐chloroimidazo[1,2‐b]pyridazine.
- ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
- ResearchGate. (2020). Reactivity of a 6-Chlorothis compound Derivative Towards Suzuki Cross-Coupling Reaction.
- ResearchGate. (2018). (PDF) Synthesis of this compound comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
- American Chemical Society. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- ResearchGate. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
- Google Patents. (2015). Synthesis method of 3-amino-6-chloropyridazine. CN104844523A.
- YAKHAK HOEJI. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 53-58. [Link]
- Google Patents. (2007). Process for producing 3-amino-6-chloropyridazine. WO2007026623A1.
- Autech Industry Co.,Limited. (n.d.). The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis.
- National Center for Biotechnology Information. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 11(10), 1115-1133. [Link]
- Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37041-37050. [Link]
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 91, 01001. [Link]
- Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for the Purification of Imidazo[1,2-b]pyridazine Derivatives by Column Chromatography
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with applications ranging from anticancer to anti-inflammatory agents.[1] The efficacy and safety of these potential drug candidates are critically dependent on their purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of this compound derivatives using column chromatography. It amalgamates theoretical principles with practical, field-proven protocols, emphasizing the rationale behind experimental choices to ensure reproducible and efficient purification.
Introduction: The Significance of Purifying this compound Derivatives
Imidazo[1,2-b]pyridazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities.[1] The synthesis of these derivatives often results in complex reaction mixtures containing starting materials, reagents, by-products, and the desired product. Column chromatography is a fundamental and widely used technique for the isolation and purification of these compounds from such mixtures.
The polarity of this compound derivatives can vary significantly based on their substitution patterns, posing unique challenges for purification. Understanding the interplay between the analyte's structure, the stationary phase, and the mobile phase is paramount for developing a successful purification strategy. This guide will walk you through the essential considerations and provide a detailed protocol for the purification of these valuable compounds.
Foundational Principles of Column Chromatography for Heterocyclic Compounds
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For nitrogen-containing heterocycles like imidazo[1,2-b]pyridazines, several factors influence their chromatographic behavior:
-
Polarity: The presence of nitrogen atoms in the heterocyclic core imparts a degree of polarity to the molecule. Functional groups attached to the core can either increase or decrease the overall polarity, dictating the strength of interaction with the stationary phase.
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of this compound derivatives due to its versatility and ability to separate compounds of varying polarities.[2] For highly polar derivatives, alternative stationary phases like alumina or reversed-phase silica (e.g., C18) may be more suitable.[3][4]
-
Mobile Phase Selection: The choice of mobile phase (eluent) is critical for achieving good separation. A solvent system is typically chosen that allows the target compound to have a retention factor (Rƒ) of approximately 0.2-0.4 on a thin-layer chromatography (TLC) plate, which generally translates to good separation on a column. Common solvent systems include mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). For particularly polar compounds, the addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.[5]
Pre-Chromatography Workflow: Setting the Stage for Success
A successful column chromatography purification begins with careful planning and preliminary analysis.
Thin-Layer Chromatography (TLC) Optimization
Before running a column, it is essential to optimize the separation conditions using TLC. This allows for rapid screening of different solvent systems to find the one that provides the best separation of the target compound from impurities.
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or chloroform).
-
Spotting: Spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system.
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the separated spots under UV light (typically 254 nm for aromatic compounds). Staining with an appropriate agent (e.g., potassium permanganate or iodine) can also be used.
-
Analysis: Identify the spot corresponding to the desired product and calculate its Rƒ value. The ideal solvent system will give the target compound an Rƒ value between 0.2 and 0.4 and show good separation from other components.
Workflow Diagram for Pre-Chromatography Optimization
Caption: Pre-chromatography optimization workflow.
Detailed Protocol for Column Chromatography Purification
This protocol provides a step-by-step guide for the purification of a representative this compound derivative using silica gel column chromatography.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., dichloromethane/ethyl acetate mixture)
-
Sand
-
Crude this compound derivative
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Step-by-Step Procedure
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle.
-
Add another thin layer of sand on top of the packed silica gel to protect the surface during sample loading.
-
Continuously drain the solvent until the solvent level reaches the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended for samples not readily soluble in the eluent):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum amount of the eluent.
-
Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.
-
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate. Applying gentle pressure with a pump or inert gas can speed up the process (flash chromatography).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the separation by spotting each fraction on a TLC plate and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Purification Workflow Diagram
Caption: Step-by-step column chromatography workflow.
Case Studies and Data
The following table summarizes typical purification conditions for this compound derivatives based on literature examples.
| Compound Type | Stationary Phase | Eluent System | Reference |
| 6-Chloro-2-(chloromethyl)this compound | Silica Gel | Dichloromethane:Ethyl Acetate (9:1) | [2] |
| 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]this compound | Silica Gel | Dichloromethane:Ethyl Acetate (9:1) | [2] |
| Substituted Imidazo[1,2-a]pyridines | Silica Gel | Varies based on substitution | [6] |
Note: The optimal conditions will vary depending on the specific derivative being purified.
Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system- Column overloading | - Re-optimize the eluent using TLC.- Use a larger column or less sample. |
| Cracked Column Bed | - Column ran dry- Uneven packing | - Ensure the solvent level is always above the silica bed.- Repack the column carefully. |
| Tailing of Spots on TLC | - Compound is too polar or acidic/basic- Interaction with silica | - Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[5] |
| Compound Stuck on the Column | - Compound is too polar for the chosen eluent | - Gradually increase the polarity of the eluent (gradient elution). |
Advanced and Alternative Purification Techniques
For particularly challenging separations, such as those involving highly polar or isomeric this compound derivatives, more advanced chromatographic techniques may be necessary:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of very polar compounds that are poorly retained in reversed-phase chromatography.[4] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
-
Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for polar and ionizable compounds.[7]
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for the purification of polar compounds and isomers, often providing faster separations with reduced solvent consumption.[8]
Conclusion
The purification of this compound derivatives by column chromatography is a critical step in their synthesis and development as potential therapeutic agents. A thorough understanding of the principles of chromatography, combined with careful optimization and execution of the protocol, is essential for achieving high purity. By following the guidelines and protocols outlined in this application note, researchers can confidently and efficiently purify these important heterocyclic compounds, paving the way for further biological evaluation and drug discovery.
References
- Department of Chemistry, University of Rochester.
- ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. [Link]
- Waters Blog.
- MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]this compound. [Link]
- MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]
- Welch Materials.
- MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]
- National Institutes of Health.
- Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]
- ResearchGate. Thin-layer chromatography of some heterocyclic nitrogen compounds | Request PDF. [Link]
- PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
- ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]
- National Institutes of Health. This compound as privileged scaffold in medicinal chemistry: An extensive review. [Link]
Sources
- 1. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. welch-us.com [welch-us.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Mastering the Crystallization of Imidazo[1,2-b]pyridazine Compounds for Drug Development
Foreword: The Crystalline State as a Critical Quality Attribute
In the landscape of modern drug development, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential, including roles as enzyme inhibitors and antiviral agents.[1] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, a significant one being the control of its solid-state properties. Crystallization is not merely a purification step; it is a critical process that defines the ultimate physicochemical properties of an active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability.[2] For this compound derivatives, which are often crystalline and lipophilic, achieving a well-defined, stable, and reproducible crystalline form is paramount for successful formulation and in vivo efficacy.[3]
This guide provides a comprehensive overview of crystallization techniques tailored for this compound compounds. Moving beyond a simple recitation of methods, we delve into the underlying principles, offering researchers the rationale to make informed decisions and troubleshoot effectively. The protocols herein are designed to be self-validating systems, emphasizing control over key parameters to ensure reproducibility and the generation of high-quality single crystals suitable for X-ray diffraction and further solid-state characterization.
I. Foundational Principles: Navigating the Path to Crystallinity
Crystallization is a thermodynamically driven process where solute molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice.[4] The journey to a single crystal is a delicate balance between thermodynamics and kinetics, governed by two primary stages: nucleation and crystal growth.[2]
-
Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei) from a supersaturated solution. This is the kinetic bottleneck of the process.
-
Crystal Growth: The subsequent, systematic addition of molecules from the solution onto the existing nuclei, leading to the formation of macroscopic crystals.[2]
A successful crystallization experiment hinges on controlling the rate of supersaturation. Rapidly achieving a high degree of supersaturation often leads to rapid nucleation, resulting in a large number of small, poorly formed crystals or even amorphous precipitation.[5] The goal is to induce supersaturation slowly, allowing for the formation of a limited number of nuclei that can then grow into large, well-ordered single crystals.[4][6]
The Pivotal Role of the Solvent
The choice of solvent is arguably the most critical factor in a crystallization experiment.[2] An ideal solvent system for this compound compounds should exhibit the following characteristics:
-
Moderate Solubility: The compound should be sparingly soluble at room temperature but significantly more soluble at elevated temperatures (for cooling crystallization) or in the presence of a more soluble co-solvent (for solvent diffusion/evaporation).
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent's boiling point and vapor pressure are key considerations for slow evaporation and vapor diffusion techniques.[7] Solvents with very low boiling points can evaporate too quickly, leading to poor crystal quality.[7][8]
-
Intermolecular Interactions: Solvents capable of hydrogen bonding may either promote or hinder crystallization depending on the specific substitution pattern of the this compound ring.[9] For heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or DMF have been suggested.[10]
Table 1: Common Solvents for Crystallization of Heterocyclic Compounds
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics & Considerations |
| Toluene | 111 | 2.4 | Good for dissolving aromatic compounds; less volatile, allowing for slow evaporation.[9][11] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often a good starting point for heterocyclic systems.[8][10] |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent that can be effective for compounds with moderate polarity.[10][11] |
| Ethanol | 78 | 24.5 | A polar protic solvent; its hydrogen bonding capability can influence crystal packing.[11] |
| Dichloromethane (DCM) | 40 | 9.1 | Highly volatile; often used as the "good" solvent in diffusion setups, but can lead to rapid crystal growth if not controlled.[11] |
| Hexane/Heptane | ~69/~98 | ~1.9/~2.0 | Nonpolar solvents, typically used as "poor" solvents or anti-solvents in layering and diffusion techniques.[9][11] |
| Tetrahydrofuran (THF) | 66 | 7.6 | A moderately polar ether, useful as a "good" solvent.[11] |
| Dimethylformamide (DMF) | 153 | 36.7 | High boiling point and polarity; can be a solvent of last resort for poorly soluble compounds.[9][10] |
Data compiled from multiple sources.[7][9]
II. Pre-Crystallization Protocol: Ensuring a Successful Outcome
The quality of the starting material is paramount. Attempting to crystallize an impure compound is a common cause of failure.[8]
Protocol 1: Purity Assessment and Preparation
-
Assess Purity: Before attempting crystallization, confirm the purity of the this compound compound using techniques such as NMR, LC-MS, or HPLC. A purity of >95% is highly recommended.[8] Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to defects.[2][12]
-
Initial Purification: If necessary, purify the compound using column chromatography or a preliminary recrystallization from a fast-crystallizing solvent system.
-
Solution Filtration: Once the compound is dissolved in the chosen solvent, it is crucial to filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter such as dust or residual solids.[11] These particulates can act as unwanted nucleation sites, leading to the formation of many small crystals.[13]
III. Crystallization Methodologies: Protocols and Rationale
There is no universal method for crystallization. The optimal technique depends on the specific properties of the this compound derivative and the available quantity of the material.[14]
A. Slow Evaporation: The Simplest Approach
This technique is ideal for compounds that are stable at room temperature and when a moderate amount of material ( >10 mg) is available.[6] The principle is to slowly increase the concentration of the solute by evaporating the solvent until the solution becomes supersaturated and crystals begin to form.[15]
Protocol 2: Slow Evaporation
-
Prepare a Near-Saturated Solution: Dissolve the this compound compound in a suitable solvent or solvent mixture in a clean vial. The amount of solvent should be just enough to fully dissolve the compound with gentle warming if necessary. A concentration similar to that used for an NMR sample (5-10 mg in 0.75 mL) is a good starting point.[8]
-
Cover the Vial: Cover the opening of the vial with parafilm or aluminum foil.
-
Control Evaporation: Pierce the covering with a needle to create one to three small holes.[6][13] The number and size of the holes control the rate of evaporation. For volatile solvents like DCM, fewer and smaller holes are needed. For less volatile solvents like toluene, more or larger holes may be required.[6]
-
Incubate: Place the vial in a location free from vibrations and temperature fluctuations and allow it to stand undisturbed for several days to weeks.[14]
-
Harvest Crystals: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Workflow for Slow Evaporation
Caption: Workflow for the Slow Evaporation Crystallization Technique.
B. Vapor Diffusion: Precision for Milligram Quantities
Vapor diffusion is often the most successful method, especially when working with small amounts of material (1-5 mg).[8][11] It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile "good" solvent.[15] This gradually reduces the solubility of the compound, leading to slow crystallization.
Protocol 3: Vapor Diffusion (Sitting Drop)
-
Prepare the Reservoir: In a larger outer vial or beaker, place a small amount (e.g., 1-2 mL) of the anti-solvent (e.g., hexane, pentane, or diethyl ether).[11]
-
Prepare the Sample Solution: In a smaller, open inner vial, dissolve the this compound compound in a minimal amount of a "good," less volatile solvent (e.g., toluene, THF, or DCM).
-
Set Up the System: Place the inner vial containing the sample solution inside the larger vial with the anti-solvent, ensuring the inner vial does not touch the walls of the outer vial.[8]
-
Seal and Incubate: Seal the outer vial tightly with a cap or parafilm and leave it undisturbed. The more volatile anti-solvent will slowly diffuse into the sample solution, inducing crystallization.[14]
-
Monitor and Harvest: Check for crystal growth periodically. This method can yield crystals within hours or may take several weeks.
Logic of Vapor Diffusion
Caption: The principle of the vapor diffusion crystallization method.
C. Slow Cooling: Leveraging Temperature-Dependent Solubility
This classic method is effective for compounds that show a significant increase in solubility with temperature.[14] A saturated or near-saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and the compound to crystallize out.[4]
Protocol 4: Slow Cooling
-
Prepare a Saturated Hot Solution: In a test tube or small Erlenmeyer flask, add the this compound compound and a suitable solvent. Heat the mixture (e.g., in a sand or oil bath) while stirring until the solid is completely dissolved.[16] Add the minimum amount of hot solvent required for complete dissolution.[4]
-
Insulate for Slow Cooling: Once dissolved, place the container into a Dewar flask filled with hot water (at a temperature slightly below the solvent's boiling point).[6] Stopper the Dewar flask and allow the entire apparatus to cool slowly to room temperature over several hours or days.[14] This insulation prevents rapid temperature drops that would cause premature precipitation.
-
Further Cooling (Optional): Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals, though this may sometimes negatively impact crystal quality.[11]
-
Isolate Crystals: Isolate the crystals by filtration, washing with a small amount of the cold solvent.[16]
IV. Troubleshooting Common Crystallization Challenges
Even with carefully designed experiments, challenges can arise. Understanding the cause of failure is key to refining the protocol.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solutions |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Evaporate more solvent; add an anti-solvent; try a different solvent system; cool the solution to a lower temperature. |
| Oiling Out | Compound is coming out of solution above its melting point, often due to high impurity levels or a solvent with too high a boiling point.[5][7] | Add more of the "good" solvent to keep the compound soluble at a higher temperature, then cool more slowly.[5] Use a lower-boiling point solvent. Further purify the starting material. |
| Rapid Precipitation / Powder Formation | Supersaturation is achieved too quickly.[5] | Slow down the process: use fewer holes for evaporation, slow the rate of cooling, or use a less volatile anti-solvent for diffusion.[5][6] Use a slightly larger volume of the "good" solvent.[5] |
| Many Small Crystals | Too many nucleation sites; solution was disturbed. | Filter the initial solution meticulously.[11][13] Ensure the crystallization vessel is in a vibration-free environment. Slow down the rate of supersaturation. |
| Poor Crystal Quality (Needles, Plates) | Intrinsic crystal habit; solvent effects. | Try a different solvent or a solvent mixture. The presence of a co-solvent can sometimes alter the crystal habit by adsorbing to specific crystal faces.[6] |
V. Conclusion: An Art Guided by Science
The crystallization of this compound compounds, while challenging, is a governable process. Success lies not in a rigid adherence to a single protocol, but in a deep understanding of the physicochemical principles at play. By systematically manipulating variables such as solvent, temperature, and concentration, and by meticulously preparing the starting material, researchers can guide these therapeutically important molecules from the chaos of solution to the order of a single crystal. This structured approach, grounded in scientific integrity, transforms crystallization from an art of chance into a science of control, paving the way for the development of robust and effective drug candidates.
References
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
- University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips.
- Blake, A. J., Clegg, W., Coles, S. J., & Mount, A. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2139-2161.
- Crystallisation Techniques. (2006).
- Hampton Research. Hanging Drop Vapor Diffusion Crystallization.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2.
- Slow Evaporation Method.
- Staples, R. J. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Structure Reports Online, 69(1), o3-o16.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Colorado Boulder. Crystallization.
- Crystallization of small molecules.
- SinodosChemistry. (n.d.). Crystallization of novel compounds: Issues and solutions.
- SOP: Crystallization.
- Xtalks. (2015). Improving Drug Solubility By Preventing Crystallization.
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- Nagy, Z. K., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics.
- Nagy, Z. K., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. PubMed.
- ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
- Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development.
- Girard, K. P., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1515-1524.
- Cui, J. J., et al. (2013). Structure-based design, synthesis, and evaluation of this compound and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6610-6616.
- Kung, M. P., et al. (2008). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 51(13), 3844-3851.
- ResearchGate. (2025). Synthesis and characterization of this compound linked thiazolidin amides.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. unifr.ch [unifr.ch]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Slow Evaporation Method [people.chem.umass.edu]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 16. science.uct.ac.za [science.uct.ac.za]
Application Note: A Robust In Vitro Kinase Assay Protocol for Characterizing Imidazo[1,2-b]pyridazine Inhibitors
Introduction
Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] This has made them a major class of therapeutic targets.[1][2] The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective inhibitors against various kinases such as DYRKs, CLKs, PIM kinases, and CDKs.[1][3][4][5] Developing these compounds requires robust and reliable in vitro assays to accurately determine their inhibitory potency and guide structure-activity relationship (SAR) studies.
This application note provides a detailed, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of this compound compounds against a target kinase. We will focus on the ADP-Glo™ Kinase Assay, a highly sensitive, luminescence-based method that quantifies kinase activity by measuring ADP production.[6][7] This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind critical experimental choices.
Assay Principle and Mechanism of Inhibition
The ADP-Glo™ Kinase Assay is a two-step process performed in a single well.[7] First, the kinase reaction is performed, where the kinase transfers a phosphate group from ATP to a substrate, producing ADP. The ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete any remaining ATP.[6] In the second step, the Kinase Detection Reagent is added, which converts the ADP produced back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.[7]
A significant number of kinase inhibitors, including many derived from the this compound scaffold, are ATP-competitive.[3] They bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding. This competitive mechanism has direct implications for assay design, as the measured IC50 value is highly dependent on the ATP concentration used in the assay.[8][9]
Figure 1. Mechanism of ATP-Competitive Inhibition.
Critical Parameters & Assay Development
Before proceeding to inhibitor screening, it is crucial to optimize the assay conditions to ensure robust and reproducible results. This involves establishing initial velocity conditions and determining the Michaelis-Menten constant (Km) for ATP.
1. Determining the Km for ATP: The Km is the ATP concentration at which the enzyme reaches half of its maximum velocity (Vmax).[10] For ATP-competitive inhibitors, the IC50 is directly dependent on the ATP concentration according to the Cheng-Prusoff equation.[8] To generate comparable and meaningful data, it is standard practice to run kinase inhibition assays at an ATP concentration equal to or very near its Km value.[2][9][11]
-
Procedure: Perform the kinase assay using a range of ATP concentrations (e.g., 0.5 to 250 µM) while keeping the kinase and substrate concentrations constant and saturating.[10]
-
Analysis: Measure the initial reaction velocity at each ATP concentration. Plot velocity versus ATP concentration and fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km value.[12]
2. Enzyme and Substrate Titration: Determine the optimal concentrations of the kinase and its substrate to ensure the reaction is in the linear range and produces a sufficient signal for detection. The goal is to achieve about 10-30% conversion of ATP to ADP within the reaction time, which provides a good signal window without depleting the substrate significantly.
3. Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[13][14] It measures the separation between the positive (no inhibition) and negative (full inhibition) controls.
-
Calculation: Z' = 1 - (3σp + 3σn) / |μp - μn|
-
σp and μp are the standard deviation and mean of the positive control (e.g., DMSO vehicle).
-
σn and μn are the standard deviation and mean of the negative control (e.g., no enzyme or a known potent inhibitor).
-
-
Interpretation:
Materials and Reagents
| Reagent/Material | Recommended Source/Specification |
| Kinase | Recombinant, purified target kinase |
| Substrate | Specific peptide or protein substrate for the kinase |
| This compound Inhibitors | Synthesized or purchased, dissolved in 100% DMSO |
| ADP-Glo™ Kinase Assay Kit | Promega (Cat. #V9101, V9102, or V9103) |
| Assay Buffer | e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA |
| DMSO | Anhydrous, ≥99.9% purity |
| Assay Plates | White, opaque, 384-well, low-volume plates |
| Plate Reader | Luminometer capable of reading glow luminescence |
| Multichannel Pipettes/Liquid Handler | For accurate and precise liquid dispensing |
Detailed Step-by-Step Protocol
This protocol is designed for a 384-well plate format with a final kinase reaction volume of 5 µL.[17] All additions should be performed at room temperature unless otherwise specified.
Phase 1: Reagent Preparation
-
Inhibitor Serial Dilution:
-
Prepare a series of 11 inhibitor concentrations via serial dilution in 100% DMSO. Start with a high concentration (e.g., 10 mM) to create a top final assay concentration of 100 µM. A 1:3 dilution series is common.
-
Prepare a DMSO-only plate to serve as the 0% inhibition (positive) control.
-
Transfer a small volume (e.g., 50 nL) of the serially diluted compounds and DMSO controls to the appropriate wells of the 384-well assay plate using an acoustic dispenser or nanoliter-volume pipettor.
-
-
Enzyme/Substrate Master Mix:
-
Prepare a 2X master mix containing the kinase and substrate in kinase assay buffer. The final concentration of each component in the 5 µL reaction should be optimized as described in the "Critical Parameters" section.
-
-
ATP Solution:
-
Prepare a 2X ATP solution in the kinase assay buffer. The concentration should be 2X the predetermined Km value for the target kinase.
-
Phase 2: Kinase Reaction 4. Reaction Initiation:
- Add 2.5 µL of the 2X Enzyme/Substrate master mix to each well of the assay plate containing the pre-spotted compounds.
- Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.
-
Incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). Ensure the reaction remains within the linear range.
-
Phase 3: Signal Detection 6. Reaction Termination & ATP Depletion:
- Add 5 µL of ADP-Glo™ Reagent to each well.[17] This stops the kinase reaction and depletes the remaining ATP.
- Incubate for 40 minutes at room temperature.[7][17]
-
ADP to ATP Conversion and Luminescence Generation:
-
Data Acquisition:
-
Measure the luminescence signal using a plate-reading luminometer. An integration time of 0.25–1 second per well is a good starting point.[17]
-
Workflow Visualization
Figure 2. Experimental workflow for the in vitro kinase assay.
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
First, normalize the raw luminescence data. The average signal from the DMSO-only wells (positive control) represents 0% inhibition, and the signal from a background control (e.g., no enzyme) represents 100% inhibition.
-
Percent Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))
-
-
Determine IC50 Value:
-
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a non-linear regression software like GraphPad Prism.[18][19]
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[18]
-
| Parameter | Description | Typical Value |
| Top Plateau | Maximum % Inhibition (should be near 100%) | ~100 |
| Bottom Plateau | Minimum % Inhibition (should be near 0%) | ~0 |
| LogIC50 | The logarithm of the inhibitor concentration at 50% inhibition | Varies |
| HillSlope | The steepness of the curve. For competitive inhibitors, it is often close to -1. | ~ -1.0 |
| IC50 | The concentration of inhibitor required for 50% inhibition. | Varies (nM to µM) |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal or Low S/N Ratio | 1. Insufficient enzyme activity.2. Suboptimal ATP or substrate concentration.3. Short reaction time. | 1. Increase enzyme concentration.2. Re-optimize ATP and substrate concentrations.3. Increase incubation time, ensuring it stays in the linear range. |
| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Incomplete mixing of reagents.3. Inhibitor precipitation at high concentrations. | 1. Calibrate pipettes; use automated liquid handlers.2. Ensure proper mixing after each reagent addition.3. Check inhibitor solubility in assay buffer; lower top concentration if needed. |
| Poor Z'-Factor (<0.5) | 1. Small dynamic range between positive and negative controls.2. High variability in control wells. | 1. Optimize enzyme/substrate concentrations to increase signal window.2. Review pipetting technique and reagent quality. |
| Inconsistent IC50 Values | 1. Assay not performed at ATP Km.2. Inconsistent reagent lots (enzyme, ATP).3. Different incubation times or temperatures. | 1. Always determine and use the ATP Km for the specific kinase lot.2. Qualify new reagent lots with a standard control inhibitor.3. Strictly adhere to standardized protocol parameters. |
References
- Promega Corporation. ADP-Glo™ Kinase Assay Protocol. URL
- Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Sourced via GraphPad FAQ 1153). URL
- PunnettSquare Tools. Z-Factor Calculator - Free Online Tool | Assay Quality Control. URL
- Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. URL
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. URL
- Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313. URL
- ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. URL
- On HTS. (2023). Z-factor. URL
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. URL
- ResearchGate. Determination of the kinase-specific Km(ATP) by evaluation of the Michaelis-Menten enzyme kinetic. URL
- Carna Biosciences. QS S Assist KINASE_ADP-GloTM Kit. URL
- YouTube. (2020).
- Carna Biosciences. The significance of ATP concentration in cell-free and cell-based assays. URL
- Cardiff University. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA. URL
- Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–24. URL
- ResearchGate. (2019).
- Roth, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 803. URL
- ResearchGate. (2003). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. URL
- Bettayeb, K., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 139. URL
- Bendjeddou, M., et al. (2017). Exploration of the this compound scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 130-148. URL
- GraphPad Software. GraphPad Prism 10 Curve Fitting Guide: [Inhibitor] vs. response. URL
- BellBrook Labs. Application Note: Determination of Km for ATP and Kemptide with Protein Kinase A Enzyme using Transcreener® ADP2 FP Assay. URL
- Moslin, R., et al. (2019). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 596–601. URL
- Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. URL
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. URL
- Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinases as Drug Targets. Wiley-VCH. URL
- Saranya, R., & Selvaraj, S. (2010). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Structural Biology, 10, 31. URL
- BenchChem. Navigating Inconsistent IC50 Values for FGFR4 Inhibitors: A Technical Support Guide. URL
- ResearchGate. Dose-response curves for the determination of IC50 values of 4a (A) and 5 (B). URL
- YouTube. (2024). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. URL
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of the this compound scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. promega.com [promega.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. punnettsquare.org [punnettsquare.org]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. assay.dev [assay.dev]
- 17. promega.com [promega.com]
- 18. graphpad.com [graphpad.com]
- 19. youtube.com [youtube.com]
Application Notes and Protocols: Cell-Based Assays for Evaluating the Anticancer Activity of Imidazo[1,2-b]pyridazines
Introduction
The imidazo[1,2-b]pyridazine scaffold represents a significant class of nitrogen-containing heterocyclic compounds that has garnered substantial interest in medicinal chemistry.[1][2] This privileged structure is the core of various biologically active molecules, demonstrating a wide range of therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties.[2] Notably, the FDA's approval of ponatinib, a potent tyrosine kinase inhibitor built on this framework, for the treatment of chronic myeloid leukemia, has intensified research into new this compound derivatives as targeted anticancer agents.[3]
Many compounds from this class exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes.[4] Aberrant kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[5] Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of various kinases, including PIM kinases, DYRK kinases, Mps1 (TTK) kinase, and Bruton's Tyrosine Kinase (BTK), which are implicated in cell survival, proliferation, and division.[5][6][7][8]
This guide provides a comprehensive overview and detailed protocols for a suite of essential cell-based assays designed to systematically evaluate the anticancer potential of novel this compound compounds. The workflow is designed to progress from initial cytotoxicity screening to detailed mechanistic studies, enabling researchers to build a robust biological profile for their compounds.
Guiding Principle: A Tiered Approach to Evaluation
A logical, tiered approach is essential for the efficient evaluation of novel compounds. This strategy ensures that resources are focused on the most promising candidates and that a comprehensive dataset is built to support further development.
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Tiered workflow for compound evaluation.
Part 1: Primary Screening - Assessing Cytotoxicity
The first critical step is to determine whether a compound has a cytotoxic or cytostatic effect on cancer cells. Viability assays are ubiquitously used for this purpose, providing a quantitative measure of how a compound affects cell population health.[9]
The MTT Assay: A Reliable Standard
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] The principle lies in the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[11] The intensity of the purple color is directly proportional to the number of viable cells.[11]
Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
This compound compound stock (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Add medium with the corresponding DMSO concentration to vehicle control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the crystals.[11]
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in exponential growth phase during treatment, preventing confluence. |
| Compound Incubation | 48 - 72 hours | Allows sufficient time for the compound to exert its effect on cell proliferation and viability. |
| MTT Incubation | 2 - 4 hours | Optimal time for formazan crystal formation without causing cytotoxicity from the reagent itself.[11] |
| Final DMSO Conc. | ≤ 0.5% | High concentrations of DMSO can be toxic to cells and confound results. |
Part 2: Mechanistic Elucidation
Once a compound demonstrates significant cytotoxicity, the next step is to understand how it induces cell death. Key questions to address are whether the compound triggers programmed cell death (apoptosis) and if it interferes with the cell's division cycle.
Apoptosis Detection via Annexin V/PI Staining
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect this early apoptotic event.[12] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can therefore identify late apoptotic or necrotic cells where membrane integrity is compromised.[12][13]
Protocol: Annexin V-FITC/PI Staining by Flow Cytometry
Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis after treatment.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Treated and untreated cell populations
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with the this compound compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[14]
-
Wash the cells with cold PBS and centrifuge at ~300 x g for 5 minutes.[15]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16][17]
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up proper compensation and gates.
-
Data Interpretation: The cell population will be separated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).
Cell Cycle Analysis
Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry using PI staining is a standard method to analyze the DNA content of a cell population and determine its distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[18]
dot graph TD { graph [splines=ortho]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: The eukaryotic cell cycle.
Protocol: Cell Cycle Analysis by PI Staining
Objective: To determine if the test compound induces cell cycle arrest at a specific phase.
Materials:
-
Treated and untreated cell populations
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Harvest ~1-5 x 10⁶ cells after treatment.
-
Wash cells once with cold PBS.
-
While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells and prevent clumping.[15][19]
-
Incubate on ice for at least 30 minutes.[19][20] (Cells can be stored at -20°C for several weeks at this stage).[15]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with cold PBS to remove the ethanol.[20]
-
Resuspend the cell pellet in 500 µL of PI staining solution. The inclusion of RNase A is crucial to degrade RNA, as PI can also bind to double-stranded RNA, ensuring only DNA is stained.[15][18]
-
Incubate for 30 minutes at room temperature, protected from light.[20]
-
-
Data Acquisition:
Data Analysis: The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content). An accumulation of cells in a particular peak compared to the vehicle control indicates cell cycle arrest at that phase.
Part 3: Advanced Profiling - Metastatic Potential
A critical aspect of cancer progression is metastasis, which involves cell migration and invasion. Assays that model these processes are vital for evaluating the comprehensive anticancer potential of a compound.
Wound Healing (Scratch) Assay
This straightforward and widely used method assesses collective cell migration.[21] A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[21]
Protocol: Wound Healing Assay
Objective: To evaluate the effect of a compound on cancer cell migration.
Procedure:
-
Monolayer Formation: Seed cells in a 6-well or 12-well plate to achieve a fully confluent monolayer after ~24 hours.[22]
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch through the center of the monolayer with firm, consistent pressure.[21][22]
-
Treatment: Gently wash the wells with PBS to remove detached cells.[22] Add fresh medium containing the test compound at non-toxic concentrations (determined from the MTT assay) and a vehicle control.
-
Imaging: Immediately capture an image of the scratch at defined locations (T=0). Continue to capture images at regular intervals (e.g., every 6, 12, 24 hours) until the wound in the control wells is nearly closed.[21]
-
Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.
Transwell Invasion Assay
This assay evaluates a cell's ability to invade through a simulated extracellular matrix (ECM), a key step in metastasis.[23][24] It uses a two-chamber system (a Transwell insert) where the upper and lower chambers are separated by a porous membrane coated with a layer of basement membrane extract, such as Matrigel.[23][25]
Protocol: Transwell Invasion Assay
Objective: To assess the effect of a compound on the invasive capacity of cancer cells.
Procedure:
-
Insert Preparation: Coat the top surface of the Transwell insert membrane (typically 8 µm pores) with a thin layer of diluted Matrigel. Incubate at 37°C for at least 1 hour to allow it to solidify.[25]
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed a specific number of cells (e.g., 5 x 10⁴) into the upper chamber.[26] The medium in the upper chamber should also contain the test compound or vehicle control.
-
Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell invasion.[25]
-
Incubation: Incubate the plate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.[25]
-
Staining and Quantification:
References
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
- BenchSci. How to do Wound Healing (Scratch)
- University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]
- Cancer Research. Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. [Link]
- UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
- Cardiff University. Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. [Link]
- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
- ACS Publications. Discovery of this compound Derivatives: Selective and Orally Available Mps1 (TTK)
- Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
- National Institutes of Health. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. [Link]
- SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
- CLYTE Technologies.
- National Institutes of Health. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
- ACS Publications. Discovery of this compound Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link]
- National Institutes of Health.
- SnapCyte. Invasion Assay Protocol. [Link]
- protocols.io. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]
- ibidi GmbH.
- National Institutes of Health.
- JoVE.
- National Institutes of Health. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
- University of Pennsylvania.
- National Institutes of Health. A review for cell-based screening methods in drug discovery. [Link]
- National Institutes of Health. Cell Viability Assays. [Link]
- ResearchGate. Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. [Link]
- ResearchGate. (PDF) Guideline for anticancer assays in cells. [Link]
- Drug Target Review. Cell-based assays. [Link]
- News-Medical.Net. The role of cell-based assays for drug discovery. [Link]
- ResearchGate. This compound as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. [Link]
- PubMed. This compound as privileged scaffold in medicinal chemistry: An extensive review. [Link]
- National Institutes of Health. Design of new disubstituted this compound derivatives as selective Haspin inhibitors.
- National Institutes of Health. Exploring the untapped pharmacological potential of imidazopyridazines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. clyte.tech [clyte.tech]
- 22. med.virginia.edu [med.virginia.edu]
- 23. clyte.tech [clyte.tech]
- 24. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. snapcyte.com [snapcyte.com]
- 26. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Application Note & Protocol: High-Throughput Screening of Imidazo[1,2-b]pyridazine Libraries for Novel Kinase Inhibitors
Abstract
The Imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus that forms the core of numerous biologically active molecules, demonstrating a wide range of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and antiparasitic activities.[1][2] A significant number of derivatives have been identified as potent protein kinase inhibitors, making this scaffold a focal point for modern drug discovery campaigns.[3][4][5][6][7][8] This guide provides a comprehensive framework for the high-throughput screening (HTS) of this compound libraries to identify and validate novel kinase inhibitors. We will detail the strategic considerations, step-by-step protocols for both biochemical and cell-based assays, and a robust data analysis workflow designed to minimize false positives and advance promising hits.
Introduction: The this compound Scaffold as a Kinase Inhibitor Powerhouse
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10] The this compound scaffold has emerged as a highly versatile motif for the development of potent and selective kinase inhibitors.[1][2][7] Notable examples include Ponatinib, a multi-targeted kinase inhibitor approved for the treatment of leukemia.[1][2] The rigid, bicyclic structure of the this compound core provides a solid anchor for substituents that can be tailored to interact with specific residues within the ATP-binding pocket of kinases, leading to high-affinity binding and potent inhibition.[7]
High-throughput screening (HTS) is an essential technology in drug discovery that allows for the rapid evaluation of large chemical libraries against biological targets to identify "hits".[11][12][13][14] The success of an HTS campaign is highly dependent on the quality of the compound library and the robustness of the screening assays.[15][16] This guide will focus on a practical, field-proven approach to screening an this compound library against a representative oncology target: a hypothetical serine/threonine kinase, "Target Kinase X" (TKX), implicated in a cancer signaling pathway.
The High-Throughput Screening Cascade: A Multi-Faceted Approach
A successful HTS campaign is not a single experiment but a carefully designed cascade of assays to identify, confirm, and characterize active compounds.[16][17] Our approach utilizes a primary biochemical screen for initial hit identification, followed by a secondary cell-based assay to confirm on-target activity in a more physiologically relevant context.[18][19]
Caption: Data analysis and hit validation workflow.
Conclusion
The this compound scaffold represents a rich source of novel kinase inhibitors. The HTS cascade outlined in this application note provides a robust and efficient strategy for identifying and validating potent and selective inhibitors from large compound libraries. By integrating a highly sensitive biochemical primary screen with a physiologically relevant cell-based secondary assay and a rigorous hit validation process, researchers can confidently advance promising this compound-based compounds into lead optimization and further drug development.
References
- Zubair, H., Azim, S., Ahmad, A., Khan, M. A., Patel, G. K., Singh, S., & Singh, A. P. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 156-160. [Link]
- Deguine, J., Joseph, D., & Oumata, N. (2017). Exploration of the this compound scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1064-1074. [Link]
- Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?.
- Bienta. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Bienta. [Link]
- Wang, X., et al. (2025). Discovery of this compound Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
- Gill, A., et al. (2019). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1066-1072. [Link]
- An, F., & Tolliday, N. (2010). High-Throughput Screening: today's biochemical and cell-based approaches. Current Opinion in Chemical Biology, 14(3), 338-346. [Link]
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
- Evotec. (n.d.). Biochemical Assay Services. Evotec. [Link]
- Wang, X., et al. (2025). Discovery of this compound Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
- BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
- ResearchGate. (2025). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
- Semantic Scholar. (n.d.). High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. [Link]
- Inglese, J., Johnson, R. L., & Simeonov, A. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 5(4), 519-536. [Link]
- Drug Discovery Today. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today, 23(3), 594-603. [Link]
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
- ResearchGate. (n.d.). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications.
- Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Broad Institute. [Link]
- Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
- ResearchGate. (n.d.). This compound as privileged scaffold in medicinal chemistry: An extensive review.
- Romano, A. M., et al. (2003). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 46(20), 4333-4341. [Link]
- Journal of Cancer Science & Therapy. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]
- News-Medical.Net. (2018). High-Throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]
- Basicmedical Key. (n.d.).
- Edwards, B. S., et al. (2007). Cell-Based Screening Using High-Throughput Flow Cytometry. Current Protocols in Cytometry, Chapter 12, Unit12.1. [Link]
- Autechaux. (n.d.).
- NIH. (n.d.). Design of new disubstituted this compound derivatives as selective Haspin inhibitors.
- Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(11), e104. [Link]
- ResearchGate. (2015). Assay Validation in High Throughput Screening – from Concept to Application.
- Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]
- NIH. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. NIH. [Link]
- ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- Garrido, A., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 225, 113867. [Link]
- ResearchGate. (n.d.). Some synthetic routes to imidazo[1,2-b]pyridazines.
- NIH. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. NIH. [Link]
- Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
- Li, Y., et al. (2020). Design and synthesis of this compound IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 190, 112092. [Link]
- ResearchGate. (2018). (PDF) Synthesis of this compound comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
- Wang, Y., et al. (2025). Discovery of this compound derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. European Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Discovery of this compound derivatives as potent TRK inhibitors for overcoming multiple resistant mutants.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the this compound scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of this compound IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 11. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 12. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. news-medical.net [news-medical.net]
- 15. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 18. marinbio.com [marinbio.com]
- 19. lifescienceglobal.com [lifescienceglobal.com]
Application Notes and Protocols for Radiolabeling of Imidazo[1,2-b]pyridazine Derivatives for Positron Emission Tomography (PET) Imaging
Introduction: The Imidazo[1,2-b]pyridazine Scaffold in PET Imaging
The this compound core is a privileged heterocyclic structure in medicinal chemistry and has emerged as a versatile scaffold for the development of Positron Emission Tomography (PET) imaging agents. Its rigid bicyclic structure provides a defined orientation for substituent groups, facilitating targeted interactions with biological macromolecules. A key advantage of this scaffold is its potential for lower lipophilicity compared to some other commonly used PET tracer cores, which can lead to reduced nonspecific binding and improved imaging contrast.[1] this compound derivatives have been successfully developed as PET tracers for a range of biological targets implicated in neurological disorders and oncology, including β-amyloid plaques, tropomyosin receptor kinases (Trk), and various enzymes.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the radiolabeling of this compound derivatives for PET imaging. It covers precursor design, detailed radiolabeling protocols for Carbon-11 and Fluorine-18, purification, quality control, and in vitro and in vivo evaluation methodologies.
Part 1: Precursor Design and Synthesis
The successful radiolabeling of a PET tracer is critically dependent on the design and synthesis of a suitable precursor molecule. The precursor is an unlabeled version of the target compound, engineered to facilitate the efficient and specific incorporation of a positron-emitting radionuclide.
Key Considerations for Precursor Design:
-
Choice of Radiolabeling Position: The position for radionuclide incorporation should be carefully selected to minimize impact on the compound's affinity and selectivity for its biological target. For imidazo[1,2-b]pyridazines, common labeling positions include alkyl chains for the introduction of [¹¹C]methyl or [¹⁸F]fluoroethyl groups, or direct aromatic substitution with ¹⁸F.
-
Leaving Group for Nucleophilic Substitution: For the introduction of ¹¹C or ¹⁸F via nucleophilic substitution, a good leaving group is essential. Common choices include tosylates (-OTs), mesylates (-OMs), and triflates (-OTf) for aliphatic substitutions. For aromatic substitutions with ¹⁸F, boronic acid pinacol esters (Bpin) are frequently employed in copper-mediated reactions.[2]
-
Protecting Groups: If the precursor contains functional groups that could interfere with the radiolabeling reaction, the use of protecting groups may be necessary. These protecting groups must be stable under the labeling conditions and easily removable post-labeling.
-
Overall Physicochemical Properties: The precursor's solubility and stability are important practical considerations for handling and for the radiolabeling reaction itself.
General Synthetic Strategy for this compound Core:
The this compound backbone is typically synthesized through a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine in the presence of a mild base like sodium bicarbonate.[1] The halogen on the pyridazine ring is crucial for directing the cyclization to the desired product.[1] Subsequent functionalization at various positions of the bicyclic core can be achieved through standard organic chemistry transformations to introduce the desired pharmacophore and the leaving group for radiolabeling.
Part 2: Radiolabeling Protocols
The choice of radionuclide is a critical decision in PET tracer development. Carbon-11 (t½ ≈ 20.4 min) allows for multiple PET scans in the same subject on the same day, while Fluorine-18 (t½ ≈ 109.8 min) offers the advantages of a longer half-life, enabling longer synthesis times, centralized production, and imaging at later time points.[3]
Protocol 1: [¹¹C]Methylation of this compound Precursors
This protocol describes the labeling of a desmethyl-imidazo[1,2-b]pyridazine precursor via N-alkylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).
Workflow for [¹¹C]Methylation:
Caption: Workflow for [¹¹C]Methylation of Imidazo[1,2-b]pyridazines.
Detailed Steps:
-
[¹¹C]Methyl Iodide Production: Produce [¹¹C]CO₂ via a cyclotron. Convert the purified [¹¹C]CO₂ to [¹¹C]CH₃I using a suitable automated synthesis module (e.g., by reduction with LiAlH₄ followed by reaction with hydroiodic acid).
-
Precursor Preparation: Dissolve 0.5-1.0 mg of the desmethyl-imidazo[1,2-b]pyridazine precursor in 200-300 µL of anhydrous dimethylformamide (DMF) in a reaction vessel.
-
Radiolabeling Reaction:
-
Purification:
-
Quench the reaction by adding 0.5-1.0 mL of the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative reversed-phase HPLC column (e.g., C18, 10 µm, 250 x 10 mm).
-
Elute with a suitable mobile phase (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid) at a flow rate of 4-6 mL/min.
-
Collect the radioactive fraction corresponding to the desired [¹¹C]labeled product.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Pass the diluted solution through a C18 Sep-Pak cartridge to trap the product.
-
Wash the cartridge with sterile water (10 mL) to remove residual organic solvents.[4]
-
Elute the final product from the cartridge with a small volume of ethanol (0.5-1.0 mL) into a sterile vial.[4]
-
Add sterile saline to achieve the desired final concentration and render the solution isotonic for injection.
-
| Parameter | Typical Value |
| Precursor Amount | 0.5 - 1.0 mg |
| Reaction Solvent | DMF |
| Base | TBAOH |
| Reaction Temperature | 40 - 80 °C |
| Reaction Time | 2 - 5 min |
| Radiochemical Yield (decay-corrected) | 20 - 50% |
| Molar Activity | > 37 GBq/µmol (> 1 Ci/µmol) |
Table 1: Typical Parameters for [¹¹C]Methylation of Imidazo[1,2-b]pyridazines.
Protocol 2: [¹⁸F]Fluorination of this compound Precursors
This protocol details two common methods for ¹⁸F-labeling: nucleophilic aliphatic substitution and copper-mediated aromatic fluorination.
This method is suitable for precursors bearing a leaving group (e.g., tosylate) on an alkyl chain.
Workflow for Aliphatic [¹⁸F]Fluorination:
Caption: Workflow for Aliphatic [¹⁸F]Fluorination.
Detailed Steps:
-
Activation of [¹⁸F]Fluoride:
-
Trap aqueous [¹⁸F]fluoride from the cyclotron on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2. (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by repeated additions and evaporations of anhydrous acetonitrile.
-
-
Radiolabeling Reaction:
-
Dissolve 2-5 mg of the tosylated precursor in 0.5-1.0 mL of an anhydrous polar aprotic solvent (e.g., DMSO or acetonitrile).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Seal the reaction vessel and heat at 90-120°C for 10-20 minutes.
-
-
Purification and Formulation: Follow the same procedure as described for [¹¹C]methylation (steps 4 and 5).
This method is used for the direct fluorination of an aromatic ring, typically starting from a boronic acid pinacol ester (Bpin) precursor.[2]
Detailed Steps:
-
[¹⁸F]Fluoride Preparation: Prepare activated, anhydrous [¹⁸F]fluoride as described in the aliphatic fluorination protocol.
-
Radiolabeling Reaction:
-
In a reaction vessel, combine the boronic acid pinacol ester precursor (2-5 mg) and a copper catalyst, such as copper(II) triflate (Cu(OTf)₂) or a pre-formed copper-pyridine complex.[5]
-
Add a suitable solvent, often dimethylacetamide (DMA) containing a small amount of pyridine (e.g., 3%).[5]
-
Add the activated [¹⁸F]fluoride solution to the reaction mixture.
-
Heat the sealed vessel at 120-150°C for 10-20 minutes.[5]
-
-
Purification and Formulation: Follow the same procedure as described for [¹¹C]methylation (steps 4 and 5).
| Parameter | Typical Value (Aliphatic) | Typical Value (Aromatic) |
| Precursor Amount | 2 - 5 mg | 2 - 5 mg |
| Reaction Solvent | DMSO or Acetonitrile | DMA with Pyridine |
| Catalyst | K₂₂₂/K₂CO₃ | Cu(OTf)₂ |
| Reaction Temperature | 90 - 120 °C | 120 - 150 °C |
| Reaction Time | 10 - 20 min | 10 - 20 min |
| Radiochemical Yield (decay-corrected) | 15 - 40% | 5 - 25% |
| Molar Activity | > 40 GBq/µmol (> 1.1 Ci/µmol) | > 40 GBq/µmol (> 1.1 Ci/µmol) |
Table 2: Typical Parameters for [¹⁸F]Fluorination of Imidazo[1,2-b]pyridazines.
Part 3: Quality Control of the Final Radiopharmaceutical
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration to humans.[6][7][8]
Workflow for Quality Control:
Caption: Quality Control Workflow for PET Radiotracers.
QC Tests and Acceptance Criteria:
| QC Test | Method | Acceptance Criteria |
| Visual Inspection | Direct observation | Clear, colorless solution, free of visible particles |
| pH | pH-indicator paper or calibrated pH meter | 4.5 - 7.5 |
| Radiochemical Purity (RCP) | Analytical radio-HPLC or radio-TLC | ≥ 95% |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% (characteristic 511 keV peak) |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol < 5000 ppm) |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is the max patient dose in mL) |
| Sterility | Incubation in culture media (e.g., TSB, FTM) | No microbial growth (often performed retrospectively) |
Table 3: Quality Control Specifications for this compound PET Tracers.
Part 4: In Vitro and In Vivo Evaluation
Once the radiolabeled this compound has been synthesized and passed all QC tests, its biological properties must be evaluated.
In Vitro Evaluation
-
Binding Affinity and Selectivity: The affinity (Kᵢ or IC₅₀) of the non-radioactive compound for its target is typically determined using competitive binding assays with a known radioligand. Selectivity is assessed by testing against a panel of related and unrelated biological targets.
-
Autoradiography: This technique is used to visualize the distribution of the radiotracer in tissue sections.
-
Protocol Outline:
-
Prepare thin cryosections (10-20 µm) of tissue (e.g., from animal models or post-mortem human brain).
-
Incubate the sections with a low nanomolar concentration of the radiotracer in a suitable buffer.
-
To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing non-radioactive ligand.
-
Wash the sections to remove unbound radiotracer.
-
Expose the dried sections to a phosphor imaging plate or autoradiography film.
-
Quantify the signal in different regions of interest.[9][10]
-
-
In Vivo Evaluation
-
PET Imaging in Animal Models: Small animal PET scanners are used to assess the biodistribution, pharmacokinetics, and target engagement of the radiotracer in vivo.
-
Protocol Outline:
-
Anesthetize the animal (e.g., rodent or non-human primate).
-
Position the animal in the PET scanner.
-
Administer the radiotracer intravenously as a bolus or bolus-plus-infusion.
-
Acquire dynamic or static PET images over a defined period (e.g., 60-120 minutes).
-
Reconstruct the PET images and perform kinetic modeling to quantify tracer uptake and binding.
-
Blocking studies, where a non-radioactive competitor is pre-injected, are essential to demonstrate target-specific binding.[11][12]
-
-
-
Biodistribution Studies: At various time points after tracer injection, animals are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured in a gamma counter. This provides quantitative data on the percentage of injected dose per gram of tissue (%ID/g).
Conclusion
The this compound scaffold offers significant potential for the development of novel PET imaging agents for a wide range of biological targets. The successful translation of these tracers from the bench to the clinic relies on a robust and well-characterized development pipeline, encompassing rational precursor design, optimized radiolabeling, rigorous quality control, and comprehensive in vitro and in vivo evaluation. The protocols and guidelines presented in this document provide a framework for researchers to advance the development of this compound-based PET radiopharmaceuticals.
References
- Gouard, S., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(4), 636.
- van der Born, D., et al. (2021). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Nature Communications, 12(1), 7113.
- University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals.
- Cabrera-De la Cruz, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 29(11), 2548.
- Zha, Z., et al. (2012). Synthesis and preliminary evaluation of 18F-labeled pyridaben analogues for myocardial perfusion imaging with PET. Journal of Nuclear Medicine, 53(3), 466-473.
- Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 204-208.
- Bernard-Gauthier, V., et al. (2018). Chemical structures of preclinical imidazo[1,2b]pyridazine-based Trk-targeted PET radioligands. ResearchGate.
- Toyohara, J., et al. (2021). Synthesis of precursor (6) of [¹⁸F]Flurpiridaz starting from mucochloric acid (1). ResearchGate.
- Tyacke, R. J., et al. (2023). Imidazoline-I2 PET Tracers in Neuroimaging. International Journal of Molecular Sciences, 24(12), 9898.
- Tyacke, R. J., et al. (2023). Imidazoline-I2 PET Tracers in Neuroimaging. PubMed.
- Bas-Jaque, S., et al. (2022). Development of 18 F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging. Pharmaceuticals, 15(2), 245.
- Al-Qahtani, M. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research, 4(3), 1-8.
- Lewis, D. Y. (2024). Multiplexing Autoradiography. Methods in Molecular Biology, 2729, 423-439.
- UK Radiopharmacy Group. (2007). QUALITY ASSURANCE OF RADIOPHARMACEUTICALS.
- Schmitt, N., et al. (2022). Representative autoradiograms on rodent and human brain tissue. (A) Ex... ResearchGate.
- Pierce, L. A., et al. (2014). Rapid Multi-Tracer PET Tumor Imaging With 18F-FDG and Secondary Shorter-Lived Tracers. IEEE Transactions on Medical Imaging, 33(5), 1155-1165.
- Zimmer, E. R., et al. (2017). Emerging PET Radiotracers and Targets for Imaging of Neuroinflammation in Neurodegenerative Diseases: Outlook Beyond TSPO. Journal of Cerebral Blood Flow & Metabolism, 37(4), 1165-1184.
- IAEA. (2021). Quality Control in the Production of Radiopharmaceuticals.
- Tyacke, R. J., et al. (2023). Imidazoline-I2 PET Tracers in Neuroimaging. International Journal of Molecular Sciences, 24(12), 9898.
- Sellem, F., et al. (2000). Radiopharmaceutical quality control. ResearchGate.
- Wagner, A., et al. (2023). Pretargeted imaging beyond the blood–brain barrier. RSC Medicinal Chemistry, 14(3), 444-453.
- WO2009077334A1 - Novel imidazo[1,2-a]pyridine and this compound derivatives. (n.d.). Google Patents.
- Wang, Y., et al. (2021). Discovery of novel this compound derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 216, 113331.
- Gouard, S., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. ResearchGate.
- Di Micco, S., et al. (2021). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylthis compound Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem, 16(23), 3586-3595.
- Wagner, A., et al. (2022). Optimization of Direct Aromatic 18F-Labeling of Tetrazines. Molecules, 27(13), 3986.
- Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
- Zhang, L., et al. (2020). Synthesis and antifungal activity of this compound derivatives against phytopathogenic fungi. Pest Management Science, 76(11), 3801-3808.
Sources
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. iaea.org [iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. Multiplexing Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Multi-Tracer PET Tumor Imaging With 18F-FDG and Secondary Shorter-Lived Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging PET Radiotracers and Targets for Imaging of Neuroinflammation in Neurodegenerative Diseases: Outlook Beyond TSPO - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Imidazo[1,2-b]pyridazine Scaffold as a Versatile Platform for Advanced Fluorescent Probes
Introduction: Beyond the Privileged Scaffold
The Imidazo[1,2-b]pyridazine nucleus is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1] It is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, including the FDA-approved kinase inhibitor Ponatinib.[2][3] This structural motif is a versatile template for developing potent inhibitors for various kinases, making it a cornerstone in anticancer and antiparasitic drug discovery.[4][5]
While its therapeutic applications are well-documented, the inherent photophysical properties of the this compound core are now paving the way for its use in a different, yet equally critical, domain: fluorescent sensing and bioimaging. The π-conjugated bicyclic structure gives rise to fluorescence, a property that can be finely tuned through synthetic modifications.[6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for harnessing this compound derivatives as next-generation fluorescent probes. We will explore its utility from its proven application in imaging pathological biomarkers like β-amyloid plaques to its prospective role in ion and small molecule detection.
Core Principles: The Photophysics of Imidazo[1,2-b]pyridazines
The utility of any fluorescent probe is dictated by its photophysical behavior. For imidazopyridine-type structures, including this compound, fluorescence is often governed by mechanisms such as Intramolecular Charge Transfer (ICT). In an ICT-based probe, photoexcitation causes a shift of electron density from an electron-donating part of the molecule to an electron-accepting part. The efficiency and emission wavelength of this process are highly sensitive to the local environment, such as solvent polarity and viscosity, or binding to a biological target. This sensitivity is the key to its function as a sensor.
Furthermore, strategic placement of substituents can induce other photophysical phenomena like Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to an unusually large Stokes shift (the separation between absorption and emission maxima).[7] A large Stokes shift is highly desirable as it minimizes self-quenching and reduces spectral crosstalk, leading to improved signal-to-noise ratios in imaging experiments.
Synthesis and Strategic Functionalization
The power of the this compound scaffold lies in its synthetic tractability, which allows for precise tuning of its properties.
General Synthesis Pathway
The formation of the this compound backbone is typically achieved through a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions (e.g., sodium bicarbonate).[8] The presence of a halogen on the pyridazine ring is crucial for directing the reaction to form the desired bicyclic product in good yield.[8]
Figure 1: General workflow for the synthesis of the this compound core.
Tuning Probe Properties through Substitution
The functionality of the resulting probe is determined by the substituents at various positions, primarily C2 and C6.
-
Position 2 (C2): Substitution at this position, often with an aryl group, significantly influences the probe's binding affinity and photophysical properties. For example, a 2-(4′-Dimethylaminophenyl) group has been shown to be critical for high-affinity binding to β-amyloid aggregates.[8] This group acts as a strong electron donor, facilitating the ICT process.
-
Position 6 (C6): This position is amenable to modification via nucleophilic displacement reactions, allowing for the attachment of different functional groups to modulate properties like lipophilicity, water solubility, or to introduce a recognition moiety for a specific analyte.[8] Reducing lipophilicity can be key to decreasing non-specific binding in biological systems.[8]
Application I: Imaging of β-Amyloid Plaques in Alzheimer's Disease Models
One of the most validated applications of this compound probes is in the detection of β-amyloid (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease.[8] Certain derivatives exhibit high binding affinity to Aβ aggregates, making them excellent candidates for in vitro staining and potential development as PET radiotracers.
Mechanism of Action
These probes are designed to be structurally analogous to known amyloid-binding dyes like Thioflavin-T. Upon binding to the β-sheet structures within the Aβ fibrils, the probe's conformation becomes rigidized. This restriction of intramolecular rotation blocks non-radiative decay pathways, leading to a significant enhancement in fluorescence quantum yield—a "turn-on" response.
Figure 3: The "Fluorophore-Receptor" model for designing selective fluorescent probes.
General Protocol: Screening for Analyte Selectivity
This protocol provides a framework for testing a newly synthesized this compound derivative for its selectivity towards a panel of common analytes (e.g., metal cations).
Materials:
-
Probe stock solution (1 mM in DMSO or Acetonitrile)
-
Stock solutions (10 mM) of various metal salts (e.g., FeCl₃, HgCl₂, CuCl₂, ZnCl₂, NaCl, KCl, CaCl₂, MgCl₂) in deionized water.
-
Buffer solution (e.g., HEPES or Tris, pH 7.4)
-
96-well black microplates
-
Fluorometer
Protocol Steps:
-
Preparation:
-
In separate wells of a 96-well plate, add a fixed amount of the probe to achieve a final concentration of ~10 µM in your chosen buffer.
-
Add a specific metal ion to each well from the stock solutions to achieve a final concentration of ~50-100 µM (a 5-10 fold excess).
-
Include a control well containing only the probe in buffer.
-
-
Incubation and Measurement:
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence emission spectrum for each well.
-
-
Analysis:
-
Compare the fluorescence intensity of the wells containing different metal ions to the control well.
-
A significant change (increase or decrease) in fluorescence for a specific ion indicates a potential selective interaction. Scientist's Note: This initial screen is crucial. If selectivity is observed, follow up with a detailed titration experiment to determine the detection limit (LOD) and binding stoichiometry for the specific ion of interest. For example, a probe for Fe³⁺ might show a "turn-on" response, while a probe for Hg²⁺ might exhibit a "turn-off" or quenching effect. [9][10]
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Fluorescence Signal | 1. Probe degradation (light or pH sensitive).2. Incorrect excitation/emission wavelengths.3. Low probe concentration. | 1. Prepare fresh solutions; store stocks at -20°C; check pH stability.2. Perform a full excitation-emission matrix scan to find optimal wavelengths.3. Increase probe concentration. |
| High Background Fluorescence | 1. Probe self-aggregation at high concentrations.2. Impurities in the probe or buffer.3. Non-specific binding to the microplate. | 1. Lower the probe concentration; add a small amount of surfactant (e.g., Tween-20).2. Use high-purity solvents and reagents; re-purify the probe if necessary.3. Use non-binding surface (NBS) plates. |
| Poor Selectivity (Response to Multiple Ions) | 1. The chosen recognition moiety has broad affinity.2. The fluorescence change is due to a general heavy-atom effect. | 1. Redesign the probe with a more specific chelator for the target ion.2. Analyze the mechanism; if quenching is observed for multiple heavy metals, the probe may not be suitable for selective sensing. |
Conclusion
The this compound scaffold represents a highly promising and adaptable platform for the development of novel fluorescent probes. Its robust and tunable synthesis allows for the rational design of molecules with tailored photophysical properties and specific target affinities. While its application in imaging β-amyloid plaques is well-established, the principles learned from its chemical relatives suggest a vast, untapped potential in creating selective sensors for a wide range of biologically and environmentally important analytes. By combining rational synthetic design with rigorous photophysical and biological evaluation, researchers can unlock the full potential of this remarkable heterocyclic system.
References
- Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]
- Srivastava, S., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances. [Link]
- Yadav, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
- Ghedini, M., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules. [Link]
- Han, X.-H., et al. (2022). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics. [Link]
- Request PDF. (2022). Imidazo [1,2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants.
- Srivastava, S., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances. [Link]
- Request PDF. (2017). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- European Journal of Medicinal Chemistry. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect. [Link]
- Choi, H.G., et al. (2015). Discovery of this compound derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. This compound. PubChem. [Link]
- Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of this compound derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry. [Link]
- Wikipedia. (2023). Imidazopyridazine. [Link]
- International Journal of Progressive Research in Science and Engineering. A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. [Link]
- Request PDF. (2021). Development of Imidazo[1,2-a]pyridine-based probe for detection of hydrazine and its applications in imaging of HepG2 cell.
- Request PDF. (2024). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- Debdab, M., et al. (2017). Exploration of the this compound scaffold as a protein kinase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Wikipedia. (2023). Imidazopyridazine. [Link]
Sources
- 1. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 2. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of this compound derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of the this compound scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of Imidazo[1,2-b]pyridazine in Organic Light-Emitting Diodes (OLEDs): A Technical Guide
This comprehensive guide delves into the burgeoning application of the imidazo[1,2-b]pyridazine scaffold in the realm of Organic Light-Emitting Diodes (OLEDs). This document is tailored for researchers, materials scientists, and professionals in drug development and optoelectronics, providing a deep dive into the synthesis, characterization, and device integration of this promising class of materials. We will explore the versatility of the this compound core, with a primary focus on its established role as a highly effective host material in phosphorescent OLEDs (PhOLEDs), and discuss its potential as a blue emitter and in Thermally Activated Delayed Fluorescence (TADF) applications.
The this compound Scaffold: A Privileged Core for Optoelectronics
The this compound ring system, a nitrogen-rich heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] More recently, its unique electronic properties have made it a compelling candidate for applications in organic electronics. The inherent electron-deficient nature of the pyridazine ring, coupled with the electron-rich imidazole moiety, imparts a tunable electronic character to the core. This bipolar nature is a critical attribute for efficient charge transport and recombination in OLED devices.
Key advantages of the this compound scaffold in OLEDs include:
-
Excellent Electron-Transporting Ability: The pyridazine core facilitates efficient electron injection and transport, a crucial factor for balanced charge carrier flux within the emissive layer of an OLED.[2][3]
-
High Thermal Stability: The rigid, fused-ring structure of this compound derivatives contributes to high thermal and morphological stability, which is essential for long device operational lifetimes.[2][3]
-
Tunable Photophysical Properties: The scaffold allows for facile functionalization at various positions (primarily C2, C3, C6, and C8), enabling the fine-tuning of frontier molecular orbital (FMO) energy levels, emission wavelengths, and quantum efficiencies.
This compound as a High-Performance Host Material for Red PhOLEDs
The most well-documented and successful application of this compound derivatives in OLEDs to date is as a host material for phosphorescent emitters, particularly for red-emitting devices.[2][3][4] In a PhOLED, the host material constitutes the matrix for the phosphorescent guest emitter. An ideal host should possess a high triplet energy (ET) to prevent back energy transfer from the guest, as well as balanced hole and electron transport properties to ensure a wide recombination zone within the emissive layer.
A notable study introduced a series of bipolar host materials by combining the electron-transporting this compound (IP) unit with the hole-transporting carbazole moiety.[2][3] By strategically altering the substitution pattern of the carbazole group on the IP core, researchers were able to optimize the material's properties for red PhOLEDs.
Performance of this compound-Based Host Materials
The performance of red PhOLEDs utilizing this compound-carbazole derivatives as hosts has been exceptional. For instance, devices employing IP6Cz (6-site substituted) and IP68Cz (6,8-site substituted) as hosts and a red-emitting iridium(III) complex, Ir(pq)2acac, as the guest dopant have demonstrated maximum external quantum efficiencies (EQEs) of up to 26.9% and 25.2% , respectively.[2][3] These devices also exhibited insignificant efficiency roll-off at high brightness levels. When doped with a deep-red emitter, Ir(piq)2acac, the same hosts yielded impressive EQEs of 20.5% and 19.9% .[2][3]
| Host Material | Red Emitter | Maximum EQE (%) | Deep-Red Emitter | Maximum EQE (%) | Reference |
| IP6Cz | Ir(pq)2acac | 26.9 | Ir(piq)2acac | 20.5 | [2][3] |
| IP68Cz | Ir(pq)2acac | 25.2 | Ir(piq)2acac | 19.9 | [2][3] |
These results underscore the potential of this compound as a first-rate electron-transporting unit for bipolar host materials in high-performance red-emitting PhOLEDs.[2][3]
Emerging Applications: Blue Emitters and TADF Materials
While the application as a host material is well-established, the exploration of this compound derivatives as blue emitters and in TADF materials is an emerging area with significant potential.
Potential as Blue Fluorescent Emitters
The development of stable and efficient deep-blue emitters remains a critical challenge in OLED technology. The wide bandgap and high photoluminescence quantum yield (PLQY) of certain this compound derivatives make them promising candidates for blue fluorescence. By attaching suitable donor and acceptor moieties to the core, it is theoretically possible to achieve deep-blue emission with high color purity. However, to date, there is a lack of comprehensive studies reporting on the successful implementation of this compound derivatives as the primary emitting material in high-performance blue OLEDs. Further research is required to synthesize and characterize novel derivatives specifically designed for this purpose.
Thermally Activated Delayed Fluorescence (TADF)
TADF is a mechanism that allows for the harvesting of triplet excitons in metal-free organic emitters, leading to internal quantum efficiencies of up to 100%.[5][6] This is achieved in molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates reverse intersystem crossing (RISC) from the T1 to the S1 state.
The donor-acceptor nature of functionalized imidazo[1,2-b]pyridazines could be leveraged to design efficient TADF emitters. By spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) on different parts of the molecule, a small ΔEST can be achieved. The nitrogen atoms within the this compound core can play a crucial role in modulating the electronic states and promoting spin-orbit coupling, which is beneficial for efficient RISC.[2] While the direct application of this compound in TADF OLEDs is not yet extensively reported, the fundamental properties of this scaffold make it a highly promising platform for the design of novel TADF materials.
Protocols and Methodologies
This section provides detailed protocols for the synthesis of this compound derivatives and the fabrication of OLED devices, based on established methodologies in the literature.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through several synthetic routes. A common and effective method is the condensation of a 3-aminopyridazine derivative with an α-haloketone.[7][8]
Protocol: Synthesis of a Generic 2,6-Disubstituted this compound
This protocol describes a general procedure for the synthesis of a 2-aryl-6-chloro-imidazo[1,2-b]pyridazine, a common precursor for further functionalization.
Materials:
-
3-Amino-6-chloropyridazine
-
Substituted 2-bromoacetophenone
-
Sodium bicarbonate (NaHCO3)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq) and the substituted 2-bromoacetophenone (1.1 eq).
-
Add ethanol to the flask to dissolve the reactants.
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the desired product and remove the solvent to obtain the purified 2-aryl-6-chloro-imidazo[1,2-b]pyridazine.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
Caption: General synthetic scheme for this compound derivatives.
OLED Device Fabrication
The fabrication of OLEDs is a multi-step process that is typically carried out in a high-vacuum environment to prevent contamination of the organic layers. The following protocol outlines the fabrication of a multilayer PhOLED using an this compound derivative as the host material.
Protocol: Fabrication of a Multilayer PhOLED by Vacuum Thermal Evaporation
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., HAT-CN
-
Hole Transport Layer (HTL): e.g., TAPC
-
Emissive Layer (EML): this compound host co-deposited with a phosphorescent dopant
-
Electron Transport Layer (ETL): e.g., TPBi
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
-
Metal for cathode: e.g., Aluminum (Al)
-
High-vacuum thermal evaporation system
-
Substrate cleaning facility (ultrasonic bath, UV-ozone cleaner)
-
Glovebox for device encapsulation
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove any residual organic contaminants.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).
-
Sequentially deposit the organic layers by thermal evaporation from resistively heated crucibles. The deposition rates and thicknesses should be precisely controlled using quartz crystal microbalances.
-
HIL (e.g., HAT-CN, 10 nm)
-
HTL (e.g., TAPC, 40 nm)
-
EML: Co-evaporate the this compound host and the phosphorescent dopant from separate sources at a specific doping concentration (e.g., 6-10 wt%). The typical thickness of the EML is 20-30 nm.
-
ETL (e.g., TPBi, 40 nm)
-
EIL (e.g., LiF, 1 nm)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., Al, 100 nm) on top of the organic stack through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the fabricated devices into a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Caption: Workflow for OLED fabrication using vacuum thermal evaporation.
Characterization and Analysis
The performance of the fabricated OLEDs should be thoroughly characterized to evaluate the properties of the this compound materials.
Key Characterization Techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current density, and luminance of the device.
-
Electroluminescence (EL) Spectra: Measured using a spectrometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
External Quantum Efficiency (EQE), Current Efficiency, and Power Efficiency: Calculated from the J-V-L data and the EL spectrum.
-
Device Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.
Conclusion and Future Outlook
The this compound scaffold has emerged as a highly promising platform for the development of advanced materials for OLED applications. Its excellent electron-transporting properties and high thermal stability have been successfully leveraged to create high-performance host materials for red phosphorescent OLEDs, achieving impressive external quantum efficiencies.
The future of this compound in OLEDs lies in expanding its applications beyond host materials. The design and synthesis of novel derivatives for efficient deep-blue emission and as metal-free TADF emitters are exciting avenues for future research. A deeper understanding of the structure-property relationships will be crucial for rationally designing molecules with tailored optoelectronic properties. With continued research and development, this compound-based materials are poised to play a significant role in the advancement of next-generation OLED displays and lighting technologies.
References
- Song, W., Xu, Q., Zhu, J., Chen, Y., Mu, H., Huang, J., & Su, J. (2020). This compound as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices. ACS Applied Materials & Interfaces, 12(17), 19701–19709. [Link]
- ResearchGate. (n.d.). This compound as Building Blocks for Host Materials for High-Performance Red Phosphorescent Organic Light-Emitting Devices | Request PDF.
- Frontiers. (2021). Fast Delayed Emission in New Pyridazine-Based Compounds. Frontiers in Chemistry, 9, 627839. [Link]
- MDPI. (2023). Overview on the Thermally Activated Delayed Fluorescence and Mechanochromic Materials: Bridging Efficiency and Versatility in LECs and OLEDs.
- RSC Publishing. (2022). Peripheral engineering of Ir(iii) emitters with imidazo[4,5-b]pyrazin-2-ylidene cyclometalates for blue organic light emitting diodes. Journal of Materials Chemistry C, 10(4), 1339-1347. [Link]
- MDPI. (2020).
- PubMed. (2020). This compound as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices. ACS Applied Materials & Interfaces, 12(17), 19701–19709. [Link]
- PubMed Central. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2247–2255. [Link]
- ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- ijrpr. (n.d.). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines.
- RSC Publishing. (2016). Synthesis, photophysical and electroluminescent properties of blue-emitting dual core imidazole–anthracene/pyrene derivatives. RSC Advances, 6(64), 60264-60270. [Link]
- RSC Publishing. (2015). Efficient deep-blue OLEDs based on phenanthro[9,10-d]imidazole-containing emitters with AIE and bipolar transporting properties. Journal of Materials Chemistry C, 3(34), 8970-8978. [Link]
- RSC Publishing. (2022). Highly efficient orange OLEDs with narrow-emitting symmetric tetradentate platinum(ii) complexes based on rigid steric hindrance aza-triptycene pyridazine ligands. Inorganic Chemistry Frontiers, 9(1), 108-117. [Link]
- RSC Publishing. (2022). Highly efficient and stable deep-blue OLEDs based on narrowband emitters featuring an orthogonal spiro-configured indolo[3,2,1-de]acridine structure. Chemical Science, 13(19), 5584-5591. [Link]
- MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 26(23), 7233. [Link]
- PubMed Central. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials.
- RSC Publishing. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Journal of Materials Chemistry C, 9(46), 16641-16649. [Link]
- PubMed. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
Sources
- 1. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2- b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview on the Thermally Activated Delayed Fluorescence and Mechanochromic Materials: Bridging Efficiency and Versatility in LECs and OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aemdeposition.com [aemdeposition.com]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazo[1,2-b]pyridazine Derivatives in the Treatment of Multidrug-Resistant Cancers
Introduction: A New Frontier in Overcoming Multidrug Resistance
The emergence of multidrug resistance (MDR) in cancer remains a formidable challenge in clinical oncology, rendering many conventional chemotherapeutic agents ineffective. This necessitates the urgent development of novel therapeutic strategies that can circumvent or overcome these resistance mechanisms. Imidazo[1,2-b]pyridazine derivatives have surfaced as a promising class of heterocyclic compounds with potent and diverse biological activities, including significant anticancer properties.[1][2][3] This guide provides an in-depth exploration of the application of these derivatives, focusing on their mechanisms of action and providing detailed protocols for their evaluation in preclinical models of multidrug-resistant cancers. The versatility of the this compound scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties to target key pathways in cancer progression and resistance.[4]
Mechanisms of Action: Targeting the Pillars of Cancer Cell Survival
The anticancer efficacy of this compound derivatives is largely attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and the development of resistance.
Kinase Inhibition: A Multifaceted Approach
Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of several key kinases implicated in oncogenesis and drug resistance:
-
mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common event in many cancers. Certain this compound derivatives have been shown to be potent ATP-competitive mTOR inhibitors, leading to G1-phase cell cycle arrest and suppression of downstream signaling.[5]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression. The overexpression or aberrant activation of CDKs is a hallmark of many cancers. This compound derivatives have been developed as potent inhibitors of CDK12 and CDK13, which play critical roles in transcription regulation and DNA damage response, making them attractive targets in cancers like triple-negative breast cancer.[6][7]
-
Aurora Kinase Inhibition: Aurora kinases are key regulators of mitosis, and their overexpression is associated with chromosomal instability and tumorigenesis. Several imidazo[4,5-b]pyridine derivatives, a related scaffold, have demonstrated potent inhibition of Aurora kinases, suggesting a promising avenue for the development of this compound-based inhibitors.[8][9][10]
-
Mps1 (TTK) Kinase Inhibition: Monopolar spindle 1 (Mps1) is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Elevated Mps1 expression is observed in various cancers. Specific this compound derivatives have been identified as extremely potent and selective Mps1 inhibitors, exhibiting remarkable antiproliferative activity across numerous cancer cell lines.[11][12]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Irreversible inhibitors based on the this compound scaffold have been developed, showcasing the versatility of this chemical class.[13]
-
PIM Kinase Inhibition: PIM kinases are proto-oncogenic serine/threonine kinases that regulate cell survival and proliferation. Imidazo[1,2-b]pyridazines have been identified as specific inhibitors of PIM kinases, demonstrating antileukemic activity.[14]
-
Tropomyosin Receptor Kinase (TRK) Inhibition: TRK fusion proteins are oncogenic drivers in a variety of cancers. This compound derivatives have been developed as potent second-generation TRK inhibitors capable of overcoming resistance mutations.[15]
Signaling Pathway Intervention
The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and the point of intervention for mTOR-inhibiting this compound derivatives.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by this compound derivatives.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound derivatives against multidrug-resistant cancer cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[16]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing multidrug-resistant and parental (sensitive) cancer cells.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivative in culture medium. It is advisable to perform a preliminary experiment with a wide range of concentrations to determine the approximate IC50 value.
-
Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Workflow Diagram:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the this compound derivative at the desired concentration (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.
-
-
Washing and Resuspension:
-
Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the tubes.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Data Interpretation: The results are typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants represent:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells (due to membrane damage during sample preparation)
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[21]
Principle: Propidium iodide (PI) stoichiometrically binds to DNA.[21] The fluorescence intensity of PI is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Workflow Diagram:
Caption: Workflow for cell cycle analysis using PI staining.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with the this compound derivative as described for the apoptosis assay.
-
Harvest the cells by trypsinization, wash with PBS, and centrifuge at 400 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA and prevent its staining by PI.[21]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis: The data is presented as a histogram of DNA content (PI fluorescence). The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software (e.g., ModFit LT™, FlowJo™). A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.[21]
Quantitative Data Summary
The following table summarizes the reported antiproliferative activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (nM) | Reference |
| Ponatinib | BCR-ABL, others | CML cell lines | Varies | [2][22] |
| 27f | Mps1 | A549 (Lung) | 6.0 | [11][12] |
| A17 | mTOR | A549 (Lung) | 20 | [5] |
| A18 | mTOR | A549 (Lung) | 20 | [5] |
| Compound 24 | CDK12/13 | MDA-MB-231 (Breast) | 5.0 | [7] |
| Compound 24 | CDK12/13 | MDA-MB-468 (Breast) | 6.0 | [7] |
| Compound 15m | TRK (WT & mutants) | Ba/F3-TRKAWT | 0.08 | [15] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Conclusion and Future Perspectives
This compound derivatives represent a highly versatile and promising scaffold for the development of novel anticancer agents to combat multidrug resistance. Their ability to target multiple kinases involved in critical cellular processes provides a strong rationale for their further investigation. The protocols outlined in this guide offer a robust framework for the preclinical evaluation of these compounds, enabling researchers to elucidate their mechanisms of action and identify lead candidates for further development. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to enhance their therapeutic index and clinical potential.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Das, S., & Kumar, R. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(12), e2888.
- Scribd. (n.d.). Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry.
- University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay.
- Oh, Y., et al. (2015). Discovery of this compound derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(5), 2274-2295.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- American Chemical Society. (2025). Development of this compound derivatives as potent CDK12/13 inhibitors and cyclin K degraders. ACS Fall 2025.
- Kim, J., & Kim, J. (2013). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 65(1), 7-9.
- Oh, Y., et al. (2015). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Figshare.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- YouTube. (2020). Cell Cycle Analysis by Flow Cytometry.
- ResearchGate. (2025). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Request PDF.
- Khan, I., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 15(1), 37-56.
- PubMed. (2025). Discovery of novel this compound derivatives as potent covalent inhibitors of CDK12/13.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (2025). Design and synthesis of novel 1,2,4-Thiadiazole linked this compound as anticancer agents. Request PDF.
- Checkpoint Lab. (n.d.). MTT Cell Assay Protocol.
- Moslin, R. J., et al. (2019). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 514-519.
- Zhang, Y., et al. (2017). Design and synthesis of novel this compound derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 132, 266-277.
- Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103038.
- ResearchGate. (n.d.). Some synthetic routes to imidazo[1,2-b]pyridazines.
- ScienceDirect. (n.d.). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines.
- Angene. (n.d.). Exploring the Synthesis and Applications of this compound Derivatives.
- Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(15), 5568-5584.
- ResearchGate. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines.
- PubMed. (n.d.). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells.
- PubMed. (2025). Discovery of this compound derivatives as potent TRK inhibitors for overcoming multiple resistant mutants.
- ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- PubMed. (2025). Discovery of this compound Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.
- ResearchGate. (2025). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
- Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology.
- Cardiff University. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA.
- ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
- Lee, J. H., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (207), e66938.
- ResearchGate. (n.d.). Guideline for anticancer assays in cells.
- PubMed. (2023). Discovery of this compound macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants.
- RSC Publishing. (2024). Exploring the untapped pharmacological potential of imidazopyridazines.
- ResearchGate. (n.d.). This compound as privileged scaffold in medicinal chemistry: An extensive review. Request PDF.
- Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.
- MedChemComm (RSC Publishing). (n.d.). Identification of this compound TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of this compound derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of this compound derivatives as potent CDK12/13 inhibitors and cyclin K degraders - American Chemical Society [acs.digitellinc.com]
- 7. Discovery of novel this compound derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of this compound derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 13. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Discovery of this compound derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. atcc.org [atcc.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. kumc.edu [kumc.edu]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
Development of Imidazo[1,2-b]pyridazine-Based Therapies for Eumycetoma: Application Notes and Protocols
This document provides a detailed technical guide for researchers, scientists, and drug development professionals engaged in the discovery and development of novel Imidazo[1,2-b]pyridazine-based therapies for eumycetoma, a neglected tropical disease. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental designs, ensuring a comprehensive understanding of the drug development workflow.
Introduction: The Unmet Need in Eumycetoma Treatment
Eumycetoma is a chronic, debilitating subcutaneous fungal infection caused by a variety of fungal species, most commonly Madurella mycetomatis[1]. The disease is characterized by the formation of tumor-like swellings, sinus tracts, and the discharge of grains containing the fungal hyphae. Current treatment regimens, which often involve a combination of long-term antifungal therapy with agents like itraconazole and extensive surgical debridement, have low cure rates and a high incidence of recurrence[1]. The significant toxicity, high cost, and limited efficacy of existing antifungals underscore the urgent need for novel, safer, and more effective therapeutic agents[1].
The this compound scaffold has recently emerged as a promising new class of antifungal agents. Studies have demonstrated that derivatives of this scaffold exhibit potent in vitro activity against M. mycetomatis, in some cases surpassing the efficacy of current standard treatments like itraconazole, and with a more favorable cytotoxicity profile[1][2]. This guide outlines the critical experimental pathway for advancing these promising compounds from initial screening to preclinical evaluation.
Section 1: The Presumed Mechanism of Action - Targeting Ergosterol Biosynthesis
While the precise molecular target of imidazo[1,2-b]pyridazines in M. mycetomatis is an active area of investigation, a strong body of evidence points towards the inhibition of the fungal-specific enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death. This mechanism is the well-established mode of action for azole antifungal drugs, which share structural similarities with the this compound core.
Diagram: Fungal Ergosterol Biosynthesis Pathway and the Role of CYP51
The following diagram illustrates the key steps in the ergosterol biosynthesis pathway, highlighting the critical role of CYP51, the presumed target of this compound derivatives.
Caption: Presumed mechanism of Imidazo[1,2-b]pyridazines via CYP51 inhibition.
Section 2: Drug Development Workflow & Key Protocols
The development of this compound-based therapies follows a structured, multi-stage process designed to rigorously evaluate the safety and efficacy of candidate compounds. This workflow progresses from initial synthesis and in vitro screening to more complex in vivo models that mimic human disease.
Diagram: Eumycetoma Drug Discovery Workflow
Caption: Workflow for developing this compound therapies.
Protocol 2.1: In Vitro Antifungal Susceptibility Testing of Madurella mycetomatis
Rationale: The initial step in evaluating a new chemical entity is to determine its direct antifungal activity against the target pathogen. For non-sporulating fungi like M. mycetomatis, the standard Clinical and Laboratory Standards Institute (CLSI) M38-A protocol for filamentous fungi requires modification[3][4][5][6][7]. This protocol utilizes a hyphal inoculum and a viability dye, such as 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide (XTT), for a colorimetric and quantitative readout of fungal viability[3].
Materials:
-
Madurella mycetomatis isolate (e.g., reference strain mm55)
-
Sabouraud Dextrose Agar (SDA)
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Sterile saline
-
This compound test compounds and control antifungals (e.g., Itraconazole)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
XTT sodium salt
-
Menadione
-
Spectrophotometer (plate reader)
Procedure:
-
Fungal Culture: Culture M. mycetomatis on SDA plates for 2-3 weeks at 37°C until sufficient mycelial growth is observed.
-
Inoculum Preparation:
-
Aseptically scrape the mycelia from the agar surface and transfer to a sterile tube containing RPMI 1640 medium.
-
To create a homogenous hyphal suspension, sonicate the mycelial clumps for 10-20 seconds[4].
-
Adjust the turbidity of the hyphal suspension with RPMI 1640 to match a 0.5 McFarland standard, or until the transmission is 70% at 660 nm[3].
-
-
Drug Dilution:
-
Prepare stock solutions of the this compound derivatives and control drugs in DMSO.
-
Perform serial two-fold dilutions in RPMI 1640 in a 96-well plate to achieve the desired final concentrations (e.g., 0.03 to 16 µg/mL). Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.
-
Seal the plates and incubate at 37°C for 7 days[3].
-
-
Viability Assessment with XTT:
-
Prepare a fresh solution of XTT (250 µg/mL) and menadione (58 µM) in saline.
-
Add the XTT/menadione solution to each well and incubate for 2-5 hours at 37°C to allow for color development.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The IC50 (the concentration that inhibits 50% of fungal growth) is determined by plotting the percentage of growth inhibition against the drug concentration. A significant reduction in absorbance compared to the growth control indicates fungal inhibition.
-
Protocol 2.2: In Vitro Cytotoxicity Assay
Rationale: A critical aspect of drug development is to ensure that the candidate compounds are selectively toxic to the pathogen and not to host cells. This protocol assesses the cytotoxicity of the this compound derivatives against a mammalian cell line, such as NIH-3T3 fibroblasts, to determine the therapeutic window.
Materials:
-
NIH-3T3 fibroblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compounds and control (e.g., Itraconazole)
-
96-well cell culture plates
-
Resazurin sodium salt or similar viability assay reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed NIH-3T3 cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add a viability reagent like Resazurin to each well and incubate for 2-4 hours. Measure the fluorescence to quantify cell viability.
-
Data Analysis: Calculate the CC50 (the concentration that causes 50% cytotoxicity) for each compound. The Selectivity Index (SI), calculated as CC50 / IC50, provides a measure of the compound's therapeutic window. A higher SI value is desirable.
Table 1: Antifungal Activity and Cytotoxicity of Lead this compound Derivatives
| Compound ID | In Vitro Activity vs. M. mycetomatis (IC50, µM) | Cytotoxicity vs. NIH-3T3 (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| Itraconazole | 1.1[1][8][2] | ~0.9[1][8][2] | ~0.8[1][8][2] |
| Compound 14d | 0.9[1][8][2] | >15[1][8][2] | >16[1][8][2] |
| Other Leads | ≤ 5[1][8][2] | Data varies | Data varies |
Data synthesized from recent publications on novel this compound derivatives[1][8][2].
Protocol 2.3: In Vivo Efficacy Assessment using the Galleria mellonella Model
Rationale: The Galleria mellonella (greater wax moth larvae) model is an invaluable tool for bridging the gap between in vitro data and mammalian studies. It is a cost-effective, ethically sound model that allows for the assessment of a compound's efficacy in a living organism. Importantly, M. mycetomatis forms grains in G. mellonella that are histologically similar to those found in human patients, making it a highly relevant model for eumycetoma[9][10][11][12].
Materials:
-
Last instar G. mellonella larvae (200-300 mg)
-
M. mycetomatis culture
-
Sterile Phosphate-Buffered Saline (PBS)
-
Hamilton syringe
-
Test compounds formulated for injection
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation: Prepare a hyphal suspension of M. mycetomatis as described in Protocol 2.1. Wash the hyphae in sterile PBS and adjust the concentration to the desired inoculum (e.g., 0.4 mg/larva)[9].
-
Infection: Inject a 10 µL volume of the fungal inoculum into the last left proleg of each larva using a Hamilton syringe. Include control groups injected with PBS only.
-
Treatment: At a set time post-infection (e.g., 2-4 hours), administer the test compounds via injection into a different proleg.
-
Monitoring: Incubate the larvae at 37°C in the dark for up to 10 days. Monitor daily for survival and signs of melanization (a key immune response).
-
Endpoint Analysis:
-
Survival: Plot Kaplan-Meier survival curves to determine if the treatment significantly prolongs larval survival compared to untreated controls.
-
Histology: At selected time points, sacrifice a subset of larvae, fix them in formalin, and process for histology. Stain sections with Hematoxylin and Eosin (H&E) and a fungal stain (e.g., Grocott's methenamine silver) to visualize grain formation, size, and the host immune response[9].
-
Fungal Burden: Homogenize larvae at different time points and plate serial dilutions on SDA to quantify the colony-forming units (CFUs) and determine the fungal load[12].
-
Protocol 2.4: Target Validation - Recombinant CYP51 Inhibition Assay
Rationale: To confirm the presumed mechanism of action, a direct enzymatic assay is required. This protocol outlines a method to measure the inhibition of recombinant fungal CYP51 by the this compound derivatives. This can be performed using a fluorescence-based assay or by directly measuring the conversion of lanosterol to its product via LC-MS.
Materials:
-
Recombinant fungal CYP51 enzyme and its corresponding Cytochrome P450 Reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Test compounds
-
Potassium phosphate buffer
-
Lipid mixture (for reconstitution)
-
LC-MS/MS or a fluorescence plate reader and appropriate probe (e.g., BOMCC for a fluorescence-based assay)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds, substrate, and cofactors.
-
Reaction Setup: In a microplate, combine the recombinant CYP51, CPR, a lipid mixture to mimic the membrane environment, and the buffer.
-
Inhibitor Addition: Add varying concentrations of the this compound derivatives to the reaction mixture and pre-incubate.
-
Reaction Initiation: Start the enzymatic reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Quantification:
-
LC-MS Method: Stop the reaction and extract the sterols. Analyze the samples by LC-MS to quantify the amount of product formed relative to the substrate.
-
Fluorescence Method: If using a fluorescent probe, measure the change in fluorescence over time.
-
-
Data Analysis: Calculate the IC50 value for each compound by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Section 3: Synthesis of this compound Derivatives
Rationale: The synthesis of a library of this compound derivatives is the foundational step in this drug discovery program. A common and effective synthetic route involves a multi-step process that allows for diverse pharmacomodulation at key positions on the scaffold, which is crucial for structure-activity relationship (SAR) studies[13][14][15].
Diagram: General Synthetic Pathway for Imidazo[1,2-b]pyridazines
Caption: A versatile 3-step synthesis for this compound derivatives.
This synthetic strategy allows for the introduction of a wide variety of substituents at different positions of the this compound core, enabling the exploration of the chemical space to optimize antifungal activity and pharmacokinetic properties.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of the next generation of therapies for eumycetoma. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and drug-like properties. Direct confirmation of the mechanism of action and evaluation in mammalian models of eumycetoma will be critical next steps in advancing these promising molecules towards clinical development and addressing the significant unmet medical need for patients suffering from this neglected disease.
References
- Kloezen, W., van Helvert-van Poppel, M., Fahal, A. H., & van de Sande, W. W. J. (2015). A Madurella mycetomatis Grain Model in Galleria mellonella Larvae. PLoS Neglected Tropical Diseases, 9(7), e0003926. [Link]
- Ahmed, A. O., van de Sande, W. W., van Vianen, W., van der Lee, H. A., Fahal, A. H., Verbrugh, H. A., & Belkum, A. van. (2004). In Vitro Susceptibilities of Madurella mycetomatis to Itraconazole and Amphotericin B Assessed by a Modified NCCLS Method and a Viability-Based 2,3-Bis(2-Methoxy-4-Nitro-5- Sulfophenyl)-5-[(Phenylamino)Carbonyl]-2H- Tetrazolium Hydroxide (XTT) Assay. Antimicrobial Agents and Chemotherapy, 48(7), 2742–2746. [Link]
- Elkheir, L. Y. M., et al. (2024). Emerging therapeutics: The this compound scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. European Journal of Medicinal Chemistry, 116720. [Link]
- Elkheir, L. Y. M., et al. (2024). Emerging therapeutics: The this compound scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. ScienceOpen. [Link]
- Li, J., et al. (2020). Synthesis and antifungal activity of this compound derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 30(14), 127139. [Link]
- Elkheir, L., et al. (2024). Emerging Therapeutics: The this compound scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease.
- Elkheir, L. Y. M., et al. (2023). Design and synthesis of a novel series of imidazo[1,2-b]pyridazines as antifungals against Madurella mycetomatis, the prime causative agent of Eumycetoma.
- Wang, Z., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252. [Link]
- Bhuva, V. V., et al. (2015). Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile.
- van de Sande, W. W. J., et al. (2005). Testing of the In Vitro Susceptibilities of Madurella mycetomatis to Six Antifungal Agents by Using the Sensititre System in Comparison with a Viability-Based 2,3-Bis(2-Methoxy-4-Nitro-5-Sulfophenyl)-5-[(Phenylamino)Carbonyl]-2H-Tetrazolium Hydroxide (XTT) Assay and a Modified NCCLS Method. Antimicrobial Agents and Chemotherapy, 49(4), 1364-1368. [Link]
- Elkheir, L. Y. M., et al. (2024). Emerging therapeutics: The this compound scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. PubMed. [Link]
- Zhang, M., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3466-3477. [Link]
- van de Sande, W. W. J. (2015). A Madurella mycetomatis Grain Model in Galleria mellonella Larvae. Erasmus University Rotterdam. [Link]
- Kloezen, W., et al. (2015). A Madurella mycetomatis Grain Model in Galleria mellonella Larvae. Semantic Scholar. [Link]
- Kloezen, W., et al. (2017). A Falciformispora senegalensis grain model in Galleria mellonella larvae. Medical Mycology, 55(8), 845-854. [Link]
- Kloezen, W., et al. (2015). A Madurella mycetomatis Grain Model in Galleria mellonella Larvae. PLoS Neglected Tropical Diseases, 9(7), e0003926. [Link]
- Elkheir, L. (2023). Design and synthesis of a novel series of imidazo[1,2-b]pyridazines as antifungals against Madurella mycetomatis, the prime causative agent of Eumycetoma.
- Kumar, P., et al. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 3(6), 428-434. [Link]
- Bhuva, V. V., et al. (2011). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine.
- Enguehard-Gueiffier, C., et al. (2020). Design of new disubstituted this compound derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 539-551. [Link]
- CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI standard M38. ANSI Webstore. [Link]
- CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2.
- CLSI. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. [Link]
- Kralj, M., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(18), 3247. [Link]
- Anderson, M., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Bioorganic & Medicinal Chemistry Letters, 108, 129845. [Link]
- Singh, S., et al. (2018). Substituted this compound compounds inhibit pro-inflammatory enzymes.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Emerging therapeutics: The this compound scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Susceptibilities of Madurella mycetomatis to Itraconazole and Amphotericin B Assessed by a Modified NCCLS Method and a Viability-Based 2,3-Bis(2-Methoxy-4-Nitro-5- Sulfophenyl)-5-[(Phenylamino)Carbonyl]-2H- Tetrazolium Hydroxide (XTT) Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing of the In Vitro Susceptibilities of Madurella mycetomatis to Six Antifungal Agents by Using the Sensititre System in Comparison with a Viability-Based 2,3-Bis(2-Methoxy-4-Nitro-5-Sulfophenyl)-5- [(Phenylamino)Carbonyl]-2H-Tetrazolium Hydroxide (XTT) Assay and a Modified NCCLS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. njccwei.com [njccwei.com]
- 7. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. A Madurella mycetomatis Grain Model in Galleria mellonella Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
- 11. [PDF] A Madurella mycetomatis Grain Model in Galleria mellonella Larvae | Semantic Scholar [semanticscholar.org]
- 12. A Madurella mycetomatis Grain Model in Galleria mellonella Larvae | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. Synthesis and antifungal activity of this compound derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mastering Imidazo[1,2-b]pyridazine Synthesis
Welcome to the technical support center for Imidazo[1,2-b]pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction yields.
I. Troubleshooting Guide: From Low Yields to Complex Purifications
This section addresses the most common issues encountered during the synthesis of Imidazo[1,2-b]pyridazines. Each problem is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemical principles.
Q1: My cyclization reaction is resulting in a very low yield or failing completely. What are the most likely causes and how can I troubleshoot this?
Low yields in this compound synthesis are a frequent challenge. The root cause often lies in one of three areas: the starting materials, the reaction conditions, or the formation of stable, unreactive intermediates.
A1: Systematic Troubleshooting for Low-Yielding Cyclizations
A multi-faceted approach is necessary to diagnose and resolve low-yield issues. Below is a systematic workflow to guide your troubleshooting efforts.
dot
Caption: Troubleshooting workflow for low reaction yields.
1. Starting Material Integrity:
-
Purity of Aminopyridazine: The purity of the starting aminopyridazine is critical. Impurities can interfere with the reaction, leading to the formation of side products and consumption of reagents. It is advisable to purify the aminopyridazine by recrystallization or column chromatography before use.
-
Stability of α-Haloketone: α-Haloketones can be unstable and prone to self-condensation or degradation, especially in the presence of light or trace amounts of acid or base. It is recommended to use freshly prepared or purified α-haloketones.
-
Accurate Stoichiometry: Ensure the accurate measurement of all reactants. An excess of one reactant may lead to the formation of side products.
2. Reaction Condition Optimization:
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used. However, in some cases, protic solvents like ethanol or isopropanol can be effective. It is recommended to screen a range of solvents to find the optimal one for your specific substrate.
-
Temperature and Reaction Time: Many this compound cyclizations require elevated temperatures to proceed at a reasonable rate. If you are observing low conversion, consider increasing the reaction temperature. Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and improve yields, particularly for sluggish reactions.[1] Microwave heating provides rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions and fewer side products.
3. Catalyst and Additive Effects:
-
Catalyst Choice: For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, the choice of catalyst is crucial. Lewis acids such as Sc(OTf)₃ or Brønsted acids like p-toluenesulfonic acid (p-TSA) are often employed to facilitate the reaction.[1] For metal-catalyzed cross-coupling approaches, palladium and copper catalysts are commonly used.[2]
-
Base Selection: In condensation reactions involving α-haloketones, a base is typically required to neutralize the HBr or HCl generated. Inorganic bases like K₂CO₃ or NaHCO₃ are often used. The choice and stoichiometry of the base can influence the reaction rate and the formation of side products.
Q2: I am observing the formation of a major side product that is difficult to separate from my desired this compound. How can I identify and prevent its formation?
The formation of regioisomers is a common side reaction in the synthesis of Imidazo[1,2-b]pyridazines, particularly when using unsubstituted or symmetrically substituted aminopyridazines.
A2: Controlling Regioselectivity and Minimizing Side Products
Understanding the reaction mechanism is key to controlling the formation of unwanted side products.
// Nodes Start [label="Side Product Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterize [label="1. Isolate & Characterize Side Product (NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="2. Propose Formation Mechanism", fillcolor="#FBBC05", fontcolor="#202124"]; Modify_Conditions [label="3. Modify Reaction Conditions to Disfavor Side Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Minimized Side Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Characterize; Characterize -> Mechanism; Mechanism -> Modify_Conditions; Modify_Conditions -> Success; }
Caption: Simplified mechanism of the GBB reaction.
V. References
-
Cai, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 229-233. [Link]
-
El-Faham, A., et al. (2021). Synthesis and Functionalization of this compound by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
-
Berteina-Raboin, S., et al. (2020). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry, 2020(24), 3655-3663. [Link]
-
Muthusaravanan, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 37965-37977. [Link]
-
Norman, M. H., et al. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(10), 2463-2466. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]
-
Kovalev, I. S., et al. (2021). Regioselective Synthesis of Imidazo[1,5-b]pyridazines by Cascade Cyclizations of 1,2-Diamino-4H-phenylimidazole with 1,3-Diketones, Acetoacetic Ester and Their Derivatives. Molecules, 26(12), 3656. [Link]
-
Weng, J., et al. (2019). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 62(5), 2465-2479. [Link]
-
de Castro, P. P., et al. (2022). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 2(5), 416-424. [Link]
-
Wang, C., et al. (2016). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 14(2), 468-471. [Link]
-
Shaaban, S., et al. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 233-254. [Link]
-
Chern, J., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 69(17), 5709-5713. [Link]
-
Isogai, T., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4676-4680. [Link]
-
Sontalla, V., et al. (2018). Synthesis of this compound comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 16(2), 115-125. [Link]
-
Stanovnik, B., & Tišler, M. (1967). Synthesis of pyridazine derivatives. 13. Formation of some substituted imidazo (1.2-b) pyridazines. Tetrahedron, 23(6), 2739-2746. [Link]
-
Mangalagiu, I. I., et al. (2016). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 21(11), 1469. [Link]
-
Garrido, A., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Garrido, A., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Besterman, J. M., et al. (2015). This compound-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. Google Patents.
-
Roche Applied Science. (2002). Protein Purification. [Link]
-
Guchhait, S. K., & Chaudhary, P. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]
-
Sharma, V., et al. (2021). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. Current Organic Synthesis, 18(6), 567-593. [Link]
-
Sjoerdsma, J., et al. (2013). Protein Purification Using PDZ Affinity Chromatography. Current Protocols in Protein Science, 74, 9.13.1-9.13.16. [Link]
-
Dömling, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(5), 2639-2650. [Link]
Sources
Technical Support Center: Suzuki Coupling with Brominated Imidazo[1,2-b]pyridazines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated imidazo[1,2-b]pyridazines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. The unique electronic nature of the imidazo[1,2-b]pyridazine scaffold, a privileged core in many pharmacologically active molecules, presents specific challenges and opportunities in cross-coupling chemistry.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the Suzuki coupling of brominated imidazo[1,2-b]pyridazines. We will explore the causality behind these issues and provide actionable solutions.
Q1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?
This is the most frequent issue. A stalled or low-yielding reaction is typically rooted in one of four key areas: the catalyst system, the base, the reaction conditions, or the stability of your reagents.
Possible Causes & Solutions:
-
Catalyst Inhibition or Insufficient Activity: The this compound core contains nitrogen atoms that can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[4][5] Standard catalysts like Pd(PPh₃)₄ may be particularly susceptible to this and often prove insufficient.
-
Expert Recommendation: Employ catalyst systems known for high activity with N-heterocycles. Bulky, electron-rich phosphine ligands are essential as they accelerate the rate-limiting oxidative addition and promote the final reductive elimination step.[6] Consider screening a panel of modern ligands. Pre-formed palladium(II) precatalysts are often more stable and provide more consistent results than using separate Pd(0) sources and ligands.[7]
-
-
Suboptimal Base Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9] The base's strength, solubility, and counter-ion can dramatically affect this equilibrium.
-
Expert Recommendation: For this compound substrates, inorganic bases are standard. Start with a moderate base like K₂CO₃ or Na₂CO₃. If the reaction is sluggish, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective, especially with less reactive boronic acids.[4][10] Ensure the base is finely powdered and anhydrous if running under anhydrous conditions to maximize its surface area and reactivity.[11]
-
-
Poor Reagent Stability (Protodeboronation): Boronic acids, especially electron-deficient heteroaryl boronic acids, are susceptible to protodeboronation—the cleavage of the C-B bond by a proton source (often water), which reverts the reagent to its corresponding arene.[5][7][12] This side reaction consumes your nucleophile and halts the reaction.
-
Expert Recommendation:
-
Use Boronate Esters: Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA esters. These act as slow-release sources of the boronic acid under the reaction conditions, minimizing the concentration of the free, unstable acid at any given time.[7][12]
-
Control Stoichiometry: Use a slight excess (1.1–1.5 equivalents) of the boronic acid or its ester to compensate for any degradation.[13]
-
Minimize Water (if applicable): While some water is often beneficial for dissolving the base and facilitating the catalytic cycle, excess water can accelerate protodeboronation. If you suspect this is an issue, try using anhydrous solvents and bases, or a biphasic system with carefully controlled water content (e.g., Toluene/H₂O 10:1).[7][14]
-
-
Q2: My main impurity is the homocoupled dimer of my boronic acid. How can I prevent this?
Boronic acid homocoupling (forming a biaryl from two boronic acid molecules) is a common side reaction, particularly when using a Pd(II) precatalyst or if oxygen is present in the reaction.[15][16] This process reduces the Pd(II) species to the active Pd(0) catalyst but consumes your boronic acid in a non-productive pathway.
Possible Causes & Solutions:
-
Presence of Oxygen: Molecular oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.[7][16]
-
Expert Recommendation: Rigorous degassing of your solvent and reaction mixture is crucial. Use a "freeze-pump-thaw" cycle (at least three times) for the most effective oxygen removal. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst and reagents is a good practice.[15] Always maintain a positive pressure of inert gas throughout the reaction.
-
-
High Catalyst Loading or Pd(II) Source: Using a Pd(II) source without an efficient pre-reduction step can lead to initial homocoupling as the primary means of generating the active Pd(0) catalyst.
-
Expert Recommendation:
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction.[15]
-
Optimize Catalyst Loading: Use the lowest effective catalyst loading (typically 1-5 mol %).
-
Add a Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[17]
-
-
Q3: I am observing significant protodehalogenation of my bromo-imidazo[1,2-b]pyridazine. What causes this and how can it be suppressed?
Protodehalogenation is the replacement of the bromine atom on your starting material with a hydrogen atom, leading to an undesired, non-functionalized this compound. This often occurs with electron-rich or sterically hindered substrates.
Possible Causes & Solutions:
-
Unproductive Catalytic Cycle: This side reaction can occur through various palladium-mediated pathways, sometimes involving trace water or other proton sources.
-
Expert Recommendation: The choice of ligand is critical here. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination to form the C-C bond at a much faster rate than the undesired protodehalogenation pathway.[6] If this is a persistent issue, screen different ligands to find one that kinetically favors the cross-coupling over the dehalogenation.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Screening
This table provides a set of validated starting points for optimizing the Suzuki coupling of bromo-imidazo[1,2-b]pyridazines. Optimization for your specific substrates is highly recommended.
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For Challenging Substrates) | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | Buchwald G3 Precatalyst (2 mol%) | G3 precatalysts are air-stable and form the active L-Pd(0) species cleanly and efficiently.[7] |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) or RuPhos (4 mol%) | Bulky, electron-rich ligands accelerate oxidative addition and are crucial for N-heterocycles.[6] |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.5 equiv) | K₃PO₄ is a stronger base, often effective when K₂CO₃ is too weak.[4][18] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene or CPME | Aprotic solvents can be beneficial, especially if protodeboronation is an issue.[14] |
| Temperature | 90-110 °C | 100-110 °C | Elevated temperatures are usually required for complete conversion.[13] |
Detailed Experimental Protocol: General Suzuki Coupling
This is a representative protocol that serves as a robust starting point.
Materials:
-
Bromo-imidazo[1,2-b]pyridazine (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.5 equiv, finely ground)
-
1,4-Dioxane and Degassed Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromo-imidazo[1,2-b]pyridazine (e.g., 1.0 mmol), the arylboronic acid derivative (1.2 mmol), and the finely ground K₃PO₄ (2.5 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
-
Solvent Addition: Add 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 100 °C using an oil bath. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[4][19]
Visualizations: Workflows & Mechanisms
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- BenchChem. (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
- Lloyd-Jones, G. C. et al. (2022). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine.
- Guenez, T. et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- Mosrin, M., & Knochel, P. (2009). Reactivity of a 6-Chlorothis compound Derivative Towards Suzuki Cross-Coupling Reaction.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- ResearchGate. (2017). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
- BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). Technical Support Center: Suzuki Reactions Involving Pyridazines.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Mosquera, M. A. et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI.
- Alberico, D. et al. (2016). Identification of this compound TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing).
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Walker, S. D. et al. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Enhancement for Imidazo[1,2-b]pyridazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge encountered when working with Imidazo[1,2-b]pyridazine derivatives: poor aqueous solubility in biological assays. The fused heterocyclic nature of this scaffold, while often excellent for kinase inhibition and other targeted therapies, frequently leads to high lipophilicity and crystallinity, posing significant hurdles for accurate in vitro testing.[1]
This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may be encountering at the bench.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives consistently showing poor aqueous solubility?
A1: The solubility challenge is intrinsic to the physicochemical properties of the this compound scaffold. These molecules are often:
-
Highly Lipophilic: The aromatic, carbon-rich ring system is inherently hydrophobic. As medicinal chemistry efforts optimize a compound for target potency, lipophilicity (often measured as logP) tends to increase, further depressing aqueous solubility.[2]
-
Crystalline in Nature: The planar structure of the fused rings promotes strong crystal lattice packing. The energy required to break these stable crystal interactions and solvate the individual molecules in water is often very high, resulting in low solubility.[3]
-
Weakly Basic: The nitrogen atoms in the pyridazine ring system can act as proton acceptors (weak bases).[4] This means their solubility is highly dependent on pH, often being significantly lower at the neutral pH (7.2-7.4) required for most cell-based assays compared to the acidic environment of the stomach.[2]
One early lead compound in a Tyk2 inhibitor program, for instance, had an extremely low aqueous solubility of <1 µg/mL at pH 6.5, which presented a significant challenge for development.[5]
Q2: I've just synthesized a new derivative. What is the most practical first step to assess its solubility for a biological assay?
A2: The most common and relevant measurement for early-stage discovery is a kinetic solubility assay using a precipitative method. This approach mimics the typical workflow of diluting a high-concentration DMSO stock solution into an aqueous buffer.[2] It provides a more realistic picture of the concentration you can achieve in your assay, as opposed to a thermodynamic solubility measurement which can take much longer to reach equilibrium. The process generally involves preparing a concentrated stock in DMSO (e.g., 10-20 mM), making serial dilutions in buffer, incubating, and then separating any precipitate to quantify the amount of compound remaining in solution, often by HPLC-UV or LC-MS.
Troubleshooting Guide: Common Solubility Problems & Solutions
Issue 1: My compound, fully dissolved in 100% DMSO, precipitates immediately when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4). What is happening and how can I fix it?
This is the most frequent problem researchers face. The phenomenon, often called "crashing out," occurs because you are performing a drastic solvent switch. The compound is soluble in the polar aprotic solvent DMSO, but when this solution is diluted into a highly polar, aqueous environment, the DMSO concentration plummets, and the water molecules cannot effectively solvate the hydrophobic compound, causing it to precipitate.[6][7]
The simplest approach is to include a milder, water-miscible organic solvent in your final assay buffer to reduce the overall polarity of the medium.[8][9]
Causality: Co-solvents like polyethylene glycol (PEG) or ethanol act as a bridge between the hydrophobic compound and the aqueous phase. They disrupt the hydrogen-bonding network of water, creating a microenvironment that is more favorable for solvating your lipophilic derivative.[10]
Experimental Protocol: Determining Maximum Tolerable Co-Solvent Concentration
-
Prepare a 10 mM stock of your this compound derivative in 100% DMSO.
-
Create a series of assay buffers (e.g., PBS, pH 7.4) containing increasing percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% PEG 400).
-
Add the DMSO stock to each buffer to achieve your desired final compound concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples and is below the toxicity limit for your assay (typically <0.5%).[6]
-
Incubate for a period relevant to your assay duration (e.g., 2 hours) at the appropriate temperature (e.g., 37°C).
-
Visually inspect for precipitation.
-
Quantify the soluble fraction by centrifuging the samples (e.g., 14,000 rpm for 15 mins), and analyzing the supernatant via HPLC-UV. The highest co-solvent concentration that prevents precipitation while not impacting your assay's biological readout is your optimal condition.
| Co-Solvent | Typical Max Concentration (Cell-based Assays) | Notes |
| DMSO | 0.1% - 0.5% | Standard, but often insufficient on its own.[6] |
| Ethanol | 1% - 2% | Can be toxic to some cell lines at higher concentrations. |
| Polyethylene Glycol (PEG 300/400) | 1% - 10% | Generally well-tolerated and effective.[11] |
| Propylene Glycol (PG) | 1% - 10% | Similar profile to PEG.[8] |
Table 1: Common co-solvents and their generally accepted maximum concentrations for in vitro assays. Always perform a tolerance test for your specific cell line.
The basic nitrogen atoms in the this compound ring system offer a handle for solubility manipulation.[4] By lowering the pH of your buffer, you can protonate these nitrogens, forming a more polar—and therefore more water-soluble—salt in situ.[9][12]
Causality: The uncharged (free base) form of your compound is less polar and more likely to pack into a stable crystal. The charged (protonated salt) form has a much stronger electrostatic interaction with polar water molecules, favoring solvation over precipitation.[2]
Workflow: pH-Dependent Solubility Assessment
Caption: Workflow for assessing pH-dependent solubility.
Important Consideration: While effective, this method is limited by the pH tolerance of your biological system. Most mammalian cell cultures are sensitive to pH changes outside the 7.2-7.4 range. This technique is often more applicable to cell-free biochemical assays (e.g., kinase activity assays) that can tolerate a wider pH range.
Issue 2: Simple formulation adjustments are not working or are incompatible with my assay. How can I significantly boost my compound's solubility?
When basic methods fail, employing excipients that form non-covalent complexes with your compound is the next logical step.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate lipophilic molecules, like your this compound derivative, forming a water-soluble "inclusion complex".[13][14]
Causality: The hydrophobic portion of your drug molecule partitions into the non-polar interior of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble compound and carrying it into solution.[15]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocol: Screening for Cyclodextrin Solubilization
-
Select Cyclodextrins: Obtain common derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).[15]
-
Prepare Stock Solutions: Make concentrated aqueous stock solutions of the cyclodextrins (e.g., 40% w/v for HP-β-CD).
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing cyclodextrin concentrations (e.g., 0 to 100 mM).
-
Add an excess of your solid this compound derivative to each solution.
-
Shake at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the samples through a 0.22 µm filter.
-
Analyze the filtrate by HPLC-UV to determine the concentration of the dissolved drug.
-
-
Plot the Results: Plot the drug concentration (y-axis) against the cyclodextrin concentration (x-axis). A linear increase in drug solubility with increasing cyclodextrin concentration indicates the formation of a soluble complex.[14]
-
Assay Application: Once an effective cyclodextrin is identified, you can prepare your dosing solutions by first dissolving the compound in a small amount of DMSO and then diluting it into an aqueous buffer containing the pre-determined optimal concentration of the cyclodextrin.
| Cyclodextrin Type | Cavity Size | Key Features |
| α-Cyclodextrin | Small | Suitable for smaller, linear molecules. |
| β-Cyclodextrin | Medium | Often a good fit for single aromatic rings. Low aqueous solubility itself. |
| γ-Cyclodextrin | Large | Can accommodate larger or multiple ring systems. |
| HP-β-CD (Hydroxypropyl-β-CD) | Medium | Modified β-CD with greatly enhanced water solubility and low toxicity. Very commonly used.[15] |
| SBE-β-CD (Captisol®) | Medium | Anionic β-CD derivative with very high water solubility; excellent for creating injectable formulations. |
Table 2: Properties of common cyclodextrins used in formulation development.
Issue 3: I have a promising lead candidate, but its solubility remains a major obstacle for preclinical development. What are the more advanced, industry-standard strategies?
For compounds progressing towards in vivo studies, more robust formulation strategies that improve both solubility and dissolution rate are required.
This is a powerful technique for overcoming solubility limited by high crystal lattice energy. An ASD is a system where your compound (the API) is molecularly dispersed within a hydrophilic polymer matrix.[16][17]
Causality: By preventing the API from organizing into a stable crystal lattice, the compound exists in a much higher energy, amorphous state.[18] This amorphous form does not require the high energy input to break crystal bonds before it can dissolve, leading to a much faster dissolution rate and the ability to achieve supersaturated solutions, which can significantly enhance absorption.[17][19]
Lab-Scale Protocol: Solvent Evaporation Method for ASD Preparation
-
Select a Polymer: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or Soluplus®.[20]
-
Dissolution: Dissolve both your this compound derivative and the polymer in a suitable common solvent (e.g., methanol or dichloromethane) at a specific drug:polymer ratio (e.g., 1:3 w/w).
-
Evaporation: Remove the solvent rapidly using a rotary evaporator. This "flash" removal traps the drug molecules in a dispersed state within the polymer matrix before they have time to crystallize.
-
Drying: Dry the resulting solid film under a high vacuum for 24 hours to remove all residual solvent.
-
Characterization: Scrape the solid ASD from the flask. Confirm the amorphous nature of the drug using techniques like Powder X-ray Diffraction (PXRD), which will show a halo pattern instead of sharp crystalline peaks, and Differential Scanning Calorimetry (DSC), which will show a single glass transition temperature (Tg).[17]
-
Dissolution Testing: Perform dissolution tests comparing the pure crystalline API to the prepared ASD to demonstrate the enhancement in dissolution rate and concentration.[20]
For this compound derivatives with a sufficiently basic pKa, forming a stable, solid-state salt is a classic and highly effective strategy.[12] This goes beyond simple pH adjustment in a buffer; it involves creating a new solid form of the drug with its own distinct (and hopefully superior) physicochemical properties.
Causality: Reacting the basic API with an acid creates an ion pair that crystallizes as a salt. This salt form often has a completely different crystal lattice structure than the parent free base. This disruption of the original crystal packing, combined with the inherent polarity of the ionic species, can dramatically improve wettability and aqueous solubility.[21]
Screening Process: This typically involves reacting the API with a library of pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, tosylate, citrate) in various solvents to identify stable, crystalline salts with improved solubility and dissolution characteristics.[12] This is a specialized process often undertaken during the lead optimization and preclinical development stages.
References
- PharmaEducation. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Wagener, S., & Fricker, G. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceuticals, 14(11), 1162.
- Shah, N., et al. (2020). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate.
- Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2527-2553.
- Lonza. (2023). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations.
- Lonza. (n.d.). Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations. Outsourced Pharma.
- Shaji, J., et al. (2025). Amorphous solid dispersions of erlotinib HCl for enhancing solubility and bio. Journal of Advanced Science.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Science of Synthesis. (2025). Co-solvent: Significance and symbolism.
- Kestur, U. (2014). Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors. Purdue e-Pubs.
- Beveridge, M. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE.
- The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Wipf, P., & Engler, M. M. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(1), 53-60.
- Shinde, G., et al. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 484395.
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE.
- Moslin, R., et al. (2017). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 956-961.
- ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Al-Omar, M. A. (2016). Influence of inclusion complexation with β-cyclodextrin on the photostability of selected imidazoline-derived drugs. ResearchGate.
- Sciencemadness Discussion Board. (2012). diazonium salt formation on heterocycles.
- Al-Hussain, S. A., et al. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 27(19), 6393.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.
- Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- de Almeida, A. G., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. AAPS PharmSciTech, 20(3), 115.
- Springer. (n.d.). Effect of cyclodextrins inclusion complexes into absorption and emission spectra of P-methylaminobenzoate derivatives: A DFT and.
- Al-Warhi, T., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega.
- Li, Y., et al. (2009). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 52(11), 3466-3476.
- MDPI. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects.
- Betzi, S., et al. (2021). Design of new disubstituted this compound derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1639-1653.
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- ResearchGate. (2020). This compound as privileged scaffold in medicinal chemistry: An extensive review.
- TSI Journals. (n.d.). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. core.ac.uk [core.ac.uk]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. oatext.com [oatext.com]
- 15. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lonza.com [lonza.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. "Acid-base interactions in amorphous solid dispersions: Formulation str" by Yang Song [docs.lib.purdue.edu]
- 19. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. research.aston.ac.uk [research.aston.ac.uk]
Technical Support Center: Navigating the Nuances of Imidazo[1,2-b]pyridazine Kinase Inhibitors
Welcome to the technical support center for Imidazo[1,2-b]pyridazine-based kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting strategies. The unique chemical architecture of the this compound scaffold confers a privileged status in medicinal chemistry, leading to the development of potent inhibitors against a range of kinase targets.[1][2] However, like all small molecule inhibitors, off-target effects can present significant challenges in experimental interpretation and therapeutic development. This resource aims to equip you with the knowledge to anticipate, identify, and mitigate these effects, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
Here, we address common questions and concerns that arise during the use of this compound kinase inhibitors in various experimental settings.
Q1: My this compound inhibitor shows potent anti-proliferative effects in my cancer cell line, but the effect does not correlate with the inhibition of my target kinase. What could be the cause?
A1: This is a frequent observation and often points towards off-target activities of the inhibitor. The this compound scaffold has been associated with activity against several kinases involved in cell cycle regulation and proliferation.
-
Known Off-Target Kinases: Several members of the DYRK and CLK kinase families have been identified as off-targets for some this compound-based compounds.[3][4] These kinases play roles in cell cycle progression, and their inhibition could lead to the observed anti-proliferative phenotype. Additionally, some derivatives have shown activity against CDKs, which are central regulators of the cell cycle.[5][6]
-
Non-Kinase Off-Targets: It's also crucial to consider that this scaffold can interact with non-kinase targets. For instance, some this compound derivatives have been reported to bind to benzodiazepine receptors, which could indirectly influence cell signaling and viability.[7]
-
Troubleshooting Steps:
-
Kinome Profiling: The most direct way to identify unintended kinase targets is through comprehensive kinome profiling. This can be done using commercially available services that screen your compound against a large panel of kinases.
-
Target Engagement Assays: Confirm that your inhibitor is engaging the intended target in your cellular system at the concentrations you are using. Techniques like cellular thermal shift assay (CETSA) or NanoBRET can be employed.
-
Phenotypic Rescue Experiments: If a specific off-target is suspected, you can perform rescue experiments by overexpressing a drug-resistant mutant of the off-target kinase to see if the anti-proliferative effect is reversed.
-
Q2: I'm observing unexpected neurological or behavioral effects in my in vivo studies with an this compound inhibitor. What could be the underlying reason?
A2: The this compound scaffold has been reported to have activity at central nervous system (CNS) targets.
-
Benzodiazepine Receptor Activity: Certain derivatives of this scaffold have shown affinity for central and peripheral benzodiazepine receptors.[7] This interaction could lead to anxiolytic or sedative effects, which might be misinterpreted as toxicity related to the inhibition of the primary kinase target.
-
Blood-Brain Barrier Penetration: The physicochemical properties of your specific compound will determine its ability to cross the blood-brain barrier. If the compound is CNS-penetrant, off-target effects on kinases or other proteins expressed in the brain are more likely to manifest as neurological phenotypes.
-
Troubleshooting Steps:
-
Receptor Binding Assays: Screen your compound against a panel of CNS receptors, including benzodiazepine receptors, to identify potential off-target interactions.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the concentration of your compound in the brain tissue of your animal models and correlate it with the observed phenotypes and target engagement.
-
Behavioral Phenotyping: If CNS effects are suspected, a battery of specific behavioral tests can help to characterize the nature of the observed phenotype more precisely.
-
Q3: My this compound inhibitor shows good potency in biochemical assays, but its cellular activity is much weaker. What are the possible reasons for this discrepancy?
A3: A drop-off in potency from biochemical to cellular assays is a common challenge in drug discovery and can be attributed to several factors.
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. The physicochemical properties of the this compound scaffold can be modulated to improve cell penetration.[8]
-
Efflux Pumps: The inhibitor might be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or ABCG2, which actively pump the compound out of the cell, reducing its intracellular concentration.[9]
-
Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes, leading to its inactivation.
-
High Protein Binding: In the presence of serum in cell culture media, the compound may bind extensively to proteins like albumin, reducing the free concentration available to interact with the target.
-
Troubleshooting Steps:
-
Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to assess the permeability of your compound.
-
Efflux Pump Substrate Assessment: Test if your compound's cellular activity is enhanced in the presence of known efflux pump inhibitors.
-
Metabolic Stability Assays: Evaluate the stability of your compound in liver microsomes or hepatocytes to assess its metabolic liability.
-
Plasma Protein Binding Assays: Determine the extent of plasma protein binding to understand the free fraction of your compound in biological fluids.
-
Part 2: Troubleshooting Guides
This section provides structured workflows to diagnose and address specific experimental issues.
Troubleshooting Guide 1: Investigating Unexpected Phenotypes
This guide will help you systematically investigate the root cause of an unexpected cellular or in vivo phenotype.
Workflow for Investigating Unexpected Phenotypes
Caption: Workflow for addressing potency discrepancies.
Part 3: Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the selectivity of your this compound kinase inhibitors.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the this compound inhibitor binds to its intended kinase target within intact cells.
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change can be detected by quantifying the amount of soluble protein remaining after heat shock at different temperatures.
Materials:
-
Cells expressing the target kinase
-
This compound inhibitor and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for the target kinase (for Western blotting)
-
Standard Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the this compound inhibitor at various concentrations or with vehicle control for the desired time.
-
Harvesting: After treatment, wash the cells with PBS and harvest by scraping or trypsinization.
-
Heat Shock: Resuspend the cell pellet in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble target protein at each temperature by Western blotting.
-
Data Analysis: Plot the band intensity of the target protein against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: Kinome-Wide Profiling using Commercially Available Services
Objective: To identify the on- and off-target kinases of an this compound inhibitor.
Principle: These services typically utilize in vitro binding or activity assays to screen a compound against a large panel of purified kinases.
General Workflow:
-
Compound Submission: Provide the service provider with a sufficient amount of your purified this compound inhibitor at a specified concentration and format.
-
Screening: The provider will perform the kinase profiling at one or more concentrations of your compound. Common assay formats include radiometric assays, fluorescence-based assays, and binding assays.
-
Data Analysis and Reporting: You will receive a detailed report showing the percentage of inhibition for each kinase in the panel. The data is often presented as a dendrogram to visualize the selectivity of your compound across the kinome.
-
Interpretation: Analyze the data to identify kinases that are significantly inhibited by your compound. Pay close attention to kinases that are known to be involved in the biological process you are studying or that could explain any unexpected phenotypes.
Table 1: Comparison of Kinase Profiling Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate from ATP to a substrate. | Gold standard, directly measures enzymatic activity. | Requires handling of radioactive materials. |
| Fluorescence-Based Assays (e.g., TR-FRET) | Measures changes in fluorescence upon substrate phosphorylation. | High-throughput, non-radioactive. | Prone to interference from colored or fluorescent compounds. |
| Luminescence-Based Assays (e.g., ADP-Glo) | Measures the amount of ADP produced in the kinase reaction. | High sensitivity and broad dynamic range. | Indirect measurement of kinase activity. |
| Binding Assays (e.g., KiNativ) | Measures the ability of the inhibitor to compete with a known ligand for binding to the kinase. | Can identify both active and inactive state binders. | Does not directly measure inhibition of catalytic activity. |
References
- Moslin, R. J., et al. (2019). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 62(20), 9096-9113. [Link]
- Garrido, A., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
- Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]
- McFadden, M. J., et al. (2016). Identification of this compound TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 7(5), 903-910. [Link]
- McFadden, M. J., et al. (2016). Identification of this compound TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing. [Link]
- Yang, Y., et al. (2023). Discovery of this compound macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters, 89, 129309. [Link]
- Bendjeddou, M., et al. (2017). Exploration of the this compound scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 96-108. [Link]
- Akwata, D., et al. (2024). Discovery of this compound-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192. [Link]
- Byth, K. F., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252. [Link]
- Henderson, S., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University. [Link]
- Garrido, A., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review.
- Bendjeddou, M., et al. (2017). Exploration of the this compound scaffold as a protein kinase inhibitor. Molecules, 28(13), 5359. [Link]
- Jose, J., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 15(3), 633-662. [Link]
- Shimizu, H., et al. (2010). Discovery of this compound derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. [Link]
- Tom-Yee, G. K., et al. (1990). Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. Journal of Medicinal Chemistry, 33(11), 3029-3035. [Link]
- Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models. Bioorganic & Medicinal Chemistry Letters, 21(15), 4550-4555. [Link]
- Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. SciSpace. [Link]
- El-Gazzar, M. G., et al. (2015). Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors. Cancer Chemotherapy and Pharmacology, 76(5), 1087-1096. [Link]
- Jia, H., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(1), 102-111. [Link]
- Wang, Y., et al. (2025). Discovery of this compound derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 163, 108737. [Link]
- Akwata, D., et al. (2023). Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192. [Link]
- Hamdouchi, C., et al. (2001). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 44(12), 1943-1954. [Link]
- Wayman, J. A., et al. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE, 7(1), e29668. [Link]
- Tewari, D., et al. (2020). Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. Molecules, 25(19), 4434. [Link]
- Fenwick, M., et al. (2021). Design of new disubstituted this compound derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 519-533. [Link]
- Li, Y., et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
- Henderson, S., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116292. [Link]
- Fenwick, M., et al. (2021). Design of new disubstituted this compound derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation.
Sources
- 1. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of the this compound scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of new disubstituted this compound derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Imidazo[1,2-b]pyridazine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine derivatives. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the optimization of metabolic stability for this important class of compounds. The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the multi-kinase inhibitor ponatinib.[1][2] However, achieving a desirable pharmacokinetic profile is often a significant hurdle, with metabolic stability being a critical determinant of a compound's success.[3]
This document is structured into two main sections: a Frequently Asked Questions (FAQs) section to address foundational concepts and a Troubleshooting Guide for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the assessment and enhancement of metabolic stability for this compound derivatives.
Q1: What is metabolic stability, and why is it a critical parameter for this compound drug candidates?
Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[4] It is a crucial parameter in drug discovery because it directly influences a drug's pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions.[3][5]
For this compound derivatives, poor metabolic stability can lead to:
-
Rapid Clearance: The compound is quickly eliminated from the body, requiring higher or more frequent dosing to maintain therapeutic concentrations.[3]
-
Low Oral Bioavailability: Extensive "first-pass" metabolism in the gut wall and liver can significantly reduce the amount of drug that reaches systemic circulation after oral administration.[3]
-
Formation of Active or Toxic Metabolites: Metabolism can produce new chemical entities with their own pharmacological or toxicological profiles, which must be characterized.
Early assessment of metabolic stability allows medicinal chemists to prioritize compounds with favorable pharmacokinetic properties and guide the design of new analogs with improved metabolic profiles.[4]
Q2: What are the most common metabolic pathways for the this compound scaffold?
The metabolism of this compound derivatives is primarily driven by Phase I and Phase II reactions.
-
Phase I Reactions: These are nonsynthetic reactions that introduce or expose functional groups.[6] For this scaffold, the most common pathways involve oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes , which are abundant in the liver.[7] Common sites of oxidation (metabolic "soft spots") include:
-
Aromatic Hydroxylation: Oxidation of the fused ring system or any appended aryl/heteroaryl groups.
-
N- and O-dealkylation: Removal of alkyl groups from nitrogen or oxygen atoms on substituents.
-
Aliphatic Hydroxylation: Oxidation of alkyl chains attached to the core.
-
-
Aldehyde Oxidase (AO) Metabolism: The this compound ring system contains electron-deficient nitrogen atoms. Such heterocyclic systems can be susceptible to metabolism by aldehyde oxidase (AO), an enzyme that can lead to poor cross-species metabolic stability predictions.[8]
-
Phase II Reactions: These are synthetic (conjugation) reactions where an endogenous molecule is attached to the drug or its Phase I metabolite.[6] If a Phase I reaction introduces a hydroxyl or amino group, it can be subsequently conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs).[3]
Q3: Which in vitro models are most appropriate for assessing the metabolic stability of these compounds?
Several in vitro systems are used to predict in vivo metabolism. The choice depends on the stage of your research and the specific questions you are asking.
| Test System | Primary Enzymes Present | Best For... | Limitations |
| Liver Microsomes | Phase I (CYPs, FMOs), some Phase II (UGTs)[5][9] | High-throughput screening of Phase I metabolism; determining intrinsic clearance by CYPs.[9] | Lacks cytosolic enzymes (e.g., AO, some SULTs) and cofactors for many Phase II reactions; no cellular transport.[3] |
| S9 Fraction | Microsomal and cytosolic enzymes (CYPs, UGTs, SULTs, AO)[3] | Broader assessment of Phase I and Phase II metabolism, including cytosolic enzymes. | Still a subcellular fraction, lacks the complete cellular context and transport mechanisms. |
| Hepatocytes | Complete set of hepatic Phase I and II enzymes and cofactors.[3][5] | The "gold standard" for in vitro metabolism; assesses overall cellular metabolism, including uptake and efflux.[9] | Lower throughput, more expensive, and subject to donor variability.[9] |
| Recombinant Enzymes | Single, specific enzyme (e.g., CYP3A4, AOX)[3][10] | Identifying which specific enzyme is responsible for a compound's metabolism (reaction phenotyping). | Does not provide a complete picture of overall metabolism. |
Initial screening is typically performed using liver microsomes due to their high throughput and cost-effectiveness.[5] If a compound is stable in microsomes but shows high clearance in vivo, further investigation in hepatocytes or S9 fractions is warranted.
Q4: How do I interpret key data from metabolic stability assays, such as half-life (t½) and intrinsic clearance (CLint)?
In vitro metabolic stability assays measure the disappearance of the parent compound over time.[4] This data is used to calculate two key parameters:
-
In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized in the assay. A longer half-life indicates greater stability.
-
Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug, normalized for protein concentration.[11] It is a more direct measure of metabolic efficiency and is used to predict in vivo hepatic clearance.
Generally, a compound with a short half-life (<15-20 minutes) and high intrinsic clearance in human liver microsomes is flagged as having a potential metabolic liability that needs to be addressed. These values are then used in various models (e.g., the well-stirred liver model) to predict human hepatic blood clearance.[11]
Q5: What are the primary medicinal chemistry strategies to enhance the metabolic stability of this compound derivatives?
Once a metabolic liability is identified, several structural modification strategies can be employed:
-
Metabolic Blocking: The most common approach is to substitute the metabolic "soft spot" with an atom or group that is resistant to metabolism. For example, replacing a hydrogen atom on an aromatic ring with a fluorine (F) or chlorine (Cl) atom can block CYP-mediated hydroxylation at that position.[8]
-
Bioisosteric Replacement: Replace a metabolically labile group with a bioisostere—a different group with similar physical or chemical properties that maintains biological activity but alters metabolism.[12][13] For instance, if an ether linkage is being cleaved, it might be replaced with a more stable amide or a reverse amide.
-
Scaffold Hopping/Ring Modification: Modifying the core heterocycle can block metabolism and alter the electronic properties of the entire molecule. For example, strategically adding a nitrogen atom to an adjacent aromatic ring can increase metabolic stability by reducing the electron density susceptible to oxidation.[8]
-
Conformational Shielding: Introduce bulky groups near the metabolic soft spot. This can sterically hinder the enzyme's access to the site of metabolism, thereby slowing the reaction rate.
-
Reducing Lipophilicity: Highly lipophilic compounds often have greater affinity for metabolizing enzymes like CYPs. Reducing the compound's lipophilicity (cLogP) by introducing polar groups can sometimes improve metabolic stability.[14]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My compound shows very rapid clearance in human liver microsomes (HLM). What are my next steps?
Answer: High clearance in HLM is a common issue and points towards a significant liability with Phase I metabolism, most likely by CYP enzymes.[5] The goal is to identify the site of metabolism and design new molecules that block this pathway.
Step-by-Step Troubleshooting Plan:
-
Validate the Result: First, ensure the result is not an artifact. Re-run the assay and include well-characterized control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) to confirm the assay is performing correctly.
-
Run a "Metabolite ID" Study: The most critical next step is to identify the structure of the metabolite(s). Incubate a larger amount of your compound with HLM (or recombinant CYPs) and analyze the sample using high-resolution mass spectrometry (HRMS). The mass shift from the parent compound will indicate the type of metabolic transformation (e.g., a +16 Da shift indicates oxidation).
-
Perform Reaction Phenotyping: To understand which enzyme is responsible, incubate your compound with a panel of specific recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, etc.).[7] This will pinpoint the primary metabolizing enzyme, which is crucial information for predicting drug-drug interactions.
-
Implement a Structural Modification Strategy: Once the soft spot is identified, use the medicinal chemistry strategies outlined in FAQ #5. For example, if you identified hydroxylation on a phenyl ring, synthesize analogs with fluorine or chlorine at that position.
The following workflow diagram illustrates this process:
Caption: Workflow for addressing high microsomal clearance.
Problem 2: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this suggest?
Answer: This is a classic experimental observation that strongly suggests the involvement of metabolic pathways not present or fully active in microsomes.
Potential Causes & Solutions:
-
Cytosolic Enzyme Metabolism: The primary cause is likely metabolism by enzymes located in the cytosol, which are absent in microsomal preparations.[3] The most common culprits are aldehyde oxidase (AO) or certain sulfotransferases (SULTs).
-
Solution: Test your compound's stability in a cytosolic S9 fraction. If it's unstable in S9 but stable in microsomes, this points towards a cytosolic enzyme. To confirm AO involvement, run the assay in the presence of a known AO inhibitor (e.g., hydralazine).
-
-
Phase II Conjugation: Hepatocytes contain a full complement of Phase II enzymes and their necessary cofactors.[5] It's possible your compound is being directly conjugated (e.g., via glucuronidation) or that a Phase I metabolite (formed slowly in microsomes) is rapidly conjugated in hepatocytes.
-
Solution: Analyze the hepatocyte incubation samples for metabolites. Look for mass shifts corresponding to glucuronidation (+176 Da) or sulfation (+80 Da).
-
-
Cellular Uptake Issues: While less common for stability issues, active uptake by transporters into the hepatocyte could concentrate the compound, leading to a higher apparent rate of metabolism.
-
Solution: This is more complex to diagnose but can be investigated using specific transporter-deficient cell lines or chemical inhibitors.
-
The following decision tree can guide your troubleshooting:
Caption: Decision tree for microsomal vs. hepatocyte stability.
Problem 3: My LC-MS/MS data from the stability assay is noisy, shows poor peak shape, or has high variability.
Answer: Poor analytical data can invalidate your stability results. These issues often stem from the sample preparation, chromatography, or the compound's physicochemical properties.[15][16]
Common Causes and Solutions:
-
Issue: High Background/Noisy Baseline
-
Cause: Contamination from the biological matrix (e.g., proteins, phospholipids) or poor sample cleanup.[15]
-
Solution: The standard "protein crash" with acetonitrile may be insufficient. Switch to a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to get a cleaner sample.[15]
-
-
Issue: Peak Tailing or Splitting
-
Cause 1: Column overload or contamination.[16]
-
Solution 1: Dilute the sample. If the problem persists, wash the column with a strong solvent or replace it.
-
Cause 2: Secondary interactions between your compound (often basic) and the silica column.
-
Solution 2: Adjust the mobile phase pH. Adding a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., ammonium hydroxide) can improve the peak shape for basic or acidic compounds, respectively.
-
-
Issue: High Replicate Variability
-
Cause 1: Poor compound solubility in the incubation buffer, leading to precipitation.
-
Solution 1: Check the aqueous solubility of your compound. If it's low, reduce the starting concentration in the assay or add a small percentage of a co-solvent like DMSO (typically <0.5% final concentration).
-
Cause 2: Non-specific binding of a "sticky" (lipophilic) compound to the plasticware (e.g., 96-well plates).
-
Solution 2: Use low-binding plates for the incubation. You can also include a small amount of detergent (e.g., 0.01% Triton X-100) in the buffer to reduce non-specific binding.
-
Experimental Protocol: Standard In Vitro Liver Microsomal Stability Assay
This protocol provides a standardized workflow for assessing the metabolic stability of this compound derivatives using pooled human liver microsomes (HLM).
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., NADPH-A/B)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Positive Control Compounds (e.g., Verapamil, Testosterone - high clearance; Warfarin - low clearance)
-
Acetonitrile (ACN) with Internal Standard (IS) for reaction quenching
-
96-well incubation and collection plates
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Thaw liver microsomes and NADPH regenerating system on ice.
-
Prepare a working solution of the test compound and controls by diluting the 10 mM stock to 100 µM in buffer.
-
-
Incubation Reaction Setup (in a 96-well plate):
-
Add phosphate buffer to each well.
-
Add the test compound/control working solution to achieve a final concentration of 1 µM.
-
Add liver microsomes to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
-
Initiating the Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This is your T=0 time point for the first plate.
-
Control Reaction: For one set of wells, add buffer instead of NADPH to measure non-NADPH-dependent degradation.
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from the incubation plate to a collection plate containing 2-3 volumes of ice-cold ACN with the internal standard. The ACN stops the reaction by precipitating the microsomal proteins.
-
-
Sample Processing:
-
Seal and vortex the collection plate vigorously.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound. The peak area of the test compound is normalized to the peak area of the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the % remaining compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
Visualizing Structural Modification Strategies
The following diagram illustrates common strategies applied directly to the this compound scaffold to improve metabolic stability.
Caption: Common medicinal chemistry strategies on the core scaffold.
References
- Nuvisan (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services.
- Frontage Laboratories (n.d.). Metabolic Stability.
- Creative Biolabs (n.d.). Metabolic Stability Assay.
- BioIVT (n.d.). Metabolic Stability Assay Services.
- Discovery Life Sciences (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes.
- Garrido, A. et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
- Dextraze, M. E., & Gant, T. G. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm.
- Zheng, M. Q. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.
- ResearchGate (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- Sahu, S. et al. (2016). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical and Scientific Innovation.
- Abdel-Maksoud, M. S. et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry.
- Lu, Y. et al. (2010). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- NIH Molecular Libraries Program (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports.
- Shimizu, H. et al. (2010). Discovery of this compound derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters.
- Drug Discovery News (2024). Navigating new regulatory guidelines for drug metabolism studies.
- Bîcu, E. et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Molecules.
- Ansar, M. et al. (2011). Role of cytochrome P450 in drug interactions. Journal of the Association of Physicians of India.
- IJNRD (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development.
- MSD Manual Professional Edition (n.d.). Drug Metabolism.
- Gill, A. L. et al. (2019). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
Sources
- 1. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. bioivt.com [bioivt.com]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 6. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 7. Role of cytochrome P450 in drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dls.com [dls.com]
- 10. ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nuvisan.com [nuvisan.com]
- 12. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijnrd.org [ijnrd.org]
Technical Support Center: Overcoming Drug Resistance with Novel Imidazo[1,2-b]pyridazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and troubleshooting for researchers utilizing novel imidazo[1,2-b]pyridazine analogs to overcome drug resistance in cancer cells. The information is structured to address common experimental challenges in a question-and-answer format, followed by detailed protocols and conceptual diagrams.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows poor solubility in aqueous media for my in vitro assays. How can I improve this?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like imidazo[1,2-b]pyridazines.[1][2] Here are several strategies to address this:
-
Co-solvent Systems: Initially, try dissolving the compound in a small amount of a biocompatible solvent like DMSO, followed by serial dilutions in your cell culture medium. Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels.
-
pH Adjustment: The solubility of your compound may be pH-dependent. Experiment with slight adjustments to the pH of your buffer or medium, ensuring it remains within a physiologically acceptable range for your cells.
-
Salt or Cocrystal Formation: For lead compounds with promising activity but poor solubility, consider forming salts or cocrystals. This involves reacting the parent compound with a pharmaceutically acceptable acid or coformer, which can significantly enhance its dissolution properties.[1] A study on an antimalarial this compound lead demonstrated a significant increase in the maximum concentration achieved in simulated intestinal fluid through cocrystal formation.[1]
Q2: I'm observing significant cytotoxicity with my this compound analog, but I'm unsure if it's due to on-target or off-target effects. How can I investigate this?
A2: Distinguishing between on-target and off-target effects is crucial for validating your compound's mechanism of action.[3] Here's a systematic approach:
-
Target Validation: A primary step is to confirm that the observed cytotoxicity is dependent on the intended target. Using CRISPR-Cas9 to knock out the putative target in your cancer cell line is a powerful method.[3] If your compound remains cytotoxic in cells lacking the target, it strongly suggests off-target activity.[3]
-
Kinome Profiling: Many this compound analogs are designed as kinase inhibitors.[4][5][6] Kinase inhibitors are known to sometimes have off-target effects.[7][8][9] Performing a kinome-wide selectivity panel can reveal unintended kinase targets. Several commercial services offer these panels, providing a broad view of your compound's specificity.
-
Counter-Screening: If you have identified potential off-targets, perform counter-screening assays to quantify the compound's activity against these proteins. This data will help build a more complete picture of your compound's pharmacological profile.
Q3: How do I design an experiment to determine if my this compound analog can overcome resistance mediated by ATP-binding cassette (ABC) transporters?
A3: A key mechanism of multidrug resistance is the overexpression of ABC transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump drugs out of cancer cells.[10][11][[“]] To assess if your compound can counteract this, you can perform the following:
-
Use a Resistant Cell Line: Employ a cancer cell line known to overexpress a specific ABC transporter (e.g., a doxorubicin-resistant cell line with high P-gp expression). Compare the cytotoxicity of a standard chemotherapeutic agent in the presence and absence of your this compound analog in both the resistant and the parental (sensitive) cell line.[13]
-
Efflux Assays: Directly measure the ability of your compound to inhibit the efflux of a known fluorescent substrate of the ABC transporter. For example, you can use a fluorescent substrate and measure its intracellular accumulation with and without your compound. An increase in fluorescence indicates inhibition of the transporter's efflux function.
-
Expression Analysis: Some this compound-based compounds have been shown to reduce the expression of ABC transporters like ABCG2.[14] You can investigate this by performing western blotting to assess the protein levels of the transporter after treating the resistant cells with your compound for an extended period.[14]
Q4: I am planning a combination study with my this compound analog and a standard chemotherapeutic agent. How do I analyze and interpret the data for synergy?
A4: Combination studies are essential to determine if your compound can enhance the efficacy of existing drugs.
-
Experimental Design: A dose-response matrix is the standard approach, where you test various concentrations of both your compound and the chemotherapeutic agent, alone and in combination.
-
Data Analysis: The concept of synergy implies that the combined effect of the drugs is greater than the sum of their individual effects.[15] Several mathematical models can be used to quantify synergy, with the Loewe additivity and Bliss independence models being the most common. Software packages like CompuSyn or the R package SynergyFinder can be used to calculate a combination index (CI) or a synergy score.[15][16][17][18][19]
-
Interpretation:
Troubleshooting Guides
Issue: High Variability in Cell Viability Assays (e.g., MTT, MTS)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and fill edge wells with sterile PBS or medium to minimize evaporation.[21] |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments.[22] |
| Compound Precipitation | Visually inspect the wells after adding your compound. If precipitation is observed, consider the solubility enhancement strategies mentioned in the FAQs. |
| Incubation Time | The optimal incubation time for the assay reagent (e.g., MTT) can vary between cell lines. Perform a time-course experiment to determine the ideal incubation period for your specific cells.[23] |
| Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly affect cell metabolism and assay results.[22][24] |
Issue: Difficulty Interpreting IC50 Values
| Potential Cause | Troubleshooting Steps |
| Incomplete Dose-Response Curve | Ensure your concentration range spans from no effect to maximal effect to accurately determine the 50% inhibition point.[25] |
| Assay Timepoint | The IC50 value can change depending on the duration of drug exposure. Consider the doubling time of your cells and the mechanism of action of your compound when choosing the assay endpoint.[26] |
| Cytostatic vs. Cytotoxic Effects | An IC50 value from a viability assay doesn't distinguish between cell growth inhibition (cytostatic) and cell killing (cytotoxic).[25] Consider complementing your viability assay with an assay that specifically measures apoptosis or cell death. |
| Cell Density | The initial cell seeding density can influence the apparent IC50 value. Standardize your seeding density across all experiments.[27] |
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol is a standard method to assess the metabolic activity of cells as an indicator of viability.[21]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound analog (and/or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[23]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[21]
-
Dilute the cells in complete culture medium to the desired seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound analog in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the treated wells) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the MTT solution to each well.[21]
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.[21]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[28]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Protocol 2: Assessing P-glycoprotein (MDR1) Function with a Dye Efflux Assay
This protocol provides a method to determine if your compound can inhibit the efflux activity of P-glycoprotein.[29][30][31][32]
Materials:
-
A cell line overexpressing P-gp (e.g., a drug-resistant line) and its parental sensitive cell line.
-
Your this compound analog.
-
A known P-gp inhibitor as a positive control (e.g., Verapamil or Tariquidar).[32]
-
A fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM).
-
Fluorescence-activated cell sorter (FACS) or a fluorescence plate reader.
Procedure:
-
Cell Preparation:
-
Culture the P-gp overexpressing and parental cells to 70-80% confluency.
-
Harvest the cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Incubation:
-
Aliquot the cell suspensions into flow cytometry tubes or a 96-well plate.
-
Add your this compound analog at various concentrations. Include a vehicle control, an untreated control, and a positive control inhibitor.
-
Incubate for 30-60 minutes at 37°C.
-
-
Substrate Loading and Efflux:
-
Add the fluorescent P-gp substrate to all samples at its optimal concentration.
-
Incubate for another 30-60 minutes at 37°C to allow for substrate uptake and efflux.
-
-
Analysis:
-
Wash the cells with ice-cold PBS to stop the efflux process.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader.
-
A higher fluorescence signal in the cells treated with your compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux.
-
Visualizations
Signaling Pathway: Overcoming ABC Transporter-Mediated Resistance
Caption: this compound analogs can inhibit ABC transporters, leading to increased intracellular concentration of chemotherapeutic drugs and enhanced apoptosis.
Experimental Workflow: Synergy Analysis
Caption: Workflow for determining the synergistic effects of drug combinations.
References
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC - PubMed Central.
- Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Mechanisms of ABC transporter regulation in multidrug resistance - Consensus.
- MTT Assay Protocol for Cell Viability and Proliferation.
- Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene.
- Detection of the MDR1 P-Glycoprotein Expression and Function.
- Technical Support Center: Investigating Off-Target Effects of Novel Kinase Inhibitors in Cancer Cells - Benchchem.
- Protocol for Cell Viability Assays - BroadPharm.
- The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
- ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - Bentham Science Publisher.
- Full article: Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- Detection of the MDR1 P-glycoprotein expression and function - PubMed.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies.
- Exploring the untapped pharmacological potential of imidazopyridazines - PMC - NIH.
- Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH.
- a Python library for calculating, analyzing and visualizing drug combination synergy | Bioinformatics | Oxford Academic.
- P-gp (MDR1) Transporter Assay (ABCB1) - BioIVT.
- Methods for High-Throughput Drug Combination Screening and Synergy Scoring - bioRxiv.
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC - NIH.
- Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors - PubMed.
- Welcome to COMPUSYN.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corporation.
- This compound as privileged scaffold in medicinal chemistry: An extensive review.
- Levels of multidrug resistance (MDR1) P-glycoprotein expression by human breast cancer correlate with in vitro resistance to taxol and doxorubicin. - AACR Journals.
- The Importance of IC50 Determination - Visikol.
- Human P-Glycoprotein / MDR1 Drug Interaction Assay - Indigo Biosciences.
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- Synergy Finder.
- SynergyFinder 3.0: an interactive analysis and consensus interpretation of multi-drug synergies across multiple samples - PMC - NIH.
- The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. - ResearchGate.
- Discovery of this compound derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed.
- Technical Support Center: Enhancing the Bioavailability of this compound Derivatives - Benchchem.
- Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - NIH.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube.
- How to predict effective drug combinations – moving beyond synergy scores - PMC - NIH.
- Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays - Select Science.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH.
- Fast-Acting Chalcogen-Phosphoranes Inhibit Sensitive and Resistant Plasmodium falciparum Strains - ACS Publications.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PubMed Central.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC - PubMed Central.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. biorxiv.org [biorxiv.org]
- 17. combosyn.com [combosyn.com]
- 18. synergyfinder.fimm.fi [synergyfinder.fimm.fi]
- 19. SynergyFinder 3.0: an interactive analysis and consensus interpretation of multi-drug synergies across multiple samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. clyte.tech [clyte.tech]
- 21. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 22. youtube.com [youtube.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 25. The Importance of IC50 Determination | Visikol [visikol.com]
- 26. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. broadpharm.com [broadpharm.com]
- 29. Detection of the MDR1 P-Glycoprotein Expression and Function | Springer Nature Experiments [experiments.springernature.com]
- 30. Detection of the MDR1 P-glycoprotein expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. bioivt.com [bioivt.com]
- 32. indigobiosciences.com [indigobiosciences.com]
Technical Support Center: Optimizing Purification of Polar Imidazo[1,2-b]pyridazine Derivatives
Welcome to the technical support center for the purification of polar Imidazo[1,2-b]pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with purifying these challenging compounds. The inherent polarity and basic nature of the this compound scaffold often lead to purification hurdles such as poor retention, peak tailing, and low recovery.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these obstacles and achieve high-purity compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the purification of polar this compound derivatives.
Q1: My polar this compound derivative shows very little or no retention on a standard silica gel column, eluting with the solvent front even in highly polar solvent systems. What should I do?
A1: This is a frequent issue due to the high polarity of your compound. Standard normal-phase chromatography on silica gel is often challenging for such molecules.[1] Consider the following strategies:
-
Switch to a more polar stationary phase: If you must use normal-phase chromatography, consider using a more polar stationary phase like alumina (basic or neutral) or a bonded phase such as diol or cyano (CN).[4]
-
Employ Reversed-Phase Chromatography: This is often the preferred method for highly polar compounds.[1] Use a C18 or C8 column with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient.[1]
-
Explore HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that uses a polar stationary phase (like silica) with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent as the strong eluent.[5][6]
Q2: I'm observing significant peak tailing or streaking of my basic this compound derivative on a silica gel TLC plate and column. How can I improve the peak shape?
A2: Peak tailing for basic compounds on silica gel is typically caused by strong interactions between the basic nitrogen atoms of your molecule and the acidic silanol groups on the silica surface.[1] To mitigate this:
-
Add a basic modifier to the eluent: Incorporating a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia (in methanol) into your mobile phase can neutralize the acidic silanol groups, leading to improved peak symmetry.[1]
-
Use a deactivated silica gel: Commercially available end-capped silica gels have fewer free silanol groups and can reduce tailing.
-
Switch to an alternative stationary phase: As mentioned in Q1, using alumina (basic or neutral) can be a good alternative to silica gel for basic compounds.[1]
Q3: My compound is not eluting from the silica gel column, even with a very polar solvent system like 10% methanol in dichloromethane. What's happening?
A3: This could be due to a few factors:
-
Irreversible Adsorption: Your compound may be too polar and is irreversibly binding to the active sites on the silica gel.[1]
-
Decomposition: The acidic nature of silica gel might be causing your compound to decompose on the column.[7][8]
-
Inappropriate Solvent System: The polarity of your mobile phase may still be insufficient.
Troubleshooting Steps:
-
Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or smearing from the baseline, your compound is likely unstable on silica.[7][8]
-
Drastically Increase Polarity: Try a more aggressive solvent system. For instance, a gradient containing a small percentage of ammonium hydroxide in methanol mixed with dichloromethane can be effective for very polar compounds.[7]
-
Consider Alternative Techniques: If the compound is stable but still not eluting, reversed-phase chromatography or HILIC are strongly recommended.[1]
II. Troubleshooting Guide: In-Depth Solutions
This section provides a more detailed, step-by-step approach to resolving complex purification challenges.
Column Chromatography: Navigating the Stationary and Mobile Phases
The choice of chromatographic technique is paramount for the successful purification of polar this compound derivatives.
Problem: Poor Separation and Co-elution of Impurities
Even when you achieve retention, separating your target compound from closely related impurities can be difficult.
Causality: The solvent system may not have the right selectivity for your mixture, or the column may be overloaded.
Solutions:
-
Systematic Solvent System Screening (TLC):
-
Vary Solvent Ratios: Test a range of solvent ratios for your chosen system (e.g., dichloromethane/methanol, ethyl acetate/hexane).[1]
-
Try Different Solvent Classes: If adjusting ratios is ineffective, switch to a solvent system with different chemical properties. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene/acetone system to exploit different intermolecular interactions.[1]
-
-
Optimize Column Loading:
-
Rule of Thumb: The amount of crude material should generally be 1-5% of the mass of the stationary phase.[1] Overloading leads to broad peaks and poor resolution.
-
-
Employ Gradient Elution:
-
Start with a less polar mobile phase to allow less polar impurities to elute first.
-
Gradually increase the polarity of the mobile phase to elute your compound of interest, followed by more polar impurities. This can significantly improve separation.
-
Visualization: Selecting a Purification Strategy
The following decision tree can guide you in choosing the most appropriate initial purification strategy.
Caption: Decision tree for selecting a purification method.
Advanced Chromatographic Techniques
When standard methods fall short, more advanced techniques can provide the necessary resolution and efficiency.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating very polar compounds that are poorly retained in reversed-phase chromatography.[6]
-
Mechanism: It utilizes a polar stationary phase (like silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a low concentration of a polar solvent (usually water).[6] Water acts as the strong eluting solvent.[5]
-
Advantages:
Mixed-Mode Chromatography (MMC)
MMC columns possess stationary phases with multiple functionalities, such as reversed-phase (e.g., C18) and ion-exchange (anion or cation) characteristics.[10][11]
-
Mechanism: This dual nature allows for the simultaneous separation of compounds with a wide range of polarities and charges in a single run.[10][12][13]
-
Advantages:
-
Enhanced selectivity that can be fine-tuned by adjusting mobile phase pH, ionic strength, and organic solvent content.[10][12]
-
Eliminates the need for ion-pairing reagents, which are often incompatible with MS detection.[10][12]
-
Particularly useful for separating polar acidic or basic compounds.[10]
-
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent (modifier) like methanol.[14][15]
-
Mechanism: The low viscosity and high diffusivity of the supercritical mobile phase allow for fast and highly efficient separations.[14]
-
Advantages:
-
Considerations: While excellent for many polar compounds, highly water-soluble compounds can be challenging.[14][17] The addition of co-solvents and additives is often necessary to elute polar analytes.[14][18]
| Technique | Stationary Phase | Typical Mobile Phase | Best Suited For | Key Advantages |
| Normal Phase | Silica, Alumina | Hexane/Ethyl Acetate, DCM/Methanol | Moderately polar, non-ionic compounds | Simple, well-established |
| Reversed Phase | C18, C8 | Water/Acetonitrile, Water/Methanol | Polar to non-polar compounds | Versatile, reproducible |
| HILIC | Silica, Diol, Amine | Acetonitrile/Water (>80% ACN) | Highly polar, hydrophilic compounds | Strong retention for polars, MS-friendly[9] |
| Mixed-Mode | C18 with Ion-Exchange | Buffered aqueous/organic | Mixtures of polar, non-polar, & ionic compounds[11] | Tunable selectivity, no ion-pairing reagents[10][12] |
| SFC | Various (Silica, 2-EP) | Supercritical CO2 with Modifier (e.g., MeOH) | Polar neutral and ionic compounds | Fast, green, high efficiency[14][15][16] |
Recrystallization: The Classic Approach
Recrystallization is a powerful and cost-effective method for purifying solid compounds, provided a suitable solvent can be found.
Problem: Oiling Out Instead of Crystallizing
Instead of forming crystals, the compound separates from the cooling solution as an oil.
Causality: This often occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.[19]
Solutions:
-
Re-dissolve and Cool Slowly: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool much more slowly.[1] Slow cooling is crucial for the formation of pure crystals.[19]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[1]
-
Seed the Solution: Add a tiny crystal of the pure compound (if available) to the cooled solution to induce crystallization.
-
Change the Solvent System: Use a solvent in which your compound is less soluble at colder temperatures. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be effective.[1] Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Protocol: Two-Solvent Recrystallization
-
Dissolution: Dissolve the impure solid in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Induce Cloudiness: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution remains faintly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to just clarify the solution.
-
Cooling: Allow the flask to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[19]
-
Collection: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.[20][21]
-
Drying: Dry the crystals thoroughly before analysis.[21]
IV. Conclusion
The purification of polar this compound derivatives demands a flexible and informed approach. Standard purification protocols often require significant modification. By understanding the underlying chemical interactions and systematically exploring alternative chromatographic techniques like reversed-phase, HILIC, and mixed-mode chromatography, or by optimizing classic methods like recrystallization, researchers can successfully isolate these valuable compounds in high purity. This guide serves as a foundational resource to troubleshoot common issues and select the most effective purification strategy for your specific derivative.
V. References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]
-
Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. [Link]
-
Mixed-Mode Chromatography—A Review - LCGC International. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
-
Technology Focus: Supercritical Fluid Chromatography - PharmaTopo. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]
-
Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals | LCGC International. [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. [Link]
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]
-
Ion Exchange Chromatography (IEX) HPLC Column - Phenomenex. [Link]
-
Ion-exchange vs reversed-phase chromatography for separation and determination of basic psychotropic drugs - PubMed. [Link]
-
Recrystallization - Wired Chemist. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Recrystallization. ---> [Link]
-
Is there any method other than column chromatography to purify compound - ResearchGate. [Link]
-
Recrystallization. [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. [Link]
-
Recrystallization - Chemistry LibreTexts. [Link]
-
Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS | Request PDF - ResearchGate. [Link]
-
TROUBLESHOOTING GUIDE - Phenomenex. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC - PubMed Central. [Link]
-
Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH. [Link]
-
Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. [Link]
-
This compound as privileged scaffold in medicinal chemistry: An extensive review. [Link]
-
Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed. [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. welch-us.com [welch-us.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 16. Technology Focus: Supercritical Fluid Chromatography – PharmaTopo™ [pharmatopo.com]
- 17. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Recrystallization [wiredchemist.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. sites.pitt.edu [sites.pitt.edu]
Technical Support Center: Troubleshooting Poor Reproducibility in Kinase Assays Featuring Imidazo[1,2-b]pyridazine Inhibitors
Welcome to the technical support center for researchers utilizing Imidazo[1,2-b]pyridazine-based compounds in kinase assays. This guide is designed to provide in-depth troubleshooting strategies and practical advice to address the common challenge of poor reproducibility. As scientists and drug development professionals, we understand that robust and reproducible data is the cornerstone of successful research. This resource, structured in a question-and-answer format, offers field-proven insights to help you navigate the complexities of your experiments and ensure the integrity of your results.
Introduction to this compound Kinase Inhibitors
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] These compounds have been investigated for their therapeutic potential in a range of diseases, including cancer and parasitic infections, by targeting various kinases such as DYRKs, CLKs, and PIM kinases.[1][4][5] Given their significance, ensuring the reliability of in vitro assays designed to characterize these inhibitors is paramount.
This guide will address common pitfalls and provide systematic troubleshooting workflows to enhance the reproducibility of your kinase assays involving this compound inhibitors.
Troubleshooting Guide: Addressing Poor Reproducibility
Poor reproducibility in kinase assays can manifest as high variability between replicate wells, inconsistent results across different experiments, or a drift in signal over time. The following sections address specific issues you might encounter.
High Background Signal
Question: I'm observing a high background signal in my luminescence-based kinase assay. What could be the cause and how can I fix it?
A high background signal can significantly reduce the sensitivity of your assay and mask the true inhibitory effects of your compounds.[6][7]
Potential Causes and Solutions:
-
Compound Interference: this compound compounds, like many small molecules, can possess intrinsic fluorescence or interfere with the detection chemistry.[8]
-
Solution: Run a control experiment with the this compound compound in the absence of the kinase to determine if it directly affects the assay's detection system. If interference is observed, consider using an alternative assay technology (e.g., radiometric or TR-FRET) that is less susceptible to compound interference.[9]
-
-
Contaminated Reagents: Contaminants in your ATP source, buffers, or enzyme preparation can contribute to a high background.
-
Solution: Use high-purity reagents, especially ATP.[10] Prepare fresh buffers for each experiment and ensure your enzyme stock is of high quality.
-
-
Choice of Assay Plate: For luminescence assays, the type of microplate is crucial.
-
Well-to-Well Crosstalk: A strong signal in one well can "bleed" into adjacent wells, artificially increasing their readings.[6][7]
-
Solution: Avoid placing highly active (low inhibition) and highly inhibited samples in adjacent wells. If possible, leave an empty well or a well with buffer only between samples with vastly different expected signals.[6]
-
Troubleshooting Workflow for High Background Signal:
Caption: Troubleshooting workflow for high background signal.
Low Signal-to-Noise Ratio
Question: My assay has a very low signal-to-noise ratio (S/N), making it difficult to obtain reliable IC50 values. What steps can I take to improve it?
A low signal-to-noise ratio can result from either a weak signal or high background, or both.[12] A robust assay should have a high Z'-factor, typically above 0.5, which is a measure of the separation between the signal and background distributions.[8][13]
Potential Causes and Solutions:
-
Suboptimal Reagent Concentrations: The concentrations of the enzyme, substrate, or ATP may not be optimal for generating a strong signal.[8]
-
Solution: Perform a titration of the kinase to find the concentration that gives a robust signal within the linear range of the assay.[14] Also, optimize the substrate concentration, ideally keeping it at or below the Km value for competitive inhibitor studies.
-
-
Inactive Enzyme: The kinase may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[8]
-
Solution: Aliquot your enzyme stock to minimize freeze-thaw cycles. Always keep the enzyme on ice during experimental setup. Verify the enzyme's activity with a known potent inhibitor as a positive control.
-
-
Incorrect Reaction Conditions: The buffer pH, temperature, or incubation time may not be optimal for the enzyme's activity.[8]
-
Solution: Consult the literature or the enzyme supplier's datasheet for the optimal reaction conditions. Ensure the incubation time is within the linear range of the reaction; a reaction that has gone to completion will not show inhibition.[14]
-
-
Detector Settings: The settings on your plate reader may not be optimized for your assay.
-
Solution: Optimize the detector gain or integration time to enhance signal detection without significantly increasing the background noise.[12]
-
Quantitative Factors Affecting Kinase Assays
| Parameter | Impact on Assay Reproducibility | Recommended Action |
| ATP Concentration | Significantly affects the apparent potency (IC50) of ATP-competitive inhibitors.[15] | Use an ATP concentration at or near the Km value for the kinase to accurately determine the potency of competitive inhibitors. |
| Enzyme Concentration | Too low leads to a weak signal; too high can lead to rapid substrate depletion and non-linear reaction rates. | Titrate the enzyme to find a concentration that results in approximately 10-20% substrate turnover within the assay timeframe. |
| Substrate Concentration | Can influence the apparent potency of non-competitive and uncompetitive inhibitors. | For initial screening, a substrate concentration at or near the Km is recommended. |
| Incubation Time | Too short may not generate enough signal; too long can lead to substrate depletion and non-linear kinetics. | Determine the linear range of the kinase reaction and choose an incubation time within that range. |
| DMSO Concentration | High concentrations of DMSO can inhibit kinase activity.[10] | Keep the final DMSO concentration consistent across all wells and as low as possible, typically ≤1%. |
Inconsistent IC50 Values
Question: I am getting inconsistent IC50 values for my this compound inhibitor across different experiments. What could be causing this variability?
Variability in IC50 values is a common and frustrating issue. Several factors can contribute to this problem.
Potential Causes and Solutions:
-
ATP Concentration Variability: As Imidazo[1,2-b]pyridazines are often ATP-competitive inhibitors, their apparent IC50 values are highly dependent on the ATP concentration.[16][17]
-
Solution: Carefully control the ATP concentration in your assays. Prepare a large stock of ATP solution and use the same batch across experiments to minimize variability. The Cheng-Prusoff equation (IC50 = Ki * (1 + [ATP]/Km)) illustrates this dependency.[15]
-
-
Reagent Instability: The stability of the kinase, ATP, and even the inhibitor itself can change over the course of an experiment, especially during long incubation times.[15]
-
Solution: Prepare fresh reagents for each experiment and keep them on ice. For lengthy experiments, consider the stability of all components at the assay temperature.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability, especially when working with small volumes.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions of inhibitors, ensure thorough mixing at each step.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the reactants and alter the reaction rate.[15]
-
Solution: Avoid using the outer wells of the plate. Alternatively, fill the outer wells with buffer or water to create a humidity barrier.[15]
-
FAQs for this compound Kinase Assays
Q1: Are this compound compounds known to interfere with common kinase assay formats?
While not universally true for all compounds in this class, the heterocyclic nature of the this compound scaffold means there is a potential for interference, particularly in fluorescence-based assays where the compound's own fluorescence could be a factor.[9] It is always recommended to perform a counter-screen to check for assay interference.[10]
Q2: What is the best way to prepare my this compound inhibitor for an assay?
Most small molecule inhibitors are dissolved in 100% DMSO to create a high-concentration stock solution. Subsequent dilutions should be made in the assay buffer, ensuring the final DMSO concentration in the assay is low (typically below 1%) and consistent across all wells.[10]
Q3: How do I determine if my this compound inhibitor is ATP-competitive?
To determine the mechanism of inhibition, you can perform the kinase assay with your inhibitor at various concentrations of ATP. If the inhibitor is ATP-competitive, the IC50 value will increase as the ATP concentration increases.[18]
Q4: My this compound compound has poor solubility in the assay buffer. What can I do?
Poor solubility can lead to inaccurate and irreproducible results. You can try to:
-
Increase the DMSO concentration slightly, but be mindful of its potential inhibitory effects.
-
Include a small amount of a non-ionic detergent like Brij-35 or Tween-20 in your assay buffer, if compatible with your kinase and assay technology.
-
Sonication of the compound stock solution may also help.
Experimental Protocols
Protocol: In Vitro Kinase Activity Assay (Luminescence-based)
This protocol provides a general framework for determining the IC50 of an this compound inhibitor using a luminescence-based assay that measures ATP depletion (e.g., Kinase-Glo®).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound test inhibitor (dissolved in 100% DMSO)
-
96-well or 384-well white, opaque assay plates
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo®)
-
Plate reader capable of measuring luminescence
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the this compound inhibitor in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution from a 10 mM stock.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the wells of the assay plate.
-
Enzyme and Substrate Addition: Prepare a solution of the kinase and its substrate in the kinase assay buffer. Add this solution to the wells containing the inhibitor.
-
Pre-incubation: Gently mix the plate and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a solution of ATP in the kinase assay buffer. Add this solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., room temperature or 30°C) for a predetermined time within the linear range of the reaction (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Kinase Reaction Pathway:
Caption: A simplified diagram of a kinase reaction and the inhibitory action of an ATP-competitive this compound compound.
References
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (URL: [Link])
- Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (URL: [Link])
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH. (URL: [Link])
- How to Minimize Luminescence Crosstalk for Precise Assay Results - Byonoy. (URL: [Link])
- Exploring the untapped pharmacological potential of imidazopyridazines - RSC Publishing. (URL: [Link])
- Exploration of the this compound scaffold as a protein kinase inhibitor - PubMed. (URL: [Link])
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC - PubMed Central. (URL: [Link])
- Eight Considerations for Getting the Best Data from Your Luminescent Assays - Promega Connections. (URL: [Link])
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity - AACR Journals. (URL: [Link])
- Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed. (URL: [Link])
- Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. (URL: [Link])
- The Ultimate Guide to Troubleshooting Micropl
- Exploration of the this compound scaffold as a protein kinase inhibitor - ResearchG
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC - PubMed Central. (URL: [Link])
- The challenge of selecting protein kinase assays for lead discovery optimiz
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Public
- Design of new disubstituted this compound derivatives as selective Haspin inhibitors.
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (URL: [Link])
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. (URL: [Link])
- What is the effect of immidazole on activity and stability of enzyme?
- Exploration of the this compound scaffold as a protein kinase inhibitor. (URL: [Link])
- Enhanced Enzyme Kinetic Stability by Increasing Rigidity within the Active Site - PMC - NIH. (URL: [Link])
- Identification of this compound TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC - NIH. (URL: [Link])
- Imidazopyridazines as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1): Preparation and evaluation of pyrazole linked analogues - PMC - NIH. (URL: [Link])
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substr
- Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. (URL: [Link])
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity - AACR Journals. (URL: [Link])
Sources
- 1. Exploration of the this compound scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the this compound scaffold as a protein kinase inhibitor - Research - Institut Pasteur [research.pasteur.fr]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [worldwide.promega.com]
- 7. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design of new disubstituted this compound derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Potency of Imidazo[1,2-b]pyridazine Inhibitors In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile Imidazo[1,2-b]pyridazine scaffold. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the translation of potent in vitro activity into successful in vivo efficacy. As Senior Application Scientists, we have synthesized data from peer-reviewed literature and field experience to explain the causality behind experimental choices, ensuring a scientifically robust approach to your research challenges.
The this compound core is a privileged scaffold in modern drug discovery, forming the basis of approved drugs like the multi-kinase inhibitor ponatinib and numerous clinical candidates targeting a range of diseases.[1][2] However, the journey from a potent compound in a biochemical or cellular assay to an effective agent in a preclinical model is fraught with challenges. This guide is structured to help you navigate these hurdles systematically.
Part 1: Troubleshooting the In Vitro-In Vivo Disconnect
This section addresses the most common and critical issue: a promising compound that fails to perform in animal models.
Q1: My lead this compound inhibitor has nanomolar potency in my cell-based assays but shows little to no efficacy in our mouse model. Where do I even begin to troubleshoot?
This is a classic "in vitro-in vivo" correlation problem. High cellular potency confirms the compound can cross the cell membrane (at least in culture) and engage its target. The failure in vivo almost always points to issues with Pharmacokinetics (PK) and/or Pharmacodynamics (PD) . The compound is likely not reaching the target tissue at a sufficient concentration for a long enough duration to exert its biological effect.
Your troubleshooting workflow should be a systematic investigation of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
A pilot PK study is non-negotiable. Without knowing the plasma and/or tissue concentration of your drug over time, you are flying blind. See Part 5: Experimental Protocols for a detailed methodology.
Part 2: Medicinal Chemistry & Structure-Activity Relationships (SAR)
If poor PK is confirmed, rational structural modification is the primary strategy to improve in vivo performance. The this compound scaffold offers several positions for modification that significantly impact both potency and drug-like properties.[3]
Q2: Which positions on the scaffold are most critical for tuning in vivo properties?
Decades of research have shown that the C3 and C6 positions are paramount for optimization.[2][3]
-
C3-Position: Typically bears an aryl or heteroaryl group. This substituent is crucial for target engagement and potency. Modifications here can also influence solubility and metabolism. For instance, in the development of TAK1 inhibitors, exploring different aryl substituents at C3 was key to achieving nanomolar potency.[4]
-
C6-Position: This position often accommodates groups that project into the solvent-exposed region. It is a prime location to install moieties that enhance solubility, improve metabolic stability, and fine-tune permeability without disrupting the core binding interactions.[4][5]
Q3: My compound is rapidly cleared in vivo. How can I improve its metabolic stability?
Rapid clearance is usually due to Phase I (e.g., CYP450 oxidation) or Phase II (e.g., glucuronidation) metabolism. Your strategy should be to identify the "metabolic hot spot" on your molecule and block it.
Troubleshooting Guide: Improving Metabolic Stability
| Common Problem | Causality | Proposed Solution & Rationale | Literature Example |
| Oxidation of an electron-rich aniline ring | Aniline moieties are susceptible to N-dealkylation or aromatic hydroxylation by CYP enzymes, leading to rapid metabolism. | Replace the aniline with a less metabolically labile group, such as a 2-oxo-dihydropyridine. This replacement removes the susceptible aniline nitrogen and can dramatically improve stability. | In a series of Tyk2 JH2 inhibitors, replacing a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety led to a significant improvement in metabolic stability.[6] |
| Metabolism of exposed alkyl chains | Terminal methyl groups or benzylic positions are classic sites for hydroxylation by CYP enzymes. | Introduce a fluorine atom at the site of metabolism (metabolic blocking). The strong C-F bond is resistant to oxidation. Alternatively, replace a linear alkyl chain with a cycloalkyl group (e.g., cyclopropyl, cyclobutyl) to reduce metabolic access. | In the optimization of Haspin inhibitors, modulation of the propyl amine at C-6, including the use of cycloalkylamines, was well-tolerated and maintained potent inhibitory activity.[5] |
| General high lipophilicity | Highly lipophilic compounds (high cLogP) often have greater affinity for metabolic enzymes like CYPs, leading to faster clearance. | Introduce polar groups or nitrogen-containing heterocycles to reduce lipophilicity (cLogP). This can decrease binding to metabolic enzymes. For example, replacing a phenyl ring with a pyridine ring can enhance solubility and reduce cLogP.[4][6] | A Tyk2 inhibitor's improved liver microsomal stability was directly attributed to a reduction in its cLogP from 3.80 to 1.99.[6] |
Part 3: Optimizing Pharmacokinetics (DMPK)
Beyond metabolic stability, aqueous solubility and membrane permeability are the other pillars of good oral bioavailability.
Q4: My compound has very low aqueous solubility (<10 µg/mL). How can I improve this through structural modification?
Low solubility limits the dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption of poorly soluble drugs.[7]
Key Strategies:
-
Introduce Polar/Ionizable Groups: Adding basic amines (e.g., morpholine, piperazine) or acidic groups (e.g., carboxylic acid, phenol) can significantly enhance solubility. Morpholine groups, in particular, are known to enhance water solubility and metabolic stability.[4][8]
-
Reduce Lipophilicity (cLogP): As discussed, systematically replace lipophilic groups with more polar ones. A lower cLogP is generally correlated with better aqueous solubility.
-
Disrupt Crystal Packing: Introduce non-planar or bulky groups that disrupt the flat, aromatic nature of the core. This can reduce the crystal lattice energy, making the solid form easier to dissolve. Macrocyclization is an advanced strategy used to achieve this while maintaining potency.[9]
Q5: My compound has poor permeability in Caco-2 assays. What does this mean and how can I fix it?
Poor permeability in a Caco-2 assay (a model of the intestinal epithelium) suggests two potential problems: low passive diffusion or high activity of efflux transporters.
Efflux Transporters: These are proteins like P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2) that act as cellular "bouncers," actively pumping drugs out of intestinal cells and back into the gut lumen, thereby limiting absorption.[10][11] They also play a role in the blood-brain barrier.[10]
Solutions:
-
Mask Hydrogen Bond Donors: Permeability can sometimes be improved by reducing the number of hydrogen bond donors. One successful strategy involved introducing a 2-pyridyl group on a 2-oxo-1,2-dihydropyridine ring, which formed an intramolecular hydrogen bond. This "internal masking" of a hydrogen bond donor enhanced Caco-2 permeability.[6]
-
Circumvent Efflux Recognition: Subtle structural changes can sometimes prevent a molecule from being recognized by efflux transporters. This often involves fine-tuning lipophilicity and the spatial arrangement of polar groups. It may require synthesizing and testing several analogs to find a non-substrate.[12][13]
-
Inhibit the Transporter (Advanced): In some therapeutic areas like oncology, co-dosing with an efflux inhibitor is a possibility. Some this compound-based Pim1 kinase inhibitors have been shown to overcome ABCG2-mediated drug resistance, suggesting a dual-mode effect.[14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of new disubstituted this compound derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of this compound macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo assessment of the impact of efflux transporter on oral drug absorption using portal vein-cannulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating and Mitigating Toxicity of Imidazo[1,2-b]pyridazine-Based Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine-based compounds. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to anticipate, identify, and address potential toxicity issues during your experimental work. The this compound scaffold is a privileged structure in medicinal chemistry, featured in numerous bioactive molecules, including kinase inhibitors.[1][2] However, like many nitrogen-containing heterocyclic compounds, it can present toxicity challenges that require careful consideration and strategic mitigation.
This resource is structured to offer both quick-reference FAQs and detailed troubleshooting workflows to support your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and concerns regarding the toxicity of this compound-based compounds.
Q1: What are the most common toxicity concerns associated with the this compound scaffold?
A1: Based on current research, the primary toxicity concerns for this class of compounds include:
-
General Cytotoxicity: Some derivatives have demonstrated cytotoxic effects in various cell lines, which can be linked to on-target or off-target mechanisms.[3] In some cases, this has been associated with DNA fragmentation.[4][5]
-
Off-Target Kinase Activity: As many imidazo[1,2-b]pyridazines are designed as kinase inhibitors, a lack of selectivity can lead to the inhibition of unintended kinases, resulting in cellular toxicity.[6][7][8]
-
Cardiotoxicity (hERG Inhibition): Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a known risk for many small molecules and can lead to cardiac arrhythmias. This has been a consideration in the development of some this compound series.
-
Metabolism-Induced Toxicity: The metabolic fate of these compounds can sometimes lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, causing toxicity. While specific metabolic pathways for the core scaffold are not extensively detailed in public literature, the potential for cytochrome P450-mediated oxidation is a key consideration.[9]
Q2: I'm observing high levels of cytotoxicity in my primary cell-based assay. What are the immediate troubleshooting steps?
A2: High cytotoxicity in initial screens can be multifactorial. Here's a logical progression for troubleshooting:
Caption: Initial troubleshooting workflow for unexpected cytotoxicity.
-
Verify Compound Integrity and Solubility: Confirm the identity and purity of your compound. Precipitated compound can lead to inconsistent results and direct physical stress on cells.
-
Review Assay Parameters: Ensure cell density, incubation times, and reagent concentrations are optimal and consistent.
-
Assess Solvent Toxicity: Run a vehicle control with the same concentration of your solvent (e.g., DMSO) to rule out solvent-induced cytotoxicity.
Q3: How can I proactively design this compound derivatives with a lower risk of toxicity?
A3: Proactive design involves considering key structure-activity relationships (SAR) and physicochemical properties:
-
Improve Kinase Selectivity: For kinase inhibitors, utilize structural biology insights to design compounds that specifically interact with the target kinase's active site, avoiding conserved regions shared by other kinases.[6]
-
Modulate Physicochemical Properties: High lipophilicity can sometimes correlate with increased hERG inhibition and off-target effects. Modifying substituents to reduce the calculated logP (cLogP) can be a beneficial strategy.[10]
-
Employ Bioisosteric Replacements: Strategically replace potentially toxic functional groups (toxicophores) with bioisosteres that maintain desired activity but have a more favorable safety profile.
-
Consider Metabolic Stability: Modifications that block or alter sites of metabolism can prevent the formation of reactive metabolites. For example, replacing a metabolically labile proton with a fluorine atom.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific toxicity issues you may encounter.
Guide 1: Investigating and Mitigating Off-Target Kinase Activity
A common challenge with this compound-based kinase inhibitors is achieving high selectivity. Off-target activity can lead to unexpected cytotoxicity and other adverse effects.
Workflow for Addressing Off-Target Activity:
Caption: Workflow for assessing and mitigating reactive metabolite formation.
Experimental Protocol: Glutathione (GSH) Trapping Assay
-
Incubation: Incubate your test compound with liver microsomes (human, rat, or other relevant species) in the presence of NADPH (to initiate metabolism) and a trapping agent, typically glutathione (GSH).
-
Control Incubations: Run parallel incubations without NADPH (to identify non-metabolic adducts) and without the test compound (background control).
-
Sample Processing: After incubation, quench the reaction (e.g., with acetonitrile) and centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: Look for ions with a mass corresponding to the parent compound plus the mass of glutathione (or a fragment thereof). The presence of such ions in the NADPH-containing sample, but not in the control, suggests the formation of a reactive metabolite that has been trapped by GSH.
Mitigation Strategies:
-
Metabolic Hotspot Blocking: Once a potential site of metabolism is identified (e.g., through metabolite identification studies or in silico prediction), modify that position on the molecule to prevent metabolism. A common strategy is deuteration or fluorination of a metabolically labile C-H bond.
-
Bioisosteric Replacement: If a particular functional group is being metabolized to a reactive species, replace it with a non-bioactivatable bioisostere.
Guide 3: Addressing Potential Cardiotoxicity (hERG Inhibition)
Early assessment of hERG liability is critical in drug development.
Workflow for hERG Liability Assessment and Mitigation:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of new disubstituted this compound derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of Imidazo[1,2-b]pyridazines for Preclinical Advancement
Welcome to the technical support center for the synthesis and scale-up of Imidazo[1,2-b]pyridazine derivatives. This guide is designed for researchers, chemists, and process development professionals engaged in advancing these potent heterocyclic scaffolds from bench-scale discovery to preclinical manufacturing. The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Scaling its synthesis, however, presents unique challenges that require a thorough understanding of the reaction mechanism, critical process parameters, and potential pitfalls.
This document provides practical, experience-driven advice in a question-and-answer format, focusing on the most common and robust synthetic strategies to ensure a reproducible and scalable process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to the this compound core?
The most widely adopted and scalable method for constructing the this compound ring system is the condensation reaction between a 3-aminopyridazine derivative and an α-halocarbonyl compound.[4] This is a variation of the classic Tschitschibabin reaction.
-
Starting Materials: Typically, a 3-amino-6-halopyridazine is used as the nucleophile, and an α-bromoketone or chloroacetaldehyde is the electrophile.[4][5]
-
Mechanism: The reaction proceeds via an initial SN2 reaction where the exocyclic amino group of the pyridazine attacks the α-carbon of the carbonyl compound. This is followed by an intramolecular cyclization, where a ring nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to form the aromatic this compound ring.
-
Why it's Scalable: This route generally uses readily available and relatively inexpensive starting materials. The reaction conditions are often straightforward (e.g., reflux in an alcohol solvent) and do not typically require specialized high-pressure or cryogenic equipment, making it amenable to standard pilot plant reactors.
Q2: How does the choice of starting materials, specifically the halogen on the pyridazine ring, impact the reaction?
The substituent on the 3-aminopyridazine ring, particularly a halogen at the 6-position (e.g., 3-amino-6-chloropyridazine), plays a crucial dual role.
-
Directing Cyclization: The presence of a halogen on the pyridazine ring is key to achieving good yields.[4] In unsubstituted 3-aminopyridazine, the endocyclic nitrogen (N1) is often the most nucleophilic site. Alkylation at this position by the α-haloketone leads to undesired side products and hampers the formation of the desired bicyclic product. The electron-withdrawing nature of the halogen at the 6-position deactivates the ring nitrogens, making the exocyclic amino group (at C3) the preferential site for the initial nucleophilic attack, thus ensuring the correct reaction pathway for cyclization.[4]
-
A Handle for Further Functionalization: The 6-chloro substituent in the final product, such as 6-Chlorothis compound, is an invaluable synthetic handle.[6] It provides a reactive site for subsequent nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities required for structure-activity relationship (SAR) studies and optimization of preclinical candidates.[7][8]
Q3: What are the critical process parameters (CPPs) to monitor and control during scale-up?
Scaling up requires rigorous control over several parameters to ensure consistency, safety, and yield.
-
Temperature Control: The initial alkylation and subsequent cyclization/dehydration steps have different optimal temperature ranges. Exothermic events, especially during the initial addition of the α-halocarbonyl, must be managed with controlled addition rates and efficient reactor cooling to prevent runaway reactions and the formation of impurities.
-
Reagent Stoichiometry and Addition Rate: Precise control of stoichiometry is vital. An excess of the α-halocarbonyl can lead to side reactions and purification challenges. On a large scale, the α-halocarbonyl is typically added portion-wise or via an addition funnel to control the reaction rate and temperature.
-
Solvent Selection: The choice of solvent (commonly ethanol, isopropanol, or DMF) affects reaction kinetics, solubility of intermediates and products, and the workup procedure. For scale-up, factors like boiling point, safety profile, and ease of removal/recycling become critical.
-
Mixing Efficiency: Homogeneous mixing is essential to maintain uniform temperature and concentration, preventing the formation of local "hot spots" that can lead to degradation and side products. The impeller design and agitation speed must be optimized for the specific reactor geometry and batch volume.
Q4: What are the primary safety considerations when moving from bench to pilot scale?
-
Handling of α-Halocarbonyls: Many α-haloketones and aldehydes (e.g., chloroacetaldehyde) are highly toxic, corrosive, and lachrymatory.[5] Scale-up requires the use of closed-transfer systems and appropriate personal protective equipment (PPE). Engineering controls like fume hoods or isolators are mandatory.
-
Exothermicity: As mentioned, the initial alkylation can be exothermic. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is recommended before scaling up to understand the heat of reaction and design an adequate cooling strategy.
-
Pressure Build-up: The reaction often involves heating, which can lead to pressure build-up in a closed reactor. Reactors must be equipped with pressure relief systems. If gaseous byproducts are formed, proper venting is required.
-
Workup and Waste Disposal: Handling large volumes of solvents and aqueous waste requires careful planning. Waste streams should be characterized and disposed of according to environmental regulations.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem: Low or No Yield of the Desired this compound Product.
| Possible Cause | Recommended Solution & Explanation |
| Incorrect Regioselectivity | The α-halocarbonyl may be alkylating the ring nitrogen instead of the exocyclic amine. Solution: Ensure you are using a 3-amino-6-halo pyridazine. The electron-withdrawing halogen is critical for directing the reaction to the correct nitrogen.[4] Verify the identity and purity of your starting material. |
| Poor Quality Starting Materials | The 3-aminopyridazine may be oxidized, or the α-halocarbonyl may have degraded. Solution: Use freshly sourced or purified starting materials. α-Halocarbonyls can be unstable; store them under recommended conditions (e.g., refrigerated, under inert atmosphere). Perform NMR or GC-MS to confirm the purity of reagents before starting the reaction. |
| Inappropriate Base or pH | The reaction is typically run under mildly basic or neutral conditions.[4] A strong base can promote self-condensation of the carbonyl compound or other side reactions. Solution: Sodium bicarbonate is often sufficient. If no product is forming, the reaction may need a non-nucleophilic base to neutralize the H-X formed during the reaction. Screen mild bases like NaHCO₃ or K₂CO₃. |
| Insufficient Temperature/Time | The cyclization and dehydration steps may require higher temperatures or longer reaction times to proceed to completion. Solution: Monitor the reaction progress using TLC or LC-MS. If starting material remains after an extended period at the initial temperature, cautiously increase the temperature towards the solvent's reflux point and continue monitoring. |
Problem: The Reaction Mixture Turns Dark/Tarry, Complicating Workup.
| Possible Cause | Recommended Solution & Explanation |
| Thermal Degradation | Overheating can cause the decomposition of reagents or the product, leading to polymerization and tar formation. Solution: Implement strict temperature control. Add the α-halocarbonyl reagent slowly and with efficient cooling to manage the initial exotherm. Avoid creating localized hot spots by ensuring vigorous and effective stirring. |
| Instability of Carbonyl Reagent | Some α-halocarbonyls, particularly aldehydes like chloroacetaldehyde, are prone to polymerization, especially under basic conditions or at elevated temperatures. Solution: Use a freshly prepared aqueous solution of chloroacetaldehyde or a stable equivalent. Add it to the reaction mixture at a controlled rate and at a moderate temperature before heating to reflux. |
| Air Oxidation | Electron-rich intermediates or the final product may be sensitive to air oxidation at high temperatures. Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is a good practice for scale-up regardless, as it improves process consistency and safety. |
Problem: Difficulty in Product Isolation and Purification.
| Possible Cause | Recommended Solution & Explanation |
| Product is Highly Soluble | The product may remain in the mother liquor after cooling. Solution: Perform a solvent screen to find an anti-solvent that can induce precipitation. Alternatively, concentrate the reaction mixture under reduced pressure to a smaller volume before cooling or adding an anti-solvent. |
| Emulsion During Aqueous Workup | Tarry impurities can act as surfactants, leading to persistent emulsions during extraction. Solution: Add a saturated brine solution to help break the emulsion. Filtering the organic layer through a pad of Celite® or sodium sulfate can also be effective. In some cases, a change in pH may be necessary. |
| Persistent Impurities | Impurities with similar polarity to the product make chromatographic purification difficult and costly at scale. Solution: Focus on optimizing the reaction to minimize impurity formation. For purification, recrystallization is often the most scalable method. Perform a thorough solvent screen to identify a suitable recrystallization solvent system. |
Visualized Experimental Workflow & Logic
To successfully scale the synthesis, a logical workflow from planning to final product is essential.
Caption: A typical workflow for scaling up this compound synthesis.
Scalable Laboratory Protocol: Synthesis of 6-Chloro-2-phenylthis compound
This protocol is a representative example based on common literature procedures.[4] Researchers must perform their own risk assessment and optimization before scaling.
Table 1: Reagents and Stoichiometry
| Reagent | M.W. | Amount | Moles | Equiv. |
| 3-Amino-6-chloropyridazine | 129.55 | 10.0 g | 77.2 mmol | 1.0 |
| 2-Bromoacetophenone | 199.04 | 15.36 g | 77.2 mmol | 1.0 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 9.73 g | 115.8 mmol | 1.5 |
| Ethanol (200 proof) | 46.07 | 200 mL | - | - |
Step-by-Step Procedure:
-
Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 3-amino-6-chloropyridazine (10.0 g, 1.0 eq) and sodium bicarbonate (9.73 g, 1.5 eq).
-
Solvent Addition: Add ethanol (200 mL) to the flask. Begin stirring to create a suspension.
-
Reagent Addition: Add 2-bromoacetophenone (15.36 g, 1.0 eq) to the suspension at room temperature. Note: For larger scales, this should be added portion-wise or as a solution in ethanol to control any potential exotherm.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 8-12 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS until the starting 3-amino-6-chloropyridazine is consumed.
-
Cooling and Isolation: Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product should precipitate.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 30 mL) and then with water (2 x 50 mL) to remove residual salts.
-
Drying: Dry the solid product under vacuum at 40-50°C to a constant weight.
-
Analysis: Analyze the final product for purity (HPLC), identity (¹H NMR, MS), and appearance. Expected yield: 75-85%.
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing common synthesis problems.
Caption: A logic tree for troubleshooting low-yield this compound synthesis.
References
- Exploring the Synthesis and Applications of this compound Deriv
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.PubMed Central.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- Design of new disubstituted this compound derivatives as selective Haspin inhibitors.
- This compound as privileged scaffold in medicinal chemistry: An extensive review.PubMed.
- This compound as privileged scaffold in medicinal chemistry: An extensive review | Request PDF.
- Design and synthesis of this compound IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma.PubMed.
- Some synthetic routes to imidazo[1,2-b]pyridazines.
- Synthesis of this compound comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
- On the Biological Importance, Preparation, and Uses of this compound-Based Compounds.
Sources
- 1. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Design of new disubstituted this compound derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery
A Senior Application Scientist's Guide to Two Privileged Heterocyclic Systems
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is perpetual. Among the myriad of heterocyclic systems, the nitrogen-bridged fused rings of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine have emerged as "privileged scaffolds."[1][2] This guide provides a comparative analysis of these two prominent cores, delving into their physicochemical properties, synthetic accessibility, and biological significance to aid researchers and drug development professionals in their strategic selection and application.
At a Glance: Core Structural and Physicochemical Differences
The fundamental difference between the two scaffolds lies in the nature of the six-membered ring fused to the imidazole moiety. Imidazo[1,2-a]pyridine features a pyridine ring, while this compound incorporates a pyridazine ring, introducing an additional nitrogen atom. This seemingly subtle change has profound implications for the electronic properties, geometry, and ultimately, the biological activity of the resulting molecules.
One key distinction that has been noted in comparative studies is the difference in lipophilicity. For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, the this compound series was identified as being less lipophilic than their imidazo[1,2-a]pyridine counterparts.[3] This can be a crucial parameter in drug design, influencing properties such as solubility, permeability, and metabolic stability.
Below is a summary of the basic physicochemical properties of the parent, unsubstituted scaffolds:
| Property | This compound | Imidazo[1,2-a]pyridine |
| Molecular Formula | C₆H₅N₃[4] | C₇H₆N₂ |
| Molar Mass | 119.12 g/mol [4] | 118.14 g/mol |
| Appearance | White to off-white crystalline powder[5][6] | Liquid or solid (white to light yellow)[7] |
| Melting Point | 53-55 °C[5] | 119 - 121 °C (for solid form)[7] |
| Boiling Point | Not readily available | 278 - 280 °C[7] |
| Density | ~1.29 g/cm³[8] | ~1.165 g/mL at 25 °C |
| Solubility | Soluble in dimethylformamide[8][9] | Slightly soluble in water; soluble in polar organic solvents like ethanol and acetone[7] |
| pKa | ~3.7 (for NH group)[6] | ~4.7[7] |
Synthetic Accessibility: A Tale of Two Cyclizations
Both scaffolds are generally accessible through well-established synthetic routes, typically involving the condensation of an aminopyridine or aminopyridazine with an α-halocarbonyl compound. However, the specific precursors and reaction conditions can vary, influencing the overall efficiency and diversity of achievable derivatives.
General Synthetic Workflow
The synthesis of both scaffolds often follows a similar logical path, starting from the respective amino-heterocycle and a suitable carbonyl-containing reagent.
Caption: Generalized synthetic workflows for Imidazo[1,2-a]pyridine and this compound scaffolds.
Synthesis of Imidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine core is classically achieved through the Tschitschibabin reaction, which involves the reaction of 2-aminopyridines with α-halocarbonyl compounds.[10] This method has been refined over the years, with modern variations using different catalysts and reaction conditions to improve yields and substrate scope.[10][11] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, have also been employed to generate highly substituted imidazo[1,2-a]pyridines in a single step.[12][13]
Exemplary Protocol: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridines [10]
-
Reactants: α-bromo/chloroketone (1 mmol) and 2-aminopyridine (1 mmol).
-
Solvent/Catalyst: None.
-
Temperature: 60 °C.
-
Procedure: The reactants are mixed and heated at 60 °C. The reaction progress is monitored by TLC. Upon completion, the product is isolated and purified.
-
Rationale: This method offers a green and efficient alternative to traditional approaches by avoiding the use of solvents and catalysts.
Synthesis of Imidazo[1,2-b]pyridazines
The construction of the this compound ring system is also commonly achieved through a condensation reaction, typically between a 3-aminopyridazine and an α-bromoketone.[14] The presence of a halogen on the pyridazine ring has been shown to facilitate the successful formation of the bicyclic product in good yields.[14]
Exemplary Protocol: Synthesis of 2,6-disubstituted Imidazo[1,2-b]pyridazines [14]
-
Reactants: 3-amino-6-halopyridazine (1 eq.) and α-bromoketone (1 eq.).
-
Base: Sodium bicarbonate.
-
Solvent: A suitable organic solvent (e.g., ethanol).
-
Procedure: The reactants and base are stirred in the solvent at room temperature or with gentle heating until the reaction is complete. The product is then isolated via filtration or extraction and purified.
-
Rationale: The use of a mild base like sodium bicarbonate is sufficient to promote the reaction. The halogen at the 6-position of the pyridazine ring is a key feature for successful cyclization and also serves as a handle for further functionalization.[15]
A Comparative Look at Biological Activities and Therapeutic Applications
Both scaffolds have demonstrated a vast spectrum of biological activities, leading to their widespread investigation in drug discovery programs.[16][17] They have been explored as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, among other therapeutic applications.[18][19][20]
Kinase Inhibition: A Prominent Area of Investigation
A significant area of overlap in the biological activities of these two scaffolds is their role as kinase inhibitors. Numerous derivatives of both imidazo[1,2-a]pyridine and this compound have been developed as potent inhibitors of various kinases, which are crucial targets in oncology and other diseases.[3][21][22][23]
Notably, a study on Mps1 kinase inhibitors found that switching from an imidazo[1,2-a]pyrazine to an this compound scaffold retained potent biochemical and cellular activity while improving antiproliferative activity.[24] This highlights how a subtle change in the core structure can lead to significant improvements in biological performance.
The following table presents a comparative overview of the inhibitory activities of representative compounds from both scaffolds against selected kinases.
| Scaffold | Compound | Target Kinase | IC₅₀ (nM) | Reference |
| This compound | Compound 20a | PfCLK1 | 32 | [22] |
| DYRK1A | 50 | [22] | ||
| CLK1 | 82 | [22] | ||
| CLK4 | 44 | [22] | ||
| This compound | Ponatinib | Multiple Kinases | Varies | [25] |
| This compound | Compound 27f | Mps1 (cellular) | 0.70 | [24] |
| Imidazo[1,2-a]pyridine | Representative CDK inhibitors | CDK2 | Similar to this compound counterparts | [3] |
This table is for illustrative purposes and represents a selection of data from the cited literature.
Structure-Activity Relationship (SAR) and Binding Mode Differences
While compounds from both series can exhibit similar potencies against certain targets, their structure-activity relationships (SAR) can differ significantly.[3] For CDK inhibitors, it was observed that the SAR of the two series was notably different, which was later explained by differences in their binding modes within the kinase active site, as confirmed by protein-inhibitor crystal structures.[3]
This divergence in SAR underscores the importance of the scaffold's inherent electronic and steric properties in dictating how its derivatives interact with their biological targets. The additional nitrogen atom in the this compound ring can alter the hydrogen bonding patterns and overall orientation of the molecule in a binding pocket compared to the imidazo[1,2-a]pyridine core.
Caption: Influence of the core scaffold on SAR and resulting biological properties.
Marketed Drugs and Clinical Candidates
The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is firmly established, with several marketed drugs, including Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent), based on this core structure.[1][16][26]
The this compound scaffold has also yielded successful clinical candidates, most notably Ponatinib, a multi-targeted kinase inhibitor used in the treatment of certain types of leukemia.[25] The success of these compounds has spurred further interest in exploring the therapeutic potential of this scaffold.[17][25]
Conclusion: Strategic Scaffold Selection for Drug Discovery
Both this compound and Imidazo[1,2-a]pyridine are undeniably valuable scaffolds in the medicinal chemist's toolbox. The choice between them should be a strategic one, guided by the specific goals of the drug discovery program.
-
Imidazo[1,2-a]pyridine offers a well-trodden path with a proven track record in marketed drugs. Its synthetic chemistry is extensively documented, providing a solid foundation for library synthesis and lead optimization.
-
This compound , with its additional nitrogen atom, presents opportunities for modulating physicochemical properties, such as reducing lipophilicity, and exploring alternative binding modes and SAR. The success of Ponatinib demonstrates its potential for developing highly potent and selective inhibitors.
Ultimately, a thorough understanding of the subtle yet significant differences in the physicochemical properties, synthetic nuances, and biological activities of these two "privileged" scaffolds will empower researchers to make more informed decisions in the design and development of the next generation of therapeutics.
References
- D. W. Kim, et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-52.
- A. A. K. El-Remessy, et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- Z. B. Wang, et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2096-2103.
- A. A. A. Qadir, et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 90, 01004.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- N. Devi, et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
- M. C. de la Torre, et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35293-35306.
- S. Knapp, et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Molecular Cancer Therapeutics, 6(7), 1956-1965.
- A. Sharma, et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
- A. Deep, et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250.
- L. A. Al-Saffar, et al. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 267, 116216.
- M. L. G. de la Torre, et al. (2001). Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. Arzneimittelforschung, 51(4), 304-9.
- T. Honda, et al. (2015). Discovery of this compound Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1845-1863.
- Dakenchem. (n.d.).
- A. C. S. N. de Vasconcelos, et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- S. K. Guchhait, et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- N. Oumata, et al. (2017). Exploration of the this compound scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 626-638.
- A. Deep, et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250.
- A. Sharma, et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
- S. K. Guchhait, et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega, 8(10), 9145-9161.
- A. C. S. N. de Vasconcelos, et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Q. Song, et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 15(7), 1855-1861.
- S. K. Guchhait, et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 15(2), 273-287.
- ChemBK. (2024). This compound.
- S. K. Guchhait, et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
- Pipzine Chemicals. (n.d.). Imidazo[1,2-a]pyridine.
- S. K. Guchhait, et al. (2018). Synthesis of this compound comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139.
- National Center for Biotechnology Information. (n.d.). Imidazo(1,2-b)pyridazine.
- Sigma-Aldrich. (n.d.). Imidazo[1,2-a]pyridine.
- Sinochem Nanjing. (n.d.). Imidazo-1,2-B-Pyridazine.
- Xiamen Aeco Chemical Co., Ltd. (n.d.).
- H. Li, et al. (2020). Synthesis and antifungal activity of this compound derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 30(14), 127244.
- ChemicalBook. (2025). This compound.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. sinochem-nanjing.com [sinochem-nanjing.com]
- 7. Imidazo[1,2-a]pyridine: Chemical Properties, Synthesis, Uses, Safety Data & Supplier Information – China Expert Guide [pipzine-chem.com]
- 8. chembk.com [chembk.com]
- 9. This compound | 766-55-2 [chemicalbook.com]
- 10. bio-conferences.org [bio-conferences.org]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents [pubmed.ncbi.nlm.nih.gov]
- 19. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and antifungal activity of this compound derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 22. Exploration of the this compound scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Imidazo[1,2-b]pyridazine and Other Heterocyclic Kinase Inhibitors for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the strategic design of small molecule kinase inhibitors is paramount. The selection of a core heterocyclic scaffold is a critical decision that dictates the potency, selectivity, and ultimate clinical success of a drug candidate. This guide provides an in-depth, objective comparison of the Imidazo[1,2-b]pyridazine scaffold against other prominent heterocyclic systems—specifically pyrimidine, quinoline, and pyrazole-based inhibitors. Drawing upon extensive experimental data and field-proven insights, we will dissect the nuances of these inhibitor classes to empower researchers in their drug development endeavors.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The this compound core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating broad applicability across a range of kinase targets.[1] This bicyclic heteroaromatic system offers a unique combination of structural rigidity and synthetic tractability, allowing for diverse substitutions to optimize target engagement and pharmacokinetic properties.
A prime example of the successful application of this scaffold is Ponatinib (Iclusig®) , a potent multi-targeted tyrosine kinase inhibitor.[2][3] Ponatinib's mechanism of action involves binding to the ATP-binding site of the BCR-ABL kinase, including the gatekeeper T315I mutant that confers resistance to other tyrosine kinase inhibitors (TKIs).[4] This ability to overcome resistance has established the this compound scaffold as a valuable tool in the development of next-generation kinase inhibitors.[4] Beyond BCR-ABL, inhibitors based on this scaffold have shown activity against a variety of other kinases, including Cyclin-Dependent Kinases (CDKs), PIM kinases, Tyrosine Kinase 2 (Tyk2), and Transforming growth factor-β-activated kinase 1 (TAK1).[5][6][7]
Comparative Analysis of Heterocyclic Kinase Inhibitors
To provide a comprehensive comparison, we will evaluate the this compound scaffold against three other widely utilized heterocyclic systems in kinase inhibitor design: pyrimidine, quinoline, and pyrazole. For each class, we will examine a representative FDA-approved drug, focusing on its target profile, mechanism of action, and key performance data.
Pyrimidine-Based Inhibitors: The Cornerstone of Kinase Drug Discovery
The pyrimidine ring is a foundational scaffold in the development of kinase inhibitors, owing to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site.[8]
A prominent example is Imatinib (Gleevec®) , a first-generation BCR-ABL tyrosine kinase inhibitor that revolutionized the treatment of Chronic Myeloid Leukemia (CML).[9]
Mechanism of Action: Imatinib functions as a Type II inhibitor, binding to and stabilizing the inactive (DFG-out) conformation of the ABL kinase domain. This prevents ATP from binding and subsequent phosphorylation of downstream substrates.
Quinoline-Based Inhibitors: Versatility and Broad Applicability
The quinoline scaffold has demonstrated significant versatility, with derivatives showing inhibitory activity against a wide array of kinases.
Bosutinib (Bosulif®) , a dual Src/Abl tyrosine kinase inhibitor, exemplifies the clinical utility of the quinoline core.[7]
Mechanism of Action: Bosutinib is an ATP-competitive inhibitor that targets the active (DFG-in) conformation of the kinase.
Pyrazole-Based Inhibitors: A Scaffold for Potency and Selectivity
The pyrazole ring is another privileged scaffold in kinase inhibitor design, with numerous approved drugs incorporating this motif.[10]
Crizotinib (Xalkori®) , an inhibitor of ALK and ROS1 tyrosine kinases, highlights the success of the pyrazole scaffold in targeting specific oncogenic drivers.
Mechanism of Action: Crizotinib is an ATP-competitive inhibitor that targets the active conformation of the ALK kinase.
Head-to-Head Comparison: Performance and Selectivity
A direct comparison of the inhibitory profiles of these compounds reveals the distinct advantages and disadvantages of each heterocyclic scaffold. The following tables summarize key IC50 data for our representative inhibitors against their primary targets and a selection of off-target kinases.
| Inhibitor | Scaffold | Primary Target(s) | IC50 (nM) vs. Primary Target(s) |
| Ponatinib | This compound | BCR-ABL (native) | 0.37 |
| BCR-ABL (T315I) | 2.0 | ||
| Imatinib | Pyrimidine | BCR-ABL | 25 - 100 |
| Bosutinib | Quinoline | Src | 1.2 |
| BCR-ABL | 20 | ||
| Crizotinib | Pyrazole | ALK | 20-30 |
| c-Met | 5 |
Table 1: Comparative in vitro potency of representative kinase inhibitors. Data compiled from multiple sources.
| Kinase | Ponatinib IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Bosutinib IC50 (nM) |
| BCR-ABL | 0.37 | 37 | 0.59 | 20 | 1.2 |
| SRC | 0.30 | >10000 | 0.49 | >10000 | 1.2 |
| KIT | 1.5 | 110 | 12 | 160 | 31 |
| PDGFRα | 1.1 | 79 | 16 | 120 | 46 |
| VEGFR2 | 1.5 | 2900 | 2.9 | 1100 | 12 |
Table 2: Kinase selectivity profile of BCR-ABL inhibitors. This table highlights the multi-targeted nature of Ponatinib compared to the other inhibitors.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these inhibitors is crucial for rational drug design and predicting potential on- and off-target effects.
Caption: Simplified BCR-ABL signaling pathway.
The this compound-based inhibitor, Ponatinib, effectively blocks the constitutive kinase activity of BCR-ABL, thereby inhibiting downstream signaling through pathways like RAS/MAPK, JAK/STAT, and PI3K/AKT that drive leukemic cell proliferation and survival.[11]
Caption: EGFR signaling pathway.
Caption: ALK signaling pathway in NSCLC.
Caption: BRAF/MEK/ERK signaling pathway.
Caption: CDK4/6-Cyclin D-Rb signaling pathway.
Experimental Protocols: A Guide to Kinase Inhibitor Characterization
To ensure the scientific integrity of this guide, we provide detailed protocols for key experiments used in the characterization of kinase inhibitors.
Biochemical Kinase Activity Assays
These assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase.
Caption: TR-FRET kinase assay workflow.
Protocol:
-
To the wells of a microplate, add the kinase and varying concentrations of the test inhibitor.
-
Initiate the kinase reaction by adding a biotinylated peptide substrate and ATP.
-
Incubate the reaction mixture to allow for substrate phosphorylation.
-
Stop the reaction and add a detection solution containing a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths. The ratio of these signals is proportional to the extent of substrate phosphorylation.
Caption: AlphaScreen® kinase assay workflow.
Protocol:
-
In a microplate, combine the kinase, a biotinylated peptide substrate, and the test inhibitor.
-
Start the reaction by the addition of ATP.
-
Incubate to allow for phosphorylation.
-
Add a mixture of streptavidin-coated donor beads and anti-phospho-substrate antibody-conjugated acceptor beads.
-
Incubate in the dark to allow for bead-analyte complex formation.
-
Read the plate on an AlphaScreen-compatible reader.
Cellular Proliferation Assays
These assays measure the effect of a compound on the growth and viability of cancer cell lines.
Caption: MTT cell proliferation assay workflow.
Protocol:
-
Seed cells at a desired density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for a period of time (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Sources
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. promega.com [promega.com]
- 7. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. aacrjournals.org [aacrjournals.org]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core for Modern Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the identification and validation of robust molecular scaffolds. Among these, the imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold," a distinction earned through its consistent presence in biologically active compounds across a wide spectrum of therapeutic areas.[1][2] This guide provides an in-depth technical comparison of the this compound scaffold against other common heterocyclic systems, supported by experimental data and protocols to empower researchers in their drug discovery endeavors.
The Rise of a Privileged Scaffold: Key Attributes of this compound
The this compound system is a fused heterocyclic ring composed of an imidazole and a pyridazine ring. This unique arrangement confers a combination of desirable physicochemical and biological properties that make it an attractive starting point for drug design.
Key Physicochemical and Structural Features:
-
Rigid, Planar Structure: The fused ring system provides a rigid and largely planar core, which can be advantageous for specific and high-affinity binding to protein targets. This rigidity reduces the entropic penalty upon binding.
-
Hydrogen Bonding Capabilities: The presence of nitrogen atoms in both the imidazole and pyridazine rings provides opportunities for multiple hydrogen bond donor and acceptor interactions with target proteins, a critical feature for potent inhibition.[3]
-
Tunable Electronics: The electronic properties of the scaffold can be readily modulated through substitution at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Metabolic Stability: The fused aromatic system generally exhibits good metabolic stability, a crucial attribute for developing orally bioavailable drugs.
The versatility of this scaffold is exemplified by the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®) , which effectively targets the T315I mutant of the BCR-ABL kinase, a mutation that confers resistance to other tyrosine kinase inhibitors.[4] This clinical success has spurred further investigation into the potential of the this compound core for a range of other diseases.
Comparative Analysis: this compound vs. Alternative Kinase Inhibitor Scaffolds
To objectively assess the viability of the this compound scaffold, a direct comparison with other well-established kinase inhibitor scaffolds is essential. Here, we focus on the domain of oncology and compare key properties of representative inhibitors.
Physicochemical Property Profiling
The "drug-likeness" of a scaffold is often evaluated based on its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. An analysis of FDA-approved kinase inhibitors reveals certain trends in these properties.[5][6][7][8]
| Property | This compound (Ponatinib) | Quinazoline (Gefitinib) | Pyrimidine (Imatinib) | Indole (Sunitinib) |
| Molecular Weight ( g/mol ) | 532.56 | 446.9 | 493.6 | 398.46 |
| LogP | 4.6 | 4.2 | 4.1 | 5.2 |
| Topological Polar Surface Area (TPSA) (Ų) | 84.6 | 63.8 | 87.8 | 65.7 |
| Hydrogen Bond Donors | 2 | 1 | 5 | 3 |
| Hydrogen Bond Acceptors | 7 | 6 | 7 | 4 |
Data compiled from publicly available drug information resources.
This comparison highlights that while kinase inhibitors, in general, tend to be larger and more lipophilic than drugs for other indications, the this compound scaffold in Ponatinib exhibits properties that are within the range of other successful kinase inhibitors.[5][6] Its TPSA and hydrogen bonding capacity are comparable, suggesting a good balance between cell permeability and target engagement.
Potency and Selectivity: A Case Study in BCR-ABL Inhibition
The true measure of a scaffold's utility lies in its ability to be elaborated into potent and selective inhibitors. The following table compares the inhibitory activity (IC50) of Ponatinib against other BCR-ABL inhibitors, particularly against the challenging T315I mutant.[9]
| BCR-ABL Mutant | Ponatinib IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) | Bosutinib IC50 (nM) |
| Wild-Type | 0.37 - 2 | 25 - 100 | 0.6 - 1 | 20 - 30 | 1.2 - 20 |
| T315I | 2 - 11 | >10,000 | >1,000 | >10,000 | >1,000 |
| G250E | 0.4 | 130 | 3 | 30 | 20 |
| E255K | 0.5 | 500 | 10 | 100 | 30 |
| Y253F | 0.4 | 400 | 2 | 50 | 20 |
IC50 values are compiled from various preclinical studies and may vary depending on the specific assay conditions.[9]
The data unequivocally demonstrates the superior potency of the this compound-based inhibitor, Ponatinib, against the T315I mutation, a major mechanism of resistance to other therapies.[4][10] This underscores the scaffold's ability to be functionalized to overcome significant clinical challenges.
Experimental Validation: Protocols and Workflows
To ensure scientific integrity, the validation of a drug scaffold requires robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis of a generic this compound core and a widely used biochemical assay for assessing kinase inhibition.
General Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines
The synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines is a versatile process that allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR).[11][12][13][14][15][16]
Step 1: Synthesis of the this compound Core
A common and efficient method for constructing the core scaffold is through the condensation of a 3-amino-6-chloropyridazine with an α-haloketone.
-
Reaction: To a solution of 3-amino-6-chloropyridazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add the desired α-bromoketone (1.1 equivalents).
-
Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration. The crude product can be purified by recrystallization or column chromatography.
Step 2: Functionalization at the 3- and 6-positions
The chloro-substituted this compound is a versatile intermediate for further diversification through various cross-coupling reactions.
-
Suzuki Coupling (for C-C bond formation at C6): The chlorine at the 6-position can be readily displaced by a variety of aryl or heteroaryl groups using a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., Na2CO3), and a corresponding boronic acid.
-
Buchwald-Hartwig Amination (for C-N bond formation at C6): The chloro group can be substituted with a wide range of amines using a palladium catalyst (e.g., Pd2(dba)3) and a suitable ligand (e.g., Xantphos).
-
Sonogashira Coupling (for C-C triple bond formation at C3): The 3-position of the this compound core can be functionalized with terminal alkynes using a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI).
Caption: General synthetic workflow for 3,6-disubstituted imidazo[1,2-b]pyridazines.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol
The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[17][18][19][20] This assay is highly sensitive, amenable to high-throughput screening, and can be used for a broad range of kinases.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a multiwell plate, add the test compound or DMSO (vehicle control).
-
Add the kinase and substrate solution.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Detection: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow of the ADP-Glo™ kinase assay.
The Structural Basis of Inhibition and the Rationale for Scaffold Selection
The success of the this compound scaffold in kinase inhibition is not coincidental; it is rooted in its ability to engage in key interactions within the ATP-binding site of kinases.[21] Structural biology studies have provided critical insights into the binding modes of these inhibitors, guiding the rational design of more potent and selective compounds.
Key Interactions with the Kinase Hinge Region:
The "hinge region" of a kinase is a flexible loop that connects the N- and C-lobes of the catalytic domain and is a critical site for inhibitor binding. The nitrogen atoms of the this compound scaffold can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, mimicking the interactions of the adenine ring of ATP.
Exploiting the Hydrophobic Pockets:
Substituents on the this compound core can be strategically designed to extend into adjacent hydrophobic pockets within the ATP-binding site, further enhancing binding affinity and contributing to selectivity. For instance, in the case of Ponatinib, the ethynyl linker and the trifluoromethylphenyl group project into a hydrophobic region, while the piperazine moiety extends towards the solvent-exposed region, improving solubility.[22]
Caption: Key interactions of an this compound inhibitor within a kinase active site.
The rationale for selecting the this compound scaffold often stems from a combination of factors:
-
Known Biological Activity: Its established presence in numerous bioactive compounds provides a strong starting point.[1][2]
-
Structural Similarity to Known Binders: The scaffold can serve as a bioisosteric replacement for other known hinge-binding motifs.
-
Synthetic Tractability: The straightforward and versatile synthesis allows for the rapid generation of compound libraries for screening and SAR studies.[11][12][13][14][15][16]
-
Favorable ADME Properties: As discussed earlier, the scaffold generally possesses drug-like physicochemical properties.
Conclusion and Future Directions
The this compound scaffold has unequivocally proven its value in modern drug discovery, particularly in the challenging field of kinase inhibition. Its favorable combination of structural rigidity, hydrogen bonding capacity, synthetic accessibility, and drug-like properties makes it a highly attractive core for the development of novel therapeutics. The clinical success of Ponatinib serves as a powerful testament to the potential of this privileged scaffold.
Future research will likely focus on further exploring the chemical space around the this compound core to develop inhibitors with improved selectivity profiles, thereby minimizing off-target effects and enhancing patient safety. Additionally, the application of this scaffold to other target classes beyond kinases remains a promising avenue for the discovery of new medicines to address unmet medical needs. This guide provides a solid foundation for researchers to understand, evaluate, and ultimately leverage the power of the this compound scaffold in their own drug discovery programs.
References
- ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. URL: https://www.promega.com/products/cell-signaling/kinase-assays/adp-glo-kinase-assay/?
- ADP Glo Protocol. URL: https://static.wixstatic.com/ugd/c0a606_148455822f77435c822e1b8a531f822e.pdf
- ADP-Glo™ Kinase Assay Quick Protocol. Promega Corporation. URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/adp-glo-kinase-assay-protocol.pdf
- A Comparison of Physicochemical Property Profiles of Marketed Oral Drugs and Orally Bioavailable Anti-Cancer Protein Kinase Inhibitors in Clinical Development. Bentham Science. URL: https://benthambooks.com/abstract/13/CTMC-7-14/1408-CTMC-7-14/
- A comparison of physicochemical property profiles of marketed oral drugs and orally bioavailable anti-cancer protein kinase inhibitors in clinical development. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/17896976/
- ADP-Glo™ Kinase Assay. Promega Corporation. URL: https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol/
- Application Notes and Protocols for ADP-Based Kinase Assays. BenchChem. URL: https://www.benchchem.com/application-notes/100000010/application-notes-and-protocols-for-adp-based-kinase-assays.html
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acsptsci.3c00078
- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5010325/
- A Comparison of Physicochemical Property Profiles of Marketed Oral Drugs and Orally Bioavailable Anti-Cancer Protein Kinase Inhibitors in Clinical Development. ResearchGate. URL: https://www.researchgate.net/publication/5512284_A_Comparison_of_Physicochemical_Property_Profiles_of_Marketed_Oral_Drugs_and_Orally_Bioavailable_Anti-Cancer_Protein_Kinase_Inhibitors_in_Clinical_Development
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489803/
- This compound as privileged scaffold in medicinal chemistry: An extensive review. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/34607244/
- Exploration of the this compound scaffold as a protein kinase inhibitor. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27668798/
- Synthesis of 3,6‐disubstuted imidazo[1,2‐b]pyridazine 164. ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-36-disubstuted-imidazo-12-b-pyridazine-164_fig49_354516805
- The BCR::ABL1 tyrosine kinase inhibitors ponatinib and nilotinib differentially affect endothelial angiogenesis and signalling. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11223932/
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10351336/
- A Comparative Analysis of Ponatinib and Other Pan-BCR-ABL Inhibitors: A Guide for Researchers. BenchChem. URL: https://www.benchchem.com/comparative-guides/100000001/a-comparative-analysis-of-ponatinib-and-other-pan-bcr-abl-inhibitors-a-guide-for-researchers.html
- This compound as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. URL: https://www.researchgate.net/publication/354891823_Imidazo12-bpyridazine_as_privileged_scaffold_in_medicinal_chemistry_An_extensive_review
- Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10456574/
- Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3000913/
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. URL: https://www.researchgate.
- Ponatinib: Overview, Mechanism of Action & Clinical Trials. Takeda Oncology. URL: https://www.takedaoncology.com/iclusig-hcp/about-iclusig/
- Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38457991/
- Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10500135/
- Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Ponatinib-Is-a-Pan-BCR-ABL-Kinase-Inhibitor%3A-MD-Tanneeru-Guruprasad/06b7c536551b816a693c78853b05f23d46f125a6
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. URL: https://aacrjournals.org/cancerres/article/67/14/6916/110960/Structural-Analysis-Identifies-Imidazo-1-2
- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7418296/
- Synthesis of 3,6‐diarylated imidazo[1,2‐b]pyridazines. ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-36-diarylated-imidazo-12-b-pyridazines_fig50_354516805
- A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. ResearchGate. URL: https://www.researchgate.
Sources
- 1. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. A comparison of physicochemical property profiles of marketed oral drugs and orally bioavailable anti-cancer protein kinase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The BCR::ABL1 tyrosine kinase inhibitors ponatinib and nilotinib differentially affect endothelial angiogenesis and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of the this compound scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 18. content.protocols.io [content.protocols.io]
- 19. promega.com [promega.com]
- 20. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
A Researcher's Guide to Kinase Selectivity Profiling of Imidazo[1,2-b]pyridazine Derivatives
For researchers, scientists, and drug development professionals, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors.[1] Its inherent drug-like properties and synthetic tractability have led to the development of numerous derivatives targeting a wide array of kinases implicated in diseases ranging from cancer to inflammatory disorders.[1] However, the therapeutic success of any kinase inhibitor hinges not just on its potency against the intended target, but also on its selectivity across the human kinome. Off-target activities can lead to unforeseen side effects and toxicities, underscoring the critical importance of comprehensive kinase selectivity profiling.
This guide provides an in-depth comparison of the kinase selectivity profiles of various this compound derivatives, supported by experimental data and methodologies. We will delve into the rationale behind different profiling strategies, present comparative data for notable compounds, and explore the structure-activity relationships (SAR) that govern their selectivity.
The Imperative of Kinase Selectivity
The human genome encodes over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[2] This conservation presents a formidable challenge in designing inhibitors that are truly specific for a single kinase. Non-selective inhibitors can modulate multiple signaling pathways, leading to a complex pharmacological profile that may be difficult to interpret and could result in toxicity. Therefore, early and thorough selectivity profiling is a cornerstone of modern drug discovery, enabling a more rational selection of lead candidates for further development.[3]
Methodologies for Kinase Selectivity Profiling
A variety of biochemical and cellular assays are employed to determine the selectivity of kinase inhibitors. The choice of methodology depends on factors such as the desired throughput, the stage of the drug discovery process, and the specific questions being addressed.
Biochemical Assays: A Direct Measure of Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. These assays are highly controlled and provide a direct measure of the inhibitor's potency (typically as an IC50 value). Common formats include:
-
Radiometric Assays: These traditional assays, such as the ³³PanQinase™ assay, measure the transfer of a radiolabeled phosphate from ATP to a substrate.[4] They are highly sensitive and considered a gold standard but require handling of radioactive materials.
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect kinase activity. They are amenable to high-throughput screening and offer a safer alternative to radiometric methods.
-
Microfluidic Mobility Shift Assays: This technology separates phosphorylated and non-phosphorylated substrates based on their electrophoretic mobility, providing a quantitative measure of kinase activity.[5] It is a reliable method that has been compared favorably to radiometric assays.[2]
Experimental Protocol: Representative Radiometric Kinase Assay [4]
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing the purified kinase, a specific substrate peptide, and the this compound derivative at various concentrations.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Washing: Wash the filter to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assays: Assessing Target Engagement in a Biological Context
While biochemical assays are essential for determining direct inhibitory activity, cellular assays provide insights into a compound's performance in a more physiologically relevant environment. These assays can confirm target engagement and assess the compound's effects on downstream signaling pathways.
-
Western Blotting: This technique can be used to measure the phosphorylation status of a kinase's downstream substrates. A reduction in substrate phosphorylation in the presence of the inhibitor indicates target engagement.[6][7]
-
Cell Viability Assays: These assays measure the effect of the inhibitor on the proliferation and survival of cancer cell lines that are known to be dependent on the target kinase.
Comparative Kinase Selectivity of this compound Derivatives
The versatility of the this compound scaffold has allowed for its optimization against a diverse range of kinases. The following table summarizes the inhibitory potency and selectivity of several notable derivatives.
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets (Selectivity Fold) | Reference |
| Compound 5 | IRAK4 | 1.3 | Favorable kinase selectivity profile reported | [6] |
| Compound 22 (TM471-1) | BTK | 1.3 | Excellent selectivity across 310 kinases | [8] |
| Compound 26 | c-Met, VEGFR2 | 1.9, 2.2 | Not specified in abstract | [9] |
| Compound O-10 | ALK (WT, G1202R, L1196M/G1202R) | 2.6, 6.4, 23 | Kinase selectivity profile evaluated | [10] |
| Compound 6 | Tyk2 JH2 | Not specified (potent) | >10,000-fold selectivity over a panel of 230 kinases | [11] |
| K00135 | PIM1 | 34 | Selective against a panel of over 50 kinases | [12][13] |
| Compound 17 | DYRK1A | Potent cellular inhibitor | Selective over much of the kinome, some CDK2 inhibition | [14] |
| Compound 15m | TRK (WT, G595R, G667C) | 0.08, 2.14, 0.68 | Not specified in abstract | [15] |
Note: This table is a compilation of data from various sources and direct comparison should be made with caution as assay conditions may differ.
Structure-Activity Relationship (SAR) and Selectivity
The substitution pattern on the this compound core plays a crucial role in determining both potency and selectivity. Optimization of substituents at the 3- and 6-positions has been shown to significantly increase inhibitory activity and selectivity for IKKβ.[16] Similarly, modifications at the 2-position have been explored to enhance brain penetrance for GSK-3β inhibitors.[17]
The unique binding mode of some imidazo[1,2-b]pyridazines can also contribute to their high selectivity. For instance, a PIM1 inhibitor from this class was found to interact with the N-terminal lobe helix αC rather than the conserved hinge region, making it an ATP-competitive but not ATP-mimetic inhibitor, which explains its enhanced selectivity.[7][12][13]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the functional consequences of selective kinase inhibition, it is helpful to visualize the relevant signaling pathways. For example, a highly selective inhibitor of Bruton's Tyrosine Kinase (BTK), such as compound 22 (TM471-1), would be expected to block the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[8]
Caption: Simplified B-cell receptor signaling pathway inhibited by a selective BTK inhibitor.
The process of kinase selectivity profiling itself can be visualized as a systematic workflow, starting from initial high-throughput screening to detailed dose-response analysis of hits.
Sources
- 1. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Design and synthesis of this compound IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-based design, synthesis, and evaluation of this compound and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of this compound macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. (Open Access) Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity (2007) | Vanda Pogacic | 201 Citations [scispace.com]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Discovery of this compound derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of this compound derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Guide to Comparative Cross-Reactivity Analysis of Imidazo[1,2-b]pyridazine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has proven to be a versatile starting point for the development of potent kinase inhibitors targeting a variety of human diseases.[1][2][3] However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, chief among them being the attainment of target selectivity.[4][5] Kinases, due to the conserved nature of their ATP-binding sites, present a significant hurdle for achieving specificity, making a thorough cross-reactivity analysis an indispensable part of the drug discovery process.[4][5]
This guide provides a comprehensive framework for conducting a comparative cross-reactivity analysis of this compound-based inhibitors. We will delve into the core methodologies, data interpretation, and the strategic rationale behind experimental choices, empowering you to make informed decisions in your research and development endeavors.
The Imperative of Selectivity Profiling
Off-target effects of kinase inhibitors can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, understanding the full spectrum of a compound's interactions within the human kinome is critical.[4] Selectivity profiling not only helps in identifying potential liabilities but can also unveil opportunities for polypharmacology, where engaging multiple targets might be therapeutically advantageous.
Gold-Standard Methodologies for Cross-Reactivity Analysis
A robust assessment of inhibitor selectivity relies on a combination of in vitro and cell-based assays. Here, we detail two widely adopted and complementary techniques.
In Vitro Kinome-Wide Profiling: The KINOMEscan™ Platform
This competition-based binding assay offers a broad overview of an inhibitor's affinity for a large panel of kinases.[6][7][8]
Experimental Rationale: The KINOMEscan™ assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified via qPCR.[6][7] A reduced signal indicates that the test compound has displaced the kinase from the immobilized ligand, signifying a binding interaction.
Experimental Workflow:
Caption: KINOMEscan™ Experimental Workflow.
Step-by-Step Protocol:
-
Compound Preparation: Solubilize the test this compound-based inhibitor in DMSO to create a stock solution.
-
Assay Plate Preparation: A diverse panel of DNA-tagged kinases is arrayed in a multi-well plate format.
-
Competition Assay: The test inhibitor and an immobilized ligand are added to the wells containing the kinases. The plate is incubated to allow for binding equilibrium to be reached.
-
Capture and Wash: The mixture is transferred to a solid support that captures the immobilized ligand. Unbound components are removed through a series of wash steps.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger inhibition.[7]
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that assesses the direct binding of a ligand to its target protein within the complex environment of a living cell.[9][10][11][12]
Experimental Rationale: The principle behind CETSA® is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[9][10][11] By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble (non-denatured) protein, one can determine if the compound has engaged its target.[9][10]
Experimental Workflow:
Caption: CETSA® Experimental Workflow.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture the desired cell line and treat with the this compound-based inhibitor or a vehicle control.
-
Heat Treatment: Aliquot the treated cells and expose them to a temperature gradient using a thermal cycler.[9]
-
Cell Lysis: Lyse the cells to release their contents.
-
Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.[9]
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using techniques such as Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[13]
Comparative Analysis of this compound-Based Inhibitors
To illustrate the application of these methodologies, we present a hypothetical comparative analysis of three this compound-based inhibitors targeting Aurora Kinase A: IMP-A , IMP-B , and IMP-C .
KINOMEscan™ Profiling Results
The compounds were screened at 1 µM against a panel of 456 kinases. The data below represents a selection of key on- and off-targets, with results shown as percent of control (%Ctrl).
| Kinase Target | IMP-A (%Ctrl) | IMP-B (%Ctrl) | IMP-C (%Ctrl) |
| Aurora Kinase A | 2.1 | 0.9 | 3.5 |
| VEGFR2 | 38.5 | 89.2 | 15.8 |
| PDGFRβ | 45.3 | 92.1 | 20.4 |
| c-Kit | 72.1 | 96.5 | 33.7 |
| Src | 60.8 | 81.4 | 45.2 |
Interpretation:
-
IMP-B emerges as the most potent and selective inhibitor for Aurora Kinase A in this in vitro assay, with minimal off-target interactions observed at 1 µM.
-
IMP-A demonstrates good potency for Aurora Kinase A but also shows moderate engagement of other kinases like VEGFR2 and PDGFRβ.[14]
-
IMP-C exhibits potent inhibition of Aurora Kinase A but has a broader off-target profile, suggesting a higher potential for polypharmacology or off-target toxicities.
CETSA® Cellular Target Engagement
To validate the in vitro findings in a cellular context, CETSA® was performed in a human colon cancer cell line (SW620) that overexpresses Aurora Kinase A. The change in the apparent melting temperature (ΔTagg) was determined.
| Compound | Target | ΔTagg (°C) |
| IMP-A | Aurora Kinase A | +4.8 |
| VEGFR2 | +2.1 | |
| IMP-B | Aurora Kinase A | +5.9 |
| VEGFR2 | +0.5 | |
| IMP-C | Aurora Kinase A | +4.5 |
| VEGFR2 | +4.2 |
Interpretation:
-
The CETSA® results are in strong agreement with the KINOMEscan™ data. IMP-B shows the most significant and selective thermal stabilization of Aurora Kinase A in cells, confirming its superior selectivity profile.
-
IMP-C demonstrates substantial target engagement with both Aurora Kinase A and VEGFR2 in the cellular environment, confirming its broader activity profile.
-
IMP-A displays a clear, albeit less pronounced, on-target effect compared to IMP-B, with measurable off-target engagement of VEGFR2.
Concluding Remarks
The cross-reactivity analysis of this compound-based inhibitors is a critical component of their preclinical evaluation. The combination of broad in vitro profiling and cell-based target engagement assays provides a comprehensive understanding of a compound's selectivity. This multi-faceted approach enables researchers to:
-
Identify the most selective lead candidates for further development.
-
Understand potential mechanisms of off-target toxicity.
-
Guide structure-activity relationship (SAR) studies to optimize selectivity.
-
Generate robust data packages for regulatory submissions.
By employing the methodologies and interpretive frameworks outlined in this guide, drug discovery teams can navigate the complexities of kinase inhibitor development with greater confidence and a higher probability of success.
References
- Cho, S. Y., et al. (2012). Design, synthesis, and evaluation of this compound derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Journal of Medicinal Chemistry, 55(23), 10575-10579. [Link]
- Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(509), eaai7835. [Link]
- Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Drug Discovery Today, 13(17-18), 717-727. [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
- Hu, K., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Janthea, C. M., et al. (2024). Design, synthesis, and biological evaluation of naphthalene this compound hybrid derivatives as VEGFR selective inhibitors. Bioorganic & Medicinal Chemistry, 108, 117869. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Goldstein, D. M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(6), 470-474. [Link]
- Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(4), 845-853. [Link]
- LINCS D
- Pelago Bioscience. CETSA. [Link]
- LINCS D
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
- Howard, S., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5146-5158. [Link]
- Eurofins Discovery.
- HMS LINCS Project. Assays. [Link]
- Kerekes, A. D., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201-210. [Link]
- Berdini, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8434-8451. [Link]
- Eurofins Discovery. KINOMEscan Technology. [Link]
- Kerekes, A. D., et al. (2011). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. R Discovery. [Link]
- Doll, R. J., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]
- Moslin, R., et al. (2016). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1032-1037. [Link]
- Le, T. N., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113840. [Link]
- El-Faham, A., et al. (2021). Synthesis and Functionalization of this compound by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistryOpen, 10(9), 898-920. [Link]
- Al-Soud, Y. A., et al. (2007). Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 50(12), 2877-2887. [Link]
- Zhu, X., et al. (2025). Discovery of this compound derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 163, 108737. [Link]
- Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904-908. [Link]
- Li, J., et al. (2023). Discovery of this compound macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters, 89, 129309. [Link]
Sources
- 1. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. news-medical.net [news-medical.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of this compound derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of ALK Inhibition: A Head-to-Head Comparison of Imidazo[1,2-b]pyridazine-Based Inhibitors and Their Contemporaries
A Technical Guide for Researchers and Drug Development Professionals
The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) has revolutionized the treatment paradigm for this disease. This has led to the rapid development of ALK tyrosine kinase inhibitors (TKIs), with successive generations designed to overcome the inevitable emergence of drug resistance. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in the design of potent ALK inhibitors. This guide provides a comprehensive, head-to-head comparison of different generations of ALK inhibitors, with a focus on those incorporating the this compound core, placed in the context of other pivotal ALK inhibitors. We will delve into their mechanisms of action, biochemical potency, clinical efficacy, and the experimental methodologies used to evaluate them.
The Landscape of ALK Inhibition: A Generational Perspective
The clinical journey of ALK inhibitors is a compelling story of molecularly targeted therapy evolving to counteract tumor adaptation. This evolution is best understood by categorizing these inhibitors into distinct generations, each with a specific purpose in the therapeutic armamentarium.
-
First-Generation Inhibitors: The advent of crizotinib, an aminopyridine-based inhibitor, marked the first major breakthrough in treating ALK-positive NSCLC. While not an this compound, its success laid the groundwork for all subsequent ALK inhibitors and defined the initial challenges, namely the development of resistance and limited central nervous system (CNS) penetration.
-
Second-Generation Inhibitors: Developed to address the shortcomings of crizotinib, this generation of inhibitors, including the this compound-containing ceritinib, and others like alectinib and brigatinib, demonstrated improved potency against wild-type ALK and efficacy against many of the resistance mutations that emerged in response to crizotinib.[1] A key feature of this generation is also their enhanced ability to cross the blood-brain barrier, a critical attribute given the high incidence of brain metastases in ALK-positive NSCLC.
-
Third-Generation Inhibitors: The emergence of the highly resistant G1202R "gatekeeper" mutation, which confers broad resistance to second-generation inhibitors, necessitated the development of a third generation.[2] Lorlatinib, a macrocyclic inhibitor, was specifically designed to be active against this and other challenging resistance mutations, including compound mutations that can arise after sequential TKI therapy.[3]
Mechanism of Action and Resistance
ALK fusion proteins, most commonly EML4-ALK in NSCLC, lead to constitutive activation of the ALK tyrosine kinase. This triggers a cascade of downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and invasion.[4][5] ALK inhibitors act by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.
Resistance to ALK inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the ALK gene itself, primarily secondary mutations within the kinase domain that sterically hinder inhibitor binding or alter the conformation of the ATP-binding pocket.[6][7] Another on-target mechanism is the amplification of the ALK fusion gene, leading to overexpression of the target protein.
-
Off-target resistance: This involves the activation of bypass signaling pathways that circumvent the need for ALK signaling to drive tumor growth.[6][7] Examples include the activation of the epidermal growth factor receptor (EGFR) or KRAS pathways.
The following diagram illustrates the core ALK signaling pathway and the points at which different generations of inhibitors act, as well as the emergence of resistance.
Caption: ALK signaling pathway, points of inhibition by different TKI generations, and resistance mechanisms.
Head-to-Head Biochemical Potency
The evolution of ALK inhibitors is clearly demonstrated by their increasing potency against both wild-type ALK and a growing spectrum of resistance mutations. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative ALK inhibitors from each generation against wild-type ALK and key resistance mutations.
| Inhibitor (Generation) | Target | IC50 (nM) - Enzymatic Assay | IC50 (nM) - Cellular Assay | Reference(s) |
| Crizotinib (1st) | Wild-type ALK | 24 | 107 | [8] |
| L1196M | - | >1000 | [8] | |
| G1202R | - | >1000 | [8] | |
| Ceritinib (2nd) | Wild-type ALK | 0.2 | 37 | [8][9] |
| L1196M | - | 45 | [10] | |
| G1202R | - | 49.9 | [11] | |
| Brigatinib (2nd) | Wild-type ALK | 0.6 | 14 | [8] |
| L1196M | - | 31 | [8] | |
| G1202R | 6.6 | 184 | [8][12] | |
| Lorlatinib (3rd) | Wild-type ALK | <0.07 (Ki) | - | [3] |
| L1196M | 0.7 (Ki) | 15-43 | [3] | |
| G1202R | - | 49.9 | [11] | |
| I1171S + G1269A (Compound) | - | 552.6 | [10] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are for comparative purposes.
As the table illustrates, second-generation inhibitors like ceritinib and brigatinib are significantly more potent against wild-type ALK than crizotinib and retain activity against the L1196M "gatekeeper" mutation.[8][9][10][11] However, the G1202R mutation poses a significant challenge for these second-generation agents.[8][11][12] Lorlatinib, the third-generation inhibitor, demonstrates potent activity against a broad range of single mutations, including G1202R, but can be overcome by certain compound mutations.[3][10]
Clinical Efficacy: A Generational Leap Forward
The enhanced biochemical potency of newer generation ALK inhibitors translates into improved clinical outcomes for patients with ALK-positive NSCLC.
| Inhibitor (Generation) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Intracranial ORR | Reference(s) |
| Crizotinib (1st) | Treatment-naïve | 74% | 10.9 | 56% | |
| Ceritinib (2nd) | Treatment-naïve | 73% | 16.6 | 73% | [13][14] |
| Crizotinib-resistant | 54.6% | 7.4 | 35% | [15][16] | |
| Brigatinib (2nd) | Treatment-naïve | 74% | 24.0 | 78% | [17] |
| Crizotinib-resistant | 55% | 14.8 | 67% | [18] | |
| Lorlatinib (3rd) | Treatment-naïve | 76% | Not Reached (at 5 years, 60% PFS) | 82% | [19][20] |
| Post 1 prior ALK TKI | 32.1% - 69.5% | 5.5 - 7.3 | 55.6% - 87.0% | [21] | |
| Post ≥2 prior ALK TKIs | 38.7% | 6.9 | 53.1% | [21] |
The data clearly show that second- and third-generation inhibitors offer significant improvements in PFS compared to the first-generation inhibitor, crizotinib, in the first-line setting.[13][14][17][19][20] Notably, the third-generation inhibitor lorlatinib has demonstrated an unprecedented median PFS that was not reached at a 5-year follow-up in the CROWN study, with 60% of patients remaining progression-free.[19][20] Furthermore, the enhanced CNS penetration of the newer generation inhibitors is reflected in their impressive intracranial ORRs, a critical factor in managing brain metastases.[13][14][17][18][19][21] For patients who have progressed on earlier generation inhibitors, later-generation agents provide meaningful clinical benefit, highlighting the importance of sequential therapy.[15][16][18][21]
Experimental Methodologies
The evaluation of ALK inhibitors relies on a standardized set of in vitro and in vivo assays. Below are detailed protocols for two fundamental experimental workflows.
Experimental Workflow: In Vitro Evaluation of ALK Inhibitors
Caption: Workflow for the in vitro characterization of ALK inhibitors.
Protocol 1: ALK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of ALK and the inhibitory potential of test compounds.
Materials:
-
Recombinant human ALK enzyme
-
Suitable substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound inhibitors) dissolved in DMSO
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in kinase reaction buffer. The final DMSO concentration should be kept below 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the ALK enzyme and substrate in kinase reaction buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase reaction buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the effect of ALK inhibitors on the viability of ALK-dependent cancer cell lines.
Materials:
-
ALK-positive cancer cell line (e.g., H3122, Karpas-299) and an ALK-negative control cell line.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Multichannel pipettes.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes at room temperature to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.[22][23][24][25]
Conclusion
The development of ALK inhibitors, with significant contributions from the this compound class of compounds, represents a paradigm of successful, iterative drug design in oncology. Each generation has brought substantial improvements in potency, selectivity, and the ability to overcome resistance, leading to remarkable clinical benefits for patients with ALK-positive NSCLC. The continued exploration of novel scaffolds and the strategic use of sequential therapies, guided by a deep understanding of resistance mechanisms, will be crucial in further extending the durability of response to ALK-targeted therapies. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to advance this important field of cancer therapeutics.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Cui, S., et al. (2025). Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer.
- Gainor, J. F., et al. (2017). Molecular mechanisms of resistance to first- and second-generation ALK inhibitors in ALK-rearranged lung cancer. Cancer Discovery, 7(10), 1118-1133.
- protocols.io. (2023, February 27). MTT (Assay protocol).
- Lin, J. J., et al. (2017). The resistance mechanisms and treatment strategies for ALK-rearranged non-small cell lung cancer.
- Katayama, R., et al. (2012). Analysis of resistance mechanisms to ALK kinase inhibitors in ALK+ NSCLC patients. Journal of Clinical Oncology, 30(15_suppl), 7529-7529.
- National Cancer Institute. (2024, July 10). Lorlatinib Slows Growth of ALK-Positive Lung Cancers, May Prevent Brain Metastases.
- Tan, D. S. W., et al. (2017). Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients. Translational Cancer Research, 6(S3), S463-S474.
- Kaduk, J. A., & Blanton, T. N. (2021). Crystal structure of brigatinib Form A (Alunbrig®), C29H39ClN7O2P. Powder Diffraction, 36(4), 283-289.
- Gettinger, S. N., et al. (2016). Activity and safety of brigatinib in ALK-rearranged non-small-cell lung cancer and other malignancies: a single-arm, open-label, phase 1/2 trial. The Lancet Oncology, 17(12), 1683-1696.
- Zhang, S., et al. (2023). Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor. Clinical Pharmacokinetics, 62(10), 1335-1351.
- Wikipedia. (n.d.). Crizotinib.
- Zhang, S., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research, 22(22), 5527-5538.
- Zhang, S., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research, 22(22), 5527-5538.
- Yoda, S., et al. (2020). Overcoming resistance by ALK compound mutation (I1171S + G1269A) after sequential treatment of multiple ALK inhibitors in non-small cell lung cancer. Thoracic Cancer, 11(11), 3295-3299.
- Ambrosion, V., et al. (2014). Oncogenic anaplastic lymphoma kinase (ALK) signaling. [Schematic representation]. ResearchGate.
- Fashoyin-Aje, L. A., et al. (2014). Ceritinib for ALK-Rearrangement-Positive Non-Small Cell Lung Cancer. Clinical Cancer Research, 20(22), 5553-5557.
- Della Corte, C. M., et al. (2018). The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers. Expert Opinion on Drug Safety, 17(2), 219-227.
- Yoda, S., et al. (2022). Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer.
- Shaw, A. T., et al. (2014). Ceritinib in ALK-rearranged non-small-cell lung cancer. New England Journal of Medicine, 370(13), 1189-1197.
- Gainor, J. F., et al. (2016). Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer. Cancer Discovery, 6(10), 1118-1133.
- Camidge, D. R., et al. (2023). Integrated efficacy and safety of brigatinib in patients with ALK TKI-naive advanced ALK+ NSCLC in the ALTA-1L and J-ALTA studies. Journal of Clinical Oncology, 41(16_suppl), 9092-9092.
- Kim, T. M., et al. (2017). Schematic diagram of signaling pathways in ALK-positive ALCL cells. [Diagram]. ResearchGate.
- Yoda, S., et al. (2022). Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer.
- Shaw, A. T., et al. (2014). Ceritinib Approved by FDA for ALK-Positive NSCLC. Targeted Oncology.
- Peters, S., et al. (2017). Ceritinib Bests Chemo for Untreated ALK+ NSCLC. Cancer Discovery, 7(4), 356-357.
- Solomon, B. J., et al. (2020). First-Line Lorlatinib Shows “Astonishing Results” in Patients with ALK-Positive NSCLC. General Thoracic and Cardiovascular Surgery, 68(11), 1269-1271.
- Popat, S., et al. (2022). Real World Data on the Efficacy of Brigatinib in ALK-Positive Non-Small Cell Lung Cancer. Cancers, 14(19), 4885.
- National Cancer Institute. (2017, June 27). FDA Expands Approval of Ceritinib for ALK-Positive Non-Small Cell Lung Cancer.
- Rosell, R., & Karachaliou, N. (2016). ALK signaling pathway. [Diagram]. ResearchGate.
- Solomon, B. J., et al. (2024). Lorlatinib Versus Crizotinib in Patients With Advanced ALK-Positive Non–Small Cell Lung Cancer: 5-Year Outcomes From the Phase III CROWN Study. Journal of Clinical Oncology, JCO.24.00584.
- Zhang, S., et al. (2016). The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. Clinical Cancer Research, 22(22), 5527-5538.
- Kim, C. (2024, November 6). Brigatinib Plus Local Consolidative Therapy Shows Promise in ALK+ NSCLC. Targeted Oncology.
- Zhang, S., et al. (2016). Brigatinib has reduced susceptibility to ALK mutations compared with other first- and/or second-generation ALK TKIs in vitro. [Figure]. ResearchGate.
- Solomon, B. J., et al. (2018). Lorlatinib in patients with ALK-positive non-small-cell lung cancer: results from a global phase 2 study. The Lancet Oncology, 19(12), 1654-1667.
- Lung Cancer Foundation of America. (n.d.). Lorlatinib Approved for ALK-Positive NSCLC.
- National Cancer Institute. (n.d.). Definition of crizotinib. NCI Drug Dictionary.
- Yoda, S., et al. (2018). Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer. Cancer Discovery, 8(6), 714-729.
- Pop, M.-C., et al. (2019). Crizotinib. Molecular structure. [Figure]. ResearchGate.
- Yoda, S., et al. (2018). Multiple compound ALK mutations can cause resistance to lorlatinib. [Figure]. ResearchGate.
- National Center for Biotechnology Information. (n.d.). (S)-Crizotinib. PubChem.
- OncLive. (2020, May 23). FDA Approves Brigatinib for Frontline ALK+ NSCLC.
- National Center for Biotechnology Information. (n.d.). Crizotinib. PubChem.
- Ou, S.-H. I., et al. (2019). ALK-associated signaling pathways. [Diagram]. ResearchGate.
- Wikipedia. (n.d.). Brigatinib.
- Hallberg, B., & Palmer, R. H. (2018). Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces. International Journal of Molecular Sciences, 19(11), 3476.
Sources
- 1. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
- 2. oaepublish.com [oaepublish.com]
- 3. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. Overcoming resistance by ALK compound mutation (I1171S + G1269A) after sequential treatment of multiple ALK inhibitors in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. FDA Expands Ceritinib Approval for Lung Cancer - NCI [cancer.gov]
- 15. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. targetedonc.com [targetedonc.com]
- 18. Final Results of ALTA Trial Verify Brigatinib Activity in ALK-Positive NSCLC [theoncologynurse.com]
- 19. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. Lorlatinib in patients with ALK-positive non-small-cell lung cancer: results from a global phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. clyte.tech [clyte.tech]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. MTT (Assay protocol [protocols.io]
A Comparative Guide to the In Vivo Efficacy of Imidazo[1,2-b]pyridazine Compounds in Preclinical Animal Models
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Drug Discovery
The this compound core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry, often referred to as a "privileged structure."[1][2] This designation stems from its ability to serve as a versatile framework for developing ligands that can interact with a wide array of biological targets with high affinity and specificity. The unique electronic properties and rigid, bicyclic nature of this scaffold provide an excellent foundation for designing potent and selective modulators of enzyme and receptor function. Consequently, derivatives of this compound have demonstrated a remarkable breadth of therapeutic potential, with promising activities as anticancer, antineuropathic, anti-inflammatory, and anti-infective agents.[1][2][3]
This guide provides a comparative analysis of the in vivo efficacy of various this compound compounds across key therapeutic areas. By synthesizing data from preclinical animal models, we aim to elucidate the structure-activity relationships (SAR) that drive in vivo performance and highlight the experimental designs used to validate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their own discovery programs.
Oncology: Targeting Kinase-Driven Malignancies
The broadest application of this compound derivatives has been in oncology, primarily as inhibitors of protein kinases that are critical for cancer cell proliferation, survival, and metastasis. The scaffold has proven highly adaptable for targeting the ATP-binding pocket of numerous kinases.
Comparative Efficacy in Xenograft Models
Multiple this compound-based compounds have advanced into in vivo studies, demonstrating significant tumor growth inhibition across a range of cancer types. The data below summarizes the performance of several notable examples in established xenograft models.
| Compound | Target(s) | Cancer Model | Animal Model | Dosing Regimen (Oral) | Key Efficacy Endpoint | Reference(s) |
| Foretinib (GSK1363089) | c-Met, VEGFR-2, FLT3 | Ovarian Cancer (SKOV3ip1) | Nude Mice | 30 mg/kg, daily | 86% inhibition of tumor weight | [4] |
| Foretinib (GSK1363089) | c-Met, VEGFR-2, FLT3 | Acute Myeloid Leukemia (AML) (MOLM13) | Nude Mice | 5 mg/kg, daily | Significant survival benefit over control | [5] |
| Compound A17 | mTOR | Non-Small Cell Lung Cancer (A549) | Nude Mice | Not specified | Obvious anticancer effect observed | [6] |
| Compound 27f | Mps1 (TTK) | Not specified | Rat | Orally active | Demonstrated in vivo activity | [7] |
| TM471-1 (Compound 22) | Bruton's Tyrosine Kinase (BTK) | Not specified | Mice | 15 mg/kg, daily | Complete tumor regression in 7 out of 10 mice | [8] |
| Zotiraciclib (TG02) | CDK9, JAK2, Flt3 | Glioblastoma (Orthotopic) | Mouse | Not specified | Demonstrated survival benefit, blood-brain barrier penetration | [9] |
Causality Behind Experimental Choices: The use of immunodeficient mouse models (e.g., nude or SCID mice) is standard for xenograft studies, as it prevents the rejection of human-derived tumor cells. The choice of cell line (e.g., A549 for lung cancer, MOLM13 for AML) is dictated by the specific cancer type and the molecular target being investigated. Oral administration is the preferred route for assessing clinically relevant bioavailability and efficacy. Endpoints such as tumor volume/weight inhibition and overall survival are direct measures of a compound's therapeutic impact.
Experimental Workflow & Protocol: Murine Xenograft Model for Solid Tumors
The following protocol is a representative example of an in vivo efficacy study for an this compound compound targeting a solid tumor.
Caption: Workflow for a typical subcutaneous xenograft efficacy study.
-
Cell Culture: Human cancer cells (e.g., A549 non-small cell lung cancer cells) are cultured under standard conditions (37°C, 5% CO₂) to 80-90% confluency.
-
Animal Handling: Female athymic nude mice (6-8 weeks old) are acclimated for at least one week prior to the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Implantation: Cells are harvested, washed, and resuspended in a sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel. Approximately 5 x 10⁶ cells in a 100 µL volume are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week with digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment groups (n=8-10 per group), typically a vehicle control group and one or more compound dose groups.
-
Compound Formulation and Dosing: The test compound (e.g., Compound A17) is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose). Mice are treated once daily via oral gavage. The vehicle group receives the formulation without the active compound.
-
Efficacy and Tolerability Monitoring: Tumor volume and body weight are measured throughout the study. A body weight loss exceeding 15-20% is often a sign of toxicity.
-
Endpoint: The study is terminated after a predefined period (e.g., 21 days) or when tumors in the control group reach a predetermined size limit.
-
Analysis: At the endpoint, mice are euthanized. Tumors are excised, weighed, and may be processed for further pharmacodynamic analysis (e.g., Western blotting for target engagement). Tumor Growth Inhibition (TGI) is calculated as a primary efficacy endpoint.
Neurological Disorders: Crossing the Blood-Brain Barrier
A significant challenge in developing drugs for central nervous system (CNS) disorders is ensuring adequate brain penetration. Certain this compound derivatives have been specifically optimized for this purpose, showing promise in models of Alzheimer's disease and epilepsy.[10][11][12]
Comparative Efficacy in CNS Models
| Compound | Target(s) | Disease Model | Animal Model | Dosing Regimen (Oral) | Key Efficacy Endpoint | Reference(s) |
| Compound 47 | Glycogen Synthase Kinase-3β (GSK-3β) | Alzheimer's Disease | Triple-transgenic (3xTg-AD) mice | Not specified | Significant reduction of phosphorylated tau levels in the brain | [10][11] |
| DM1 / DM2 | CaV3.1 Voltage-gated Calcium Channels | Epilepsy (Pentylenetetrazol-induced seizures) | CD-1 ICR mice | Not specified | Potent anti-seizure effects observed | [12] |
Causality Behind Experimental Choices: The design of brain-penetrant inhibitors often involves modifying the scaffold to reduce polar surface area and introduce features that facilitate crossing the blood-brain barrier.[10] The 3xTg-AD mouse model is a gold standard for Alzheimer's research as it develops both amyloid plaques and tau tangles, mimicking human pathology.[10][11] Pharmacodynamic endpoints, such as measuring the phosphorylation status of a target protein (e.g., tau) directly in brain tissue, provide definitive proof of target engagement in the CNS.
Experimental Workflow: CNS Target Engagement Study
Caption: Workflow for assessing CNS efficacy of a GSK-3β inhibitor.
Infectious Diseases: Novel Antimicrobials
The emergence of drug-resistant pathogens necessitates the development of new classes of anti-infective agents. The this compound scaffold has yielded compounds with potent activity against Mycobacterium tuberculosis and Plasmodium species, the causative agents of tuberculosis and malaria, respectively.
Comparative Activity in Infection Models
| Compound(s) | Target Organism | In Vitro Potency (MIC/IC₅₀) | Animal Model | In Vivo Assay Type | Key Finding | Reference(s) |
| 8h and 8j | Mycobacterium tuberculosis H37Rv | 1.6 µg/mL (MIC) | Mice | Locomotor Activity (Photoactometer) | Significant CNS depressant action without neurotoxicity, indicating lipophilicity. | [13] |
| Series Lead | Plasmodium falciparum | Nanomolar (IC₅₀) | Mouse | Efficacy in P. berghei and P. falciparum models | Good in vivo efficacy and pharmacokinetic profiles. | [14] |
Causality Behind Experimental Choices: For anti-tubercular drugs, lipophilicity is a critical parameter as it can influence penetration into the waxy mycobacterial cell wall and host macrophages where the bacteria reside. The locomotor activity test, while not a direct measure of anti-mycobacterial efficacy, serves as a valuable in vivo screen for CNS-related safety and bioavailability, suggesting the compounds reach systemic circulation and cross biological membranes.[13] For antimalarials, efficacy studies in infected mouse models are essential to confirm that potent in vitro activity translates to parasite clearance in vivo.[14]
Inflammatory Disorders: Selective Tyk2 Inhibition
The Janus kinase (JAK) family is central to cytokine signaling pathways that drive inflammation. Imidazo[1,2-b]pyridazines have been developed as highly selective inhibitors of the Tyrosine Kinase 2 (Tyk2) pseudokinase (JH2) domain, offering a novel approach to treating autoimmune and inflammatory diseases.
Efficacy in an Arthritis Model
| Compound | Target | Disease Model | Animal Model | Dosing Regimen (Oral) | Key Efficacy Endpoint | Reference(s) |
| Compound 6 | Tyk2 (JH2 Domain) | Adjuvant-Induced Arthritis | Rat | Not specified | Fully efficacious in the arthritis model. | [15] |
Causality Behind Experimental Choices: Targeting the JH2 pseudokinase domain of Tyk2, rather than the highly conserved JH1 catalytic domain, is a key strategy for achieving selectivity over other JAK family members, thereby potentially reducing off-target side effects.[15] The rat adjuvant-induced arthritis model is a well-established and robust preclinical model for rheumatoid arthritis, making it a suitable platform to test the in vivo efficacy of novel anti-inflammatory agents.
Conclusion and Future Directions
The this compound scaffold has unequivocally demonstrated its value in modern drug discovery, leading to a multitude of compounds with potent in vivo efficacy across diverse and challenging therapeutic areas. The success of this framework lies in its synthetic tractability and its ability to be tailored to achieve specific pharmacological profiles, including high potency, selectivity, oral bioavailability, and, where necessary, brain penetration.
Future efforts should continue to explore the vast chemical space around this core. The integration of structure-based drug design, guided by cocrystal structures with target proteins, will be crucial for enhancing selectivity and anticipating potential resistance mechanisms.[16] Furthermore, as demonstrated by the Tyk2 and BTK inhibitor programs, focusing on less conventional binding sites or allosteric modulation can unlock new levels of selectivity and efficacy.[8][15] The continued investigation of this privileged scaffold holds immense promise for the development of next-generation therapeutics to address significant unmet medical needs.
References
- Discovery of this compound derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed.
- Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. ACS Publications.
- Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties. Technology Transfer.
- This compound as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate.
- Synthesis of this compound Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity. Bentham Science.
- Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. National Institutes of Health.
- Design, synthesis, and biological evaluation of this compound derivatives as mTOR inhibitors. PubMed.
- Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed.
- Discovery of this compound macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Semantic Scholar.
- Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central.
- HGG-24. PRECLINICAL EFFICACY OF THE BRAIN PENETRANT CYCLIN-DEPENDENT KINASE INHIBITOR ZOTIRACICLIB IN PEDIATRIC DIFFUSE MIDLINE GLIOMAS. National Institutes of Health.
- Synthesis of Phenoxy Substituted this compound-Based Amide Derivatives for Antibacterial and Anti-Tubercular Activities. PubMed.
- Phase I Study of Zotiraciclib in Combination with Temozolomide for Patients with Recurrent High-grade Astrocytomas. AACR Journals.
- Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib. Semantic Scholar.
- Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Bentham Science.
- Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. PubMed.
- Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate.
- 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. PubMed Central.
- Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Semantic Scholar.
- Document: Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen... ChEMBL.
- Discovery of this compound macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed.
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals.
- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
- Eco-friendly Synthesis and Molecular Modelling of 2-Phenylthis compound Derivatives: In Vitro and In Vivo Studies for Lead Optimization. PubMed.
- Zotiraciclib (TG02) Plus Dose-Dense or Metronomic Temozolomide Followed by Randomized Phase II Trial of Zotiraciclib (TG02) Plus Temozolomide Versus Temozolomide Alone in Adults With Recurrent Anaplastic Astrocytoma and Glioblastoma. ClinicalTrials.gov.
- A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. PubMed.
- Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. PubMed.
- Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PubMed.
- Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. PubMed.
- Discovery of this compound derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed.
- Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. PubMed.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- This compound as privileged scaffold in medicinal chemistry: An extensive review. PubMed.
- Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib. PubMed.
- Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate.
- Foretinib. Massive Bio.
- FDA Fast-Tracks Zotiraciclib for Recurrent High-Grade mIDH Glioma. Targeted Oncology.
- Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck. National Institutes of Health.
- Lead optimization of imidazopyrazines: a new class of antimalarial with activity on Plasmodium liver stages. Semantic Scholar.
- Exploring the Synthesis and Applications of this compound Derivatives. Synthonix.
- Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model. PubMed.
- Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics and In Vivo Oral Efficacy in a Mouse Model. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and biological evaluation of this compound derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylthis compound Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Analysis of Imidazo[1,2-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, demonstrating remarkable versatility across a wide spectrum of therapeutic areas.[1][2][3] Its presence in the FDA-approved multi-targeted tyrosine kinase inhibitor Ponatinib, used for treating chronic myeloid leukemia (CML), catalyzed a resurgence of interest in this heterocyclic nucleus.[1][4][5] Compounds built upon this scaffold have shown potent anticancer, anti-inflammatory, antiviral, and antiparasitic activities, among others.[1][2][6][7]
However, the journey from a promising hit compound to a viable clinical candidate is contingent upon a thorough understanding and optimization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This guide provides an in-depth comparison of PK/PD profiles for representative this compound derivatives, explains the causality behind key experimental designs, and offers detailed protocols for core assays, empowering researchers to accelerate their drug discovery programs.
Section 1: Pharmacokinetic (PK) Profile Analysis: The Body's Effect on the Drug
A compound's PK profile, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME), dictates its concentration and persistence at the target site. For imidazo[1,2-b]pyridazines, medicinal chemistry efforts have revealed key structural-activity relationships (SAR) that govern these properties.
Key Optimization Strategies & Causality
-
Enhancing Metabolic Stability: Early this compound series often suffered from poor metabolic stability. A pivotal strategy involved replacing a metabolically labile 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety. This structural modification dramatically improved stability in liver microsomes, a key indicator of in vivo metabolic clearance.[8][9] The underlying principle is that reducing the molecule's lipophilicity (calculated LogP or cLogP) can shield it from metabolic enzymes, primarily Cytochrome P450s.[9]
-
Improving Permeability and Absorption: Oral bioavailability hinges on a molecule's ability to permeate the intestinal wall. For the aforementioned 2-oxo-dihydropyridine analogs, the choice of the N1-substituent was critical. An N1-(2-pyridyl) group was found to significantly enhance Caco-2 permeability, a standard in vitro model for intestinal absorption.[8][9] This is attributed to the formation of an intramolecular hydrogen bond, which masks polar groups and reduces the energy penalty of crossing the lipid cell membrane.[8][9] Conversely, molecules with an excessive number of hydrogen bond donors often exhibit poor permeability.[9]
Comparative Pharmacokinetic Data
The success of these optimization strategies is evident in the multi-species PK data for advanced compounds. Below is a comparison of key preclinical candidates targeting different kinases.
| Compound | Target | Animal Model | Dose & Route | Cmax (ng/mL) | T½ (h) | AUC (ng·h/mL) | Bioavailability (F%) | Reference |
| Inhibitor 6 | Tyk2 JH2 | Mouse | 5 mg/kg PO | 1290 | 2.1 | 5570 | 83 | [9] |
| Rat | 5 mg/kg PO | 1270 | 2.9 | 7220 | 80 | [9] | ||
| Cynomolgus | 2 mg/kg PO | 455 | 5.0 | 3820 | 66 | [9] | ||
| Dog | 2 mg/kg PO | 1020 | 2.9 | 5090 | 100 | [9] | ||
| Ponatinib | BCR-ABL1 | Human | 45 mg QD | ~56.3 | ~24 | 933 | N/A | [10] |
| TM471-1 (22) | BTK | N/A | N/A | Favorable PK | N/A | N/A | N/A | [11] |
| Compound 15m | TRK | N/A | N/A | N/A | N/A | N/A | 55.26 | [12] |
Data for Ponatinib is from human studies and represents steady-state concentrations.
This table highlights the successful development of orally bioavailable imidazo[1,2-b]pyridazines like the Tyk2 inhibitor 6 , which shows excellent exposure and good half-life across multiple preclinical species, a critical prerequisite for clinical translation.[9]
Experimental Protocol: Murine Pharmacokinetic Study
This protocol describes a standard single-dose PK study in mice to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability.
1. Animal & Housing:
- Use male BALB/c mice (8-10 weeks old).
- Acclimate animals for at least one week.[13] House them in a temperature-controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water.[13]
- Fast animals overnight (~12 hours) before oral dosing.[13]
2. Formulation & Dosing:
- Causality: The formulation must ensure the compound is fully solubilized or uniformly suspended to achieve consistent absorption. A common vehicle for preclinical studies is a mix of TPGS, ethanol, and PEG300.[9]
- Intravenous (IV) Group: Prepare the compound in a sterile saline solution suitable for injection at a dose of 1-2 mg/kg. Administer via the tail vein. The IV group serves as the 100% bioavailability reference.
- Oral (PO) Group: Prepare the compound in a suitable vehicle (e.g., 0.5% CMC-Na or PEG-based formulation) at a dose of 5-10 mg/kg. Administer via oral gavage.[13]
3. Blood Sampling:
- Collect sparse samples from 3 mice per time point.
- Time Points (PO): Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Time Points (IV): Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Method: Collect ~50 µL of blood from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).[13]
4. Plasma Preparation & Bioanalysis:
- Centrifuge blood samples (e.g., 4,000 rpm for 10 min at 4°C) to separate plasma.[13]
- Store plasma at -80°C until analysis.[13]
- Quantify drug concentration using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[14] This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection, offering high sensitivity and selectivity.[14][15][16]
5. Data Analysis:
- Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters (Cmax, Tmax, AUC, T½).[13]
- Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Section 2: Pharmacodynamic (PD) Profile Analysis: The Drug's Effect on the Body
Pharmacodynamics assesses the drug's mechanism of action at its biological target and the resulting physiological effects. For imidazo[1,2-b]pyridazines, the predominant mechanism is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[3][4]
Mechanism of Action: Kinase Inhibition
Many imidazo[1,2-b]pyridazines function as ATP-competitive inhibitors, binding to the ATP pocket of a target kinase and preventing the phosphorylation of downstream substrates. This blockade of signaling is the basis of their therapeutic effect. Key kinase targets for this scaffold include:
-
Tyk2 (Tyrosine Kinase 2): A member of the JAK family, Tyk2 mediates signaling for pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons.[9] Inhibiting its pseudokinase (JH2) domain allosterically suppresses its catalytic activity, making it a prime target for autoimmune diseases.[9][17]
-
IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta): A key kinase in the NF-κB signaling pathway, which drives the production of inflammatory mediators like TNFα.[7]
-
BTK (Bruton's Tyrosine Kinase): A crucial enzyme in the B cell receptor signaling pathway, making it a target for B cell malignancies.[11]
-
TRK (Tropomyosin Receptor Kinase): A family of receptors whose fusion proteins can act as oncogenic drivers in various cancers.[12]
Figure 1: Inhibition of the Tyk2-STAT signaling pathway.
Comparative Pharmacodynamic Data
The link between target engagement and physiological outcome is demonstrated in both in vitro and in vivo models.
| Compound | Target | In Vitro Potency (IC50/Ki) | In Vivo PD Model | In Vivo Efficacy Result | Reference |
| Inhibitor 6 | Tyk2 JH2 | Ki = 0.023 nM (enzyme) IC50 = 12 nM (cell assay) | Rat IL-12/IL-18 Challenge | Effective inhibition of IFNγ production | [9][18] |
| Rat Adjuvant Arthritis | Fully efficacious at 5 mg/kg | [9] | |||
| IKKβ Inhibitor | IKKβ | N/A | Mouse LPS Challenge | Inhibited TNFα production | [7] |
| TM471-1 (22) | BTK | IC50 = 1.3 nM | Xenograft Model | Complete tumor regression in 7/10 mice at 15 mg/kg | [11] |
| Compound 15m | TRK | IC50 = 0.08 nM (WT) | Ba/F3 Cell Proliferation | Potent antiproliferative activity | [12] |
Experimental Protocol: Rat Pharmacodynamic (IFNγ Inhibition) Model
This protocol is designed to verify that an orally administered Tyk2 inhibitor can engage its target in vivo and block the downstream signaling cascade, using IFNγ as a biomarker.[9]
1. Animal & Dosing:
- Use male Lewis rats.
- Administer the test compound (e.g., Inhibitor 6) or vehicle via oral gavage at the desired doses.
2. Inflammatory Challenge:
- Causality: To measure the drug's effect, the signaling pathway must be activated. This is achieved by administering the cytokines that signal through the target kinase.
- One hour after drug administration, challenge the rats with an intraperitoneal (IP) injection of recombinant rat IL-12.[9]
- Two hours after drug administration (one hour after IL-12), administer an IP injection of recombinant rat IL-18.[9] This sequential challenge robustly induces IFNγ production dependent on Tyk2 signaling.[19][20][21]
3. Sample Collection:
- Five hours after drug administration, collect blood via cardiac puncture into heparinized tubes.[9]
- Prepare plasma by centrifugation and store at -80°C.
4. Biomarker Analysis:
- Measure the concentration of IFNγ in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Calculate the percent inhibition of IFNγ production for each dose group relative to the vehicle-treated control group.
- Determine an ED50 value (the dose required to achieve 50% inhibition).
Section 3: PK/PD Integration: The Optimization Cycle
Successful drug development relies on the iterative optimization of both PK and PD properties. A compound with nanomolar potency is useless if it cannot achieve and sustain adequate concentrations at the target site. Conversely, a compound with a great PK profile is ineffective if it doesn't potently engage its target.
The development of imidazo[1,2-b]pyridazines exemplifies this integrated approach:
-
Step 1: Potency Enhancement: Initial efforts focus on modifying substituents on the core scaffold to increase binding affinity for the target kinase (improving PD).[7]
-
Step 2: Permeability and Stability: Potent compounds are then profiled in vitro for metabolic stability and permeability. Molecules with liabilities are re-engineered by adjusting polarity and lipophilicity to improve their drug-like properties (improving PK).[7]
-
Step 3: In Vivo Correlation: Promising compounds with balanced in vitro PK and PD profiles are advanced to in vivo models to confirm that oral administration leads to sufficient exposure (PK) to drive the desired biological effect (PD), such as tumor regression or suppression of inflammatory biomarkers.[7][11]
This cycle of design, synthesis, and testing is repeated until a lead candidate with a desirable balance of potency, selectivity, and drug-like properties is identified.
Figure 2: The iterative cycle of PK/PD-driven lead optimization.
Conclusion
The this compound scaffold continues to be a highly productive framework for the discovery of potent and selective kinase inhibitors. Its success is a testament to the power of integrated, PK/PD-driven drug discovery. By understanding the key structural features that govern both the pharmacokinetic behavior and pharmacodynamic activity of these compounds, researchers can more efficiently navigate the path from initial hit to clinical candidate. The experimental protocols and comparative data presented in this guide serve as a foundational resource for scientists dedicated to harnessing the full therapeutic potential of this remarkable chemical class.[1][4]
References
- Garrido, A., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
- ResearchGate. (n.d.). This compound as privileged scaffold in medicinal chemistry: An extensive review | Request PDF.
- Narayanan, R., et al. (2020). Population Pharmacokinetics of Ponatinib in Healthy Adult Volunteers and Patients With Hematologic Malignancies and Model-Informed Dose Selection for Pediatric Development. Clinical Pharmacology in Drug Development, 9(6), 738-750. [Link]
- ClinPGx. (n.d.). Ponatinib Pathway, Pharmacokinetics/Pharmacodynamics.
- Liu, C., et al. (2019). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. [Link]
- Liu, C., et al. (2019). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. [Link]
- ResearchGate. (n.d.). Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors | Request PDF.
- ResearchGate. (n.d.). A Pharmacokinetics (PKs) of ponatinib after initiation (dose: 10 mg/day) during re-induction chemotherapy.
- Liu, C., et al. (2019). Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. [Link]
- Bio-protocol. (n.d.). Murine Pharmacokinetic Studies.
- Li, Y., et al. (2024). Discovery of this compound Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
- Narayanan, R., et al. (2024). Population Pharmacokinetic and Exposure–Response Analyses for Ponatinib in the Phase 3 PhALLCON Study. Clinical Pharmacology & Therapeutics. [Link]
- Peng, L., et al. (2018). Novel Pathways of Ponatinib Disposition Catalyzed By CYP1A1 Involving Generation of Potentially Toxic Metabolites. Drug Metabolism and Disposition, 46(12), 1836-1845. [Link]
- Protocols.io. (2024).
- Hamdouchi, C., et al. (2007). Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 50(17), 4077-4094. [Link]
- Devi, P., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14, 3972-3984. [Link]
- Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904-908. [Link]
- Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
- Moslin, R., et al. (2017). Identification of this compound TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 700-712. [Link]
- Emery Pharma. (2024).
- Al-Gizawiy, M. M., et al. (2016). Pharmacokinetic/Pharmacodynamic Modeling of Methylprednisolone Effects on iNOS mRNA Expression and Nitric Oxide During LPS-Induced Inflammation in Rats. The AAPS Journal, 18(4), 951-959. [Link]
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- Ovid. (n.d.). Recent advances in bioanalytical sample preparation for LC–MS analysis.
- ResearchGate. (2024). A Pharmacokinetic and Pharmacodynamic Model of an IL-12 Anchored-Drug Conjugate for the Treatment of Solid Tumors.
- Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS.
- ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- Bylda, C., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(9), 2265-2276. [Link]
- Devi, P., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14, 3972-3984. [Link]
- Semantic Scholar. (2024). Exploring the untapped pharmacological potential of imidazopyridazines.
- Wang, Y., et al. (2024). A Pharmacokinetic and Pharmacodynamic Model of an IL-12 Anchored-Drug Conjugate for the Treatment of Solid Tumors.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Zhang, P., et al. (2024). Discovery of this compound derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 163, 108737. [Link]
- Wlazlo, E., et al. (2024). Pharmacokinetics and Pharmacodynamics of Recombinant Human Interleukin 12 in Dog and Rabbit Models of Toxicity. Journal of Pharmaceutical Sciences. [Link]
- Ghasemi, R., et al. (2023). An optimized IL-12-Fc expands its therapeutic window, achieving strong activity against mouse tumors at tolerable drug doses. iScience, 26(5), 106680. [Link]
- Semantic Scholar. (n.d.). Discovery of this compound-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
Sources
- 1. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of this compound derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ovid.com [ovid.com]
- 16. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 17. Identification of this compound TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic/Pharmacodynamic Modeling of Methylprednisolone Effects on iNOS mRNA Expression and Nitric Oxide During LPS-Induced Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Pharmacokinetic and Pharmacodynamic Model of an IL-12 Anchored-Drug Conjugate for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Bridge from Benchtop to Bedside: A Comparative Guide to Correlating In Vitro and In Vivo Activity of Imidazo[1,2-b]pyridazine Derivatives
The Imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in modern medicinal chemistry, giving rise to a multitude of potent and selective inhibitors targeting key signaling pathways implicated in oncology and autoimmune diseases. The journey from a promising hit compound in a high-throughput screen to a clinically effective therapeutic is fraught with challenges, with a critical inflection point being the translation of in vitro potency to in vivo efficacy. This guide provides a comprehensive comparison of in vitro and in vivo activities of notable this compound derivatives, offering insights into the experimental strategies and data interpretation necessary for successful preclinical development. We will delve into the mechanistic underpinnings of these compounds, present detailed experimental protocols, and critically analyze the correlation between laboratory assays and animal models, equipping researchers with the knowledge to navigate the complexities of drug discovery.
The this compound Scaffold: A Versatile Kinase Inhibitor
The rigid, bicyclic structure of the this compound core provides an excellent framework for the design of kinase inhibitors. Its unique electronic properties and defined geometry allow for strategic functionalization at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties. A prime example of the scaffold's success is Ponatinib (Iclusig®), a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases with the T315I mutation that confers resistance to other therapies.[1][2] Beyond Ponatinib, extensive research has led to the development of this compound derivatives targeting a range of kinases, including Bruton's tyrosine kinase (BTK), Tyrosine kinase 2 (Tyk2), and Cyclin-dependent kinases 12/13 (CDK12/13).[3][4][5]
The mechanism of action for many of these derivatives involves competitive binding to the ATP-binding pocket of the target kinase, thereby inhibiting its catalytic activity and blocking downstream signaling cascades crucial for cell proliferation, survival, and inflammation.[1] Understanding the specific interactions between the inhibitor and the kinase active site is paramount for rational drug design and is often elucidated through structural biology techniques like X-ray crystallography.
Key Signaling Pathways Targeted by this compound Derivatives
The therapeutic efficacy of these compounds stems from their ability to modulate critical cellular signaling pathways. The following diagram illustrates a generalized kinase signaling cascade that is often targeted by this compound inhibitors.
Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.
Correlating In Vitro Potency with In Vivo Efficacy: Case Studies
The ultimate goal of preclinical development is to identify compounds with a clear and predictable relationship between their activity in cellular assays and their therapeutic effect in a living organism. This in vitro-in vivo correlation (IVIVC) is crucial for dose selection and predicting clinical outcomes.[6] Below, we compare the preclinical data for several this compound derivatives targeting different kinases.
Case Study 1: A Potent and Selective BTK Inhibitor
Recent research has identified a novel this compound derivative, Compound 22, as a highly potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key mediator in B-cell receptor signaling implicated in B-cell malignancies.[3][7]
In Vitro Activity of Compound 22
| Assay Type | Metric | Value | Citation(s) |
| Biochemical Assay | BTK Inhibition (IC50) | 1.3 nM | [3][7] |
| Kinome Scan (310 kinases) | Selectivity | Excellent | [3] |
In Vivo Efficacy of Compound 22 in a Xenograft Model
| Animal Model | Dosing | Outcome | Citation(s) |
| Xenograft | 15 mg/kg | Significant tumor growth inhibition; complete tumor regression in 7 out of 10 mice | [3] |
The strong correlation between the nanomolar in vitro potency of Compound 22 against BTK and its profound anti-tumor activity in a xenograft model at a well-tolerated dose is a compelling example of a successful IVIVC. This robust preclinical data supported its advancement into Phase I clinical trials.[3]
Case Study 2: An Orally Active Tyk2 JH2 Inhibitor for Autoimmune Diseases
This compound derivatives have also been developed as selective inhibitors of the Tyk2 pseudokinase (JH2) domain, a novel approach for treating autoimmune diseases. Compound 6 from this class demonstrated promising preclinical activity.[4][8]
In Vitro and Ex Vivo Activity of Compound 6
| Assay Type | Metric | Value | Citation(s) |
| Caco-2 Permeability | Permeability | Enhanced | [8] |
| Rat Pharmacodynamics Model | IFNγ Production Inhibition | Dose-dependent | [8] |
In Vivo Efficacy of Compound 6 in a Rat Arthritis Model
| Animal Model | Dosing | Outcome | Citation(s) |
| Rat Adjuvant Arthritis Model | 5 mg/kg, bid | Fully efficacious | [8] |
In this case, the in vitro optimization for improved permeability directly translated to oral bioavailability and efficacy in a relevant in vivo disease model. The ability of Compound 6 to inhibit IFNγ production in a pharmacodynamic model further bridged the gap between cellular activity and the observed therapeutic effect.
Experimental Protocols: A Guide to Best Practices
To ensure the generation of high-quality, reproducible data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays commonly employed in the evaluation of this compound derivatives.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A reduction in formazan production is indicative of a decrease in cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cell plates and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of an this compound derivative in a living organism.
Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. They allow for the assessment of a compound's ability to inhibit tumor growth in a complex biological system, providing insights into its pharmacokinetics and overall therapeutic potential.[10]
Step-by-Step Protocol:
-
Cell Preparation: Culture the desired human cancer cell line under sterile conditions. Harvest the cells when they are in the exponential growth phase and resuspend them in a sterile, serum-free medium or PBS.
-
Animal Handling: Use immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old. Allow for an acclimatization period of at least one week.
-
Tumor Cell Implantation: Subcutaneously inject a specific number of tumor cells (e.g., 3 x 106) into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the this compound derivative in a suitable vehicle. Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: Volume = (width)² x length / 2.[10]
-
Endpoint Analysis: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting) to assess target engagement and downstream effects.[11]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Experimental Workflow for IVIVC
The following diagram outlines a logical workflow for establishing a robust in vitro-in vivo correlation for a novel this compound derivative.
Caption: A streamlined workflow for establishing IVIVC.
Conclusion
The this compound scaffold continues to be a rich source of innovative kinase inhibitors with significant therapeutic potential. The successful translation of in vitro discoveries into in vivo efficacy hinges on a deep understanding of the compound's mechanism of action, a robust and well-executed preclinical testing strategy, and a critical analysis of the in vitro-in vivo correlation. The case studies presented in this guide highlight that a strong IVIVC is achievable when potent and selective compounds with favorable pharmacokinetic properties are identified. By adhering to rigorous experimental protocols and employing a logical, stepwise approach to preclinical development, researchers can increase the probability of advancing promising this compound derivatives towards clinical evaluation and, ultimately, to the benefit of patients.
References
- Liu, C., Lin, J., Moslin, R., Tokarski, J. S., Muckelbauer, J., Chang, C. Y., ... & Weinstein, D. S. (2019). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS medicinal chemistry letters, 10(3), 383–388. [Link]
- Huber, H., & de la Torre, P. (2024). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of pharmacokinetics and pharmacodynamics, 51(2), 169–185. [Link]
- Moslin, R. J., Tokarski, J. S., Muckelbauer, J. K., Chang, C., Tummala, S., Lin, J., ... & Weinstein, D. S. (2017). Identification of this compound TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 799–813. [Link]
- Liu, C., Lin, J., Moslin, R., Tokarski, J. S., Muckelbauer, J., Chang, C. Y., ... & Weinstein, D. S. (2019). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS medicinal chemistry letters, 10(3), 383–388. [Link]
- Moslin, R. J., Tokarski, J. S., Muckelbauer, J. K., Chang, C., Tummala, S., Lin, J., ... & Weinstein, D. S. (2017). Identification of this compound TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 799-813. [Link]
- Byth, K. F., Cooper, N., Culshaw, J., Heaton, D. W., Oakes, S. E., Minshull, C. A., ... & Green, S. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & medicinal chemistry letters, 14(9), 2249–2252. [Link]
- Wang, Y., Zhang, S., Liu, Z., Zhang, C., Wang, Z., Wang, S., ... & Liu, C. (2020). [Ponatinib inhibits growth of patient-derived xenograft of cholangiocarcinoma expressing FGFR2-CCDC6 fusion protein in nude mice]. Zhonghua wai ke za zhi [Chinese journal of surgery], 58(11), 896–902. [Link]
- American Chemical Society. (2025). Development of this compound derivatives as potent CDK12/13 inhibitors and cyclin K degraders. ACS Fall 2025. [Link]
- T-C. Chan, H. Lim, W. M. A. El-Sayed, C. J. Webb, A. J. Musso, A. S. T. Smith, ... & T. P. Heffron. (2021). Reengineering Ponatinib to Minimize Cardiovascular Toxicity. Cancer Research, 81(13), 3656-3667. [Link]
- Li, Y., Zhang, Y., Wang, Y., Li, Y., Liu, Y., Zhang, Y., ... & Wang, Y. (2025). Discovery of novel this compound derivatives as potent covalent inhibitors of CDK12/13. European journal of medicinal chemistry, 288, 117378. [Link]
- Wang, Y., Li, Y., Zhang, Y., Li, Y., Liu, Y., Zhang, Y., ... & Wang, Y. (2025). Discovery of this compound Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of medicinal chemistry. [Link]
- Liu, C., Lin, J., Moslin, R., Tokarski, J. S., Muckelbauer, J., Chang, C. Y., ... & Weinstein, D. S. (2019). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS medicinal chemistry letters, 10(3), 383–388. [Link]
- Protocol Online. (2005). Xenograft Tumor Model Protocol. [Link]
- Tang, S., Li, Y., Li, Y., Zhang, Y., Li, Y., Liu, Y., ... & Wang, Y. (2020). Repurposing Ponatinib as a Potent Agent against KIT Mutant Melanomas. Theranostics, 10(15), 6846–6860. [Link]
- Wang, Y., Li, Y., Zhang, Y., Li, Y., Liu, Y., Zhang, Y., ... & Wang, Y. (2025). Discovery of this compound Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of medicinal chemistry. [Link]
- Quintavalle, C., Donnarumma, E., Roscigno, G., Iaboni, M., Fiore, D., De Marinis, P., ... & Condorelli, G. (2013). In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. PloS one, 8(4), e60425. [Link]
- Byth, K. F., Cooper, N., Culshaw, J., Heaton, D. W., Oakes, S. E., Minshull, C. A., ... & Green, S. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & medicinal chemistry letters, 14(9), 2249–2252. [Link]
- Huang, W. S., Metcalf, C. A., Sundaramoorthi, R., Wang, Y., Zou, D., Thomas, R. M., ... & Dalgarno, D. C. (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies.
- Lee, J., Lee, J. Y., & Ryu, J. S. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 130, 130497. [Link]
- Smith, C. C., Wang, Q., Chin, C. S., Salerno, S., Damon, L. E., Levis, M. J., ... & Shah, N. P. (2013). Activity of ponatinib against clinically-relevant AC220-resistant kinase domain mutants of FLT3-ITD. Blood, 121(16), 3165–3171. [Link]
- Shyam Sunder, S., Singh, S., & Singh, K. (2025). Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review. Archives of toxicology. [Link]
- Shimizu, H., Yasumatsu, I., Hamada, T., Yoneda, Y., Yamasaki, T., Tanaka, S., ... & Iimura, S. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & medicinal chemistry letters, 21(3), 904–908. [Link]
- Singh, S., Singh, S., & Singh, K. (2023). Repurposing Ponatinib as a PD-L1 Inhibitor Revealed by Drug Repurposing Screening and Validation by In Vitro and In Vivo Experiments.
- Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly reviews of biophysics, 42(1), 31–67. [Link]
- Lee, J., Lee, J. Y., & Ryu, J. S. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 130, 130497. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel this compound derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives as Potent and Highly Selective Irreversible Brutonâs Tyrosine Kinase (BTK) Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. [Ponatinib inhibits growth of patient-derived xenograft of cholangiocarcinoma expressing FGFR2-CCDC6 fusion protein in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking New Imidazo[1,2-b]pyridazine Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: The Versatility of the Imidazo[1,2-b]pyridazine Scaffold
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1] This versatile nucleus is the cornerstone of numerous compounds with demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] The most prominent exemplar of this class is Ponatinib (Iclusig®), an FDA-approved multi-kinase inhibitor for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2] The success of Ponatinib has spurred further exploration of this compound derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in human diseases.
This guide provides a comprehensive framework for benchmarking new this compound derivatives against established drugs, with a focus on their application as tyrosine kinase inhibitors in oncology. We will use Ponatinib as the primary comparator due to its structural relevance and clinical success. Additionally, we will include Dasatinib (Sprycel®), a second-generation BCR-ABL inhibitor, as a well-established benchmark to provide a broader context of the competitive landscape.
The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary knowledge and detailed experimental protocols to conduct a thorough and objective comparison of their novel this compound derivatives. By following the methodologies outlined herein, researchers can generate robust and reliable data to support the advancement of promising new drug candidates.
Mechanism of Action: Targeting the BCR-ABL Kinase
Chronic Myeloid Leukemia is characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase. This aberrant kinase drives the uncontrolled proliferation of hematopoietic cells, leading to the development of leukemia.
Both Ponatinib and Dasatinib function by inhibiting the tyrosine kinase activity of BCR-ABL.[3][4] They bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that promote cancer cell growth and survival.[4][5]
A key differentiator for Ponatinib is its ability to inhibit the T315I "gatekeeper" mutation of BCR-ABL, which confers resistance to many other tyrosine kinase inhibitors, including Dasatinib.[5][6] This makes Ponatinib a critical therapeutic option for patients who have developed resistance to other treatments.[7] New this compound derivatives should ideally be evaluated for their activity against both wild-type and T315I-mutant BCR-ABL to determine their potential clinical utility.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Tyrosine Kinase Inhibitors (TKIs).
Comparative Analysis: Key Performance Indicators
A comprehensive benchmarking study should evaluate the following key performance indicators for any new this compound derivative in comparison to Ponatinib and Dasatinib:
| Performance Indicator | Description | Primary Endpoint(s) |
| Biochemical Potency | Direct inhibitory activity against the target kinase. | IC50 (half-maximal inhibitory concentration) values against wild-type and mutant BCR-ABL kinase. |
| Cellular Potency | Efficacy in inhibiting the proliferation of cancer cells. | GI50 (half-maximal growth inhibition) or IC50 values in CML cell lines (e.g., K-562, Ba/F3). |
| Selectivity | The degree to which the compound inhibits the target kinase over other kinases. | Kinome profiling to assess off-target effects. |
| Mechanism of Action | Confirmation of on-target activity within the cell. | Inhibition of BCR-ABL autophosphorylation and downstream signaling proteins (e.g., STAT5, CrkL). |
| Resistance Profile | Activity against known drug-resistant mutants. | Cellular potency against cell lines expressing clinically relevant BCR-ABL mutations (e.g., T315I). |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments required for a robust benchmarking study.
In Vitro Kinase Inhibition Assay (Biochemical Potency)
This assay determines the direct inhibitory effect of the test compounds on the enzymatic activity of the target kinase.
Principle: A purified recombinant kinase is incubated with a specific substrate and ATP. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate. The test compound's ability to inhibit this reaction is quantified by measuring the amount of phosphorylated substrate.
Materials:
-
Recombinant human ABL1 (wild-type) and ABL1 (T315I) kinase (e.g., from SignalChem or Carna Biosciences).
-
Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2).
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Test compounds (New this compound derivative, Ponatinib, Dasatinib) dissolved in DMSO.
-
HTRF® KinEASE™-STK S1 kit (Cisbio) or similar detection reagents.
-
384-well low-volume white plates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 2 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a well with a known potent inhibitor (e.g., Staurosporine) or without enzyme as a positive control (0% activity).
-
Prepare a kinase/substrate mixture in assay buffer. The final concentrations in the assay well should be optimized, but a typical starting point is 1-5 ng/µL of kinase and 200 nM of substrate.
-
Add 4 µL of the kinase/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare an ATP solution in assay buffer. The final concentration should be at the Km value for ATP for the specific kinase (typically 10-50 µM).
-
Add 4 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the HTRF detection reagent mix (containing Eu3+-cryptate labeled anti-phospho-substrate antibody and XL665-labeled streptavidin).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (Cellular Potency)
This assay measures the effect of the test compounds on the proliferation and viability of cancer cell lines.
Principle: Cancer cells are cultured in the presence of varying concentrations of the test compounds. After a defined incubation period, the number of viable cells is determined using a colorimetric or fluorometric method.
Materials:
-
CML cell lines: K-562 (BCR-ABL positive, wild-type), Ba/F3 p210 (murine pro-B cells expressing wild-type BCR-ABL), Ba/F3 p210-T315I (expressing T315I mutant BCR-ABL).
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For Ba/F3 cells, IL-3 is required for the parental line but omitted for BCR-ABL expressing lines.
-
Test compounds (New this compound derivative, Ponatinib, Dasatinib) dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
96-well clear-bottom white plates.
-
Luminometer.
Procedure:
-
Culture the cell lines according to standard protocols.
-
Harvest the cells and adjust the cell density to seed 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 10 µL of the diluted compounds to the respective wells. Include DMSO-only wells as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration. Determine the GI50/IC50 values using non-linear regression analysis.
Western Blotting for Phospho-Protein Analysis (Mechanism of Action)
This technique is used to detect the phosphorylation status of BCR-ABL and its downstream signaling proteins.
Principle: Cells are treated with the test compounds, and the proteins are then extracted, separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the proteins of interest.
Materials:
-
CML cell lines (as above).
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ABL (Tyr245), anti-total-ABL, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-phospho-CrkL (Tyr207), anti-total-CrkL, anti-GAPDH or anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere (if applicable) or grow to a suitable density.
-
Treat the cells with the test compounds at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ABL) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for the total protein and a loading control.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein and loading control.
Data Interpretation and Presentation
The data generated from these experiments should be presented in a clear and concise manner to facilitate a direct comparison between the new this compound derivative and the benchmark drugs.
Table 1: Comparative Potency and Efficacy Profile
| Compound | BCR-ABL (WT) IC50 (nM) | BCR-ABL (T315I) IC50 (nM) | K-562 GI50 (nM) | Ba/F3 p210-T315I GI50 (nM) |
| New Derivative | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Ponatinib | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Dasatinib | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Figure 1: Western Blot Analysis of BCR-ABL Signaling
Present the western blot images showing a dose-dependent inhibition of BCR-ABL, STAT5, and CrkL phosphorylation by the new derivative in comparison to Ponatinib and Dasatinib. Include quantification of the band intensities.
Conclusion
This guide provides a robust framework for the preclinical benchmarking of novel this compound derivatives as tyrosine kinase inhibitors. By following the detailed protocols and focusing on the key performance indicators, researchers can generate high-quality, comparative data. This data is essential for making informed decisions about the further development of new drug candidates and for positioning them within the existing therapeutic landscape. A thorough and objective comparison against established drugs like Ponatinib and Dasatinib is a critical step in the journey of translating a promising new chemical entity into a life-saving medicine.
References
- SPRYCEL Patient Prescribing Inform
- Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025-03-25). URL
- What is the mechanism of Dasatinib? (2024-07-17).
- Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. (2023).
- Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. (2020).
- Prescribing Information | ICLUSIG® (pon
- PRESCRIBING INFORMATION – Iclusig® (ponatinib)
- Mechanisms of resistance to ponatinib therapy in chronic myeloid leukemia. (2015). Grantome. URL
- Dasatinib: Mechanism of action and Safety. (2024-03-29). ChemicalBook. URL
- Clinical Trials Using Ponatinib Hydrochloride.
- Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall.
- SPRYCEL® (dasatinib)
- FDA Approval Summary: Revised Indication and Dosing Regimen for Ponatinib Based on the Results of the OPTIC Trial. (2022-02-08).
- Dasatinib: MedlinePlus Drug Inform
- Ponatinib | C29H27F3N6O | CID 24826799. (2024).
- SPRYCEL U.S.
- FDA approves ponatinib for CML and Ph-positive ALL. (2012-12-14). MDEdge. URL
- FDA grants accelerated approval to ponatinib with chemotherapy for newly diagnosed Philadelphia chromosome-positive acute lymphoblastic leukemia. (2024-03-19).
- Phase II trial of ponatinib in patients with chronic myeloid leukemia resistant to one previous tyrosine kinase inhibitor. (2016).
- A Study of Ponatinib Versus Imatinib in Adults With Acute Lymphoblastic Leukemia. (2023). ClinicalTrials.gov. URL
- SPRYCEL® (dasatinib) - Official Patient Website. Bristol Myers Squibb. URL
- Iclusig (ponatinib) FDA Approval History. (2024-03-19). Drugs.com. URL
- HCP - SPRYCEL® (dasatinib) Dosing. Bristol Myers Squibb. URL
- FDA Approves Ponatinib To Treat Adult Patients with Resistant/Intolerant Chronic-Phase CML. (2020-12-19). CancerNetwork. URL
- Study on Ponatinib and Imatinib for Adults with Philadelphia-Chromosome Positive Acute Lymphoblastic Leukemia. Clinicaltrials.eu. URL
- Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia. (2022-07-06).
- Product monograph including patient medication inform
- ICLUSIG® (pon
- ICLUSIG® (ponatinib)
- Ponatinib: Overview, Mechanism of Action & Clinical Trials. Takeda Oncology. URL
- BCR-ABL1 mutation ≠ ponatinib resistance. (2016-02-11).
- Overcoming resistance mechanisms to kinase inhibitors. (2022-01-25). Dove Medical Press. URL
- Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. (2019-01-18).
- Exploring the untapped pharmacological potential of imidazopyridazines. (2024-01-29).
- This compound as privileged scaffold in medicinal chemistry: An extensive review. (2021-12-15). URL
Sources
- 1. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance and Implications for Treatment Strategies in Chronic Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Imidazo[1,2-b]pyridazine Binding Modes
For researchers, scientists, and drug development professionals, establishing the precise binding mode of a small molecule inhibitor is a cornerstone of structure-based drug design. The Imidazo[1,2-b]pyridazine scaffold, a privileged structure in kinase inhibition, presents both opportunities and challenges in elucidating its interactions with target proteins.[1][2] This guide provides an in-depth comparison of key structural biology techniques to rigorously validate the binding orientation of these promising compounds, ensuring a solid foundation for lead optimization and development.
The Imperative of Binding Mode Validation
Computational docking provides invaluable initial hypotheses for how a ligand like an this compound might orient within a protein's binding pocket.[3][4] However, these in silico predictions must be substantiated by empirical data.[5][6] Experimental validation confirms the predicted interactions, reveals unexpected binding modes, and provides the atomic-level detail necessary to rationalize structure-activity relationships (SAR) and guide further chemical modifications.[7][8] For kinase inhibitors, understanding the precise interactions with the hinge region, catalytic lysine, and other key residues is paramount for achieving potency and selectivity.[9][10]
A Comparative Analysis of Key Structural Biology Techniques
The choice of technique to validate a ligand's binding mode is dictated by the nature of the target protein, the properties of the ligand, and the specific questions being asked. Here, we compare the premier experimental approaches, outlining their core principles, practical workflows, and relative merits.
X-Ray Crystallography: The Gold Standard for Atomic Resolution
X-ray crystallography remains the unparalleled method for providing high-resolution, static snapshots of protein-ligand complexes.[11][12] By determining the three-dimensional arrangement of atoms, it offers unequivocal evidence of a ligand's binding pose and its interactions with the target protein.[7]
Causality in Experimental Choices: The fundamental principle is that a well-ordered crystal will diffract X-rays in a pattern that can be mathematically reconstructed into an electron density map.[7] The quality of this map is directly dependent on the quality and resolution of the crystal. For Imidazo[1,2-b]pyridazines, which often target well-characterized kinase domains, leveraging existing crystallization conditions can expedite the process.
Experimental Workflow: X-Ray Crystallography
Caption: Workflow for X-ray Crystallography.
Step-by-Step Methodology:
-
Protein Expression and Purification: Obtain high-purity, homogenous protein. For kinases, this often involves expression in bacterial or insect cells followed by affinity and size-exclusion chromatography.
-
Crystallization: Screen a wide range of conditions (precipitants, buffers, additives) to induce crystal formation, either of the protein alone (apo) for subsequent ligand soaking or directly with the this compound (co-crystallization).
-
Data Collection: Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to generate an electron density map. A molecular model is then built into this map and refined to best fit the experimental data.[11]
-
Validation: The final model is rigorously assessed for geometric correctness and fit to the electron density map.[13][14]
Cryo-Electron Microscopy (Cryo-EM): For Large and Flexible Targets
Cryo-EM has emerged as a powerful technique, particularly for large protein complexes and membrane proteins that are often recalcitrant to crystallization.[15][16] It allows for the visualization of macromolecules in a near-native, vitrified state.[17]
Causality in Experimental Choices: Cryo-EM bypasses the need for crystallization, making it suitable for targets that are inherently flexible or part of large, dynamic assemblies.[18][19] For this compound inhibitors targeting kinases that are part of larger signaling complexes, cryo-EM can provide invaluable contextual information.
Experimental Workflow: Single-Particle Cryo-EM
Caption: Workflow for Single-Particle Cryo-EM.
Step-by-Step Methodology:
-
Sample Preparation: A solution of the purified protein-ligand complex is applied to a grid and rapidly frozen in liquid ethane, trapping the particles in random orientations in a thin layer of vitreous ice.[17]
-
Data Collection: The frozen grid is imaged in a transmission electron microscope (TEM), generating thousands of 2D projection images of the individual particles.
-
Image Processing: The 2D particle images are computationally classified and aligned to reconstruct a 3D density map.
-
Model Building: An atomic model is built into the 3D map and refined.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Dynamics in Solution
NMR spectroscopy is a versatile technique that can provide information on protein-ligand interactions in solution, offering insights into both structure and dynamics.[20][21] It is particularly powerful for studying weak interactions and characterizing the conformational changes that occur upon binding.[22]
Causality in Experimental Choices: NMR relies on the magnetic properties of atomic nuclei. By observing changes in the NMR signals of either the protein or the ligand upon complex formation, one can map the binding interface and determine the affinity of the interaction.[23] Ligand-observed NMR experiments are particularly useful when working with large proteins.[20]
Experimental Workflow: NMR-Based Binding Site Mapping
Caption: Workflow for NMR Binding Site Mapping.
Step-by-Step Methodology:
-
Protein Isotope Labeling: For protein-observed NMR, the protein is typically uniformly labeled with ¹⁵N and/or ¹³C.
-
NMR Titration: A series of 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) are recorded as the this compound ligand is titrated into the protein sample.[22]
-
Data Analysis: Changes in the chemical shifts and intensities of the protein's NMR signals are monitored. Residues exhibiting significant chemical shift perturbations are identified as being part of or near the binding site.
-
Structure Mapping: The perturbed residues are mapped onto the 3D structure of the protein to visualize the binding interface.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Mapping Conformational Changes
HDX-MS is a powerful technique for probing protein conformational dynamics and mapping ligand binding sites by measuring the rate of deuterium exchange of backbone amide hydrogens.[24][25]
Causality in Experimental Choices: The rate at which backbone amide hydrogens exchange with deuterium in the solvent is dependent on their solvent accessibility and hydrogen bonding. Ligand binding often results in the protection of specific regions from exchange, which can be precisely measured by mass spectrometry.[26][27] This provides a footprint of the ligand on the protein surface.
Experimental Workflow: Differential HDX-MS
Caption: Workflow for Differential HDX-MS.
Step-by-Step Methodology:
-
Deuterium Labeling: The protein in its apo form and in complex with the this compound are separately incubated in a D₂O-based buffer for various time points.
-
Quenching and Digestion: The exchange reaction is quenched by lowering the pH and temperature. The protein is then rapidly digested into peptides, typically using an online pepsin column.
-
LC-MS Analysis: The resulting peptides are separated by liquid chromatography and their masses are measured by a mass spectrometer to determine the extent of deuterium incorporation.
-
Data Analysis: The deuterium uptake for each peptide is compared between the apo and complex states. Peptides with reduced deuterium uptake in the presence of the ligand are identified as being at the binding interface or in a region that undergoes a conformational change upon binding.[27]
Comparative Summary of Techniques
| Technique | Resolution | Protein Size Limitations | Key Strengths | Key Limitations |
| X-Ray Crystallography | Atomic (<3 Å) | None, but requires crystals | Unambiguous atomic detail of binding mode.[11] | Requires well-diffracting crystals; can be time-consuming. |
| Cryo-EM | Near-atomic (>2.5 Å) | Ideal for >100 kDa | Applicable to large, flexible, or non-crystalline targets.[15][19] | Resolution can be limiting for small molecule visualization. |
| NMR Spectroscopy | Residue-level | Practically <40 kDa | Provides data in solution; sensitive to weak binding and dynamics.[21][22] | Requires isotope labeling; protein size limitations. |
| HDX-MS | Peptide-level (5-15 residues) | None | Sensitive to conformational changes; low sample consumption.[24][26] | Indirect structural information; resolution limited by peptide coverage. |
Conclusion: An Integrated Approach for Robust Validation
No single technique provides a complete picture of a protein-ligand interaction. A multi-faceted approach, leveraging the strengths of each method, provides the most robust validation of the binding mode of Imidazo[1,2-b]pyridazines. For instance, initial binding can be confirmed and mapped by NMR or HDX-MS, followed by high-resolution structural determination by X-ray crystallography or cryo-EM to elucidate the precise atomic interactions. This integrated strategy ensures a high degree of confidence in the binding mode, paving the way for successful structure-guided drug design and the development of novel therapeutics.
References
- Scapin, G., et al. (2018). CryoEM for small molecules discovery, design, understanding and application. Progress in Biophysics and Molecular Biology, 136, 49-57.
- Pellecchia, M., et al. (2008). NMR-based analysis of protein-ligand interactions. Nature Reviews Drug Discovery, 7(9), 738-748.
- Deng, B., et al. (2018). Hydrogen-Deuterium Exchange Mass Spectrometry to Study Protein Complexes. Methods in Molecular Biology, 1764, 153-171.
- Giannetti, A. M., et al. (2019). Biophysical methods in early drug discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 889-903.
- Renaud, J., et al. (2019). Applications of biophysical techniques in drug discovery and development. ResearchGate.
- Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions.
- O'Connell, D. J., & Tieleman, D. P. (2021). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Expert Opinion on Drug Discovery, 16(8), 845-857.
- Kim, H., et al. (2022). Hydrogen/Deuterium Exchange Mass Spectrometry for Weak Binders. Journal of the American Society for Mass Spectrometry, 33(5), 841-844.
- Profacgen. (n.d.). Cryo-EM-Guided Binding Pocket Optimization for Small Molecule Drugs.
- Williamson, M. P. (2013). Quantitative analysis of protein-ligand interactions by NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16.
- Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project.
- Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques.
- Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782.
- Tokunaga, Y., et al. (2023). Protein–Ligand Interaction Analyses with Nuclear Magnetic Resonance Spectroscopy Enhanced by Dissolution Triplet Dynamic Nuclear Polarization. The Journal of Physical Chemistry Letters, 14(28), 6431-6436.
- Clark, K. M., et al. (2021). Applications of Cryo-EM in small molecule and biologics drug design. Biochemical Society Transactions, 49(5), 2269-2281.
- Lee, J., & Lee, S. (2023). Cryo-electron microscopy-based drug design. Frontiers in Molecular Biosciences, 10, 1269411.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Chalmers, M. J., et al. (2011). Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions. Expert Review on Proteomics, 8(4), 447-460.
- Williamson, M. P. (2019). Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy. Methods in Molecular Biology, 2025, 417-430.
- Deng, B., et al. (2018). Hydrogen-Deuterium Exchange Mass Spectrometry to Study Protein Complexes. Springer Nature Experiments.
- Chalmers, M. J., et al. (2011). Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions. Expert Review on Proteomics, 8(4), 447-460.
- Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(Pt 3), 217-230.
- Roskoski, R. Jr. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. Pharmacological Research, 103, 12-26.
- Brown, A. S., & Patel, C. J. (2017). Validation approaches for computational drug repurposing: a review. Carolina Digital Repository.
- Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(Pt 3), 217-230.
- Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782.
- Loving, K. A., et al. (2010). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. Journal of Chemical Information and Modeling, 50(7), 1303-1315.
- Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.
- Simon, N., et al. (2021). Design of new disubstituted this compound derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 746-764.
- De Cesco, S., et al. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 10(6), 1436-1447.
- Risinger, A. L., et al. (2018). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. Molecules, 23(11), 2996.
- Betzi, S., et al. (2010). Protein X-ray Crystallography and Drug Discovery. Molecules, 15(12), 9234-9255.
- Zhang, W., et al. (2012). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Chemical Neuroscience, 3(1), 51-57.
- ResearchGate. (2015). How can I validate a docking protocol?.
- Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Centre for Medicines Discovery.
- Moslin, R., et al. (2017). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1152-1157.
- Wu, P., et al. (2015). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. ACS Chemical Biology, 10(7), 1543-1550.
- Wu, P., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?. Harvard DASH.
- Kar, G., et al. (2019). Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. bioRxiv.
- RedShiftBio. (n.d.). Ligand Binding Analysis and Protein Stabilization with MMS.
- Khan, M. A., et al. (2023). Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. Pharmaceuticals, 16(11), 1599.
- Ito, J., et al. (2012). Landscape of protein–small ligand binding modes. Protein Science, 21(8), 1118-1129.
- PDBe. (2021). A guide to analysing binding sites in protein structures. YouTube.
- Ghersi, D., & Sanchez, R. (2011). Beyond structural genomics: computational approaches for the identification of ligand binding sites in protein structures. DigitalCommons@UNO.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 3. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine [mdpi.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design of new disubstituted this compound derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Validation of ligands in macromolecular structures determined by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CryoEM for small molecules discovery, design, understanding and application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Discovery | Cryo EM | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. portlandpress.com [portlandpress.com]
- 19. Frontiers | Cryo-electron microscopy-based drug design [frontiersin.org]
- 20. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-biostructure.com [creative-biostructure.com]
- 22. Quantitative analysis of protein-ligand interactions by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 24. Hydrogen-Deuterium Exchange Mass Spectrometry to Study Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hydrogen-Deuterium Exchange Mass Spectrometry to Study Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 26. Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
Assessing the Druggability of the Imidazo[1,2-b]pyridazine Scaffold: A Comparative Guide for Drug Discovery Professionals
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Drug Discovery
The relentless pursuit of novel therapeutic agents has positioned heterocyclic scaffolds at the forefront of medicinal chemistry. Among these, the this compound core has emerged as a "privileged structure," a testament to its ability to serve as a versatile template for the design of potent and selective modulators of a wide range of biological targets.[1] This bicyclic heteroaromatic system, characterized by a fused imidazole and pyridazine ring, offers a unique combination of structural rigidity, synthetic tractability, and a rich three-dimensional arrangement of hydrogen bond donors and acceptors. These features make it an ideal starting point for the development of small molecule inhibitors, particularly for well-established target families like protein kinases.
The therapeutic potential of the this compound scaffold is perhaps best exemplified by the FDA-approved multi-kinase inhibitor, ponatinib.[2][3] Ponatinib's clinical success in treating resistant forms of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) has catalyzed a surge of interest in exploring the broader druggability of this scaffold.[4][5] Derivatives of this compound have demonstrated a remarkable breadth of biological activities, including antileukemic, anti-inflammatory, antiviral, and neuroprotective properties, underscoring the scaffold's vast therapeutic potential.[1]
This guide provides a comprehensive assessment of the druggability of the this compound scaffold. We will delve into the synthetic strategies for its elaboration, provide detailed protocols for the evaluation of its physicochemical and biological properties, and present a comparative analysis against other well-established heterocyclic scaffolds in the context of kinase inhibitor design. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and practical methodologies required to effectively harness the potential of this promising scaffold in their drug discovery endeavors.
I. Synthesis of a Representative this compound: A Strategic Approach
The synthetic accessibility of a scaffold is a cornerstone of its druggability. The this compound core can be readily assembled and functionalized through a variety of robust chemical transformations. Here, we present a representative synthesis of a 3,6-disubstituted this compound, a substitution pattern commonly found in potent kinase inhibitors. The rationale behind each experimental choice is to ensure high yields, regioselectivity, and the introduction of chemical handles for further diversification.
Experimental Protocol: Synthesis of a 3,6-Disubstituted this compound
This protocol outlines a two-step synthesis starting from commercially available reagents. The first step involves the construction of the this compound core, followed by a palladium-catalyzed Suzuki cross-coupling reaction to introduce diversity at the 6-position.
Step 1: Synthesis of 6-chloro-3-iodothis compound
This initial step establishes the core heterocyclic system with key functionalities for subsequent modifications. The chloro and iodo substituents provide orthogonal handles for selective cross-coupling reactions.
-
Reagents and Materials:
-
3-amino-6-chloropyridazine
-
N-iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-chloro-3-iodothis compound.
-
Step 2: Suzuki Cross-Coupling for C-6 Arylation
The Suzuki coupling is a powerful and versatile reaction for forming carbon-carbon bonds. In this step, we selectively displace the chloro group at the 6-position with an aryl boronic acid, a common strategy to introduce moieties that can interact with the solvent-exposed regions of a kinase active site.[6]
-
Reagents and Materials:
-
6-chloro-3-iodothis compound (from Step 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
Triphenylphosphine (PPh3) (0.1 eq)
-
Sodium carbonate (Na2CO3) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask, add 6-chloro-3-iodothis compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and Na2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-iodo-6-aryl-imidazo[1,2-b]pyridazine.
-
II. Comparative Druggability Assessment: Physicochemical Properties
A molecule's druggability is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. To objectively assess the this compound scaffold, we compare its key physicochemical parameters with those of other prominent heterocyclic scaffolds frequently employed in kinase inhibitor design: imidazo[1,2-a]pyridine, pyrazolo[1,5-a]pyrimidine, and quinoline.[7][8][9][10][11][12][13] For a relevant benchmark, we include data for the marketed drug ponatinib, which features the this compound core.[3][11][13]
| Scaffold/Compound | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
| This compound (core) | 119.12 | 1.35 | 38.09 | 0 | 3 | 0 |
| Imidazo[1,2-a]pyridine (core) | 118.14 | 1.58 | 25.78 | 0 | 2 | 0 |
| Pyrazolo[1,5-a]pyrimidine (core) | 119.12 | 0.94 | 38.09 | 0 | 3 | 0 |
| Quinoline (core) | 129.16 | 2.04 | 12.89 | 0 | 1 | 0 |
| Ponatinib | 532.56 | 4.81 | 77.53 | 2 | 7 | 7 |
Data for core scaffolds are calculated for the unsubstituted parent heterocycle. Ponatinib data is from established sources.[3]
Analysis of Physicochemical Properties:
The this compound core exhibits a favorable balance of properties for a drug scaffold. Its cLogP is in a range that suggests good potential for membrane permeability without excessive lipophilicity, which can lead to off-target effects and poor solubility.[14] Its TPSA is comparable to other nitrogen-containing heterocycles, indicating a capacity for forming crucial hydrogen bond interactions with biological targets. The presence of multiple nitrogen atoms provides ample opportunities for establishing hydrogen bonds as acceptors, a key feature in many kinase-inhibitor interactions.
When compared to the highly successful imidazo[1,2-a]pyridine scaffold, the this compound core has a slightly lower cLogP and a higher TPSA, suggesting it may offer advantages in terms of aqueous solubility.[7][15] The pyrazolo[1,5-a]pyrimidine scaffold, another prevalent kinase inhibitor core, shares a similar TPSA but has a lower cLogP, which could be beneficial for certain CNS-targeting applications where lower lipophilicity is desired.[8][9][12] The quinoline scaffold, while a staple in medicinal chemistry, has a higher cLogP and lower TPSA in its core form, often requiring significant functionalization to achieve optimal drug-like properties.[10][11][13]
The data for ponatinib illustrates how the core scaffold can be elaborated to achieve potent biological activity while maintaining acceptable, albeit higher, physicochemical parameters typical of kinase inhibitors.[14]
Experimental Protocols for Physicochemical Property Determination
Determination of LogP (Shake-Flask Method)
The shake-flask method remains the gold standard for the experimental determination of the partition coefficient (LogP).
-
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Test compound
-
Centrifuge tubes
-
Vortex mixer
-
UV-Vis spectrophotometer or HPLC
-
-
Procedure:
-
Prepare a stock solution of the test compound in either water or n-octanol.
-
Add a known volume of the stock solution to a centrifuge tube containing a known volume of the immiscible solvent.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the two phases to separate by standing or by centrifugation.
-
Carefully withdraw an aliquot from both the aqueous and organic layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The LogP is the logarithm of P.
-
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for oral bioavailability.
-
Materials:
-
Test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials
-
Shaker or rotator
-
Filtration device (e.g., 0.45 µm syringe filter)
-
Analytical balance
-
HPLC or other suitable analytical instrument
-
-
Procedure:
-
Add an excess amount of the test compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and place it on a shaker or rotator at room temperature for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vial to confirm the presence of undissolved solid.
-
Filter the suspension to remove the undissolved solid.
-
Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC).
-
The measured concentration represents the aqueous solubility of the compound.
-
III. Biological Evaluation: Assessing Kinase Inhibition and Cellular Activity
The prevalence of the this compound scaffold in kinase inhibitors necessitates robust biological evaluation methods to determine potency, selectivity, and cellular efficacy.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining kinase inhibition.[1][7][9][16][17]
-
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test compound (e.g., the synthesized 3,6-disubstituted this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates (white, low-volume)
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Kinase Reaction:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound in kinase reaction buffer.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
-
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is commonly used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[16][18]
-
Materials:
-
Cancer cell line (e.g., a line known to be dependent on the kinase of interest)
-
Cell culture medium and supplements
-
96-well plates (clear, flat-bottom)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percent viability for each compound concentration relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
-
IV. Conclusion: The this compound Scaffold - A Druggable Core with Significant Therapeutic Promise
The this compound scaffold stands out as a highly druggable and privileged structure in modern medicinal chemistry. Its synthetic accessibility, coupled with a favorable profile of physicochemical properties, provides a solid foundation for the development of novel therapeutic agents. The comparative analysis with other established heterocyclic scaffolds highlights its competitive and, in some aspects, potentially superior characteristics for kinase inhibitor design, particularly concerning the balance between lipophilicity and aqueous solubility.
The detailed experimental protocols provided in this guide offer a practical framework for the synthesis, characterization, and biological evaluation of this compound-based compounds. By understanding the causality behind these experimental choices, researchers can rationally design and optimize new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The self-validating nature of the described assays ensures the generation of robust and reproducible data, which is paramount for advancing drug discovery programs.
The clinical success of ponatinib serves as a powerful validation of the therapeutic potential inherent in the this compound core. As our understanding of disease biology continues to expand, the versatility of this scaffold will undoubtedly be leveraged to address a growing number of challenging therapeutic targets. For researchers and drug development professionals, the this compound scaffold represents not just a promising chemical entity, but a gateway to a wealth of opportunities for innovation and the discovery of next-generation medicines.
References
- MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- PubMed. (2024). Ponatinib: A comprehensive drug profile.
- RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- PubMed. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review.
- MDPI. (2024). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024).
- PubChem. (n.d.). Ponatinib.
- PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- Bentham Science. (n.d.). A Comparison of Physicochemical Property Profiles of Marketed Oral Drugs and Orally Bioavailable Anti-Cancer Protein Kinase Inhibitors in Clinical Development.
- Current Topics in Medicinal Chemistry. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold.
- ResearchGate. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- PubMed. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- PubMed. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9.
- PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
- ResearchGate. (2021). Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic acids in deep eutectic solvents.
- ResearchGate. (2025). A Comparison of Physicochemical Property Profiles of Marketed Oral Drugs and Orally Bioavailable Anti-Cancer Protein Kinase Inhibitors in Clinical Development | Request PDF.
- Frontiers. (2024). Ponatinib vs. asciminib in post–second-generation tyrosine kinase inhibitor therapy for chronic-phase chronic myeloid leukemia: a matching-adjusted indirect comparison.
- PubMed. (2023). Comparative efficacy and safety of different doses of ponatinib versus other tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia: a systematic review and network meta-analysis.
- PubMed. (2025). Comparison of third-generation tyrosine kinase inhibitor (TKI) ponatinib with first- and second-generation TKIs for treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia: A systematic review and bias-corrected meta-analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ponatinib: A comprehensive drug profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparative efficacy and safety of different doses of ponatinib versus other tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of third-generation tyrosine kinase inhibitor (TKI) ponatinib with first- and second-generation TKIs for treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia: A systematic review and bias-corrected meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Ponatinib CAS#: 943319-70-8 [m.chemicalbook.com]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Ponatinib CAS 943319-70-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. ADP-Glo™ Lipid Kinase Assay Protocol [promega.sg]
- 18. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - UK [thermofisher.com]
A Senior Application Scientist's Guide to the Synthetic Landscape of Imidazo[1,2-b]pyridazines
Foreword
The Imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry. As a privileged heterocyclic nucleus, it forms the core of numerous bioactive molecules, most notably the successful kinase inhibitor Ponatinib, used in cancer therapy.[1] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal pharmacophore for interacting with a wide range of biological targets, including kinases, enzymes, and receptors involved in cancer, inflammation, parasitic infections, and neurological disorders.[1][2][3]
This guide provides a comparative analysis of the principal synthetic routes to this vital scaffold. We move beyond a simple recitation of protocols to dissect the underlying mechanistic principles, strategic advantages, and practical limitations of each approach. The goal is to equip researchers, from process chemists to drug discovery scientists, with the critical insights needed to select and optimize the ideal synthetic strategy for their specific research and development objectives.
The Classical Approach: Condensation of Aminopyridazines with α-Halocarbonyls
The most established and widely utilized method for constructing the this compound core is the condensation reaction between a 3-aminopyridazine and an α-halocarbonyl compound, such as an α-bromoketone.[4] This method is a variation of the Tschitschibabin reaction for related imidazo-fused heterocycles.[5][6]
Mechanistic Rationale and Causality
The reaction proceeds via a two-step sequence: SN2 alkylation followed by intramolecular cyclizative condensation.
-
Initial Alkylation: The reaction is critically dependent on the nucleophilicity of the nitrogen atoms in the 3-aminopyridazine ring. The endocyclic nitrogen at the 2-position is generally the most nucleophilic site.[4] Initial alkylation by the α-halocarbonyl compound occurs here, forming a quaternary ammonium salt intermediate.
-
Intramolecular Cyclization: The intermediate then undergoes a base-mediated or thermally-induced intramolecular cyclization. The exocyclic amino group attacks the carbonyl carbon, leading to a dehydrative aromatization that forms the stable, fused bicyclic system.
A key experimental choice is the use of a substituted 3-aminopyridazine, often a 3-amino-6-halopyridazine. The presence of a halogen at the 6-position is not merely for later functionalization; it plays a crucial electronic role. It deactivates the adjacent ring nitrogen (N-1), thereby preventing it from being the primary site of alkylation and ensuring the desired regioselectivity for the formation of the this compound ring system.[4] Without this deactivation, competitive alkylation hampers the effective synthesis of the desired product.[4]
Caption: Mechanism of the classical condensation route.
Detailed Experimental Protocol: Classical Condensation
-
Objective: Synthesis of 2-Aryl-6-chlorothis compound.
-
Materials: 3-Amino-6-chloropyridazine, substituted α-bromoacetophenone, Sodium Bicarbonate (NaHCO₃), Ethanol.
-
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in absolute ethanol, add the appropriately substituted α-bromoacetophenone (1.05 eq).
-
Add sodium bicarbonate (2.0 eq) to the mixture. The bicarbonate acts as a mild base to neutralize the HBr formed during the reaction and facilitate the final cyclization step.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and then with water to remove inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the pure 2-aryl-6-chlorothis compound.[4]
-
Modern Strategies: Transition-Metal Catalysis
The limitations of the classical approach—often requiring high temperatures and pre-functionalized starting materials—have driven the development of more versatile transition-metal-catalyzed methods.[7] These strategies offer milder reaction conditions and enable the late-stage functionalization of the heterocyclic core, a significant advantage for creating diverse compound libraries in drug discovery.[2][7]
Key Methodologies
-
Palladium- and Copper-Catalyzed Cross-Coupling: Reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination are extensively used to modify a pre-formed halo-imidazo[1,2-b]pyridazine core (e.g., the 6-chloro derivative from the classical synthesis).[7] This allows for the introduction of aryl, alkynyl, and amino substituents with high efficiency and functional group tolerance.
-
C-H Activation/Functionalization: More advanced methods bypass the need for a halogen "handle" altogether by directly activating and functionalizing the C-H bonds of the this compound scaffold.[7] This represents a more atom-economical approach to derivatization.
-
Catalytic Ring Formation: Transition metals, particularly copper and palladium, can also catalyze the initial cyclization reaction itself.[8] For example, copper-catalyzed formal [3+2] cycloaddition reactions have been developed, offering alternative pathways to the core structure.[7]
Caption: Workflow for Suzuki cross-coupling functionalization.
Efficiency Through Convergence: Multicomponent and One-Pot Reactions
For rapid library synthesis, multicomponent reactions (MCRs) are exceptionally powerful. These reactions combine three or more starting materials in a single operation to form a complex product, maximizing bond-forming efficiency and minimizing purification steps.
The Groebke–Blackburn–Bienaymé (GBB) Reaction
A prominent example is the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR.[9][10] In this approach, a 2-aminoazine (like 3-aminopyridazine), an aldehyde, and an isocyanide are condensed in the presence of an acid catalyst to directly form a 3-aminoimidazo-fused heterocycle.
The primary advantage is convergence. Instead of a linear, stepwise synthesis, the GBB reaction builds the core and introduces substitution at the 3-position in a single, efficient step. This approach is often amenable to microwave-assisted conditions, which can dramatically shorten reaction times from hours to minutes.[11][12]
Caption: Concept of a one-pot multicomponent reaction (MCR).
Comparative Performance Analysis
The choice of synthetic route is a strategic decision based on the desired outcome, available resources, and scale of production. The following table provides a comparative summary of the key methodologies.
| Parameter | Classical Condensation | Transition-Metal Catalysis | Multicomponent Reactions (MCRs) |
| Core Principle | SN2 Alkylation + Cyclization | Cross-Coupling / C-H Activation | Convergent One-Pot Condensation |
| Typical Conditions | Reflux (e.g., Ethanol), 4-12 h | 25-120 °C, often requires inert atm. | Room Temp to 100 °C, often MW-assisted (15-60 min) |
| Typical Yields | Moderate to Good (50-85%) | Good to Excellent (70-95%) | Moderate to Good (45-85%) |
| Substrate Scope | Limited by availability of aminopyridazines and α-haloketones | Very broad; extensive functional group tolerance | Broad, dependent on stability of aldehyde and isocyanide |
| Key Advantage | Simplicity, low cost, readily available starting materials | High versatility for late-stage functionalization, mild conditions | High step and atom economy, rapid library synthesis |
| Key Disadvantage | Often harsh conditions, potential regioselectivity issues[4] | Expensive catalysts/ligands, requires optimization | Can be sensitive to steric hindrance, isocyanides can be toxic |
| Scalability | Well-established and scalable | Can be challenging due to catalyst cost and removal | Generally used for library/discovery scale |
| Green Chemistry | Often uses traditional organic solvents | Catalyst toxicity and metal waste are concerns | Often uses greener solvents[10], high atom economy |
Conclusion for the Practicing Scientist
The synthesis of the this compound core has evolved from robust, classical methods to highly versatile and efficient modern strategies.
-
For large-scale, cost-effective synthesis of a core scaffold, the Classical Condensation remains a viable and well-understood choice, provided the necessary starting materials are accessible.
-
For drug discovery and library synthesis , where molecular diversity is paramount, Transition-Metal-Catalyzed late-stage functionalization is the strategy of choice. It provides unparalleled flexibility to explore the chemical space around the core scaffold.
-
For rapid and efficient access to novel, substituted analogues from simple building blocks, Multicomponent Reactions like the GBB offer a powerful, convergent pathway that aligns with the principles of green chemistry and high-throughput synthesis.
Ultimately, the optimal route is dictated by the project's specific goals. A thorough understanding of the strengths and weaknesses of each method, as detailed in this guide, empowers the researcher to make an informed and strategic decision, accelerating the path from chemical synthesis to biological discovery.
References
- Transition‐metal‐catalyzed synthetic routes for imidazo[1,2‐b]pyridazine derivatives.ResearchGate.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.ChemistrySelect.
- Exploring the untapped pharmacological potential of imidazopyridazines.RSC Medicinal Chemistry.
- Synthesis of Some New Imidazo[1,2-b] Pyridazines.ResearchGate.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.ACS Medicinal Chemistry Letters.
- This compound as privileged scaffold in medicinal chemistry: An extensive review.European Journal of Medicinal Chemistry.
- Synthesis of this compound comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.ResearchGate.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.ACS Omega.
- Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing.Journal of the Turkish Chemical Society, Section A: Chemistry.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.Beilstein Journal of Organic Chemistry.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.Molbank.
- Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity.Trade Science Inc.
- Chichibabin reaction.Grokipedia.
- Design, synthesis, and biological evaluation of this compound derivatives as mTOR inhibitors.European Journal of Medicinal Chemistry.
- Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.ResearchGate.
- Chichibabin Reaction.Cambridge University Press.
- Synthesis of imidazo[1,2‐a]pyridines by transition metal‐catalyzed protocol.ResearchGate.
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.MDPI.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.ACS Publications.
- Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives.Connect Journals.
- Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.MDPI.
- Chichibabin Reaction.Slideshare.
- Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.ResearchGate.
Sources
- 1. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of this compound derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Chichibabin Reaction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
The Evolving Patent Landscape of Imidazo[1,2-b]pyridazine Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Motif in Medicinal Chemistry
The this compound core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1] Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly protein kinases, making it a "privileged scaffold" in modern drug discovery. The therapeutic potential of this scaffold was prominently highlighted by the FDA approval of Ponatinib (Iclusig®) , a multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2] This success has spurred extensive research and patenting activity around novel derivatives, targeting a broad spectrum of diseases from cancer to autoimmune disorders and neurodegenerative conditions.[1][2]
This guide provides a comprehensive evaluation of the patent landscape of this compound derivatives. We will delve into a comparative analysis of patented compounds across key therapeutic areas, supported by experimental data from peer-reviewed literature and patent filings. Furthermore, this guide furnishes detailed, field-proven protocols for the characterization of these derivatives, empowering researchers to accelerate their own discovery and development efforts.
I. The Kinase Inhibitor Patent Arena: A Major Battlefield
The inhibition of protein kinases remains the most dominant application for this compound derivatives within the patent landscape. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.
A. Multi-Kinase Inhibitors: The Legacy of Ponatinib and Beyond
Ponatinib's ability to overcome resistance to other tyrosine kinase inhibitors (TKIs) set a high bar.[3] Consequently, a significant portion of patent activity has focused on developing next-generation multi-kinase inhibitors with improved safety and efficacy profiles.
A key challenge with multi-targeted agents is managing off-target toxicities. Recent patent applications and research have explored modifications to the Ponatinib scaffold to enhance selectivity and reduce adverse effects. For instance, the introduction of a nicotinamide moiety in place of the benzamide in Ponatinib has yielded analogs with altered kinase selectivity profiles, notably losing activity against c-Src and P38α while gaining potent inhibition of MNK1 and 2.[4]
. Table 1: Comparative Analysis of Patented Multi-Kinase this compound Derivatives
| Compound/Patent Reference | Key Kinase Targets | Reported IC50 Values | Therapeutic Indication | Noteworthy Features |
| Ponatinib | BCR-ABL, FLT3, RET, PDGFRα/β, c-Src, P38α | BCR-ABL (T315I): ~2 nM | CML, ALL | Effective against T315I mutation |
| HSN748 (Ponatinib Analog) [4] | FLT3, ABL1, RET, PDGFRα/β, MNK1/2 | Not explicitly stated for all targets, but potent MNK inhibitors | Leukemia | Altered selectivity profile compared to Ponatinib |
| Compound 13a (Ponatinib Analog) [5] | Abl, others not specified | K562 cells: 0.74 nM; KG1a cells: 0.091 µM | Leukemia | More potent than Ponatinib against KG1a leukemia stem-like cells |
B. Selective Kinase Inhibitors: Targeting Specific Pathways
Recognizing the need for more targeted therapies with fewer side effects, a substantial number of patents are directed towards this compound derivatives with high selectivity for specific kinases.
-
Aurora Kinase Inhibitors: Aurora kinases are crucial for cell cycle regulation, and their overexpression is common in many cancers. The imidazo[1,2-a]pyrazine scaffold, a close structural relative, has been a fruitful starting point for the design of potent Aurora kinase inhibitors.[6][7] Structure-based design, leveraging co-crystallization data, has enabled the development of derivatives with significant selectivity for Aurora-A over Aurora-B.[8]
-
PIM Kinase Inhibitors: PIM kinases are implicated in the survival and proliferation of hematopoietic cancer cells. A family of Imidazo[1,2-b]pyridazines has been identified as potent and selective PIM kinase inhibitors.[9] Interestingly, crystallographic studies revealed an unconventional binding mode where the inhibitor interacts with the αC helix of the N-terminal lobe rather than the canonical hinge region, contributing to their selectivity.[9][10]
-
Tyk2 JH2 Inhibitors: For autoimmune diseases, targeting the Janus kinase (JAK) family is a validated strategy. A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)this compound analogs have been patented as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[11] These compounds demonstrated improved metabolic stability and oral bioavailability compared to earlier aniline-based derivatives.[11]
-
Other Selective Kinase Targets: The patent literature also discloses this compound derivatives as inhibitors of mTOR,[12] CDK12/13,[13] Mps1,[14] and ALK,[15] highlighting the broad applicability of this scaffold in oncology.
II. Expanding Therapeutic Horizons: Beyond Kinase Inhibition
While kinase inhibition dominates the patent landscape, the versatility of the this compound scaffold extends to other therapeutic areas.
A. Neurodegenerative and Neuroinflammatory Disorders
Recent patent filings indicate a growing interest in this compound derivatives for the treatment of neurological conditions. For example, patent WO2015035167A1 discloses compounds that inhibit adaptor-associated kinase 1 (AAK1), a target implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16]
B. Inflammatory and Autoimmune Diseases
Beyond JAK inhibitors, patents describe Imidazo[1,2-b]pyridazines targeting other key players in inflammatory pathways. For instance, inhibitors of Bruton's tyrosine kinase (Btk) have been developed for autoimmune conditions such as rheumatoid arthritis.[17] More recently, patent application WO2020/146194A1 details a series of derivatives as inhibitors of IL-17A, a pro-inflammatory cytokine central to psoriasis and other autoimmune diseases.[18][19]
III. Experimental Protocols for Characterization
To facilitate the evaluation and comparison of novel this compound derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.
A. In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a common and adaptable time-resolved fluorescence resonance energy transfer (TR-FRET) assay for quantifying kinase inhibition.[20]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a target kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. Phosphorylation brings the donor and acceptor into close proximity, resulting in a FRET signal that is proportional to kinase activity.
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Test compounds (this compound derivatives)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, followed by the kinase and biotinylated peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for the optimized duration.
-
Stop the reaction by adding a detection mixture containing the terbium-labeled antibody and streptavidin-conjugated acceptor in a suitable buffer.
-
Incubate the plate at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow of a TR-FRET based in vitro kinase assay.
B. Cell Viability Assay (MTT)
The MTT assay is a widely used colorimetric method to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[21][22]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Test compounds
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treat the cells with serial dilutions of the test compounds and incubate for the desired exposure period (e.g., 48 or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Step-by-step workflow of the MTT cell viability assay.
IV. Conclusion and Future Outlook
The patent landscape for this compound derivatives is vibrant and continues to expand, driven by the scaffold's proven success in targeting a multitude of disease-relevant proteins. While kinase inhibitors, particularly for oncology, remain the primary focus, there is a clear and growing trend towards exploring their potential in other therapeutic areas such as autoimmune and neurodegenerative diseases.
For researchers and drug development professionals, this diverse patent landscape presents both opportunities and challenges. The wealth of publicly available data can guide the design of novel derivatives with improved properties. However, navigating the crowded intellectual property space requires a thorough understanding of existing patents and a strategic approach to innovation.
Future developments in this field will likely focus on:
-
Enhanced Selectivity: Designing derivatives that target specific kinase isoforms or even allosteric sites to minimize off-target effects.
-
Novel Mechanisms of Action: Exploring applications beyond competitive enzyme inhibition.
-
Targeting Resistance: Developing compounds that can overcome acquired resistance to existing therapies.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with other therapeutic agents.
The this compound scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its continued exploration promises a new generation of innovative therapeutics to address unmet medical needs.
V. References
-
BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays: MTT and XTT. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
-
Li, Y., et al. (2017). Design, synthesis, and biological evaluation of this compound derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 132, 264-274. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydrothis compound Derivatives Bearing Sulfonamides. Molecules, 27(16), 5289. [Link]
-
BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. BenchChem.
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Gu, S., et al. (2025). Discovery of novel this compound derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 285, 117378. [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche. [Link]
-
Bendjeddou, L., et al. (2017). Exploration of the this compound scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 696-709. [Link]
-
Reddy, T. S., et al. (2025). Design and synthesis of novel 1,2,4-Thiadiazole linked this compound as anticancer agents. ResearchGate. [Link]
-
Martens, S. lab. (2023). In vitro kinase assay v1. ResearchGate. [Link]
-
ResearchGate. (2025). Exploration of the this compound scaffold as a protein kinase inhibitor. ResearchGate. [Link]
-
Choi, H. G., et al. (2015). Discovery of this compound derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(6), 2847-2856. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
Moslin, R., et al. (2019). Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 762-767. [Link]
-
Zhang, P., et al. (2023). Discovery of this compound macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters, 87, 129309. [Link]
-
ResearchGate. (2025). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]
-
Sportsman, J. R., & Gaudet, E. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ResearchGate. (n.d.). Discovery of this compound derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. ResearchGate. [Link]
-
Lexicon Pharmaceuticals, Inc. (2015). This compound-based compounds, compositions comprising them, and methods of their use. (Patent No. WO2015035167A1). Google Patents.
-
Houghten, R. A., et al. (2020). Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds. ACS Omega, 5(5), 2345-2354. [Link]
-
Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]
-
AACR. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. [Link]
-
Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
-
Garrido, A., et al. (2021). This compound as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 229, 113867. [Link]
-
Janssen Pharmaceutica NV. (2009). Novel imidazo[1,2-a]pyridine and this compound derivatives. (Patent No. WO2009077334A1). Google Patents.
-
Janssen Pharmaceutica NV. (2012). This compound derivatives as JAK inhibitors. (Patent No. EP2463289A1). Google Patents.
-
Wang, Y., et al. (2022). Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells. Future Medicinal Chemistry, 14(7), 499-513. [Link]
-
de Oliveira, P. R., & de Oliveira, H. C. (2021). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals, 14(9), 875. [Link]
-
ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]
-
Ekins, S., et al. (2020). Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's Disease. ACS Omega, 5(11), 5898-5905. [Link]
-
ResearchGate. (2025). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]
-
Apicore, LLC. (2016). Processes for making ponatinib and intermediates thereof. (Patent No. US20160362411A1). Google Patents.
-
Eli Lilly and Company. (2021). This compound IL-17A inhibitors. (Patent No. JOP20210179A1). Google Patents.
-
Coates, D. A., et al. (2021). Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. ACS Medicinal Chemistry Letters, 12(10), 1619-1624. [Link]
-
Doll, R. J., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. Journal of Medicinal Chemistry, 53(13), 4877-4888. [Link]
-
Voss, J. W., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 5983-5987. [Link]
-
WIPO. (2023). IMIDAZO[1,2-B]PYRIDAZINYL COMPOUNDS AND USES THEREOF. (Patent No. WO/2023/010102). WIPO Patentscope. [Link]
Sources
- 1. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of this compound derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel this compound derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of this compound derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of this compound macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2015035167A1 - this compound-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents [patents.google.com]
- 17. WO2009077334A1 - Novel imidazo[1,2-a]pyridine and this compound derivatives - Google Patents [patents.google.com]
- 18. JOP20210179A1 - this compound IL-17A inhibitors - Google Patents [patents.google.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
The Imidazo[1,2-b]pyridazine Scaffold: A Guide to Meta-Analysis of Clinical Trials for a New Generation of Therapeutics
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its versatile structure has led to the development of a diverse range of pharmacologically active molecules, including kinase inhibitors with applications in oncology, autoimmune diseases, and neurodegenerative disorders.[1][2] One of the most notable examples is ponatinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][4] The clinical success of ponatinib has spurred further investigation into this chemical class, leading to the discovery of promising new candidates such as TM471-1, a Bruton's tyrosine kinase (BTK) inhibitor that has recently entered Phase I clinical trials for B-cell malignancies and multiple sclerosis.[5][6]
As the number of clinical investigations involving this compound-based drugs continues to grow, there is a compelling need to systematically synthesize the evidence from these trials. A meta-analysis provides a rigorous statistical framework for combining data from multiple studies to derive a more precise and robust estimate of treatment effects. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step approach to conducting a meta-analysis of clinical trials involving this promising class of therapeutic agents. We will delve into the critical aspects of designing and executing a meta-analysis, from formulating a precise research question to the intricacies of data extraction and statistical analysis, using real-world examples from the clinical development of this compound derivatives to illustrate the process.
I. The Therapeutic Landscape of Imidazo[1,2-b]pyridazines: A Rationale for Meta-Analysis
The this compound scaffold has demonstrated remarkable versatility, with derivatives showing potent inhibitory activity against a wide array of molecular targets. This has translated into a broad spectrum of potential therapeutic applications:
-
Oncology: The most established application is in oncology, with ponatinib's success in treating CML and Ph+ ALL by targeting the BCR-ABL fusion protein, including the challenging T315I mutation.[4] Other derivatives are being explored as inhibitors of cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and PI3K/mTOR, all of which are critical targets in various cancers.[4][7][8]
-
Autoimmune and Inflammatory Diseases: The potent and selective inhibition of kinases involved in immune signaling pathways has positioned imidazo[1,2-b]pyridazines as promising candidates for autoimmune and inflammatory disorders. For instance, derivatives targeting Tyk2, a member of the Janus kinase (JAK) family, are being investigated for conditions like psoriasis and rheumatoid arthritis.[9] The BTK inhibitor TM471-1 is another prime example, with ongoing clinical trials for multiple sclerosis.[6]
-
Neurodegenerative Diseases: Preclinical studies have shown that some this compound derivatives can act as ligands for β-amyloid plaques, suggesting a potential role in the diagnosis and treatment of Alzheimer's disease.[10]
-
Infectious Diseases: The scaffold has also been explored for its activity against various pathogens, including parasites and viruses.[3]
Given this diverse and expanding clinical landscape, a meta-analysis can provide invaluable insights by:
-
Establishing a more definitive estimate of the efficacy and safety of this drug class across different indications and patient populations.
-
Identifying potential sources of heterogeneity in treatment effects, such as differences in drug dosage, patient characteristics, or study design.
-
Informing the design of future clinical trials by highlighting promising therapeutic avenues and identifying knowledge gaps.
II. A Step-by-Step Guide to a Meta-Analysis of this compound-Based Drug Trials
This section outlines a detailed methodology for conducting a meta-analysis, grounded in the principles of scientific integrity and following established guidelines such as the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA).
A. Formulating the Research Question: The PICO Framework
The first and most critical step is to define a clear and focused research question. The PICO framework is an excellent tool for this purpose:
-
P opulation: Who are the patients of interest? (e.g., adults with chronic phase CML, patients with relapsed/refractory B-cell lymphoma)
-
I ntervention: What is the drug or drug class being studied? (e.g., ponatinib, any this compound-based BTK inhibitor)
-
C omparison: What is the alternative treatment? (e.g., other tyrosine kinase inhibitors, placebo, standard of care)
-
O utcome: What are the primary and secondary endpoints? (e.g., major cytogenetic response, overall survival, progression-free survival, adverse event rates)
Example PICO for a Ponatinib Meta-Analysis:
-
P: Adult patients with chronic phase CML who are resistant or intolerant to at least one prior second-generation tyrosine kinase inhibitor.
-
I: Ponatinib.
-
C: Other third-generation TKIs or best available therapy.
-
O: Primary outcome: Major Cytogenetic Response (MCyR) rate at 12 months. Secondary outcomes: Complete Cytogenetic Response (CCyR) rate, Major Molecular Response (MMR) rate, overall survival, and incidence of grade 3/4 adverse events (e.g., vascular occlusive events).
B. The PRISMA Workflow for Study Selection
A systematic and transparent approach to study selection is crucial to minimize bias. The PRISMA workflow provides a standardized framework for this process.
C. Data Extraction and Quality Assessment
Once the final set of studies is identified, data must be systematically extracted into a standardized form. A hypothetical data extraction table for a meta-analysis of this compound-based drugs is presented below.
| Study ID | Drug | Indication | Phase | N (Intervention) | N (Control) | Primary Outcome | Secondary Outcomes | Key Adverse Events | Risk of Bias |
| PACE | Ponatinib | CML/Ph+ ALL | II | 449 | 0 | MCyR at 12 months | CCyR, MHR | Arterial thrombosis | High (single-arm) |
| OPTIC | Ponatinib | CP-CML | II | 283 | 0 | CCyR at 12 months | MMR, OS | Vascular occlusion | High (single-arm) |
| NCT05859326 | Ponatinib | Ph+ ALL | III | ~153 | ~77 (Imatinib) | Event-Free Survival | MRD negativity, OS | To be determined | Low (randomized) |
| CXHL2300956 | TM471-1 | B-cell NHL | I | TBD | 0 | Safety/Tolerability | PK/PD, Prelim. Efficacy | To be determined | High (single-arm) |
| CTR20254813 | TM471-1 | CSU | II | TBD | TBD (Placebo) | Change in UAS7 | HSS7, AAS7 | To be determined | Low (randomized) |
MCyR: Major Cytogenetic Response; CCyR: Complete Cytogenetic Response; MHR: Major Hematologic Response; MMR: Major Molecular Response; OS: Overall Survival; Ph+ ALL: Philadelphia Chromosome-positive Acute Lymphoblastic Leukemia; CP-CML: Chronic Phase Chronic Myeloid Leukemia; NHL: Non-Hodgkin's Lymphoma; CSU: Chronic Spontaneous Urticaria; UAS7: Urticaria Activity Score over 7 days; HSS7: Hive Severity Score over 7 days; AAS7: Angioedema Activity Score over 7 days; PK/PD: Pharmacokinetics/Pharmacodynamics; MRD: Minimal Residual Disease.
The "Risk of Bias" for each study should be assessed using a validated tool, such as the Cochrane Risk of Bias tool for randomized controlled trials. This is a critical step to understand the quality of the included studies and its potential impact on the meta-analysis results.
III. Experimental Protocol: In Vitro Kinase Inhibition Assay
A fundamental experiment to characterize this compound-based drugs is the in vitro kinase inhibition assay. This assay quantifies the potency of a compound against its target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound derivative against a specific kinase (e.g., BTK, ABL).
Materials:
-
Recombinant human kinase (e.g., BTK)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound derivative)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final concentration range should span several orders of magnitude around the expected IC50.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the kinase activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Rationale for Experimental Choices:
-
Recombinant Kinase: Using a purified recombinant kinase ensures that the inhibitory activity observed is specific to the target of interest.
-
ATP Concentration: The concentration of ATP is typically kept at or near the Michaelis-Menten constant (Km) for the kinase to ensure that the assay is sensitive to competitive inhibitors.
-
Serial Dilution: A wide range of compound concentrations is necessary to accurately determine the sigmoidal dose-response curve and the IC50.
-
Control Wells: Including positive (no inhibitor) and negative (no kinase) controls is essential for data normalization and quality control.
IV. Signaling Pathway Visualization
Many this compound-based drugs exert their therapeutic effects by modulating specific signaling pathways. Visualizing these pathways can aid in understanding their mechanism of action.
V. Conclusion and Future Directions
The this compound scaffold represents a highly successful platform for the development of novel therapeutics, particularly in the realm of kinase inhibitors. As more drugs from this class advance through clinical trials, the need for robust evidence synthesis through meta-analysis will become increasingly critical. This guide provides a foundational framework for researchers to undertake such analyses, ensuring a systematic, transparent, and scientifically rigorous approach. By adhering to these principles, the scientific community can effectively leverage the growing body of clinical data to better understand the therapeutic potential and safety of this compound-based drugs, ultimately accelerating the delivery of new and effective treatments to patients.
Future meta-analyses should aim to incorporate individual patient data where possible, allowing for more in-depth subgroup analyses and the identification of predictive biomarkers of response. Furthermore, as our understanding of the molecular targets of these drugs expands, network meta-analyses could be employed to compare the relative efficacy of different this compound derivatives and other targeted therapies.
VI. References
-
Identification of this compound Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health. [Link]
-
Ponatinib -- Review of Historical Development, Current Status, and Future Research. National Institutes of Health. [Link]
-
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]
-
Discovery of this compound derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. [Link]
-
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]
-
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]
-
Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. ACS Publications. [Link]
-
Discovery of this compound Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. National Institutes of Health. [Link]
-
This compound as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. National Institutes of Health. [Link]
-
Discovery of this compound Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. [Link]
-
EMICRO Biomedicine has been experiencing a string of good news, with another innovative drug approved for clinical trials. EMICRO. [Link]
-
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EMICRO Biomedicine has been experiencing a string of good news, with another innovative drug approved for clinical trials. [emicropharm.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facebook [cancer.gov]
- 10. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Imidazo[1,2-b]pyridazine
Introduction: Imidazo[1,2-b]pyridazine and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, integral to numerous research and development pipelines, particularly in medicinal chemistry for kinase inhibitors and other therapeutic agents.[1][2][3] The potent biological activity of this scaffold necessitates a rigorous and informed approach to its handling and, crucially, its disposal. This guide provides a procedural framework for researchers, scientists, and laboratory managers to ensure that waste streams containing this compound are managed safely, responsibly, and in compliance with regulatory standards. Adherence to these protocols is paramount for protecting laboratory personnel and the environment.
Hazard Profile and Inherent Risks
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified as a hazardous substance, and its improper disposal can lead to personnel injury, environmental contamination, and regulatory non-compliance. The primary risks are associated with its irritant properties.[4][5]
Table 1: GHS Hazard Identification for this compound
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[4] |
The causality behind these classifications lies in the chemical reactivity of the heterocyclic structure. These risks mandate that this compound never be treated as common laboratory waste.
Mandatory Personal Protective Equipment (PPE)
A self-validating safety protocol begins with robust personal protection. The selection of PPE is directly dictated by the identified hazards. All handling and disposal procedures must be conducted while wearing the appropriate protective gear.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Causality |
|---|---|---|
| Hand Protection | Nitrile or other chemically resistant gloves, inspected before use. | To prevent direct skin contact, which can cause irritation as per H315.[6] Proper glove removal technique is critical to avoid cross-contamination. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for bulk handling or spill cleanup. | To prevent serious eye irritation from dust or splashes, as mandated by the H319 classification.[4] |
| Skin and Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | Use only in a well-ventilated area or certified chemical fume hood. For spills or where ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[4][6] | To prevent respiratory tract irritation from inhalation of dust or aerosols (H335).[4] |
Disposal Decision Workflow
The correct disposal pathway depends on the form of the waste. This decision tree provides a logical workflow to ensure regulatory compliance and safety at every stage.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for handling different waste streams containing this compound. These procedures are grounded in federal guidelines such as the Resource Conservation and Recovery Act (RCRA).[7][8]
Protocol 4.1: Unused or Expired this compound (Solid)
-
Work Area Preparation: Conduct all handling within a certified chemical fume hood.
-
Container Integrity: Keep the compound in its original, tightly sealed container if possible.
-
Repackaging (If Necessary): If the original container is compromised, transfer the solid to a new, compatible, and sealable container suitable for hazardous waste.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "766-55-2"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Irritant")
-
-
Segregation and Storage: Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials like strong oxidizers and acids.[9]
-
Final Disposal: Arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[6][10] The preferred method of destruction is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle nitrogen oxides.[6]
Protocol 4.2: Contaminated Labware and Debris
This category includes items like gloves, weighing paper, pipette tips, and paper towels that have come into direct contact with this compound.
-
Collection: Place all contaminated solid materials into a dedicated, puncture-resistant waste container (e.g., a clearly marked drum or a double-bagged, sealed bag).
-
Labeling: Label the container as "Hazardous Waste: Solid Debris Contaminated with this compound, CAS: 766-55-2".
-
Storage and Disposal: Seal the container and move it to the designated hazardous waste accumulation area. Dispose of this waste stream following the same procedure as the pure compound (Protocol 4.1, Step 6).[6]
Protocol 4.3: Dilute Aqueous or Solvent Solutions
-
Collection: Collect all solutions containing this compound in a dedicated, sealable, and chemically compatible waste container (e.g., a glass or polyethylene carboy).
-
Labeling: Label the container as "Hazardous Waste" and list all chemical constituents by percentage (e.g., "this compound (<1%), Water (99%)").
-
Storage and Disposal: Store the sealed container in secondary containment within the designated hazardous waste accumulation area. Arrange for disposal via a licensed hazardous waste contractor.
Prohibited Disposal Methods: A Critical Warning
To ensure safety and environmental protection, the following disposal methods are strictly prohibited.
-
DO NOT Dispose in Regular Trash: The compound's irritant properties classify it as hazardous, making disposal in general waste illegal and dangerous.[10]
-
DO NOT Dispose Down the Drain: This is a critical environmental precaution. Sewage treatment systems are not designed to remove such complex organic molecules, leading to the contamination of waterways.[6][10][11] This practice is a direct violation of environmental regulations like the Clean Water Act.[7]
-
DO NOT Attempt On-Site Chemical Neutralization: Without a validated and approved protocol from your institution's EH&S department, attempting to neutralize or inactivate this compound can be dangerous. Such reactions may be exothermic or produce byproducts with unknown toxicity.
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and correct action is vital.
Spill Response
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or dust is generated.
-
Ventilate: Ensure the area is well-ventilated. Work within a fume hood if possible.
-
Don PPE: Wear the full PPE as described in Section 2, including respiratory protection if necessary.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as contaminated debris for disposal.
-
Reporting: Report the incident to your supervisor and EH&S department.
Personnel Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][12]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
References
- MSDS of 6-bromothis compound. Capot Chemical. [Link]
- This compound | CAS#:766-55-2. Chemsrc. [Link]
- Standard Operating Procedure for Imidazole.
- Pharmaceutical Waste Regulations: Policy and Procedure. (2025). Daniels Health. [Link]
- Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis. [Link]
- DEA Pharmaceutical Disposal Regul
- Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
- Pharmaceutical Waste. (2019). Department of Toxic Substances Control - CA.gov. [Link]
- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025).
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. [Link]
- Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599. PubChem - NIH. [Link]
- This compound as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. [Link]
- Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. (2025).
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2025).
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Synthesis of this compound comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018).
Sources
- 1. This compound as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. aksci.com [aksci.com]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. This compound-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
Navigating the Handling of Imidazo[1,2-b]pyridazine: A Practical Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, in-depth procedural information on the selection and use of personal protective equipment (PPE) when working with Imidazo[1,2-b]pyridazine, a heterocyclic compound with significant applications in medicinal chemistry. Our focus is to move beyond mere compliance and instill a deep understanding of why specific protective measures are necessary, empowering you to work safely and effectively.
Understanding the Hazard Profile of this compound
This compound (CAS No. 766-55-2) is classified as a hazardous substance. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[1]
While specific long-term toxicological data for this compound is not extensively detailed in readily available literature, it belongs to the broader class of heterocyclic amines. Some heterocyclic amines are known to be mutagenic and carcinogenic, although no such classification has been applied to this specific compound.[2][3] This lack of comprehensive data necessitates a cautious and conservative approach to handling, assuming a higher level of potential hazard until more information is available.
The Core Principle: A Multi-Layered Defense
Effective protection against chemical hazards relies on a multi-layered strategy, where PPE is the final and most personal line of defense. This guide will detail the appropriate PPE for various laboratory tasks involving this compound, from initial handling of the solid compound to its use in solution.
Foundational PPE: The Non-Negotiables
For any work involving this compound, the following foundational PPE is mandatory:
-
Safety Glasses with Side Shields: These must conform to ANSI Z87.1 standards or equivalent regional standards (e.g., EN166 in Europe).[1] They provide a crucial barrier against accidental splashes of solutions or the projection of solid particles into the eyes.
-
Laboratory Coat: A standard, long-sleeved lab coat is required to protect the skin and personal clothing from contamination.
-
Closed-Toe Shoes: Essential for protecting the feet from spills and dropped objects.
Task-Specific PPE Selection: A Risk-Based Approach
The level of PPE must be escalated based on the specific procedure being performed and the associated risk of exposure. The following sections provide detailed guidance for common laboratory operations.
Handling Solid this compound (Weighing, Aliquoting)
The primary risk when handling the solid form of this compound is the generation and inhalation of airborne dust particles, as well as skin contact.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals and offers a degree of puncture resistance.[4][5] The outer glove should be removed and disposed of immediately upon any known contamination or upon completion of the task. For handling larger quantities or where there is a higher risk of spillage, consider a more robust glove like butyl rubber, which offers excellent resistance to a wide array of chemicals.[6]
-
Respiratory Protection: When weighing or otherwise handling the powder outside of a certified chemical fume hood or a ventilated balance enclosure, a respirator is mandatory. A NIOSH-approved N95 respirator is the minimum requirement for protection against fine dust particles.[7][8] The 'N' indicates it is not resistant to oil, which is acceptable for this application, and the '95' signifies it filters at least 95% of airborne particles.[8][9] If the material is handled in a way that could generate a higher concentration of airborne particles, or for individuals with respiratory sensitivities, a P95 or P100 respirator may be more appropriate.[8]
-
Eye and Face Protection: In addition to safety glasses, a face shield should be worn when handling larger quantities of the solid to protect the entire face from potential dust clouds.
Working with this compound in Solution
When this compound is in solution, the primary risks shift to splashes and vapor inhalation, depending on the solvent and the procedure.
-
Hand Protection: The choice of glove is dictated by the solvent being used. Nitrile gloves are resistant to many common laboratory solvents, but their performance can vary.[10] Always consult a glove compatibility chart for the specific solvent you are using. For prolonged or immersive work with aggressive organic solvents, heavier-duty gloves such as butyl or Viton® should be considered.[6]
-
Respiratory Protection: All work with solutions of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of solvent vapors and any potential aerosols. If a procedure with a high risk of aerosol generation (e.g., sonication, vortexing of open containers) must be performed outside of a fume hood, a respirator with an organic vapor cartridge in addition to a particulate filter may be necessary.
-
Eye Protection: Chemical splash goggles are required when working with solutions of this compound.[1] These provide a more complete seal around the eyes than standard safety glasses and offer superior protection against splashes from any direction.
Summary of PPE Recommendations
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Handling Solid (Small Quantities) | Double Nitrile Gloves | Safety Glasses with Side Shields | N95 Respirator (if not in a fume hood/ventilated enclosure) |
| Handling Solid (Large Quantities) | Double Nitrile or Butyl Gloves | Chemical Splash Goggles and Face Shield | N95/P95 Respirator (if not in a fume hood/ventilated enclosure) |
| Working with Solutions (in Fume Hood) | Nitrile or Solvent-Specific Gloves | Chemical Splash Goggles | Not required if work is conducted properly within the fume hood |
| Working with Solutions (High Aerosol Risk) | Nitrile or Solvent-Specific Gloves | Chemical Splash Goggles | Respirator with Organic Vapor Cartridge and Particulate Filter |
PPE Donning, Doffing, and Disposal: A Critical Workflow
The protection afforded by PPE is only as good as the procedures for its use.
Donning and Doffing Sequence
A strict protocol for donning and doffing PPE is essential to prevent cross-contamination.
-
Donning: Lab coat, then respirator, then eye protection, and finally, gloves.
-
Doffing: Gloves are removed first, followed by the lab coat (turned inside out), then eye protection, and finally the respirator. Always wash hands thoroughly after removing all PPE.
Disposal Plan
All disposable PPE used when handling this compound must be considered contaminated waste.
-
Gloves, Respirators, and other disposable items: These should be placed in a designated, sealed waste container for hazardous chemical waste.
-
Contaminated Lab Coats: If a reusable lab coat becomes contaminated, it must be professionally laundered by a service experienced in handling chemically contaminated items. Do not take contaminated lab coats home.
-
Chemical Waste: All solutions and solid waste containing this compound must be disposed of in accordance with local, state, and federal regulations. This typically involves collection in a clearly labeled, sealed container for pickup by a licensed hazardous waste disposal company.[1][11]
Emergency Procedures: Be Prepared
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet for this compound.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
- This compound | CAS#:766-55-2. Chemsrc. [Link]
- MSDS of 6-bromothis compound. Capot Chemical. [Link]
- NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention. [Link]
- Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
- Respirator Selection Quick Reference Guide. Ag Health & Safety Alliance. [Link]
- NIOSH Guide to the Selection and Use of Particulate Respirators. Centers for Disease Control and Prevention. [Link]
- OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. [Link]
- Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected).
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Butyl or nitrile gloves: what to choose against chemical risks?. Oxwork. [Link]
- 2021 - Code of Practice. Health and Safety Authority. [Link]
- Permissible Exposure Limits - Annotated Tables.
- OSHA Glove Selection Chart. University of Pittsburgh. [Link]
- Heterocyclic amine formation in me
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Ultimate Guide to Chemical Resistant Disposable Gloves. Shield Scientific. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]
- 4. oxwork.com [oxwork.com]
- 5. mscdirect.com [mscdirect.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 8. aghealthandsafety.com [aghealthandsafety.com]
- 9. students.umw.edu [students.umw.edu]
- 10. gloves.com [gloves.com]
- 11. capotchem.com [capotchem.com]
- 12. This compound-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
